1-(3,4,5-Trimethoxyphenyl)ethanamine
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
1-(3,4,5-trimethoxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-7(12)8-5-9(13-2)11(15-4)10(6-8)14-3/h5-7H,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQUYSRUIVFEII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C(=C1)OC)OC)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378123 | |
| Record name | 1-(3,4,5-trimethoxyphenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121082-99-3 | |
| Record name | 1-(3,4,5-trimethoxyphenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 1-(3,4,5-Trimethoxyphenyl)ethanamine
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(3,4,5-Trimethoxyphenyl)ethanamine, a compound of significant interest in neuropharmacological research and drug development. Known colloquially as mescaline, this phenethylamine alkaloid serves as a critical structural template for a diverse range of psychoactive compounds.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth methodologies for the characterization of this molecule. We will explore its fundamental chemical and physical attributes, including molecular structure, solubility, acidity, and thermal stability. Each section integrates theoretical principles with validated experimental protocols, ensuring a robust and reproducible approach to its analysis. The causality behind experimental choices is elucidated to provide a deeper understanding of the scientific rationale.
Introduction: The Significance of this compound
This compound is a naturally occurring psychedelic protoalkaloid of the substituted phenethylamine class.[2] It is famously found in the peyote cactus (Lophophora williamsii) and the San Pedro cactus (Echinopsis pachanoi).[1] Its historical and cultural significance is matched by its importance in medicinal chemistry and pharmacology as the parent compound of the psychedelic phenethylamines.[1] A thorough understanding of its physicochemical properties is paramount for its synthesis, formulation, and the design of novel analogs with tailored pharmacological profiles. This guide will serve as a foundational resource for laboratories engaged in the study of this and related molecules.
Molecular Structure and Identity
The foundational characteristics of any chemical entity are its structure and molecular formula. These parameters dictate its reactivity, interactions, and overall behavior.
| Property | Value | Source |
| IUPAC Name | 2-(3,4,5-trimethoxyphenyl)ethanamine | PubChem |
| Synonyms | Mescaline, 3,4,5-Trimethoxyphenethylamine | [2] |
| CAS Number | 54-04-6 | |
| Molecular Formula | C₁₁H₁₇NO₃ | |
| Molecular Weight | 211.26 g/mol | |
| Chemical Structure |
Caption: Chemical structure of this compound.
Solubility Profile: A Key Determinant of Bioavailability
The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The presence of both a lipophilic aromatic ring and a hydrophilic amine group in this compound results in a nuanced solubility profile.
Qualitative Solubility
Preliminary solubility assessments are crucial for selecting appropriate solvents for synthesis, purification, and formulation. This compound is generally described as being sparingly soluble in water and more soluble in organic solvents.[3] Its hydrochloride salt, however, exhibits greater aqueous solubility.[4]
Quantitative Solubility Determination: The Shake-Flask Method
The gold standard for determining thermodynamic solubility is the shake-flask method, as it allows for the establishment of a true equilibrium between the dissolved and undissolved solute.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4) in a sealed, screw-cap vial. The excess solid is crucial to ensure saturation.
-
Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or orbital incubator for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-to-equilibrium study is recommended.
-
-
Phase Separation:
-
Allow the vials to stand undisturbed at the experimental temperature for at least 24 hours to permit the sedimentation of undissolved solids.
-
Alternatively, centrifuge the samples at a high speed to facilitate the separation of the solid and liquid phases.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
-
Data Interpretation:
-
The measured concentration represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.
-
Caption: Workflow for Shake-Flask Solubility Determination.
Acidity and Basicity: The pKa Value
The pKa of the primary amine group in this compound is a critical parameter that governs its degree of ionization at physiological pH. This, in turn, influences its membrane permeability and interaction with biological targets. The reported pKa for the conjugate acid of the amine is approximately 9.56.[6]
Potentiometric Titration for pKa Determination
Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds.[3][7]
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of this compound in a suitable solvent, typically a co-solvent system (e.g., water-methanol) to ensure complete dissolution.
-
The initial concentration should be in the millimolar range.
-
-
Titration Setup:
-
Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10).
-
Place the sample solution in a thermostatted vessel with constant stirring.
-
Immerse the calibrated pH electrode and a titrant delivery tube into the solution.
-
-
Titration Procedure:
-
Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Add the titrant in small, precise increments, allowing the pH to stabilize after each addition before recording the pH and the volume of titrant added.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added to generate a titration curve.
-
The pKa is determined as the pH at the half-equivalence point, where half of the amine has been protonated. This point corresponds to the inflection point of the titration curve.
-
Caption: Workflow for pKa Determination by Potentiometric Titration.
Thermal Properties
The thermal stability of a compound is crucial for its storage, handling, and formulation. Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable insights into its thermal behavior.
| Property | Value | Source |
| Melting Point | 35-36 °C | [6] |
| Boiling Point | 180 °C at 12 mmHg | [6] |
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, enthalpy of fusion, and to detect polymorphic transitions.
-
Sample Preparation:
-
Accurately weigh a small amount of the sample (typically 1-5 mg) into an aluminum DSC pan.
-
Hermetically seal the pan.
-
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
-
Thermal Program:
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range that encompasses the expected melting point.
-
-
Data Analysis:
-
The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram.
-
The area under the melting peak corresponds to the enthalpy of fusion.
-
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and decomposition temperature.
-
Sample Preparation:
-
Place a small, accurately weighed amount of the sample (typically 5-10 mg) onto the TGA balance pan.
-
-
Instrument Setup:
-
Position the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidative degradation.
-
-
Thermal Program:
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature beyond its expected decomposition point.
-
-
Data Analysis:
-
The TGA thermogram plots the percentage of initial mass versus temperature.
-
The onset of mass loss indicates the beginning of thermal decomposition.
-
Caption: Workflow for Thermal Analysis using DSC and TGA.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and identification of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, including the number and types of protons and carbons, and their connectivity.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the N-H stretches of the primary amine and the C-O stretches of the methoxy groups.
-
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the molecule, which is useful for its identification and for studying its metabolism.[8]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used to study the electronic transitions within the molecule and for quantitative analysis.
Conclusion
The physicochemical properties of this compound are fundamental to its application in scientific research and drug development. This guide has provided a detailed overview of its key characteristics and the experimental methodologies for their determination. A thorough understanding and application of these principles and protocols will enable researchers to confidently synthesize, characterize, and formulate this important molecule and its derivatives.
References
-
The Analysis and Distribution of Mescaline in Postmortem Tissues. (2003). Journal of Analytical Toxicology. [Link]
-
Mescaline | C11H17NO3 | CID 4076 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]
-
Mescaline - Solubility of Things. (n.d.). [Link]
-
Mescaline - Psychedelic Science Review. (n.d.). [Link]
-
Mescaline - PsychonautWiki. (n.d.). [Link]
-
3,4,5-Trimethoxyamphetamine | C12H19NO3 | CID 31016 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]
-
2C-B - Wikipedia. (n.d.). [Link]
-
Benzeneethanamine, 3,4,5-trimethoxy-, hydrochloride - NIST WebBook. (n.d.). [Link]
-
#96 M; mescaline; 3,4,5-trimethoxyphenethylamine - Файловый архив студентов. (2013). [Link]
-
RECOMMENDED METHODS FOR THE IDENTIFICATION AND ANALYSIS OF AMPHETAMINE, METHAMPHETAMINE AND THEIR RING-SUBSTITUTED ANALOGUES IN - Unodc. (2006). [Link]
-
Characterization of Pharmaceutical Materials by Thermal Analysis - TA Instruments. (n.d.). [Link]
-
Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products - MDPI. (n.d.). [Link]
-
Mescaline - Wikipedia. (n.d.). [Link]
-
3,4,5-Trimethoxyphenoxyethylamine - Wikipedia. (n.d.). [Link]
-
Trimethoxyamphetamine - The Center for Forensic Science Research & Education. (2022). [Link]
-
Application of Thermal Analysis in Pharmaceutical Field – Revefenacin - Ami Instruments. (2025). [Link]
-
Introduction to Pharmaceutical Thermal Analysis: a Teaching Tool. (n.d.). [Link]
-
α-Ethylmescaline - Wikipedia. (n.d.). [Link]
-
3,5-Dimethoxyphenethylamine - Grokipedia. (n.d.). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mescaline - Wikipedia [en.wikipedia.org]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 6. Natural or artificial: An example of topographic spatial distribution analysis of mescaline in cactus plants by matrix-assisted laser desorption/ionization mass spectrometry imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Navigating the Solvent Landscape: A Technical Guide to the Solubility of 1-(3,4,5-Trimethoxyphenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth exploration of the solubility characteristics of 1-(3,4,5-Trimethoxyphenyl)ethanamine, a substituted phenethylamine also widely known as mescaline. Understanding the solubility of this compound is a critical prerequisite for its study and application in various scientific disciplines, from pharmacology and neuroscience to analytical and synthetic chemistry. This document moves beyond a simple recitation of data, offering a framework for predicting and experimentally determining solubility, thereby empowering researchers to make informed decisions in their experimental designs.
The Molecular Profile: Unpacking the Determinants of Solubility
The solubility of this compound is dictated by its molecular structure: a primary amine attached to a trimethoxy-substituted phenyl ring via an ethyl group. This structure confers a unique combination of polar and non-polar characteristics that govern its interactions with different solvents.
Key Physicochemical Properties:
-
Polarity: The presence of the primary amine and the three methoxy groups introduces polarity and the capacity for hydrogen bonding. The predicted LogP value of 0.7 suggests a relatively hydrophilic nature[1].
-
Basicity: The primary amine group (pKa ≈ 9.56) allows the molecule to act as a base, readily forming salts with acids[2]. This is a crucial factor in its aqueous solubility.
-
Hydrogen Bonding: The amine group can act as a hydrogen bond donor, while the oxygen atoms of the methoxy groups can act as hydrogen bond acceptors. This capability is central to its solubility in protic solvents.
-
Aromatic System: The benzene ring provides a non-polar, hydrophobic region, influencing its solubility in non-polar solvents.
These features suggest a nuanced solubility profile, with appreciable solubility in polar protic solvents and some non-polar aromatic solvents, and limited solubility in highly non-polar aliphatic and ethereal solvents.
A Survey of Solvent Compatibility: Qualitative and Semi-Quantitative Insights
While comprehensive quantitative solubility data for this compound across a wide range of solvents is not extensively published, a compilation of available information for the freebase and its common salt forms provides a valuable starting point.
Table 1: Reported Solubility of this compound and its Salts
| Form | Solvent | Reported Solubility | Reference |
| Freebase | Water | Moderately soluble | [1][3][4][5] |
| Alcohol (Ethanol, Methanol) | Soluble | [3][5] | |
| Chloroform | Soluble | [3][4][5] | |
| Benzene | Soluble | [3][4][5] | |
| Toluene | Soluble | [2] | |
| Xylene | Soluble | [2] | |
| Acetone | Soluble | [2] | |
| Dichloromethane | Soluble | [2] | |
| Isopropyl Alcohol (99%) | Highly Soluble | [2] | |
| d-Limonene | Quite Soluble | [2] | |
| Ether (Diethyl Ether) | Practically Insoluble | [3][4][5] | |
| Petroleum Ether | Practically Insoluble | [3][4][5] | |
| Hydrochloride Salt | Water | Soluble | [3][5] |
| Alcohol | Soluble | [3][5] | |
| Isopropyl Alcohol | Insoluble | [2] | |
| Acetone | Practically Insoluble | [2] | |
| Toluene | Practically Insoluble | [2] | |
| d-Limonene | Insoluble | [2] | |
| Sulfate Dihydrate Salt | Hot Water | Soluble | [3][5] |
| Cold Water | Sparingly Soluble | [3][5] | |
| Methanol | Soluble | [3][5] | |
| Ethanol | Sparingly Soluble | [3][5] |
Expert Interpretation: The data aligns with the molecular structure. The freebase, with its accessible lone pair on the nitrogen and hydrogen bond-accepting methoxy groups, dissolves in a range of polar and non-polar solvents. The formation of salts, such as the hydrochloride and sulfate, significantly increases polarity, leading to enhanced solubility in polar protic solvents like water and alcohols, while drastically reducing solubility in non-polar organic solvents. The temperature-dependent solubility of the sulfate salt in water is a classic example of how thermodynamic factors can be leveraged in purification processes like recrystallization[3].
The Causality of Solvent Selection: A Mechanistic Approach
The choice of solvent is not arbitrary but is guided by the principles of intermolecular forces. The adage "like dissolves like" is a useful heuristic, but a deeper understanding of the specific interactions at play is essential for rational solvent selection.
Caption: Intermolecular forces governing solubility.
Expertise in Action:
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are excellent choices for dissolving the salt forms of the compound due to strong ion-dipole interactions and hydrogen bonding. For the freebase, the ability of the solvent to both donate and accept hydrogen bonds facilitates solvation of the amine and methoxy groups.
-
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents can accept hydrogen bonds and engage in dipole-dipole interactions. While they may not be as effective as protic solvents for the salt forms, they can be suitable for the freebase.
-
Non-Polar Aromatic Solvents (e.g., Benzene, Toluene): The aromatic ring of this compound can interact favorably with these solvents through π-π stacking and van der Waals forces, leading to good solubility of the freebase[2].
-
Non-Polar Aliphatic Solvents (e.g., Hexane, Petroleum Ether): The interactions between the compound and these solvents are limited to weak van der Waals forces, which are generally insufficient to overcome the cohesive energy of the solute's crystal lattice, resulting in poor solubility[2].
Experimental Determination of Solubility: A Self-Validating Protocol
For many applications, particularly in drug development, precise quantitative solubility data is non-negotiable. The following protocols for thermodynamic and kinetic solubility are designed to be robust and self-validating.
Thermodynamic (Equilibrium) Solubility Assay
This method determines the solubility of a compound at equilibrium and is considered the "gold standard."
Caption: Thermodynamic solubility workflow.
Step-by-Step Methodology:
-
Preparation: Add an excess of the solid this compound to a known volume of the test solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial for ensuring equilibrium has been reached.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a suitable filter (e.g., 0.22 µm PTFE).
-
Sample Preparation for Analysis: Accurately dilute a known volume of the clear supernatant with a suitable solvent (often the mobile phase used for analysis) to bring the concentration within the range of the calibration curve.
-
Quantification: Analyze the diluted sample using a validated UPLC-MS/MS method.
-
Data Analysis: Determine the concentration of the compound in the diluted sample from a standard curve prepared with known concentrations of the analyte. Calculate the original solubility in the test solvent, accounting for the dilution factor.
Kinetic Solubility Assay
This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Addition to Aqueous Buffer: Add a small volume of the DMSO stock solution to a larger volume of the aqueous test buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate well. The final DMSO concentration should be kept low (typically ≤ 2%) to minimize its effect on solubility[6].
-
Incubation: Shake the microplate at a constant temperature for a shorter period than the thermodynamic assay (e.g., 2-4 hours)[7].
-
Precipitate Removal: If a precipitate forms, separate it by filtration using a filter plate.
-
Quantification: Analyze the concentration of the compound in the filtrate by UPLC-MS/MS, UV-Vis spectroscopy, or nephelometry.
-
Data Analysis: The highest concentration at which no precipitate is observed is reported as the kinetic solubility.
UPLC-MS/MS Quantification Method
A sensitive and specific UPLC-MS/MS method is essential for accurate quantification.
-
Chromatography:
-
Column: A C18 reversed-phase column (e.g., Kinetex 2.6u C18 100Å, 3.0 mm x 30 mm) is suitable for separating this compound from potential impurities[8].
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is a common starting point[8][9]. The formic acid aids in the protonation of the amine, leading to better peak shape.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is ideal for this primary amine.
-
Detection: Multiple Reaction Monitoring (MRM) should be used for optimal selectivity and sensitivity. A precursor ion corresponding to the protonated molecule [M+H]+ is selected and fragmented, and a specific product ion is monitored.
-
Concluding Remarks for the Practicing Scientist
The solubility of this compound is a multifaceted property that is highly dependent on its form (freebase vs. salt) and the nature of the solvent. While qualitative data provides a useful starting point, rigorous quantitative determination through methods like the shake-flask thermodynamic solubility assay is paramount for reproducible and reliable research. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the necessary tools and understanding to confidently navigate the solubility landscape of this important compound, ensuring the integrity and success of their scientific endeavors.
References
-
Bwiti. (2003). Solubility Of Mescaline Acetate... The Hive Chemistry Discourse. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Mescaline. PubChem Compound Summary for CID 4076. Retrieved from [Link]
-
SWGDrug. (2005). PEYOTE & MESCALINE. Monographs. Available at: [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility thermodynamics of amine boranes in polar solvents. Request PDF. Retrieved from [Link]
-
DMT-Nexus community. (2009). Mescaline solubility and other properties. DMT-Nexus Wiki. Available at: [Link]
-
Wikipedia. (n.d.). Mescaline. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Mescaline hydrochloride. PubChem Compound Summary for CID 71580. Retrieved from [Link]
-
CHEMBK. (n.d.). Mescaline. Retrieved from [Link]
-
Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]
-
Shi, Y., et al. (2023). A UPLC-MS/MS methodological approach for the analysis of 75 phenethylamines and their derivatives in hair. Journal of Pharmaceutical and Biomedical Analysis, 229, 115367. Available at: [Link]
-
Lumen Learning. (n.d.). Properties of amines. Organic Chemistry II. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 24.2: Structure and Properties of Amines. Retrieved from [Link]
Sources
- 1. Mescaline - Wikipedia [en.wikipedia.org]
- 2. Mescaline solubility and other properties | DMT-Nexus forum [forum.dmt-nexus.me]
- 3. Solubility Of Mescaline Acetate.. , Hive Chemistry Discourse [chemistry.mdma.ch]
- 4. Mescaline | C11H17NO3 | CID 4076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Mescaline [drugfuture.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. enamine.net [enamine.net]
- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 9. A UPLC-MS/MS methodological approach for the analysis of 75 phenethylamines and their derivatives in hair - PubMed [pubmed.ncbi.nlm.nih.gov]
Safeguarding a Key Neuromodulator: A Technical Guide to the Stability and Storage of 1-(3,4,5-Trimethoxyphenyl)ethanamine
This guide provides an in-depth analysis of the stability and optimal storage conditions for 1-(3,4,5-Trimethoxyphenyl)ethanamine, a pivotal phenethylamine derivative in neuroscience and pharmacological research. Known commonly as mescaline, the integrity of this compound is paramount for reproducible and accurate experimental outcomes. This document, intended for researchers, scientists, and professionals in drug development, delineates the chemical and physical properties of this compound, explores its degradation pathways, and offers field-proven protocols for its handling, storage, and stability assessment.
Core Compound Characteristics
This compound is a naturally occurring psychedelic protoalkaloid belonging to the substituted phenethylamine class.[1] Its structure, featuring a phenethylamine backbone with three methoxy groups on the phenyl ring, dictates its chemical behavior and stability profile. The compound is typically encountered as a crystalline solid in its free base form or as a more water-soluble hydrochloride salt.[2]
| Property | Value |
| Molecular Formula | C₁₁H₁₇NO₃ |
| Molar Mass | 211.26 g/mol |
| Appearance | White crystalline solid[3] |
| Melting Point | 35-36 °C (free base)[1] |
| Boiling Point | 180 °C at 12 mmHg[1] |
| Solubility (free base) | Moderately soluble in water, more soluble in organic solvents like ethanol and methanol.[1][3] |
| Solubility (HCl salt) | More soluble in water than the free base.[2] |
Stability Profile and Degradation Pathways
The stability of this compound is influenced by several environmental factors, including temperature, light, oxygen, and pH. Understanding its degradation pathways is crucial for preventing the formation of impurities that could compromise research findings.
Oxidative Degradation
The primary route of degradation for many phenethylamines, including this compound, is oxidation.[4] The primary amine group is susceptible to oxidative deamination, a process that is also its main metabolic pathway in vivo, leading to the formation of 3,4,5-trimethoxyphenylacetic acid (TMPAA).[1] Anecdotal evidence suggests that the compound is sensitive to air and that dry heat may accelerate oxidation, leading to a decrease in potency and a change in appearance from a white crystal to a yellow or amber goo.
The presence of the electron-donating methoxy groups on the aromatic ring can also influence its susceptibility to oxidation. Therefore, storage under an inert atmosphere is a critical consideration for preserving the integrity of the compound.
Caption: Postulated oxidative degradation pathway of this compound.
Photodegradation
Substituted phenethylamines can be susceptible to photodegradation. While specific studies on this compound are limited, the general principles of photochemistry suggest that exposure to light, particularly UV radiation, could lead to the formation of degradation products. This necessitates the storage of the compound in light-resistant containers.
Hydrolytic Stability
The phenethylamine structure itself does not contain readily hydrolyzable functional groups. Therefore, this compound is expected to be relatively stable in neutral aqueous solutions. However, at extreme pH values, the stability might be compromised. The hydrochloride salt, being more water-soluble, is the preferred form for aqueous solutions. The pH of these solutions should be maintained near neutral to minimize the potential for acid- or base-catalyzed degradation.
Recommended Storage and Handling Conditions
To ensure the long-term stability and integrity of this compound, the following storage and handling conditions are recommended:
Solid Compound
| Condition | Recommendation | Rationale |
| Temperature | -20°C for long-term storage. | A leading supplier indicates stability of ≥ 5 years for the hydrochloride salt at this temperature.[5] |
| Atmosphere | Store under an inert gas (e.g., argon or nitrogen). | To prevent oxidative degradation, as phenethylamines can be air-sensitive. |
| Light | Store in a light-resistant container (e.g., amber vial). | To prevent potential photodegradation. |
| Container | Tightly sealed, non-metallic container. | To prevent moisture uptake and potential reaction with metal ions. |
Solutions
| Condition | Recommendation | Rationale |
| Solvent | Use high-purity solvents. For aqueous solutions, use purified water (e.g., HPLC-grade). | To minimize the presence of impurities that could catalyze degradation. |
| pH | Maintain a near-neutral pH for aqueous solutions. | To avoid acid- or base-catalyzed degradation. |
| Storage | Store solutions at -20°C or below for long-term use. For short-term use, refrigeration (2-8°C) is acceptable. | Lower temperatures slow down potential degradation reactions in solution. |
| Handling | Prepare solutions fresh whenever possible. If stock solutions are prepared, they should be stored in small aliquots to avoid repeated freeze-thaw cycles. | Repeated freeze-thaw cycles can degrade some compounds. |
Stability Indicating Analytical Methods
To monitor the purity and detect any degradation of this compound, a validated stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective technique for this purpose.
Experimental Protocol: Stability-Indicating HPLC Method
This protocol outlines a general approach for developing a stability-indicating HPLC method for this compound.
Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or ammonium formate (for mobile phase modification)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Methodology:
-
Standard and Sample Preparation:
-
Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol or a mixture of water and methanol) at a concentration of approximately 1 mg/mL.
-
Prepare working standards by diluting the stock solution to a suitable concentration range for calibration (e.g., 1-100 µg/mL).
-
For stability samples, dissolve or dilute them to fall within the calibration range.
-
-
Chromatographic Conditions (Initial):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over a suitable time (e.g., 20 minutes) to ensure elution of any less polar degradation products.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Scan for optimal wavelength; a starting point is around 270 nm.
-
Injection Volume: 10 µL
-
-
Forced Degradation Studies:
-
To demonstrate the stability-indicating nature of the method, perform forced degradation studies on the reference standard.
-
Acid Hydrolysis: Treat the standard solution with 0.1 M HCl at 60°C for a specified time. Neutralize before injection.
-
Base Hydrolysis: Treat the standard solution with 0.1 M NaOH at 60°C for a specified time. Neutralize before injection.
-
Oxidative Degradation: Treat the standard solution with 3% H₂O₂ at room temperature for a specified time.
-
Thermal Degradation: Expose the solid standard to dry heat (e.g., 80°C) for a specified time. Dissolve in the mobile phase for analysis.
-
Photodegradation: Expose the standard solution to UV light (e.g., 254 nm) for a specified time.
-
-
Method Validation:
-
Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other.
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Caption: Workflow for developing a stability-indicating HPLC method.
Conclusion
The chemical stability of this compound is critical for its effective use in research and development. This guide has outlined the key factors influencing its stability, with oxidative degradation being a primary concern. By adhering to the recommended storage and handling conditions—specifically, low-temperature storage under an inert atmosphere and protection from light—researchers can ensure the long-term integrity of this important neuromodulator. The implementation of a validated stability-indicating analytical method, such as the HPLC protocol described, is a self-validating system that provides the necessary assurance of compound purity throughout its lifecycle in the laboratory.
References
-
Thomann, J., Ley, L., Klaiber, A., Duthaler, U., & Liechti, M. E. (2022). Stability of mescaline and its metabolites under various storage conditions. ResearchGate. Retrieved from [Link]
-
Mescaline. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]
-
Mescaline. (n.d.). Solubility of Things. Retrieved from [Link]
- Kawano, T., Pinontoan, R., Uozumi, N., & Muto, S. (2001). Phenylethylamine-induced generation of reactive oxygen species and ascorbate free radicals in tobacco suspension culture: mechanism for oxidative burst mediating Ca2+ influx. Plant & cell physiology, 42(6), 651–659.
-
Dopamine. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]
-
Phenethylamine. (n.d.). In PubChem. Retrieved from [Link]
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
- Bakshi, M., & Singh, S. (2002). Development of stability-indicating analytical methods—a review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
Sources
- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Phentermine interference and high L-methamphetamine concentration problems in GC-EI-MS SIM Analyses of R-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride-derivatized amphetamines and methamphetamines† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenylethylamine-induced generation of reactive oxygen species and ascorbate free radicals in tobacco suspension culture: mechanism for oxidative burst mediating Ca2+ influx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenethylamine | C8H11N | CID 1001 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Isolation of an "Idea": A Technical Guide to the Historical Extraction of Mescaline from Peyote
Abstract
This technical guide provides a detailed examination of the seminal, late 19th and early 20th-century methodologies for the isolation and characterization of mescaline from the peyote cactus (Lophophora williamsii). Eschewing a simple historical narrative, this document delves into the chemical principles and experimental logic that guided the pioneering work of Arthur Heffter and the subsequent structural elucidation and synthesis by Ernst Späth. We present reconstructed protocols, grounded in the foundational principles of phytochemistry, to offer researchers and drug development professionals a clear understanding of the scientific causality behind the first successful isolation of a psychedelic compound. This guide is structured to be a self-validating system of protocols and explanations, supported by quantitative data, process diagrams, and authoritative references, reflecting the standards of modern scientific integrity.
Introduction: The Botanical Matrix and Its Bioactive Constituents
The peyote cactus (Lophophora williamsii), a small, spineless cactus native to the deserts of Mexico and the southwestern United States, has been used for millennia in indigenous spiritual and medicinal practices.[1] Its profound psychoactive effects captured the attention of Western science in the late 19th century, initiating a quest to identify the molecule responsible for its vision-inducing properties.
The cactus tissue is a complex biochemical matrix containing a wide spectrum of phenethylamine alkaloids.[1] While mescaline is the principal psychoactive component, it co-exists with numerous other structurally related alkaloids. The primary challenge for early chemists was, therefore, one of separation—to isolate a single active compound from this complex mixture. Dried peyote buttons contain approximately 3-6% total alkaloids by weight, of which mescaline is the most significant, but not the sole, constituent.[1] Understanding this composition is critical to appreciating the technical hurdles that had to be overcome in its initial isolation.
Table 1: Major Alkaloid Composition of Lophophora williamsii
| Alkaloid | Class | Relative Abundance (% of Total Alkaloids) | Notes |
| Mescaline | Phenethylamine | ~30% | Primary psychoactive component. |
| Pellotine | Tetrahydroisoquinoline | ~17% | Sedative properties. Second most abundant alkaloid. |
| Anhalonidine | Tetrahydroisoquinoline | ~14% | Structurally related to Pellotine. |
| Hordenine | Phenethylamine | ~8% | Stimulant, also found in other plants like barley. |
| Anhalamine | Tetrahydroisoquinoline | ~8% | Minor alkaloid. |
| Lophophorine | Tetrahydroisoquinoline | ~5% | A more toxic, strychnine-like stimulant. |
| Anhalonine | Tetrahydroisoquinoline | ~3% | Minor alkaloid. |
Source: Data compiled from multiple analyses.
The Heffter Method: Pioneering Isolation through Chemical Principle and Self-Experimentation (1897)
The first successful isolation of mescaline was achieved by the German pharmacologist and chemist Arthur Heffter in 1897.[1] His approach, a testament to the scientific method, combined meticulous chemical separation with the ultimate bioassay: self-experimentation. Heffter systematically fractionated the crude peyote extract and ingested each fraction, methodically narrowing down the psychoactive component.[2] He was the first to demonstrate that mescaline alone was responsible for the characteristic hallucinogenic effects of the cactus.[1]
While the full, detailed protocol from his original 1898 publication in Archiv für experimentelle Pathologie und Pharmakologie is not widely translated, his methodology was unequivocally rooted in the principles of acid-base extraction—a cornerstone of alkaloid chemistry. This technique exploits the basic nature of alkaloids and their differential solubility in aqueous and organic solvents depending on pH.
The Chemical Logic of Acid-Base Extraction
The core principle of Heffter's method relies on the amine functional group present in mescaline and other peyote alkaloids.
-
In Acidic Conditions (Low pH): The amine group is protonated, forming a positively charged ammonium salt (R-NH₃⁺). These alkaloidal salts are generally soluble in water and insoluble in nonpolar organic solvents (e.g., ether, chloroform).
-
In Basic/Alkaline Conditions (High pH): The amine group is deprotonated, remaining in its neutral, "freebase" form (R-NH₂). The freebase form is generally insoluble in water but soluble in nonpolar organic solvents.
This pH-dependent solubility allows for the separation of alkaloids from neutral and acidic plant components like fats, waxes, and resins.
Diagram 1: Acid-Base Extraction Workflow for Mescaline```dot
// Connections A -> B [label="Step 1"]; B -> C [label="Soluble Fraction"]; B -> D [label="Insoluble Fraction"]; C -> E [label="Step 2: Liberation"]; E -> F [label="Step 3: Partitioning"]; F -> G [label="Collect Organic Layer"]; F -> H [label="Discard Aqueous Layer"]; G -> I [label="Step 4: Concentration"]; I -> J; J -> K [label="Step 5: Purification"]; K -> L; }
Caption: A representative scheme for the synthesis of mescaline from 3,4,5-trimethoxybenzaldehyde.
Synthetic Steps Explained:
-
Step 1: Henry Condensation. 3,4,5-trimethoxybenzaldehyde is reacted with nitromethane in the presence of a basic catalyst. This is a nitroaldol condensation (Henry reaction) that forms a nitroalkene, 3,4,5-trimethoxy-β-nitrostyrene.
-
Step 2: Reduction. The nitro group of the intermediate is reduced to an amine group. Späth employed a two-stage reduction. Modern, more efficient methods use powerful reducing agents like lithium aluminum hydride (LiAlH₄) to accomplish this in a single step, yielding mescaline.
Conclusion for the Modern Researcher
The historical isolation and synthesis of mescaline were foundational moments in psychopharmacology and natural product chemistry. The work of Heffter and Späth provided not only the first pure psychedelic substance for scientific study but also a masterclass in applying fundamental chemical principles to solve complex problems of natural product isolation and structural verification.
For today's drug development professionals, these historical methods underscore the enduring power of acid-base chemistry in alkaloid processing. While modern chromatographic techniques (e.g., HPLC) and analytical methods (e.g., LC-MS) have revolutionized purification and identification, the core logic of pH-dependent partitioning pioneered by chemists like Arthur Heffter remains a cost-effective and scalable first step in the extraction of bioactive compounds from complex botanical matrices. Understanding this history provides a robust conceptual framework for innovation in the extraction, purification, and synthesis of plant-derived medicines.
References
-
Wikipedia. (n.d.). Mescaline. Retrieved from [Link]
-
Jay, M. (2021, April 30). A Century of Mescaline. Chacruna Institute for Psychedelic Plant Medicines. Retrieved from [Link]
-
Tsao, M. U. (1951). A New Synthesis of Mescaline. Journal of the American Chemical Society, 73(11), 5495. Retrieved from [Link]
-
Soukup, R. W. (2019). On the occasion of the 100th anniversary: Ernst Späth and his mescaline synthesis of 1919. Monatshefte für Chemie - Chemical Monthly, 150(5), 949-956. Retrieved from [Link]
-
Phoenix Police Department. (2024). CS-SOP-45 Peyote. Laboratory Services Bureau. Retrieved from [Link]
-
Trout, K. (2014, November 28). Lophophora williamsii analysis. Trout's Notes. Retrieved from [Link]
-
Psychedelic Science Review. (n.d.). Ernst Spath Synthesizes Mescaline. Retrieved from [Link]
-
Drug History Timeline. (n.d.). 1919 CE Ernst Spath first synthesizes mescaline. Retrieved from [Link]
-
Rhodium.ws. (n.d.). An Improved Synthesis of Mescaline from Gallic Acid. Retrieved from [Link]
-
designer-drug.com. (n.d.). Syntheses of mescaline. Retrieved from [Link]
-
SKRAPS. (2021, May 18). Episode 2: Mescaline: The OG of Psychedelics. Retrieved from [Link]
-
Trout's Notes. (2014, December 4). References: A through Z. Retrieved from [Link]
-
UNODC. (n.d.). Recommended methods for testing peyote cactus (mescal buttons)/mescaline. Retrieved from [Link]
Sources
early synthesis routes of 1-(3,4,5-Trimethoxyphenyl)ethanamine
An In-depth Technical Guide to the Early Synthesis of 1-(3,4,5-Trimethoxyphenyl)ethanamine
Introduction
This compound, also known as α-methylmescaline or 3,4,5-trimethoxyamphetamine (TMA), is a substituted phenethylamine and a close structural analog of the naturally occurring psychedelic protoalkaloid, mescaline.[1][2][3] The core structure consists of a phenyl ring substituted with three methoxy groups at the 3, 4, and 5 positions, attached to an ethylamine side chain with a methyl group at the alpha position. This α-methylation significantly alters the pharmacological profile compared to its non-methylated parent, mescaline, primarily by conferring resistance to metabolic degradation by monoamine oxidase (MAO).[2][3]
The synthesis of TMA and related phenethylamines has been a subject of scientific inquiry for over a century, driven by the desire to understand the relationship between chemical structure and psychoactive effects.[4][5] The early synthetic routes, developed in the first half of the 20th century, are notable for their reliance on fundamental organic reactions that have since become cornerstones of chemical synthesis. This guide provides a detailed examination of these foundational methods, exploring not only the experimental procedures but also the underlying chemical principles and the rationale behind the strategic choices made by early chemists.
Primary Synthetic Approach: The Nitroalkane Route
One of the most robust and historically significant methods for constructing the phenethylamine skeleton proceeds through a nitroalkane intermediate. This strategy is centered on a two-step sequence: a carbon-carbon bond-forming reaction to build the phenylpropane backbone, followed by the reduction of a nitro group to the target primary amine.
Part 1: Synthesis of the Nitropropene Intermediate
The first critical step involves the formation of 1-(3,4,5-trimethoxyphenyl)-2-nitropropene. This is classically achieved via a Henry condensation (or nitroaldol reaction) between 3,4,5-trimethoxybenzaldehyde and nitroethane.[1]
Causality and Mechanistic Insight: The Henry reaction is a base-catalyzed condensation. The base (e.g., n-butylamine, piperidine, or ammonium acetate in acetic acid) deprotonates the α-carbon of nitroethane, which is acidic due to the strong electron-withdrawing nature of the nitro group, creating a resonance-stabilized nitronate anion.[6][7] This potent nucleophile then attacks the electrophilic carbonyl carbon of 3,4,5-trimethoxybenzaldehyde. The resulting nitroaldol adduct readily undergoes dehydration, often under the reaction conditions, to yield the conjugated nitroalkene, 1-(3,4,5-trimethoxyphenyl)-2-nitropropene. The choice of a mild amine catalyst is crucial; it must be basic enough to generate the nitronate but not so strong as to promote self-condensation or other side reactions. The formation of the bright yellow, crystalline nitropropene is a highly favorable process, driven by the formation of an extended conjugated system.[6]
Caption: The Leuckart-Wallach reaction pathway from ketone to amine.
Experimental Protocol: Leuckart Reaction 1[8]. In a round-bottom flask, combine 1-(3,4,5-trimethoxyphenyl)propan-2-one with a molar excess of N-methylformamide (for methamphetamine synthesis) or formamide/ammonium formate (for primary amines). Note: The protocol is adapted from a related synthesis. 2. Heat the mixture with stirring to 165-170°C and maintain this temperature for an extended period (e.g., 24-36 hours). 3. Cool the reaction mixture to room temperature. 4. To hydrolyze the intermediate N-formyl amine, add a concentrated solution of NaOH (or HCl) and reflux the mixture for 2-3 hours. 5. After cooling, perform a workup. If hydrolysis was basic, extract the free amine with an organic solvent (e.g., ether). If hydrolysis was acidic, basify the aqueous layer first and then extract. 6. The crude amine can be purified by distillation or crystallization as a salt.
Conclusion
The early syntheses of this compound relied on two primary and strategically distinct pathways. The nitroalkane route, featuring a Henry condensation followed by reduction, proved to be a highly effective method for building the carbon skeleton and introducing the amine functionality in a controlled manner. This route offered versatility through its various reduction methods, from catalytic hydrogenation to powerful metal hydrides. Concurrently, the ketone route, exemplified by the classic Leuckart-Wallach reaction, provided a more direct, albeit harsh, method of reductive amination. These foundational strategies not only enabled the initial pharmacological studies of TMA and its analogs but also contributed significantly to the broader field of organic synthesis, demonstrating fundamental principles of C-C bond formation and functional group manipulation that remain relevant in modern drug development.
References
-
The Synthesis of a New Homologue of Mescaline. (n.d.). Rhodium.ws. Retrieved from [Link]
-
Phenethylamine. (2024). In Wikipedia. Retrieved from [Link]
-
Shulgin, A. (n.d.). #96 MESCALINE; 3,4,5-TRIMETHOXYPHENETHYLAMINE. Erowid. Retrieved from [Link]
-
Various Authors. (n.d.). phenethylamines: Topics by Science.gov. Science.gov. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Details for Phenethylamines. UNODC. Retrieved from [Link]
-
Shulgin, A. (2013). #96 M; mescaline; 3,4,5-trimethoxyphenethylamine. StudFiles. Retrieved from [Link]
-
Tsao, M. U. (1951). A New Synthesis of Mescaline. Journal of the American Chemical Society. Designer-Drug.com. Retrieved from [Link]
-
Gomes, C., et al. (2021). Synthesis and Antiproliferative Effect of 3,4,5-Trimethoxylated Chalcones on Colorectal and Prostatic Cancer Cells. Molecules. MDPI. Retrieved from [Link]
-
Lee, S., et al. (2018). Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin. Molecules. PMC - NIH. Retrieved from [Link]
-
Leuckart reaction. (2023). In Wikipedia. Retrieved from [Link]
-
Beckmann rearrangement. (2023). In Wikipedia. Retrieved from [Link]
-
Blue Ridge Poison Center. (2024). Phenethylamines. University of Virginia School of Medicine. Retrieved from [Link]
-
Magar, S. T., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Catalysts. MDPI. Retrieved from [Link]
-
Crossley, F. S., & Moore, M. L. (1944). STUDIES ON THE LEUCKART REACTION. Journal of Organic Chemistry. Semantic Scholar. Retrieved from [Link]
-
Various Authors. (n.d.). Leuckart Reaction. Scribd. Retrieved from [Link]
-
Chem-Station. (2014). Beckmann Rearrangement. Chem-Station Int. Ed. Retrieved from [Link]
-
Merchant, J., & Mountwala, A. (1958). Synthesis of Some β-Phenethylamine Derivatives. I. The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]
-
Mescaline. (2024). In Wikipedia. Retrieved from [Link]
-
Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. PubMed. Retrieved from [Link]
- Murphy, G. (2009). Improved method for the synthesis of substituted formylamines and substituted amines. Google Patents.
-
Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Request PDF. ResearchGate. Retrieved from [Link]
-
2,4,5-Trimethoxyphenethylamine. (n.d.). Grokipedia. Retrieved from [Link]
-
TCI Chemicals. (n.d.). Hydrogenation Catalysts. Chemie Brunschwig. Retrieved from [Link]
-
DiFrancesco, A. G., et al. (2023). Strain-dependent Enantioselectivity in Mechanochemically Coupled Catalytic Hydrogenation. ChemRxiv. Retrieved from [Link]
-
3,4,5-Trimethoxyamphetamine. (2023). In Wikipedia. Retrieved from [Link]
-
Kunalan, V., et al. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Analytical Chemistry. PMC - NIH. Retrieved from [Link]
-
Haas, K. (2023). 14.3.5: Hydrogenation by Wilkinson's Catalyst. Chemistry LibreTexts. Retrieved from [Link]
-
Zhang, X., et al. (2022). Efficient Catalytic Hydrogenation of Lignin-Derived Phenolics Under Mild Conditions. Catalysts. MDPI. Retrieved from [Link]
-
Cuesta, J., et al. (2003). A Versatile Synthesis of 1-Aryl-2-nitro-3-(3,4,5-trimethoxyphenyl)propenes as Precursors of Novel Mescaline Derivatives. ResearchGate. Retrieved from [Link]
-
Various Authors. (n.d.). Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes. Rhodium.ws. Retrieved from [Link]
-
Ramirez, A., et al. (2003). Mescaline from 3,4,5-trimethoxyphenylacetic acid. The Hive. Retrieved from [Link]
Sources
- 1. The Synthesis of a New Homologue of Mescaline - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. Mescaline - Wikipedia [en.wikipedia.org]
- 3. 3,4,5-Trimethoxyamphetamine - Wikipedia [en.wikipedia.org]
- 4. Details for Phenethylamines [unodc.org]
- 5. med.virginia.edu [med.virginia.edu]
- 6. mescaline.wiki [mescaline.wiki]
- 7. #96 M; mescaline; 3,4,5-trimethoxyphenethylamine [studfile.net]
- 8. Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Molecular Architecture and Ethnobotanical Significance of Mescaline
An In-Depth Technical Guide to the Natural Sources and Biosynthesis of Mescaline
Mescaline (3,4,5-trimethoxyphenethylamine) is a naturally occurring psychedelic protoalkaloid of the substituted phenethylamine class.[1] Structurally, it is closely related to the catecholamine neurotransmitters dopamine and norepinephrine, yet its primary psychoactive effects are mediated by its action as a partial agonist at serotonin 5-HT2A receptors.[1][2][3][4] For millennia, mescaline-containing cacti have been central to the spiritual and medicinal practices of indigenous cultures in the Americas.[5][6] The isolation of mescaline in 1895 and its first synthesis in 1919 marked the beginning of modern scientific inquiry into psychedelic compounds.[1]
With the contemporary resurgence of interest in psychedelics for potential therapeutic applications in psychiatry, understanding the natural production of mescaline is paramount. Elucidating its natural sources and biosynthetic pathway provides a foundation for conservation, ethnobotanical research, and the development of sustainable biotechnological production methods to meet future research and clinical demands. This guide offers a technical overview of the primary botanical sources of mescaline and the intricate enzymatic pathway responsible for its synthesis in nature.
Part 1: Principal Natural Sources of Mescaline
Mescaline is found in varying concentrations within a select group of cacti species, primarily native to Mexico, the southwestern United States, and the Andes mountains of South America.[5] The concentration of mescaline is highly variable and can be influenced by factors such as the specific cultivar, the age of the plant, growing conditions, and the part of the plant being analyzed.[7][8] The highest concentrations are consistently found in the green, photosynthetic outer tissue (chlorenchyma) of the cactus stem.[7][8][9][10]
The most well-documented and significant natural sources of mescaline are summarized below.
Data Presentation: Mescaline Content in Primary Cacti Species
| Botanical Name | Common Name(s) | Native Region | Typical Mescaline Content (% Dry Weight) |
| Lophophora williamsii | Peyote | Chihuahuan Desert (Mexico, S. Texas) | 3.0% – 6.0%[1][6] |
| Echinopsis pachanoi | San Pedro Cactus | Andes Mountains (Peru, Ecuador) | Highly variable, 0.05% – 4.7%[9][11] |
| Echinopsis peruviana | Peruvian Torch | Andes Mountains (Peru) | Variable, typically 0.24% or higher[4][5] |
| Echinopsis lageniformis | Bolivian Torch | Andes Mountains (Bolivia) | Variable, up to 0.47% reported[4] |
Note: These values represent a general range compiled from various studies. Actual concentrations in any given specimen can fall outside this range.
Part 2: The Biosynthesis of Mescaline from L-Tyrosine
The biochemical pathway for mescaline synthesis in cacti has been a subject of scientific inquiry for over half a century. Recent advances in transcriptomics and functional genomics have elucidated a near-complete, six-step pathway that transforms the common amino acid L-tyrosine into mescaline.[12] This process involves a cascade of hydroxylation, decarboxylation, and sequential O-methylation reactions, orchestrated by four distinct families of enzymes.
Causality of the Biosynthetic Pathway
The synthesis begins with L-tyrosine, a fundamental building block derived from primary metabolism. The subsequent enzymatic modifications systematically alter the molecule's structure to produce the final psychoactive alkaloid.
-
Initial Hydroxylation: The pathway is initiated by the hydroxylation of L-tyrosine at the 3-position of the phenyl ring, producing L-3,4-dihydroxyphenylalanine (L-DOPA). This critical step is catalyzed by a specialized cytochrome P450 enzyme, which introduces the second hydroxyl group necessary for the catechol structure.[12][13]
-
Decarboxylation to Dopamine: The carboxyl group of L-DOPA is removed to yield dopamine. This reaction is efficiently carried out by a tyrosine/DOPA decarboxylase (TYDC), a pivotal enzyme that channels aromatic amino acid precursors into the phenethylamine alkaloid pathway.[12][14][15] Dopamine serves as a key branch-point intermediate in plant secondary metabolism.
-
First O-Methylation: Dopamine undergoes its first methylation. A specific O-methyltransferase (OMT) enzyme transfers a methyl group from the universal methyl donor S-adenosylmethionine (SAM) to the 3-hydroxyl group of dopamine, forming 3-methoxytyramine.[13] This step is the first in establishing the characteristic trimethoxy substitution pattern of mescaline.
-
Second Hydroxylation: A crucial, though not fully characterized, 5-hydroxylase is predicted to act on 3-methoxytyramine.[13] This enzyme introduces a third hydroxyl group at the 5-position, yielding 3-methoxy-4,5-dihydroxy-phenethylamine, the immediate precursor for the final methylation steps.
-
Second and Third O-Methylations: The final steps involve two sequential and regiospecific O-methylation reactions catalyzed by distinct OMTs.[12][13] First, the hydroxyl group at the 5-position is methylated, followed by methylation of the 4-position hydroxyl group. This precise sequence results in the formation of 3,4,5-trimethoxyphenethylamine—mescaline.[13]
Mandatory Visualization: Mescaline Biosynthetic Pathway
Caption: The enzymatic conversion of L-Tyrosine to Mescaline.
Part 3: Experimental Protocol for Mescaline Extraction and Quantification
To ensure scientific integrity, any investigation into mescaline content requires a robust and reproducible methodology. The following protocol outlines a standard laboratory procedure for the isolation and analysis of mescaline from cactus tissue, based on a classic acid-base extraction technique coupled with modern analytical chemistry.
Trustworthiness: A Self-Validating System
This protocol is designed as a self-validating system. The initial extraction isolates a broad spectrum of alkaloids. The subsequent analytical step using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) provides both qualitative confirmation (by comparing retention time and mass spectrum to a certified mescaline standard) and precise quantification.[9][16][17]
Detailed Step-by-Step Methodology
1. Sample Preparation: a. Obtain a sample of cactus tissue, preferentially the outer green chlorenchyma. b. Lyophilize (freeze-dry) the tissue to a constant weight to remove all water. This is crucial for accurate quantification relative to dry weight. c. Pulverize the dried tissue into a fine, homogenous powder using a mortar and pestle or a cryogenic mill. A homogenous sample is essential for reproducible subsampling.
2. Acid-Base Extraction: a. Acidification: Weigh approximately 1 gram of the dried powder and place it in a glass tube. Add 10 mL of 0.2 N sulfuric acid. Vortex thoroughly and allow the mixture to soak for at least 2 hours, with intermittent vortexing every 20 minutes.[18] Causality: The acidic solution protonates the amine group of mescaline, forming a salt that is soluble in the aqueous phase, while leaving non-polar lipids and other compounds in the solid plant matrix. b. Filtration & Defatting: Filter the acidic slurry to separate the aqueous extract from the solid plant material.[18] Transfer the filtrate to a separatory funnel. Add 10 mL of a non-polar organic solvent (e.g., chloroform or diethyl ether) and shake vigorously. Allow the layers to separate and discard the organic (bottom) layer. Repeat this wash step twice.[18][19] Causality: This step removes lipids and other non-polar impurities that could interfere with later analysis, purifying the target analyte. c. Basification: Add concentrated ammonium hydroxide dropwise to the aqueous extract in the separatory funnel until the solution is basic (pH > 9).[18] Causality: Basification deprotonates the mescaline salt, converting it back to its free base form, which is soluble in organic solvents but poorly soluble in water. d. Organic Extraction: Add 10 mL of chloroform to the separatory funnel, shake vigorously, and allow the layers to separate. Carefully collect the chloroform layer, which now contains the mescaline free base. Repeat this extraction two more times, combining the chloroform extracts.[18] e. Evaporation: Evaporate the combined chloroform extracts to dryness under a gentle stream of nitrogen or using a rotary evaporator. Causality: This step removes the solvent, concentrating the isolated alkaloids into a solid residue.
3. Analysis and Quantification: a. Reconstitute the dried residue in a precise volume (e.g., 1.0 mL) of methanol or the mobile phase to be used for analysis.[19] b. Analyze the sample using HPLC with a photodiode array detector or GC-MS.[16][17] c. Quantify the mescaline concentration by comparing the peak area of the sample to a standard curve generated from certified mescaline reference standards of known concentrations.
Mandatory Visualization: Experimental Workflow
Sources
- 1. Mescaline - Wikipedia [en.wikipedia.org]
- 2. Novel, unifying mechanism for mescaline in the central nervous system: Electrochemistry, catechol redox metabolite, receptor, cell signaling and structure activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic and Pharmacodynamic Aspects of Peyote and Mescaline: Clinical and Forensic Repercussions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mescaline Substance Guide - Psychedelic Support · Psychedelic Support [psychedelic.support]
- 6. zamnesia.com [zamnesia.com]
- 7. sacredcacti.com [sacredcacti.com]
- 8. Mescaline content of young seed-grown cactus | DMT-Nexus forum [forum.dmt-nexus.me]
- 9. uvm.edu [uvm.edu]
- 10. peyote-paradise.nl [peyote-paradise.nl]
- 11. akjournals.com [akjournals.com]
- 12. Elucidation of the mescaline biosynthetic pathway in peyote (Lophophora williamsii) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. De novo sequencing and analysis of Lophophora williamsii transcriptome, and searching for putative genes involved in mescaline biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. crimelab.phoenix.gov [crimelab.phoenix.gov]
- 19. unodc.org [unodc.org]
A Comprehensive Spectroscopic Guide to 1-(3,4,5-Trimethoxyphenyl)ethanamine: An In-depth Analysis of Predicted ¹H and ¹³C NMR Data
This technical guide provides a detailed exploration of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 1-(3,4,5-Trimethoxyphenyl)ethanamine. In the absence of experimentally acquired spectra in publicly available databases, this document leverages advanced predictive algorithms and comparative analysis with structurally related compounds to offer a robust interpretation of the expected NMR signatures. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this and similar molecules.
Introduction to this compound
This compound is a primary amine and a structural isomer of the well-known psychedelic compound mescaline (2-(3,4,5-trimethoxyphenyl)ethanamine). The key structural difference lies in the position of the amine group on the ethyl chain. In this compound, the amine is attached to the benzylic carbon, creating a chiral center. This seemingly subtle isomeric difference can have significant implications for its chemical properties and biological activity. Accurate structural elucidation via NMR spectroscopy is therefore paramount for any research or development involving this compound.
Predicted ¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the methoxy groups, the benzylic methine proton, the methyl group, and the amine protons. The chemical shifts are influenced by the electron-donating methoxy groups on the aromatic ring and the electronegativity of the adjacent nitrogen atom.
Predicted ¹H NMR Data Summary
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-2, H-6 (Aromatic) | ~6.5 - 6.7 | Singlet | - | 2H |
| -OCH₃ (para) | ~3.85 | Singlet | - | 3H |
| -OCH₃ (meta) | ~3.80 | Singlet | - | 6H |
| -CH(NH₂) | ~4.0 - 4.2 | Quartet | ~6.5 | 1H |
| -CH₃ | ~1.3 - 1.5 | Doublet | ~6.5 | 3H |
| -NH₂ | Broad singlet | - | 2H |
Interpretation of the Predicted ¹H NMR Spectrum:
-
Aromatic Protons (H-2, H-6): The two protons on the aromatic ring are chemically equivalent due to the symmetrical substitution pattern. They are expected to appear as a singlet in the range of 6.5-6.7 ppm. The high electron density on the ring, due to the three methoxy groups, shields these protons, causing them to resonate at a relatively upfield position for aromatic protons.
-
Methoxy Protons (-OCH₃): The three methoxy groups give rise to two distinct signals. The protons of the para-methoxy group are predicted to resonate at a slightly downfield position (~3.85 ppm) compared to the two equivalent meta-methoxy groups (~3.80 ppm). Both signals will appear as sharp singlets.
-
Methine Proton (-CH(NH₂)): The proton on the chiral benzylic carbon is expected to be a quartet in the range of 4.0-4.2 ppm due to coupling with the three protons of the adjacent methyl group. Its downfield shift is attributed to the deshielding effect of the adjacent aromatic ring and the electronegative nitrogen atom.
-
Methyl Protons (-CH₃): The three protons of the methyl group are predicted to appear as a doublet in the upfield region of 1.3-1.5 ppm, resulting from coupling with the single methine proton.
-
Amine Protons (-NH₂): The two protons of the primary amine group are expected to appear as a broad singlet. The chemical shift of these protons can be highly variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[1]
Predicted ¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum of this compound is predicted to show eight distinct signals, corresponding to the eight unique carbon environments in the molecule.
Predicted ¹³C NMR Data Summary
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (Aromatic, C-ipso) | ~138 - 140 |
| C-3, C-5 (Aromatic, C-O) | ~150 - 153 |
| C-4 (Aromatic, C-O) | ~135 - 137 |
| C-2, C-6 (Aromatic, C-H) | ~103 - 105 |
| -OCH₃ (para) | ~60 - 62 |
| -OCH₃ (meta) | ~55 - 57 |
| -CH(NH₂) | ~50 - 53 |
| -CH₃ | ~23 - 25 |
Interpretation of the Predicted ¹³C NMR Spectrum:
-
Aromatic Carbons: The aromatic region will display four signals. The ipso-carbon (C-1) attached to the ethylamine group is predicted around 138-140 ppm. The two carbons bearing the meta-methoxy groups (C-3 and C-5) are expected to be the most downfield in the aromatic region, around 150-153 ppm, due to the strong deshielding effect of the oxygen atoms. The carbon with the para-methoxy group (C-4) is predicted to be at a slightly more upfield position of 135-137 ppm. The two equivalent methine carbons of the aromatic ring (C-2 and C-6) are expected to be significantly shielded, appearing around 103-105 ppm.
-
Methoxy Carbons (-OCH₃): Similar to the proton spectrum, two distinct signals are predicted for the methoxy carbons. The carbon of the para-methoxy group is expected around 60-62 ppm, while the carbons of the two equivalent meta-methoxy groups are predicted around 55-57 ppm.
-
Aliphatic Carbons: The benzylic methine carbon (-CH(NH₂)) is predicted to resonate in the range of 50-53 ppm. The methyl carbon (-CH₃) will be the most upfield signal, appearing around 23-25 ppm.
Molecular Structure and Key NMR Correlations
The following diagram illustrates the molecular structure of this compound with atom numbering for NMR assignment.
Caption: Molecular structure of this compound.
Experimental Protocol for NMR Data Acquisition
For researchers with access to a sample of this compound, the following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.[2]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD-d₄). Chloroform-d (CDCl₃) is a common choice for initial characterization. The choice of solvent can influence the chemical shifts, particularly for the amine protons.[3]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
2. NMR Spectrometer Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
3. ¹H NMR Data Acquisition:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' or 'zg30') is typically sufficient.
-
Spectral Width: Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Number of Scans: For a sample of this concentration, 8 to 16 scans should provide a good signal-to-noise ratio.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally adequate for qualitative ¹H NMR. For quantitative measurements, a longer delay (5x the longest T1) is necessary.
-
Acquisition Time (aq): An acquisition time of 2-4 seconds will provide good resolution.
4. ¹³C NMR Data Acquisition:
-
Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30') is used to obtain a spectrum with singlets for each carbon.
-
Spectral Width: Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay (d1): A relaxation delay of 2 seconds is a good starting point.
5. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.
-
Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.
Conclusion
This technical guide provides a detailed, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. The presented data and interpretations, based on established NMR principles and comparison with structurally similar molecules, offer a valuable resource for the identification and characterization of this compound. The included experimental protocol provides a standardized methodology for researchers to acquire their own data, which can then be compared against the predictions laid out in this guide. As with any predictive data, experimental verification is the gold standard for unequivocal structural confirmation.
References
-
Royal Society of Chemistry. (n.d.). Molecular recognition of methamphetamine by carboxylatopillar[4]arene: drug-dependent complexation stoichiometry and insights into medical applications. Retrieved from [Link]
-
ATB. (n.d.). Mescaline | C11H17NO3 | MD Topology | NMR | X-Ray. Retrieved from [Link]
-
Cassels, B. K., & Sáez-Brionez, P. (2018). Dark Classics in Chemical Neuroscience: Mescaline. ACS Chemical Neuroscience, 9(10), 2448–2458. [Link]
-
Wikipedia. (2024). Mescaline. Retrieved from [Link]
-
Center for Forensic Science Research & Education. (2022). Trimethoxyamphetamine. Retrieved from [Link]
-
PubChem. (n.d.). 3,4,5-Trimethoxyamphetamine. Retrieved from [Link]
-
Wikipedia. (2023). 3,4,5-Trimethoxyamphetamine. Retrieved from [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
ResearchGate. (2017). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Retrieved from [Link]
-
Giraudeau, P., & Akoka, S. (2021). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 11(5), 324. [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
-
Kaštas, G., Albayrak Kaštas, Ç., & Tabak, A. (2019). Investigation of molecular structure and solvent/temperature effect on tautomerism in (E)-4,6-dibromo-3-methoxy-2-[(p-tolylimino)methyl]phenol, a new thermochromic Schiff base, by using XRD, FT-IR, UV-vis, NMR and DFT methods. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 222, 117198. [Link]
-
SciSpace. (1971). Cactus alkaloids. XIX. Crystallization of mescaline HCl and 3-methoxytyramine HCl from Trichocereus pachanoi. Retrieved from [Link]
-
NMRium. (n.d.). Predict. Retrieved from [Link]
-
Reddit. (2021). Weird splitting pattern in 1H-NMR of 1,3,5-Trimethoxybenzene. Retrieved from [Link]
-
ResearchGate. (2010). New mescaline concentrations from 14 taxa/cultivars of Echinopsis spp. (Cactaceae) ("San Pedro") and their relevance to shamanic practice. Retrieved from [Link]
-
Anasazi Instruments. (n.d.). NMR Education: How to Choose Your Acquisition Parameters? Retrieved from [Link]
-
Organomation. (2024). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
JoVE. (n.d.). Video: NMR Spectroscopy Of Amines. Retrieved from [Link]
-
Journal of Ethnopharmacology. (2010). New mescaline concentrations from 14 taxa/cultivars of Echinopsis spp. (Cactaceae) (“San Pedro”). Retrieved from [Link]
-
Boston University. (n.d.). Basic NMR Concepts. Retrieved from [Link]
-
University College London. (n.d.). Sample Preparation. Retrieved from [Link]
-
Michigan State University. (n.d.). Basic Practical NMR Concepts. Retrieved from [Link]
-
NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]
-
Max Planck Institute for Chemical Energy Conversion. (n.d.). Supporting Information. Retrieved from [Link]
-
Li, X., Zhang, Y., Sun, Q., et al. (2022). Determination of extractable and non-extractable florfenicol residues as florfenicol amine in eggs by UPLC-MS/MS. Food Additives & Contaminants: Part A, 39(9), 1512–1520. [Link]
-
University of Wisconsin-Madison Chemistry Department. (2020). Optimized Default 1H Parameters. Retrieved from [Link]
-
YouTube. (2023). Small molecule NMR sample preparation. Retrieved from [Link]
-
PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. Retrieved from [Link]
-
nmrshiftdb2. (n.d.). open nmr database on the web. Retrieved from [Link]
-
SpectraBase. (n.d.). 3,4,5-Trimethoxycinnamic acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Retrieved from [Link]
-
ACS Publications. (2009). Computational Analysis of Solvent Effects in NMR Spectroscopy. Retrieved from [Link]
Sources
Introduction: The Analytical Chemistry of a Classic Psychedelic
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Mescaline
Mescaline (3,4,5-trimethoxyphenethylamine) is a naturally occurring psychedelic protoalkaloid of the phenethylamine class, known for its hallucinogenic effects.[1][2] Its longstanding use in religious and spiritual ceremonies, coupled with its status as a controlled substance, necessitates robust and reliable analytical methods for its detection and quantification in forensic, clinical, and research settings.[3][4] Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), stands as the gold standard for this purpose.[5][6]
This guide, intended for researchers and drug development professionals, provides an in-depth exploration of the mass spectrometric behavior of mescaline. As a Senior Application Scientist, my focus is not merely on the resulting data but on the underlying chemical principles that dictate the fragmentation pathways. Understanding these mechanisms is paramount for method development, data interpretation, and troubleshooting. We will dissect the fragmentation patterns generated by two of the most common ionization techniques: energetic Electron Ionization (EI) and softer Electrospray Ionization (ESI).
Part 1: Electron Ionization (EI) Mass Spectrometry of Mescaline
Electron Ionization is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to extensive and predictable fragmentation. This makes it exceptionally powerful for structural elucidation and library matching. When coupled with GC, it is a cornerstone of forensic toxicology.[7]
The Mescaline EI Fragmentation Pathway
The molecular ion of mescaline (C₁₁H₁₇NO₃, molecular weight 211.26 g/mol ) is observed at a mass-to-charge ratio (m/z) of 211.[8] However, the most diagnostic information in an EI spectrum comes from its fragments. The fragmentation of mescaline is dominated by cleavage of the C-C bond alpha to the amine group, a classic and highly favored pathway for primary amines.[9][10]
-
Alpha-Cleavage (α-Cleavage): The primary fragmentation event is the cleavage of the bond between the α-carbon and β-carbon of the ethylamine side chain. This is energetically favorable as it results in the formation of a stable, resonance-stabilized iminium cation and a stable benzylic radical. This cleavage yields the base peak in the spectrum at m/z 30 .[11]
-
Benzylic Cleavage: A secondary, yet significant, fragmentation involves the same Cα-Cβ bond cleavage but with charge retention on the larger, aromatic fragment. This produces the 3,4,5-trimethoxybenzyl cation at m/z 182 .[11] The high abundance of this ion is a testament to the stability of the benzyl cation structure.
The interplay between these two key fragments provides a definitive fingerprint for mescaline identification.
Visualizing the EI Fragmentation Pathway
Caption: Dominant EI fragmentation pathways of mescaline.
Summary of Key EI Fragments
| m/z | Ion Structure | Fragmentation Mechanism | Relative Abundance |
| 211 | [C₁₁H₁₇NO₃]⁺• | Molecular Ion | Low to Moderate |
| 182 | [C₁₀H₁₂O₃]⁺ | α-Cleavage (Benzylic) | High |
| 30 | [CH₄N]⁺ | α-Cleavage (Iminium) | Base Peak (100%) |
Relative abundances are typical and can vary slightly with instrument conditions.
Experimental Protocol: GC-EI-MS Analysis of Mescaline
This protocol outlines a standard approach for the analysis of mescaline, often requiring derivatization to improve chromatographic performance.[3][12]
-
Sample Preparation (Derivatization):
-
To an evaporated urine or plasma extract, add 50 µL of ethyl acetate and 50 µL of pentafluoropropionic anhydride (PFPA).[3]
-
Vortex the mixture and heat at 70°C for 30 minutes.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for injection.
-
Causality: Derivatization blocks the polar primary amine, reducing peak tailing and improving volatility for better GC separation.
-
-
Gas Chromatography (GC) Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (Splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: Hold at 280°C for 5 minutes.
-
-
-
Mass Spectrometry (MS) Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Full Scan (m/z 40-550) for identification. Selected Ion Monitoring (SIM) can be used for quantification, monitoring ions specific to the derivatized mescaline.
-
Part 2: Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)
Electrospray Ionization is a "soft" ionization technique that typically produces protonated molecules, [M+H]⁺, with minimal in-source fragmentation.[13] This makes it ideal for LC-MS, where the goal is often to quantify a specific parent molecule. Structural information is obtained by selecting the parent ion and subjecting it to Collision-Induced Dissociation (CID) in a collision cell, a process known as tandem mass spectrometry (MS/MS).[14][15]
The Mescaline ESI-MS/MS Fragmentation Pathway
In positive ion mode ESI, mescaline is readily protonated on the basic nitrogen atom of the primary amine, forming the precursor ion [M+H]⁺ at m/z 212.1 .[5][16] When this ion is subjected to CID, it fragments via characteristic neutral losses.
-
Loss of Ammonia (NH₃): A primary fragmentation pathway involves the neutral loss of ammonia (17.03 Da). This occurs through a rearrangement where the protonated amine is eliminated, leaving a cation at m/z 195.1 . This is a common fragmentation for protonated primary amines.[16][17]
-
Loss of Methanol (CH₃OH): A second, highly important fragmentation pathway for quantification is the neutral loss of methanol (32.04 Da) from one of the methoxy groups, yielding a prominent product ion at m/z 180.1 .[1][16] This transition (m/z 212.1 → 180.1) is frequently used in Selected Reaction Monitoring (SRM) assays for its specificity and intensity.[17]
Visualizing the ESI-MS/MS Fragmentation Pathway
Caption: Key ESI-MS/MS fragmentation pathways of mescaline.
Summary of Key ESI-MS/MS Transitions
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Analytical Use |
| 212.1 | 195.1 | NH₃ (Ammonia) | Confirmation[16][17] |
| 212.1 | 180.1 | CH₃OH (Methanol) | Quantification (SRM)[1][16] |
Experimental Protocol: LC-ESI-MS/MS Analysis of Mescaline
This protocol details a direct analysis method suitable for urine or plasma, leveraging the sensitivity and specificity of tandem mass spectrometry.[5][16]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma or urine, add 300 µL of acetonitrile containing a deuterated internal standard (e.g., mescaline-d9).[1]
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
-
Causality: This "dilute-and-shoot" approach is rapid and efficient. Acetonitrile effectively precipitates proteins while keeping mescaline in solution. The internal standard corrects for matrix effects and variations in instrument response.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 column, 50 mm x 2.1 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
Start at 5% B, hold for 0.5 min.
-
Linear ramp to 95% B over 4.0 min.
-
Hold at 95% B for 1.0 min.
-
Return to 5% B and re-equilibrate for 1.5 min.
-
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Gas Temperature: 400°C.
-
Acquisition Mode: Selected Reaction Monitoring (SRM).
-
Quantification Transition: m/z 212.1 → 180.1.
-
Confirmation Transition: m/z 212.1 → 195.1.
-
-
Self-Validation: The confirmation transition ensures trustworthiness. The ratio of the quantifier to the qualifier ion must fall within a specified tolerance (e.g., ±20%) of the ratio observed for a certified reference standard, confirming the identity of the peak.
-
Conclusion
The mass spectrometric fragmentation of mescaline is well-characterized and highly predictable, governed by fundamental principles of chemical stability. Under EI conditions, fragmentation is dominated by α-cleavage, yielding a characteristic base peak at m/z 30 and a significant benzylic fragment at m/z 182. Under softer ESI conditions, CID of the protonated molecule at m/z 212 results in diagnostic neutral losses of ammonia (to m/z 195) and methanol (to m/z 180). A thorough understanding of these distinct pathways is essential for any scientist developing or applying mass spectrometric methods for the analysis of mescaline, ensuring data of the highest accuracy and integrity.
References
-
Helander, A., et al. (2008). Development and clinical application of an LC-MS-MS method for mescaline in urine. Journal of Analytical Toxicology, 32(3), 227-231. [Link]
-
Oxford Academic. (n.d.). Development and Clinical Application of an LC-MS-MS Method for Mescaline in Urine. Journal of Analytical Toxicology. [Link]
-
Helander, A., et al. (2008). Development and Clinical Application of an LC-MS-MS Method for Mescaline in Urine. Journal of Analytical Toxicology. [Link]
-
ResearchGate. (n.d.). Development and Clinical Application of an LC-MS-MS Method for Mescaline in Urine. [Link]
-
Swortwood, M. J., et al. (2015). Urine Mescaline Screening With a Biochip Array Immunoassay and Quantification by Gas Chromatography-Mass Spectrometry. Journal of analytical toxicology, 39(8), 641-646. [Link]
-
Garside, D., et al. (2012). GC-MS and GC-MS/MS in PCI mode determination of mescaline in peyote tea and in biological matrices. Journal of forensic sciences, 57(5), 1365-1369. [Link]
-
Dolder, P. C., et al. (2022). Development and validation of an LC-MS/MS method for the quantification of mescaline and major metabolites in human plasma. Journal of pharmaceutical and biomedical analysis, 219, 114980. [Link]
-
PubliRES. (n.d.). GC-MS and GC-MS/MS in PCI Mode Determination of Mescaline in Peyote Tea and in Biological Matrices. [Link]
-
ResearchGate. (n.d.). Urine Mescaline Screening With a Biochip Array Immunoassay and Quantification by Gas Chromatography-Mass Spectrometry. [Link]
-
National Center for Biotechnology Information. (n.d.). Mescaline. PubChem Compound Database. [Link]
-
ResearchGate. (n.d.). Mass spectrum of mescaline after acetylation in patient urine. [Link]
-
Yang, M., et al. (2023). Natural or artificial: An example of topographic spatial distribution analysis of mescaline in cactus plants by matrix-assisted laser desorption/ionization mass spectrometry imaging. Frontiers in plant science, 14, 1107507. [Link]
-
ResearchGate. (n.d.). Mass spectrum of mescaline peak in peyote alkaloid extract (sample Ua-12433). [Link]
-
National Institute of Standards and Technology. (n.d.). Benzeneethanamine, 3,4,5-trimethoxy-. NIST Chemistry WebBook. [Link]
-
Johnson, R. D., & Lewis, R. J. (2003). The analysis and distribution of mescaline in postmortem tissues. Journal of analytical toxicology, 27(6), 381-382. [Link]
-
Mass Spec Software. (n.d.). NIST Mass Spectral Library. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
University of Arizona. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. [Link]
-
Wiley Science Solutions. (n.d.). NIST / EPA / NIH Mass Spectral Library 2023. [Link]
-
National Institute of Standards and Technology. (n.d.). NIST Mass Spectrometry Data Center Standard Reference Libraries and Software Tools: Application to Seized Drug Analysis. [Link]
-
Borges, K. B., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural product reports, 33(3), 432-455. [Link]
-
CORE. (n.d.). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. [Link]
-
Oyler, J. M., et al. (2015). Fragmentation pathways and structural characterization of 14 nerve agent compounds by electrospray ionization tandem mass spectrometry. Journal of analytical toxicology, 39(2), 90-99. [Link]
-
Sparkman, O. D. (2019). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy. [Link]
-
ResearchGate. (n.d.). (PDF) Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. [Link]
-
Prasain, J. (n.d.). Ion fragmentation of small molecules in mass spectrometry. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Urine Mescaline Screening With a Biochip Array Immunoassay and Quantification by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GC-MS and GC-MS/MS in PCI mode determination of mescaline in peyote tea and in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of an LC-MS/MS method for the quantification of mescaline and major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Natural or artificial: An example of topographic spatial distribution analysis of mescaline in cactus plants by matrix-assisted laser desorption/ionization mass spectrometry imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The analysis and distribution of mescaline in postmortem tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzeneethanamine, 3,4,5-trimethoxy- [webbook.nist.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. Mescaline | C11H17NO3 | CID 4076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fragmentation pathways and structural characterization of 14 nerve agent compounds by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Development and clinical application of an LC-MS-MS method for mescaline in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
infrared spectroscopy analysis of 1-(3,4,5-Trimethoxyphenyl)ethanamine hydrochloride
An In-Depth Technical Guide to the Infrared Spectroscopic Analysis of 1-(3,4,5-Trimethoxyphenyl)ethanamine Hydrochloride
This guide provides a comprehensive exploration of the principles and techniques for the infrared (IR) spectroscopic analysis of this compound hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the compound's spectral features, grounded in established scientific principles and supported by authoritative references.
Introduction: The Molecule and the Method
This compound, a substituted phenethylamine, is structurally related to mescaline, a naturally occurring psychedelic protoalkalkaloid.[1][2] The hydrochloride salt form enhances its stability and solubility, making it a common state for handling and analysis.[3][4]
Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, its bonds absorb energy at specific frequencies, corresponding to their vibrational transitions. The resulting spectrum is a unique fingerprint, revealing the presence of specific functional groups and providing structural information. This guide will deconstruct the IR spectrum of this compound hydrochloride, explaining the causality behind the expected absorptions and providing a framework for empirical analysis.
Structural Anatomy and Key Vibrational Units
To interpret the IR spectrum, we must first understand the molecule's architecture. The hydrochloride salt of this compound possesses several key functional groups, each with characteristic vibrational frequencies. The protonation of the primary amine to form an ammonium salt is the most electronically significant feature influencing the spectrum.
The primary functional groups for analysis are:
-
Primary Ammonium (-NH₃⁺): Formed by the reaction of the primary amine with hydrochloric acid. This group is responsible for some of the most distinct features in the spectrum.
-
Substituted Aromatic Ring: A 1,2,3,5-tetrasubstituted benzene ring.
-
Methoxy Groups (-OCH₃): Three aryl ether linkages that produce strong, characteristic C-O stretching bands.
-
Alkyl Backbone: The ethylamine chain, contributing to C-H stretching and bending vibrations.
Figure 2: Experimental workflow for FTIR analysis using the KBr pellet technique, with an alternative ATR path shown.
Conclusion: A Definitive Spectroscopic Signature
The infrared spectrum of this compound hydrochloride provides a definitive method for its identification and structural confirmation. The key hallmarks of its spectrum are the exceptionally broad ammonium N⁺-H stretch centered around 3000 cm⁻¹, the characteristic N⁺-H bending modes near 1600 cm⁻¹, and the two strong, sharp aryl ether C-O stretching bands between 1300 and 1000 cm⁻¹. By following the structured analytical approach and robust experimental protocols outlined in this guide, researchers can confidently utilize FTIR spectroscopy as a rapid, reliable, and indispensable tool in the characterization of this and related compounds.
References
Sources
mechanism of action of mescaline at serotonin receptors
An In-Depth Technical Guide to the Mechanism of Action of Mescaline at Serotonin Receptors
Abstract
Mescaline (3,4,5-trimethoxyphenethylamine) is a naturally occurring psychedelic protoalkaloid that has been used for centuries in spiritual and ceremonial contexts.[1][2] Its profound effects on consciousness are primarily mediated by its interaction with the serotonin receptor system. This technical guide provides a comprehensive examination of mescaline's mechanism of action at serotonin receptors, with a primary focus on the 5-HT2A receptor. We will dissect its binding pharmacology, functional activity, and the intricate downstream signaling cascades it initiates. Furthermore, this document details the essential experimental protocols required to characterize such interactions, offering a robust framework for researchers in pharmacology and drug development. The central thesis is that mescaline's psychedelic properties are a direct consequence of its partial agonism at the 5-HT2A receptor and its preference for activating specific G protein-coupled signaling pathways.
Introduction: The Serotonergic Basis of Mescaline's Action
Mescaline, a member of the phenethylamine class, is structurally related to catecholamine neurotransmitters but exerts its primary psychoactive effects through the serotonergic system.[3] It was the first psychedelic compound to be isolated and synthesized by Western science.[4] Unlike more potent psychedelics such as LSD or psilocybin, mescaline's effects require significantly higher doses, a fact that is directly reflected in its receptor binding pharmacology.[3][4]
The scientific consensus is that the quintessential psychedelic experience induced by mescaline is mediated by its activity as an agonist at the serotonin 5-HT2A receptor.[2][[“]][6][7] While mescaline interacts with a range of serotonin receptor subtypes, including 5-HT1A, 5-HT2B, and 5-HT2C, its action at the 5-HT2A receptor is the necessary trigger for its hallucinogenic effects.[4][8][[“]][[“]] Blockade of the 5-HT2A receptor with a selective antagonist has been shown to abolish mescaline's subjective effects in humans.[[“]][[“]][[“]] This guide will explore the molecular intricacies of this interaction, from initial receptor binding to the subsequent intracellular signaling events.
Receptor Pharmacology of Mescaline
The interaction of a ligand with a receptor is defined by two key parameters: its binding affinity (how tightly it binds) and its functional efficacy (the degree to which it activates the receptor upon binding).
Binding Affinity Profile
Mescaline displays moderate affinity for a spectrum of serotonin receptors. Its binding profile helps explain both its primary effects and its pharmacological nuances. The affinities are typically in the micromolar (µM) to high nanomolar (nM) range, which is relatively modest compared to other classic psychedelics.[3][4]
| Receptor Subtype | Binding Affinity (Kᵢ) | Significance |
| 5-HT2A | ~6.3 µM[2] | Primary target for psychedelic effects .[1][[“]] |
| 5-HT2C | ~2.7x lower than 5-HT2A[4] | Contributes to behavioral effects, but role is secondary.[4][8] |
| 5-HT1A | Higher than 5-HT2A[4] | May modulate effects, but not central to hallucinogenesis. |
| 5-HT2B | Lower than 5-HT2C[4] | Minimal contribution to primary psychedelic effects. |
| TAAR1 | ~3.3 µM[4] | Potential modulation of monoaminergic systems. |
| α2-Adrenergic | ~1.4 µM[4] | Potential contribution to physiological effects. |
This data is compiled from multiple sources and represents approximate values. Kᵢ values can vary based on experimental conditions.
The key takeaway from mescaline's binding profile is its relatively low potency, which necessitates the administration of several hundred milligrams to achieve a full psychedelic effect in humans.[4]
Functional Activity and Selectivity
Mescaline acts as a partial agonist at the 5-HT2A receptor.[3][[“]] This means that even at saturating concentrations, it does not elicit the maximum possible functional response from the receptor, distinguishing it from a full agonist like serotonin itself. This partial agonism is a hallmark of many classic psychedelics.[6]
A critical concept in modern pharmacology is functional selectivity (or biased agonism). This theory posits that a G protein-coupled receptor (GPCR) like the 5-HT2A receptor can adopt multiple active conformations upon ligand binding.[6][12] Different ligands can stabilize different conformations, preferentially activating one downstream signaling pathway over another (e.g., G protein signaling vs. β-arrestin signaling). As we will explore, mescaline's psychedelic action appears to be biased towards a specific G protein pathway.[13]
Downstream Signaling Cascades at the 5-HT2A Receptor
The 5-HT2A receptor is a canonical Gq/11-coupled GPCR.[6][14] Its activation initiates a well-characterized signaling cascade that is believed to be central to the action of mescaline and other psychedelics.
The Canonical Gq/11-PLC Pathway
The primary and best-understood signaling pathway for the 5-HT2A receptor involves the Gαq subunit of its associated heterotrimeric G protein.[6][12]
-
Receptor Activation: Mescaline binds to and stabilizes an active conformation of the 5-HT2A receptor.
-
Gq Protein Coupling: The activated receptor recruits and activates the Gq protein, causing the Gαq subunit to exchange GDP for GTP and dissociate from the Gβγ dimer.[15]
-
PLC Activation: The activated Gαq subunit stimulates the enzyme Phospholipase C (PLC).[14][16]
-
Second Messenger Production: PLC hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG).[12][14]
-
Downstream Effects:
This cascade of events leads to the excitation of neurons, particularly pyramidal cells in the prefrontal cortex, which is thought to underlie the profound changes in perception and cognition.[3][6]
The Role of β-Arrestin and Biased Agonism
In addition to G protein coupling, activated GPCRs also recruit proteins called β-arrestins, which mediate receptor desensitization and can initiate their own distinct signaling cascades.[17] Research into functional selectivity at the 5-HT2A receptor has revealed that the psychedelic potential of a ligand correlates strongly with its efficacy at the Gq pathway, but not the β-arrestin pathway.[13][18][19]
In fact, some studies suggest that β-arrestin-biased 5-HT2A agonists not only lack psychedelic effects but may even block them.[13][19] This indicates that mescaline's mechanism of action is critically dependent on a signaling profile that favors Gq activation over β-arrestin recruitment. This discovery has profound implications for drug development, opening the door to creating non-psychedelic 5-HT2A agonists with potential therapeutic applications by engineering ligands that are biased towards β-arrestin.[15]
Key Experimental Protocols
To rigorously characterize the interaction of a compound like mescaline with serotonin receptors, a series of validated in vitro assays are employed. These protocols form the foundation of pharmacological investigation in this field.
Protocol: Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity (Kᵢ) of an unlabeled compound by measuring its ability to compete with a radiolabeled ligand for receptor binding sites.[14]
Objective: To determine the Kᵢ of mescaline at the human 5-HT2A receptor.
Methodology:
-
Receptor Preparation: Utilize commercially available membrane preparations from a stable cell line (e.g., CHO-K1 or HEK293) recombinantly expressing the human 5-HT2A receptor.[20] Thaw membranes on ice and resuspend in binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[21]
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Receptor membranes + Radioligand + Buffer.
-
Non-Specific Binding (NSB): Receptor membranes + Radioligand + a high concentration of a known unlabeled antagonist (e.g., 1 µM Ketanserin) to saturate all specific binding sites.[22]
-
Competition: Receptor membranes + Radioligand + varying concentrations of the test compound (mescaline).
-
-
Radioligand: Use a well-characterized 5-HT2A radioligand, such as [³H]ketanserin, at a concentration near its Kₔ (e.g., 0.5 nM).[22]
-
Incubation: Add all components to the wells. Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., room temperature or 30°C) with gentle agitation to reach equilibrium.[21][22]
-
Termination & Filtration: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C) that has been presoaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding to the filter itself.[21][23]
-
Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.[21]
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of mescaline.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of mescaline that inhibits 50% of specific radioligand binding).
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Protocol: Calcium Mobilization Functional Assay
This cell-based functional assay measures the increase in intracellular calcium following the activation of a Gq-coupled receptor, providing a direct readout of the primary signaling pathway.[24][25]
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of mescaline at the human 5-HT2A receptor.
Methodology:
-
Cell Culture: Plate cells stably expressing the human 5-HT2A receptor (e.g., Eurofins' Ready-to-Assay cells) into a black, clear-bottom 96-well plate and culture overnight.[26]
-
Dye Loading: Remove the culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM). Incubate for approximately 60 minutes at 37°C to allow the dye to enter the cells and be de-esterified.
-
Compound Preparation: Prepare a serial dilution of mescaline in an appropriate assay buffer. Also prepare a control with a known full agonist (like serotonin) and a vehicle control.
-
Assay Execution: Place the cell plate into a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Measurement: The instrument measures a baseline fluorescence reading for several seconds. It then automatically adds the prepared compounds (mescaline, control agonist, vehicle) to the wells while continuously measuring the fluorescence intensity over time (typically 1-3 minutes).
-
Data Analysis:
-
The change in fluorescence intensity (ΔRFU) upon compound addition reflects the increase in intracellular calcium.
-
Plot the peak ΔRFU against the log concentration of mescaline.
-
Use non-linear regression to fit a sigmoidal dose-response curve.
-
From the curve, determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Eₘₐₓ (the maximum response).
-
The efficacy (Eₘₐₓ) of mescaline is often expressed as a percentage of the response induced by a full agonist like serotonin.
-
Conclusion and Future Perspectives
The is a compelling example of specific ligand-receptor interactions driving complex behavioral outcomes. Its identity as a partial agonist at the 5-HT2A receptor, coupled with a signaling bias that strongly favors the Gq-PLC-Ca²⁺ pathway, is the cornerstone of its psychedelic effects.[2][13] The relatively low binding affinity of mescaline aligns with the high doses required for its characteristic activity.[3][4]
Understanding this detailed mechanism is not merely an academic exercise. It provides a critical roadmap for the rational design of novel therapeutics. By dissecting the roles of Gq versus β-arrestin signaling, the field is now poised to develop 5-HT2A receptor agonists that could retain potential therapeutic benefits (e.g., for depression or cluster headaches) without inducing profound psychedelic experiences.[12][15] The protocols and principles outlined in this guide represent the fundamental tools required to navigate this exciting frontier of neuropsychopharmacology.
References
-
Behavioral pharmacology of mescaline - the role of serotonin 5-HT2A, 5-HT2B, 5-HT2C and 5-HT1A receptors. bioRxiv.
-
Mescaline: The forgotten psychedelic. PubMed.
-
An Overview on the Hallucinogenic Peyote and Its Alkaloid Mescaline: The Importance of Context, Ceremony and Culture. MDPI.
-
Mescaline. Wikipedia.
-
5-HT2A Serotonin Receptor Assay. Innoprot GPCR Functional Assays.
-
How Mescaline Interacts With Serotonin Receptors. High Science.
-
Does mescaline primarily act as an agonist at the 5-HT2A serotonin receptor?. Consensus.
-
Application Notes: 5-HT2A Antagonist Radioligand Binding Assay. Benchchem.
-
Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. PMC.
-
5-HT2A receptor. Wikipedia.
-
An Investigation of Effects of Mescaline and Its Derivatives on Serotonin (5-HT2A) Receptor Activation Using Molecular Modeling Approaches. ResearchGate.
-
Mescaline-induced behavioral alterations are mediated by 5-HT2A and 5-HT2C receptors in rats. PubMed.
-
Novel, unifying mechanism for mescaline in the central nervous system: Electrochemistry, catechol redox metabolite, receptor, cell signaling and structure activity relationships. ScienceDirect.
-
In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. PubMed.
-
Chemical structures of the neurotransmitter serotonin (5-HT; 1) and the psychedelics 4-bromo-2,5-dimethoxyamphetamine (DOB). ResearchGate.
-
Mescaline: The forgotten psychedelic. Blossom Analysis.
-
Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
-
Pharmacokinetic and Pharmacodynamic Aspects of Peyote and Mescaline: Clinical and Forensic Repercussions. ResearchGate.
-
Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells. Eurofins DiscoverX.
-
Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy- Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology.
-
Functional assay on serotonin receptor subtypes 5-HT2a,b,c. MDMA and its analogues were tested at 10⁻⁵ M. ResearchGate.
-
5-HT2A Biochemical Binding Assay Service. Reaction Biology.
-
Does mescaline primarily act as an agonist at the 5-HT2A serotonin receptor?. Consensus.
-
Does mescaline primarily act as an agonist at the 5-HT2A serotonin receptor?. Consensus.
-
Does mescaline primarily act as an agonist at the 5-HT2A serotonin receptor?. Consensus.
-
Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed.
-
Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. NCBI.
-
Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Nature Communications.
-
5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay. Eurofins.
-
Behavioral pharmacology of mescaline - the role of serotonin 5-HT2A, 5-HT2B, 5-HT2C and 5-HT1A receptors. bioRxiv.
-
Psychedelics exhibit similar Gq and β-arrestin2 activity at 5-HT2AR. ResearchGate.
-
G protein-coupled receptors as targets for transformative neuropsychiatric therapeutics. PMC.
-
Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists. NIH.
-
(a) Schematic of intracellular signaling pathways coupled to... ResearchGate.
-
Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. eScholarship.org.
Sources
- 1. Mescaline: The forgotten psychedelic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mescaline - Wikipedia [en.wikipedia.org]
- 4. Behavioral pharmacology of mescaline - the role of serotonin 5-HT2A, 5-HT2B, 5-HT2C and 5-HT1A receptors | bioRxiv [biorxiv.org]
- 5. consensus.app [consensus.app]
- 6. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Mescaline-induced behavioral alterations are mediated by 5-HT2A and 5-HT2C receptors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. consensus.app [consensus.app]
- 10. consensus.app [consensus.app]
- 11. consensus.app [consensus.app]
- 12. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. G protein-coupled receptors as targets for transformative neuropsychiatric therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. escholarship.org [escholarship.org]
- 20. reactionbiology.com [reactionbiology.com]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 23. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. innoprot.com [innoprot.com]
- 25. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells [emea.discoverx.com]
A Comprehensive Technical Guide to the In Vivo Pharmacokinetics and Metabolism of 1-(3,4,5-Trimethoxyphenyl)ethanamine (TMA)
This guide provides an in-depth exploration of the in vivo pharmacokinetics and metabolism of 1-(3,4,5-Trimethoxyphenyl)ethanamine, a compound of significant interest to researchers in pharmacology and drug development. By synthesizing current knowledge and established bioanalytical principles, this document serves as a technical resource for designing and interpreting preclinical and clinical studies.
Introduction and Scientific Context
Chemical Identity and Structural Analogs
This compound, commonly known as 3,4,5-trimethoxyamphetamine (TMA), is a substituted phenethylamine derivative.[1] Its structure is notable for the trimethoxy substitution on the phenyl ring, identical to the naturally occurring psychedelic mescaline (3,4,5-trimethoxyphenethylamine).[2][3] The key structural distinction is the presence of an alpha-methyl (α-CH₃) group on the ethylamine side chain, which classifies TMA as a member of the substituted amphetamine class.[1]
This α-methylation is a critical determinant of the compound's metabolic fate and pharmacological activity. It sterically hinders the primary amine group, which is expected to influence its interaction with metabolizing enzymes compared to its non-methylated counterpart, mescaline.
Pharmacological Significance
TMA, like its analog mescaline, is recognized for its activity as a serotonergic agent, primarily acting as a partial agonist at the serotonin 5-HT₂ₐ receptor.[1] This interaction is the basis for its psychoactive effects. In vivo studies in rodent models have demonstrated that TMA is approximately twice as potent as mescaline in inducing the head-twitch response, a behavior directly correlated with 5-HT₂ₐ receptor activation.[4] This highlights that subtle structural modifications can significantly impact pharmacological potency, making a thorough understanding of its in vivo disposition essential for further development and risk assessment.
Scope of this Guide
This document outlines the absorption, distribution, metabolism, and excretion (ADME) profile of TMA, drawing heavily upon the more extensively studied profile of mescaline to form a coherent and predictive narrative. It further provides detailed, field-proven methodologies for the in vivo study of this compound, emphasizing the rationale behind experimental design and bioanalytical choices to ensure data integrity and reproducibility.
In Vivo Pharmacokinetic Profile
The in vivo journey of a compound is described by its ADME characteristics. While comprehensive pharmacokinetic data specifically for TMA in humans is not extensively published, a robust profile can be constructed by integrating data from its close analog, mescaline, and considering the known effects of alpha-methylation.
Absorption
Following oral administration, mescaline is readily absorbed, with an estimated bioavailability of at least 53% in humans.[5] It is subject to a significant first-pass metabolism of approximately 50%, primarily through oxidative deamination in the liver and gut wall.[2] For TMA, the presence of the α-methyl group is anticipated to confer a degree of protection against first-pass metabolism by monoamine oxidase (MAO), potentially leading to higher oral bioavailability compared to mescaline. The onset of effects for oral mescaline occurs within 30 to 90 minutes, which is a reasonable estimate for the absorption phase of TMA as well.[2]
Distribution
Mescaline is a relatively hydrophilic compound, which suggests its distribution is primarily within the total body water.[2] Specific data on the volume of distribution (Vd) and plasma protein binding for TMA are scarce. However, based on its structure, it is expected to distribute into tissues, including the central nervous system, to exert its pharmacological effects. Preclinical studies in rats have shown that mescaline penetrates the brain, and this is a requisite for the activity of TMA as well.[6]
Metabolism
The primary metabolic route for mescaline is oxidative deamination, yielding 3,4,5-trimethoxyphenylacetic acid (TMPAA).[2][7] Other identified pathways include N-acetylation and O-demethylation.[2][5] For TMA, the α-methyl group is expected to significantly reduce its susceptibility to MAO-mediated deamination. Consequently, other metabolic pathways, such as hydroxylation on the phenyl ring or N-dealkylation (if N-substituted analogs were considered), may become more prominent. The metabolism of TMA is likely to be slower than that of mescaline, contributing to its longer duration of action (6-8 hours for TMA vs. a shorter duration for mescaline).[1]
Excretion
Excretion is predominantly a renal process. For mescaline, a substantial portion of the administered dose is eliminated in the urine as both the unchanged parent drug (28-60%) and the main metabolite, TMPAA (27-31% or more).[2][5] Given the anticipated slower metabolism of TMA, it is plausible that an even greater fraction of a TMA dose would be excreted as the unchanged parent compound in the urine.
Summary of Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters, primarily using data from mescaline as a well-documented reference. This comparative approach is essential for designing initial in vivo studies for TMA.
| Parameter | Mescaline | This compound (TMA) | Rationale for TMA Estimate |
| Bioavailability (Oral) | ≥53%[5] | Likely > 53% | α-methyl group may reduce first-pass metabolism by MAO. |
| Elimination Half-Life (t½) | ~3.6 hours[2] | Likely > 4 hours | Slower metabolism due to MAO inhibition by α-methyl group. |
| Primary Metabolite | 3,4,5-Trimethoxyphenylacetic acid (TMPAA)[2] | To be fully elucidated; likely includes hydroxylated species. | Oxidative deamination is sterically hindered. |
| Primary Route of Excretion | Renal[2][5] | Renal | Expected for a small, relatively hydrophilic molecule. |
| % Excreted Unchanged (Urine) | 28-60%[2] | Likely > 60% | Reduced metabolism would lead to higher excretion of the parent drug. |
Metabolic Pathways and Biotransformation
The biotransformation of TMA is critical to its duration of action and the potential for active metabolites. The pathways are inferred from related compounds and general metabolic principles.
Major Postulated Metabolic Pathways
While oxidative deamination is the principal pathway for mescaline, the α-methyl group in TMA alters this landscape.[2]
-
Oxidative Deamination (Reduced): Although hindered, this pathway is not entirely eliminated. It would lead to the corresponding ketone, 1-(3,4,5-trimethoxyphenyl)propan-2-one, which could be further metabolized. The enzymes responsible for mescaline's deamination are debated, but MAO-A has been implicated.[2] TMA's structure makes it a poorer substrate for MAO-A.
-
Aromatic Hydroxylation: Cytochrome P450 (CYP450) enzymes may catalyze the hydroxylation of the phenyl ring, likely at a position ortho to one of the methoxy groups.
-
O-Demethylation: Any of the three methoxy groups could be demethylated by CYP450 enzymes (e.g., CYP2D6, though this was ruled out for mescaline in vitro[2]). This would create hydroxylated metabolites that can then be conjugated.
-
N-Acetylation: A minor pathway for mescaline, leading to N-acetylmescaline.[2] This could also occur with TMA.
-
Conjugation: Any hydroxylated metabolites formed can undergo Phase II conjugation with glucuronic acid or sulfate to increase water solubility and facilitate excretion.
Metabolic Pathway Diagram
The following diagram illustrates the plausible metabolic fate of TMA in vivo.
Caption: Postulated metabolic pathways for this compound (TMA).
Methodologies for In Vivo Analysis
A robust and validated bioanalytical method is the cornerstone of any pharmacokinetic study. The following sections detail a self-validating system for the quantitative analysis of TMA in a preclinical setting.
Experimental Design: Rodent Pharmacokinetic Study
The objective is to determine the concentration-time profile of TMA in plasma following a defined dose.
-
Rationale for Species Selection: The rat is a common preclinical model for pharmacokinetic studies due to its well-characterized physiology and cost-effectiveness.
-
Dosing:
-
Intravenous (IV) Bolus: Administer a 1 mg/kg dose via the tail vein. This route ensures 100% bioavailability and allows for the determination of clearance and volume of distribution.
-
Oral Gavage (PO): Administer a 5 mg/kg dose. Comparing the Area Under the Curve (AUC) from PO to IV administration allows for the calculation of oral bioavailability.
-
-
Blood Sampling:
-
Serial Sampling: Collect ~100 µL of blood from the saphenous vein at pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Anticoagulant: Use tubes containing K₂EDTA to prevent clotting.
-
Plasma Preparation: Immediately centrifuge blood at 2000 x g for 10 minutes at 4°C. Harvest the supernatant (plasma) and store at -80°C until analysis. This rapid cooling and freezing protocol is critical to prevent ex vivo degradation of the analyte.
-
Bioanalytical Sample Preparation: Solid-Phase Extraction (SPE)
SPE is chosen for its ability to provide a clean extract, removing plasma proteins and phospholipids that cause ion suppression in mass spectrometry.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Waters Oasis MCX) with 1 mL of methanol, followed by 1 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Sample Loading: Thaw plasma samples on ice. To 50 µL of plasma, add 50 µL of an internal standard solution (e.g., TMA-d3 in water) and 200 µL of 2% formic acid. Vortex briefly. Load the entire mixture onto the SPE cartridge. The acidic condition ensures the primary amine of TMA is protonated, facilitating binding to the cation exchange sorbent.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol. This removes hydrophilic and non-polar interferences, respectively.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic pH neutralizes the amine, releasing it from the sorbent.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). This step concentrates the sample and ensures compatibility with the LC-MS/MS system.
Quantitative Analysis by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry is the gold standard for bioanalysis due to its superior sensitivity and selectivity.
-
Instrumentation:
-
LC System: UHPLC system (e.g., Waters Acquity, Agilent 1290).
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 6500, Waters Xevo TQ-S).
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm) is used to separate the analyte from endogenous matrix components based on hydrophobicity.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+). The amine group on TMA is readily protonated.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for the analyte and internal standard to ensure selectivity.
-
TMA: e.g., Q1: 210.1 amu (M+H)⁺ → Q3: 165.1 amu (loss of propylamine fragment).
-
TMA-d3 (IS): e.g., Q1: 213.1 amu → Q3: 168.1 amu.
-
-
-
System Validation: The method must be validated according to regulatory guidance (e.g., FDA, EMA) for accuracy, precision, selectivity, sensitivity (Lower Limit of Quantification, LLOQ), matrix effect, and stability. Calibration standards and quality control (QC) samples must be run with every batch of study samples to ensure the integrity of the results.
Bioanalytical Workflow Diagram
The following diagram outlines the logical flow of the entire bioanalytical process.
Caption: End-to-end workflow for a preclinical pharmacokinetic study.
Conclusion and Future Directions
The in vivo pharmacokinetic and metabolic profile of this compound (TMA) can be effectively predicted by leveraging the extensive data available for its structural analog, mescaline, while accounting for the biochemical impact of its α-methyl group. TMA is expected to exhibit higher oral bioavailability and a longer elimination half-life than mescaline due to reduced susceptibility to first-pass metabolism by MAO.
Future research should focus on:
-
Definitive Human Pharmacokinetic Studies: A well-controlled clinical study is necessary to establish the human PK parameters of TMA.
-
Metabolite Identification and Phenotyping: In vitro studies using human liver microsomes and recombinant CYP/MAO enzymes are required to definitively identify the metabolites and the specific enzymes responsible for TMA's clearance.
-
Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling: Integrating plasma concentration data with pharmacological response data will provide a comprehensive understanding of the exposure-response relationship.
This guide provides the foundational knowledge and methodological framework necessary for drug development professionals to advance the scientific understanding of this important compound.
References
-
Mescaline - Wikipedia.
-
Thomann, J., Ley, L., Klaiber, A., Duthaler, U., et al. (2022). Development and validation of an LC-MS/MS method for the quantification of mescaline and major metabolites in human plasma. ResearchGate.
-
Luethi, D., Trachsel, D., Hoener, M. C., & Liechti, M. E. (2018). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology.
-
(4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone - ResearchGate.
-
3,4,5-Trimethoxyamphetamine - Wikipedia.
-
Jung, J. C., Min, D., Kim, H., et al. (2010). Design, synthesis, and biological evaluation of 3,4,5-trimethoxyphenyl acrylamides as antinarcotic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(1), 38-43.
-
Al-Ostath, A., Zordok, M., El-Gamal, M., et al. (2021). Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1435-1453.
-
Dolder, P. C., Schmid, Y., Bieri, F., et al. (2024). In vitro and in vivo metabolism of psilocybin's active metabolite psilocin. Frontiers in Pharmacology.
-
Cox, B., & Lee, T. F. (1979). In vivo pharmacological studies on the interactions between tryptamine and 5-hydroxytryptamine. British Journal of Pharmacology, 65(1), 93-98.
-
Dinis-Oliveira, R. J., Pereira, C. L., & da Silva, D. D. (2019). Pharmacokinetic and Pharmacodynamic Aspects of Peyote and Mescaline: Clinical and Forensic Repercussions. Current Molecular Pharmacology, 12(3), 184-194.
-
United Nations Office on Drugs and Crime. (2006). Recommended methods for the identification and analysis of amphetamine, methamphetamine and their ring-substituted analogues in seized materials.
-
Dudková, B., Šíchová, K., Lněničková, K., et al. (2017). Mescaline effects on rat behavior and its time profile in serum and brain tissue after a single subcutaneous dose. ResearchGate.
-
Method and reagents for detecting amphetamine and/or d-methamphetamine in biological samples. Google Patents.
-
Al-Ostath, A., El-Gamal, M., Abdel-Ghani, T., et al. (2021). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules, 26(14), 4293.
-
In Vitro and In Vivo Toxicometabolomics of the Synthetic Cathinone PCYP Studied by Means of LC-HRMS/MS. MDPI.
-
Kinyua, J., Negreira, N., Glarner, F., et al. (2021). Comparison of Different Analytical Methods for the On-Site Analysis of Traces at Clandestine Drug Laboratories. Molecules, 26(8), 2329.
-
El-Damasy, D. A., Abd-El-Haleem, M. A. M., Lee, C. J., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(14), 4629.
-
Halberstadt, A. L., & Geyer, M. A. (2019). Comparison of the behavioral effects of mescaline analogs using the head twitch response in mice. Journal of Psychopharmacology, 33(5), 603-611.
Sources
- 1. 3,4,5-Trimethoxyamphetamine - Wikipedia [en.wikipedia.org]
- 2. Mescaline - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines [frontiersin.org]
- 4. Comparison of the behavioral effects of mescaline analogs using the head twitch response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetic and Pharmacodynamic Aspects of Peyote and Mescaline: Clinical and Forensic Repercussions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 1-(3,4,5-Trimethoxyphenyl)ethanamine from Gallic Acid: A Multi-Step Approach
An Application Note and Protocol for Researchers
Abstract
This application note provides a comprehensive, multi-step synthetic protocol for the preparation of 1-(3,4,5-Trimethoxyphenyl)ethanamine, a valuable substituted phenethylamine building block, starting from the readily available natural product, gallic acid. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development. The described pathway proceeds through key intermediates including 3,4,5-trimethoxybenzoic acid and 3',4',5'-trimethoxyacetophenone. The final step employs a robust reductive amination protocol. Each stage is detailed with mechanistic insights, procedural steps, and key analytical considerations to ensure reproducibility and high purity of the target compound.
Introduction
This compound is a primary amine and a structural isomer of the well-known psychedelic compound mescaline (β-(3,4,5-trimethoxyphenyl)-ethylamine). Its unique structure, featuring an α-methyl group, makes it a chiral building block of significant interest in the synthesis of novel psychoactive substances, pharmaceutical agents, and molecular probes for neurological research. The synthesis from an inexpensive, renewable feedstock like gallic acid presents an economically viable and strategic route.
This document outlines a reliable three-part synthetic sequence:
-
Exhaustive methylation of gallic acid to form 3,4,5-trimethoxybenzoic acid.[1][2]
-
Conversion of the benzoic acid derivative into the key ketone intermediate, 3',4',5'-trimethoxyacetophenone.
-
Reductive amination of the ketone to yield the target primary amine, this compound.[3][4][5]
The causality behind reagent selection and reaction conditions is explained to provide a deeper understanding beyond a simple list of procedural steps.
Overall Synthetic Workflow
The transformation from gallic acid to the target amine is a multi-step process that requires careful control over each reaction. The overall pathway is illustrated below.
Caption: Overall synthetic pathway from Gallic Acid to the target amine.
Part 1: Synthesis of 3,4,5-Trimethoxybenzoic Acid
Principle & Rationale
The initial step involves the exhaustive methylation of the three phenolic hydroxyl groups of gallic acid. This is a classic Williamson ether synthesis. Dimethyl sulfate ((CH₃)₂SO₄) is a potent and efficient methylating agent for this purpose.[2] A strong base, such as sodium hydroxide, is used to deprotonate the phenolic hydroxyls and the carboxylic acid, forming highly nucleophilic phenoxide ions that readily attack the dimethyl sulfate. An excess of both base and dimethyl sulfate is used to ensure complete methylation, yielding 3,4,5-trimethoxybenzoic acid, also known as trimethylgallic acid.[1][6]
Safety Precaution: Dimethyl sulfate is extremely toxic, carcinogenic, and corrosive. It must be handled with extreme caution in a certified chemical fume hood using appropriate personal protective equipment (PPE), including heavy-duty gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles. Any spills should be neutralized immediately with an ammonia solution.
Protocol 1: Methylation of Gallic Acid
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, add a solution of sodium hydroxide (80 g, 2.0 mol) in water (500 mL). Cool the solution in an ice bath.
-
Addition of Gallic Acid: To the cold, stirred solution, add gallic acid monohydrate (50 g, 0.266 mol) in portions. Stopper the flask to minimize air oxidation, which can cause the solution to darken. Stir until the gallic acid is fully dissolved.[7]
-
Methylation: Carefully add dimethyl sulfate (67 mL, 89 g, 0.71 mol) dropwise from the addition funnel over 30-45 minutes, ensuring the internal temperature does not exceed 40-50°C.
-
Reaction Completion: After the addition is complete, remove the ice bath and heat the mixture to reflux for 2 hours to drive the reaction to completion.
-
Work-up and Isolation: Cool the reaction mixture in an ice bath. Carefully acidify the solution by the slow addition of concentrated hydrochloric acid until the pH is ~2. A white precipitate of 3,4,5-trimethoxybenzoic acid will form.
-
Purification: Collect the precipitate by vacuum filtration and wash the filter cake thoroughly with cold water. Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure 3,4,5-trimethoxybenzoic acid as a white crystalline solid.
-
Characterization: Dry the product under vacuum. Determine the yield, melting point (typically 172-174°C), and confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy.
| Parameter | Expected Value |
| Typical Yield | 80-90% |
| Melting Point | 172-174 °C |
| Appearance | White crystalline solid |
Part 2: Synthesis of 3',4',5'-Trimethoxyacetophenone
Principle & Rationale
Converting a carboxylic acid directly to a ketone can be challenging due to the potential for over-addition by organometallic reagents. A highly reliable and controlled method involves the use of a Weinreb amide intermediate.
-
Acid Chloride Formation: The carboxylic acid is first activated by converting it to an acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.
-
Weinreb Amide Formation: The highly reactive acid chloride is then immediately reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base to form the N-methoxy-N-methylamide (Weinreb amide).
-
Ketone Synthesis: The Weinreb amide is stable to strong nucleophiles but reacts smoothly with one equivalent of a Grignard reagent (e.g., methylmagnesium bromide) or an organolithium reagent. The reaction proceeds via a stable five-membered chelate intermediate which collapses to the desired ketone upon acidic work-up. This chelate prevents the common over-addition side reaction that leads to tertiary alcohols.
Protocol 2: Ketone Formation via Weinreb Amide
-
Acid Chloride Formation: In a fume hood, suspend 3,4,5-trimethoxybenzoic acid (21.2 g, 0.1 mol) in toluene (150 mL). Add thionyl chloride (11 mL, 0.15 mol) and a catalytic amount of DMF (2-3 drops). Heat the mixture to reflux for 2-3 hours until gas evolution ceases and the solution becomes clear. Cool to room temperature and remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 3,4,5-trimethoxybenzoyl chloride as a solid.
-
Weinreb Amide Synthesis: Dissolve N,O-dimethylhydroxylamine hydrochloride (10.7 g, 0.11 mol) in dichloromethane (DCM, 200 mL) and cool to 0°C. Slowly add a base such as pyridine or triethylamine (30.6 mL, 0.22 mol). To this mixture, add a solution of the crude 3,4,5-trimethoxybenzoyl chloride from the previous step in DCM (100 mL) dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude Weinreb amide.
-
Grignard Reaction: Dissolve the crude Weinreb amide in anhydrous tetrahydrofuran (THF, 250 mL) and cool to 0°C under a nitrogen atmosphere. Add methylmagnesium bromide (1.1 equivalents, e.g., 3.0 M solution in ether) dropwise. Stir at 0°C for 2 hours.
-
Quenching and Isolation: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the product into ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous NaSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization from isopropanol to afford 3',4',5'-trimethoxyacetophenone as a crystalline solid.[8][9]
-
Characterization: Confirm the product's identity and purity via melting point, NMR, and IR spectroscopy.
| Parameter | Expected Value |
| Overall Yield (2 steps) | 70-85% |
| Melting Point | 78-80 °C |
| Appearance | Off-white to pale yellow solid |
Part 3: Synthesis of this compound
Principle & Rationale
The final step is a reductive amination, which converts the ketone into a primary amine.[5] This one-pot reaction involves two key stages: the formation of an imine intermediate and its subsequent reduction.
-
Imine Formation: The ketone (3',4',5'-trimethoxyacetophenone) reacts with an ammonia source, typically ammonium acetate, under mildly acidic conditions to form an imine intermediate.
-
Reduction: A selective reducing agent, sodium cyanoborohydride (NaBH₃CN), is used to reduce the C=N double bond of the imine to a C-N single bond. NaBH₃CN is an ideal choice because it is mild enough not to reduce the starting ketone but is sufficiently reactive to reduce the protonated imine (iminium ion), which is in equilibrium with the imine.[5] This selectivity ensures a clean and high-yielding conversion to the desired amine.
Caption: Mechanism of reductive amination of an acetophenone.
Protocol 3: Reductive Amination
-
Reaction Setup: To a solution of 3',4',5'-trimethoxyacetophenone (10.5 g, 0.05 mol) in methanol (250 mL), add ammonium acetate (38.5 g, 0.5 mol). Stir the mixture at room temperature until all solids are dissolved.
-
Addition of Reducing Agent: Add sodium cyanoborohydride (NaBH₃CN) (3.77 g, 0.06 mol) to the solution in small portions over 15 minutes. Caution: NaBH₃CN is toxic and can release HCN gas upon contact with strong acids. Perform this step in a well-ventilated fume hood.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or GC-MS until the starting ketone is consumed.
-
Work-up: Carefully add 3 M HCl to the reaction mixture to decompose the excess cyanoborohydride and adjust the pH to ~2. Stir for 1 hour.
-
Extraction (Base Removal): Remove the methanol under reduced pressure. Add water (100 mL) to the residue and wash with diethyl ether or DCM (2 x 50 mL) to remove any unreacted starting material or neutral byproducts. Discard the organic layers.
-
Isolation of Product: Cool the acidic aqueous layer in an ice bath and basify to pH >12 by the slow addition of concentrated NaOH solution. The free amine will separate, often as an oil or solid.
-
Extraction (Product): Extract the product into a suitable organic solvent such as DCM or ethyl acetate (3 x 75 mL). Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The product can be purified by vacuum distillation or by conversion to its hydrochloride salt. To form the salt, dissolve the crude amine in diethyl ether and add a solution of HCl in ether until precipitation is complete. Collect the solid salt by filtration and recrystallize from an ethanol/ether mixture.
| Parameter | Expected Value |
| Typical Yield | 65-80% |
| Appearance (Freebase) | Colorless to pale yellow oil |
| Appearance (HCl Salt) | White crystalline solid |
References
- Vertex AI Search. (n.d.). Eschweiler-Clarke reaction.
- designer-drug.com. (n.d.). Syntheses of mescaline.
- Tsao, M. U. (n.d.). A New Synthesis of Mescaline. Rhodium.ws.
- NROChemistry. (n.d.). Eschweiler-Clarke Reaction.
- J&K Scientific LLC. (2021, February 8). Eschweiler-Clarke Reaction.
- Wikipedia. (n.d.). Eschweiler–Clarke reaction.
- Erowid. (n.d.). Mescaline - The Chemistry of the Plant Phenethylamine. Rhodium.ws.
- MDPI. (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction.
- Scribd. (n.d.). A New Synthesis of Mescaline.
- Rhodium.ws. (n.d.). An Improved Synthesis of Mescaline from Gallic Acid.
- ChemicalBook. (n.d.). 3,4,5-Trimethoxy benzoic acid synthesis.
- Google Patents. (n.d.). CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method.
- MedChemExpress. (n.d.). 3,4,5-Trimethoxybenzoic acid (Eudesmic acid).
- Rhodium.ws. (n.d.). 3,4,5-Trimethoxybenzaldehyde from Gallic Acid.
- Unnamed Source. (n.d.). The Synthesis and Applications of 3,4,5-Trimethoxybenzoic Acid.
- Wikipedia. (n.d.). Leuckart reaction.
- Sciencemadness Discussion Board. (2004, December 29). possible to use NaBH4 for 3,4,5-Trimethoxyphenylacetonitrile -> Mescaline?
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Amides using 3,4,5-Trimethoxybenzoyl Chloride.
- Wikipedia. (n.d.). Mescaline.
- PrepChem.com. (n.d.). Preparation of 3,4,5-trimethoxybenzoic acid.
- PubChem. (n.d.). 3,4,5-Trimethoxybenzoic Acid.
- Google Patents. (n.d.). DE1141986B - Process for the preparation of 3, 4, 5-trimethoxybenzoic acid amides having a tranquillose-dative action.
- designer-drug.com. (n.d.). Mescaline (3,4,5-Trimethoxyphenethylamine).
- Sihauli Chemicals Private Limited. (n.d.). 3,4,5-Trimethoxybenzoic Acid.
- Google Patents. (n.d.). CN104098451A - Preparation method of 3, 4, 5-trimethoxy benzaldehyde.
- MDPI. (2023, January 29). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction.
- ResearchGate. (n.d.). Simplified Leuckart reaction of the marker P1P identified in BMK....
- MAPS - Psychedelic Bibliography. (n.d.). A New Synthesis of Mescaline.
- Chacruna Institute for Psychedelic Plant Medicines. (2021, April 30). A Century of Mescaline.
- BenchChem. (n.d.). 3',4',5'-Trimethoxyacetophenone.
- PubChem. (n.d.). 3',4',5'-Trimethoxyacetophenone.
- Ahrendt, K. A., Bergman, R. G., & Ellman, J. A. (2003).
- ChemBK. (n.d.). 3,4,5-Trimethoxyphenylacetonitrile.
- Unnamed Source. (2009, March 6). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane.
- Nie, H., Zhou, H., Li, X., Li, Y., & Wang, J. (2013). Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex. Chinese Journal of Organic Chemistry, 33(11), 2412-2416.
- Sigma-Aldrich. (n.d.). 3,4,5-Trimethoxyphenylacetonitrile 97 13338-63-1.
- Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
- ResearchGate. (n.d.). Scheme 1. Reductive amination of p-methoxy-acetophenone with aniline over different Cu catalysts.
- ResearchGate. (n.d.). Reduction of 3,4,5- trimethoxy benzoic acid with reductase enzymes.
- National Center for Biotechnology Information. (n.d.). N-(3,4-Difluorophenyl)-3,4,5-trimethoxybenzamide.
- Student File Archive. (2013, August 15). #96 M; mescaline; 3,4,5-trimethoxyphenethylamine.
Sources
- 1. 3,4,5-Trimethoxy benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 4. Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex [sioc-journal.cn]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 3,4,5-Trimethoxybenzoic Acid | C10H12O5 | CID 8357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. designer-drug.com [designer-drug.com]
- 8. 3',4',5'-Trimethoxyacetophenone | 1136-86-3 | Benchchem [benchchem.com]
- 9. 3',4',5'-Trimethoxyacetophenone | C11H14O4 | CID 14345 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Methods for the Quantification of 1-(3,4,5-Trimethoxyphenyl)ethanamine
Abstract
This comprehensive guide details robust and validated High-Performance Liquid Chromatography (HPLC) methods for the accurate quantification of 1-(3,4,5-Trimethoxyphenyl)ethanamine. Primarily, a reversed-phase HPLC-UV method is presented for achiral analysis, suitable for purity assessments and content uniformity testing. The rationale behind the selection of chromatographic parameters is discussed in depth, drawing from the physicochemical properties of the analyte. Additionally, this document outlines a chiral HPLC method to resolve and quantify the individual enantiomers, a critical consideration for stereospecific drug development and quality control. All protocols are designed to be self-validating, with system suitability criteria and validation procedures grounded in internationally recognized guidelines such as those from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).
Introduction: The Analytical Imperative for this compound
This compound is a primary amine belonging to the phenethylamine class of compounds. Its structural similarity to mescaline and other neurologically active compounds makes it a molecule of significant interest in pharmaceutical research and neuroscience.[1][2][3][4] Accurate and precise quantification is paramount for researchers and drug developers to ensure the quality, consistency, and safety of this compound in various stages of development, from synthesis to formulation.
High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for this purpose, offering high resolution, sensitivity, and specificity.[5][6] This guide is intended for researchers, scientists, and drug development professionals, providing both a foundational understanding and practical, step-by-step protocols for the HPLC-based analysis of this compound.
A critical feature of this compound is the presence of a chiral center at the alpha-carbon of the ethylamine side chain. As enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles, their separation and individual quantification are often mandated by regulatory bodies.[7][8] This guide addresses both achiral and chiral analytical needs.
Physicochemical Properties and Chromatographic Strategy
A successful HPLC method is built upon a thorough understanding of the analyte's chemical properties.
-
Structure: this compound possesses a benzene ring with three methoxy groups and an ethylamine side chain.
-
Basicity (pKa): As a primary amine, the compound is basic, with a predicted pKa of approximately 9.56.[4] This is a dominant factor in chromatographic retention and peak shape. In reversed-phase chromatography, analyzing basic compounds at neutral pH can lead to poor peak shape (tailing) due to interaction with residual silanols on the silica-based stationary phase. By operating at a lower pH (e.g., 2.5-4.0), the amine is protonated, which suppresses this interaction and results in sharper, more symmetrical peaks.
-
Solubility: The hydrochloride salt form is more water-soluble than the free base, which is an important consideration for sample and standard preparation.[2]
-
UV Absorbance: The substituted benzene ring provides a chromophore that allows for detection by UV spectrophotometry.
Based on these properties, a reversed-phase HPLC method using a C18 column with an acidic mobile phase and UV detection is the logical choice for achiral analysis. For chiral separation, a specialized Chiral Stationary Phase (CSP) is required.
Achiral Quantification by Reversed-Phase HPLC-UV
This method is designed for determining the purity and concentration of this compound in bulk material or simple formulations.
Method Rationale and Causality
-
Stationary Phase: A C18 (octadecylsilane) column is selected for its hydrophobicity, providing good retention for the moderately nonpolar analyte. An end-capped column is crucial to minimize the interaction of the basic amine with acidic silanol groups, thereby improving peak symmetry.
-
Mobile Phase: A gradient elution of acetonitrile and a low pH phosphate buffer is employed.
-
Aqueous Component (Buffer): A phosphate buffer at pH 3.0 ensures the analyte is consistently in its protonated, more polar form, leading to symmetrical peaks.
-
Organic Modifier (Acetonitrile): Acetonitrile is chosen for its low viscosity and UV transparency. A gradient elution allows for the efficient elution of the main analyte while also separating potential impurities with different polarities.
-
-
Detector: A UV detector set at a wavelength of approximately 268 nm, corresponding to an absorbance maximum of the substituted benzene ring, provides good sensitivity.
Detailed Protocol: Achiral Analysis
Instrumentation and Materials:
-
HPLC system with gradient pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks, pipettes, and autosampler vials.
-
This compound reference standard.
-
HPLC-grade acetonitrile, potassium dihydrogen phosphate, and phosphoric acid.
-
HPLC-grade water.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size, end-capped |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate, pH 3.0 (adjusted with phosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 70% B over 15 minutes; hold at 70% B for 2 minutes; return to 5% B over 1 minute; hold at 5% B for 5 minutes (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 268 nm |
Preparation of Solutions:
-
Mobile Phase A: Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 50, 100 µg/mL) by diluting the stock solution with the 50:50 mobile phase mixture. These will be used to establish linearity.
-
Sample Solution: Prepare the sample to have a theoretical concentration within the linear range of the assay (e.g., 50 µg/mL) using the same diluent as the standards.
Workflow:
Caption: Workflow for achiral HPLC analysis.
System Suitability and Validation
To ensure the trustworthiness of the results, the analytical method must be validated according to ICH Q2(R2) guidelines.[9][10][11]
System Suitability: Before sample analysis, inject a working standard (e.g., 50 µg/mL) five times. The results must meet the following criteria:
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | 0.8 - 1.5 |
| Theoretical Plates (N) | > 2000 |
| % RSD of Peak Area | ≤ 2.0% |
Method Validation Parameters:
-
Specificity: Analyze a placebo (matrix without the analyte) and a spiked sample to demonstrate that there are no interfering peaks at the retention time of the analyte.
-
Linearity: Analyze the prepared working standards over a defined range (e.g., 1-100 µg/mL). The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0-102.0%.[12]
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day. The %RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The %RSD should be ≤ 2.0%.
-
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD): Determine the lowest concentration of the analyte that can be reliably quantified and detected, respectively, typically based on signal-to-noise ratios (10:1 for LOQ and 3:1 for LOD).
-
Robustness: Intentionally vary chromatographic parameters (e.g., pH ±0.2 units, column temperature ±5 °C, flow rate ±10%) to assess the method's reliability under normal operational variations.[13]
Chiral Separation by HPLC
This method is essential for determining the enantiomeric purity of this compound.
Method Rationale and Causality
-
Stationary Phase: Chiral separation is achieved using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose coated on a silica support, are highly effective for separating a wide range of chiral compounds, including amines.[14][15] A column like Chiralcel® OD-H or Chiralpak® AD-H is a suitable starting point.
-
Mobile Phase: Normal-phase chromatography is often preferred for chiral separations on these types of columns. A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is used. An acidic or basic additive is often required to improve peak shape and resolution. For a basic analyte like this, a small amount of an amine (e.g., diethylamine) is added to the mobile phase to compete with the analyte for active sites on the stationary phase, thereby reducing peak tailing.
Detailed Protocol: Chiral Analysis
Instrumentation and Materials:
-
Same as for achiral analysis.
-
Chiral HPLC column (e.g., Chiralcel® OD-H, 4.6 x 250 mm, 5 µm).
-
HPLC-grade n-Hexane, isopropanol (IPA), and diethylamine (DEA).
Chromatographic Conditions:
| Parameter | Condition |
| Column | Chiralcel® OD-H, 4.6 x 250 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 268 nm |
Preparation of Solutions:
-
Mobile Phase: Carefully mix 800 mL of n-Hexane, 200 mL of isopropanol, and 1 mL of diethylamine.
-
Standard and Sample Solutions: Prepare a solution of the racemic mixture (e.g., 0.5 mg/mL) in the mobile phase. Prepare solutions of samples to be tested at a similar concentration.
Workflow:
Caption: Workflow for chiral HPLC analysis.
System Suitability and Validation
System Suitability: Inject the racemic standard solution. The primary criterion is the resolution between the two enantiomer peaks.
| Parameter | Acceptance Criteria |
| Resolution (Rs) | ≥ 1.5 |
| Tailing Factor (Asymmetry) | 0.8 - 1.8 |
Method Validation: The validation for a chiral method focuses on demonstrating its ability to accurately measure the enantiomeric ratio.
-
Specificity: Demonstrate baseline separation of the two enantiomers.
-
Linearity and Range: Prepare solutions with varying ratios of the enantiomers (if available) to confirm a linear detector response. For purity analysis, demonstrate the linearity of the minor enantiomer in the presence of the major one.
-
LOQ/LOD of the Minor Enantiomer: Crucial for determining the limit of enantiomeric purity (e.g., detecting 0.1% of the undesired enantiomer).
-
Precision: Assess the repeatability of the % area measurement for the enantiomers.
Conclusion
The HPLC methods detailed in this guide provide a robust framework for the quantitative analysis of this compound. The reversed-phase method offers a reliable approach for achiral purity and assay determination, while the normal-phase chiral method enables the critical assessment of enantiomeric purity. Adherence to the outlined protocols, system suitability criteria, and validation principles will ensure the generation of accurate, reproducible, and defensible data, supporting the rigorous demands of pharmaceutical research and development. The principles of method development described herein are grounded in the official guidelines of the USP General Chapter on Chromatography <621> and ICH guidelines for analytical procedure validation.[16][17][18][19][20]
References
- <621> CHROMATOGRAPHY - US Pharmacopeia (USP). Source: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIgb37mrS-ZkMMWwPzETB2YbJx2dz1gi3mFFIlfuwpD_8uXUIeZEwggCj8xzzsHTGydzh7xCXK4qxeGaj8M7AhopwQxO1CXEPgC-mFVgMu5hseTlBNGo1H_VI5mSN9Gc52Gh3xJ1AEQItoDGJHNSNzqWPPTh1OD9YIPbBeGAtE4l1X9bGmIYc01HsKDF4NCJ1OdasscQ2gmFWRoYxl5QjIOsBlASSWHfj03Wd8u9j1tA==
- <621> CHROMATOGRAPHY. Source: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHn7sTYjjFTuG0vC4JZ7AQVjJzMTfONCkxoNtp5-8lgDqGWfgxZAlPDvnvmzvNbCOCA2wIbQa2H8h0or3ySicrK78RnzDGpvgEUd6529ggbRPEtS110kBwetfrqAur2AquaYmlBmDjg1oFILPXEkZcrVTwMEmxV4Q60pOsWg1q3auc0xRlJT7cF-a2ZgsodBw==
- Understanding the Latest Revisions to USP <621>. Agilent. Source: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_CTPgJ2e4lUWNM8923G4rwtNKFRcm9SXYZsrMBG7jwbHs_jj4NhHqx3CFkQ-6gzPSk9tkGmUBbX9VMpsKYNhbVZMy0TbwO5yaX9tek38mK8m4EMRmLohzcf5ZdF-Ioayny-KbXVTWz1hOCn9QzdzUbVsD5mqB-Apa6FY7qThC86LWslE11RIVGoVdxOfbYnONaw==
- USP <621> Chromatography - DSDP Analytics. Source: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhFRamXRSYPdeLdNvlC8OeXlI2pfuATs4zC-9bLjO8IPDkA-wH_e_Xpncx61KnfRaOQeqptGwhc6ZfXdvoEryn2OrHHOMyIpPkITuC2P5h5EJNNYa-rUE4qICeZNkD0dhzjzh_CYso2955CHGo9mySMhlkt2t2MNJvDPNq
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Source: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFncjYZM-6AYob-ejW25_bMaVvQsr9-oDd9s_-ZwGtF323KioEUPOU7QKGP4db7Dsj7zzt7lUDUftOYOSP9DImf8NaajHYZipLZ5KbYVjXiv6RY4ZCmwOwz4NPL8Ak0hBzMlR5C1q7Rk7N-KHxTOUhVB2FiviztgNbithfnekLP40rPS82kg7LRw0BeQYvZFerEiglRO40=
- <621> Chromatography - US Pharmacopeia (USP). Source: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmcegDuwcOxADpEoWivJjXx_4J62iq76wXiaUqpqNnNaUDibRHS_K03FsUWjzStYPDy6_xYCcHqVhP-DY52PBbqrrn9BObwH9YKKbH03zyaOtty9HiMwmTQTnPZgxVPbGRjbbDdg8VP9RrsvzuhmQzYlgxsdALbMWxl94DWJ_XL4bf0rg=
- Validation of Analytical Procedures Q2(R2). ICH. Source: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExeim9V37XSHSdvNCjCHH24eQdiGmK21Sbi8SeO79FQ2bN5SmPFWqOgfc1wjVeA0tbJVVGfsLiEqCE3twm8joUfai9EW7yS5Ivu8cgZItS1rRwN_cpn7jpN6-WDqb6F1n8EcBUdDhHdaOoCmjT2Xz4DFY1uQW5WAFbt_uObabwho1QjES1FOgXOAU=
- ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Source: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmTSyf3QZWE35eLH0rdy20lG2bM9w-LR05YI1PyvG0f3zpTb1HVNnRO1HG2876jWJ37g1bVYQKC3vR_cEYf-Bj_YCwOfq-Oroqzfm1nSCa8-Yaw7qKaBirjaB8iNIwP5zba-mvYSB9bwwyagkKVxyeWaROhmiIljWhXvnCMLO8i140H0xWQZK0HB2uVFPsyH3aZbw=
- ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Source: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhYt10c2PmBmAu7rrXbwJ8wwly3o7P7jAvAmviVBJQRpVnxeqpro1W3zSvmOGSPThaCCPxKq-O5ohHPCUv53BjB-4LW-VsRn6W0RurqebDzMjNSH-xK79bMjhOlvolBCoOY5MBGsV4_p3IFtPnXW-U_DSp58g=
- Understanding ICH Q2(R2) Guidelines for Analytical Validation. YouTube. Source: https://vertexaisearch.cloud.google.
- 3,4,5-Trimethoxyamphetamine | C12H19NO3 | CID 31016. PubChem. Source: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDvAfEML3DCpOFGIXf1M7a7WkhEUPnJvJts_wl5-ldfqKofua997Ub738ZMkGQ7FeA0BfWv94fdhZ-UMT22M6SUgKyioz1YUO6PQcznDaD-aY9Lo5txlBXQm8EqIv-3dzFRd0YjH8c179735pmGHAUUgM5jP98So0n6jfdEUSI0w==
- CAS 832-92-8: Benzeneethanamine, 3,4,5-trimethoxy-, hydrochloride (1:1). CymitQuimica. Source: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoXWkEGXOMQOVCSdz6ZYS_iHSwg04Ljuz-98FQssTQe93VrSdb-nl9_OSLtVQMnVhDqv8KE8DFIefzB0S_GwAQGIEXY7cEW052EbDAAMuQpPrCwYESIlq7T2zMaNgbz92M
- Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. PubMed. Source: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvGBP6qX2rjAlCG9d2aqAGnVpQy_dOWv_bmPxwBK5Azx-jdYBZ-AViSCO3hEDhjQuKuvIOEm_oQEp1-QR--SQi-pObXhPlbbI29komv6waUs_sIwR0AQwIlwSSjwUQPu9mUZN6
- 3,4,5-trimethoxyphenethylamine. ChemNet. Source: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrhUpEv-J0cg29G95axCK6aCbd9YG16tbQXTE_WBgjRjwGXvaKJ08uYqWNbnpKF9kl2NkSQvFW3TsQOe6boyVx0JaZVsjkvN-SlqRfORDobZoeg6_VqekP-1wxcWmlJ8ufCObe4ivfSGkVf22EaKaWUnFi_lzHk7CkHHTKfq5o5IFpgX39
- 3,4,5-Trimethoxyphenethylamine. ChemBK. Source: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGM4CLOVmPiIU5wx5YKVXEL49AdrfBsFagujmk8VDNv0TzR3CJJnGcBxv4R5pEyx_U3UCvTpkp2r07l6Sy81M-edbKYmu-eWlI4H5bCnG6YMstzkK646NZp51gS_8qdABx8GtMH9iIcZMpcnQu8zmH4QDBZBA==
- Mescaline | C11H17NO3 | CID 4076. PubChem. Source: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEScQvV9iUl4UD9fB1J35uFoqKAmd1ZXtXsLR3ZCuJ_8R97AAnp5UFm2SfGNbJHuaUDm2VHvnNnYEjbwMgcb6uwyQX9J0eOniHIK6yzLwGhxBWwv_x5wJzHcW07LjjkedCxpKRTJGWXdsJArcoGzQ==
- Chiral HPLC Separations. Phenomenex. Source: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyL_QY9szTJKLwbG7_GRzHtPRLkOnbRKCNfZtSc93Wbw9pbkfj_u26IF1G98MXkW5r44o5YOCL6nEyPe8oJHdT7FIXeVwPSUwmbBu0dgjAGsGvH9o7KzEjVK-0ecLel4T8Ai70XrUnxGM=
- Separation of 3,4,5-Trimethoxyphenyl isothiocyanate on Newcrom R1 HPLC column. SIELC Technologies. Source: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8aPeRJBE7MrwPKe_ZggZ1p7ZZ1cS5C5S8tvbohaVOFAbVNaXnxj8Yy1OckRlAWbVAsaY73YZ2lFJFD-3Pb-mc_bI_TZ15E3S23_F63UaErXypGCVwjJ2Ts17zOGTxY4JALdxbkYU5Pkaj0RMmXW0Rl6qMkdhUq2IQdeiaWwaOsl8ZfD6i47nR36T3M03AOXJLGPXtK66SkQ==
- Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. Source: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFazsW5UUO3p_faPpXQWXb5gSQw1KWBvGReQjqu8jqZoAw0UAL_UigA_wseHsI6lvxYFPirOhqYpc9qi2XkUxdempEdAdWUKPlSETKg6pVnZwkjMUUCywA-QYG9i8JuO804hQ==
- The Synthesis of a New Homologue of Mescaline. Rhodium.ws. Source: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOypd58RChwgTAFd6--EF8PzyJ8xQ6mnaqBLg27sfRDiLa4SO37IacgMO6NCpmI9yNhAN8HLqgKvw7WQavmGEsxDoCq-zwI9Uz3cSt7gxV7qz3l3jvmJIpWUYLMIHyFQktPyo3S0USsbaagL1l5uY7oZt2
- CHIRAL SEPARATIONS INTRODUCTION. VTechWorks. Source: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAsXk95D08Ga31QUG-3Fua7Aw4mC1DdBajE5lY0yMngZ3Lk8kCumlpWQNKbQ2n8LS2OSDviRbC8uH6hqiAHM947GjqSLRBcwLMXw9wST7DVs846sJ4yC9xh6a1iFUYVpm9zsnJNjlEWXnkjfqyfMTyE50SnMaMjmISqymypTD5vMxefaXzOvw4lI0FwhdWJwAS
- New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation. FULIR. Source: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFS8h8mjPxbVK1vDwwMQbwIlRvUFmWvela1u5eoj-TPW-ZKkegwUSipioEsD79revka2KoIQphx3F4z4EegcWB6C7sz8bJ1mVdVPjgOhnaqvpuh04sAbQJPb92l76dBgUgDmkswVtF_IulnRW0I
- Complete Monograph Methods. Merck Millipore. Source: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHg0SyopW7TDGLVSCOsIKO_eEGUXVbNCcGWnjioix3bGrL8pc2NZsoGwOPQvOW9tgn3OD6LQmySVkBEVIFbmNezJerqhJ8iUCh_8DfBpFbphW3UroHQ5qCnxXjupAc5eGy_rhSHF3E5gZ9-LF6-P_n9DOQ7-9gIZNX4kMpuexwhPvHpic4Hbxa8NozElM5x0K3bZxZYgXRV-Z3-4_KDpX0Wdssu8XmZKKomeG4b8cGqOnLXQr0f62xbmvbJ8g6H3-4jqL8ZGo9oPlDK55mIfJnwT93Or_lhW8xK9DuzjUbe0UQqyZJMfKEM
- #96 M; mescaline; 3,4,5-trimethoxyphenethylamine. Файловый архив студентов. Source: https://vertexaisearch.cloud.google.
- HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Source: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPDlRTEhD1FMIC6PlHy-bBxpIs1PPxiqup3AzdBwPj9NJrnyU8edqM0C-SwYvZayMnJbnP5w2Orj-GO2XclNx-N5fOLapumecJTjALIr21eiCpVxqRqdRCJpaiLpBBkpDK0FhDlF5uioEzP3917efNp8g=
- HPLC Methods For | PDF | Pharmacology | High Performance Liquid Chromatography. Scribd. Source: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWGaE2CFECO9GW0mCvdUIb-pgl1E2zguO6p4V_ROGxM9Yx4LNBfZSaPGb3hlSVhOI8hVrbQ-jx2MBTJ4klINrvqq4htblxMx0Prum7HmirB2Ler0r7xMx0TEeEtO1KORKRVVAOUDtAwiUih-91_9zYFfOBNrg=
Sources
- 1. 3,4,5-Trimethoxyamphetamine | C12H19NO3 | CID 31016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 832-92-8: Benzeneethanamine, 3,4,5-trimethoxy-, hydroc… [cymitquimica.com]
- 3. 3,4,5-trimethoxyphenethylamine | 54-04-6 [chemnet.com]
- 4. Mescaline | C11H17NO3 | CID 4076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. <621> CHROMATOGRAPHY [drugfuture.com]
- 6. scribd.com [scribd.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 12. ptfarm.pl [ptfarm.pl]
- 13. m.youtube.com [m.youtube.com]
- 14. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]
- 15. fulir.irb.hr [fulir.irb.hr]
- 16. usp.org [usp.org]
- 17. agilent.com [agilent.com]
- 18. dsdpanalytics.com [dsdpanalytics.com]
- 19. usp.org [usp.org]
- 20. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Application Note: Quantitative Analysis of Mescaline in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note provides a comprehensive and validated protocol for the sensitive and selective quantification of mescaline (3,4,5-trimethoxyphenethylamine) in biological matrices, such as urine and plasma. Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique in forensic and clinical toxicology due to its high specificity and sensitivity.[1] The described method employs a liquid-liquid extraction (LLE) for sample clean-up, followed by chemical derivatization with trifluoroacetic anhydride (TFAA) to enhance the volatility and chromatographic performance of mescaline. This protocol is designed for researchers, forensic scientists, and drug development professionals requiring a robust and reliable method for mescaline analysis.
Introduction
Mescaline is a naturally occurring psychedelic alkaloid of the phenethylamine class, known for its hallucinogenic effects.[2][3] Found primarily in the peyote cactus (Lophophora williamsii) and other members of the Cactaceae family, its use is regulated in many countries as a Schedule I controlled substance.[3][4][5] Accurate and reliable quantification of mescaline is critical in various fields, including forensic toxicology to investigate drug-related incidents, clinical research to understand its pharmacokinetics, and ethnobotanical studies.
GC-MS is an ideal analytical platform for this purpose, offering excellent chromatographic separation and definitive mass spectral identification.[1][6] However, mescaline's polar nature, due to the primary amine group, results in poor chromatographic behavior on standard non-polar GC columns. To overcome this, a derivatization step is essential. This protocol utilizes trifluoroacetic anhydride (TFAA) to acylate the primary amine, rendering the molecule more volatile and thermally stable, thus improving peak shape and sensitivity.[7][8]
Principle of the Method
The analytical workflow involves three key stages:
-
Sample Preparation: Mescaline and a deuterated internal standard (IS) are isolated from the biological matrix using a liquid-liquid extraction under basic conditions.
-
Derivatization: The extracted analytes are chemically modified with TFAA to form N-trifluoroacetyl-mescaline, a derivative suitable for GC analysis.
-
GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The components are separated on a capillary column and detected by the mass spectrometer, operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Materials and Reagents
-
Solvents: Methanol, Dichloromethane, Ethyl Acetate, n-Butyl Chloride (all HPLC or GC grade)
-
Reagents: Ammonium Hydroxide (concentrated), Trifluoroacetic Anhydride (TFAA), Sodium Sulfate (anhydrous)
-
Standards: Mescaline hydrochloride, Mescaline-d9 (deuterated internal standard)
-
Gases: Helium (99.999% purity or higher)
-
Consumables: Glass screw-cap test tubes (13x100 mm), autosampler vials with inserts, GC capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Experimental Protocols
Preparation of Standards and Controls
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve mescaline HCl and mescaline-d9 in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the mescaline stock solution in methanol to create calibration standards ranging from 10 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution (1 µg/mL): Dilute the mescaline-d9 primary stock with methanol.
-
Quality Control (QC) Samples: Prepare QC samples in a blank biological matrix (e.g., drug-free urine) at low, medium, and high concentrations (e.g., 30, 300, and 800 ng/mL).
Sample Preparation Protocol (Urine/Plasma)
-
Aliquot: Pipette 1 mL of the sample (calibrator, QC, or unknown) into a glass test tube.
-
Internal Standard Addition: Add 50 µL of the 1 µg/mL mescaline-d9 internal standard working solution to each tube and vortex. The use of a stable, isotopically labeled internal standard is crucial as it co-elutes with the analyte and experiences similar extraction and ionization effects, thereby correcting for variations in the analytical process.[9][10]
-
Basification: Add 100 µL of concentrated ammonium hydroxide to each tube to adjust the pH to >9. This converts the mescaline salt into its free base form, which is soluble in organic solvents.[11] Vortex briefly.
-
Liquid-Liquid Extraction: Add 4 mL of n-butyl chloride (or another suitable non-polar solvent like benzene[7]). Cap and vortex for 2 minutes.
-
Centrifugation: Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer: Carefully transfer the upper organic layer to a clean test tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: Add 50 µL of ethyl acetate and 50 µL of TFAA to the dried residue. Cap the tube and heat at 70°C for 20 minutes.[7]
-
Final Evaporation: Evaporate the excess reagent and solvent to dryness under a nitrogen stream.
-
Reconstitution: Reconstitute the residue in 100 µL of ethyl acetate. Vortex and transfer the solution to an autosampler vial for GC-MS analysis.
Diagram of the Analytical Workflow for Mescaline Quantification
Instrumentation and Parameters
The analysis should be performed on a GC system coupled to a single quadrupole or tandem mass spectrometer. The following parameters serve as a guideline and should be optimized for the specific instrument used.
| GC Parameters | |
| Injection Port | Splitless, 250°C |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Column | 5% Phenyl-methylpolysiloxane (30m x 0.25mm x 0.25µm) |
| Oven Program | Initial 100°C, hold 1 min, ramp at 20°C/min to 280°C, hold 5 min |
| Total Run Time | ~15 minutes |
| MS Parameters | |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions Monitored | TFA-Mescaline: m/z 307 (M+), 182 (Quantifier), 167 |
| TFA-Mescaline-d9: m/z 316 (M+), 191 (Quantifier) |
Note: The primary fragment at m/z 182 for derivatized mescaline corresponds to the characteristic tropylium-like ion formed after cleavage of the beta-carbon bond.[2]
Data Analysis and Quality Control
-
Identification: A peak is identified as mescaline if its retention time matches that of the calibration standards (typically within ±2%) and the ion ratios of the qualifier ions to the quantifier ion are within ±20% of the average of the calibrators.
-
Quantification: A calibration curve is generated by plotting the peak area ratio of the mescaline quantifier ion (m/z 182) to the internal standard quantifier ion (m/z 191) against the concentration of the calibrators. A linear regression with a weighting factor of 1/x is typically used.
-
Acceptance Criteria: The calibration curve must have a coefficient of determination (r²) ≥ 0.99. The calculated concentrations of the calibrators and QCs should be within ±15% of their nominal value (±20% for the Lower Limit of Quantification, LLOQ).
Method Validation
A full method validation should be performed to ensure reliability and trustworthiness, adhering to guidelines from bodies like SWGDRUG or other forensic science communities.[12][13] Key validation parameters are summarized below.
| Parameter | Typical Acceptance Criteria | Rationale |
| Linearity | r² ≥ 0.99 over the range (e.g., 10-1000 ng/mL) | Demonstrates a proportional response of the instrument to changes in analyte concentration. |
| Accuracy & Precision | Within ±15% of nominal value (±20% at LLOQ) | Ensures the method provides results that are both correct (accuracy) and reproducible (precision).[14] |
| Limit of Detection (LOD) | Signal-to-Noise ratio > 3 | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio > 10; within accuracy/precision limits | The lowest concentration that can be accurately and precisely measured.[14] |
| Selectivity | No interfering peaks in blank matrix at the analyte retention time | Confirms the method can differentiate the analyte from other matrix components. |
| Matrix Effect | Recovery and ion suppression/enhancement within acceptable limits | Assesses the influence of the biological matrix on the analytical result. |
| Carryover | No significant peaks in a blank injected after a high standard | Ensures that residue from a high-concentration sample does not affect the subsequent analysis.[13] |
Conclusion
The GC-MS method detailed in this application note provides a robust, sensitive, and selective protocol for the quantification of mescaline in biological samples. The combination of liquid-liquid extraction, chemical derivatization, and SIM-mode mass spectrometry ensures high-quality, defensible data suitable for forensic, clinical, and research applications. Proper method validation is paramount to guaranteeing the integrity of the results.
Diagram of the Derivatization Reaction
References
- National Institutes of Health (NIH). Validation of a Rapid GC-MS Method for Forensic Seized Drug Screening Applications.
- Forrest, T., et al. The Analysis and Distribution of Mescaline in Postmortem Tissues. ResearchGate.
- Al-Saeed, M., et al. (2024). Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation. Frontiers.
- Krotulski, A. J., et al. Development and Validation of a Quantitative GC-MS Method to Analyze Fentanyl-Containing 'Dope' Samples with One-Step Liquid. Center for Forensic Science Research and Education.
- Semantic Scholar. Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation.
- Frison, G., et al. (2012). GC-MS and GC-MS/MS in PCI mode determination of mescaline in peyote tea and in biological matrices. PubMed.
- Van Peteghem, C., et al. (1980). GLC-mass spectral determination of mescaline in plasma of rabbits after intravenous injection. PubMed.
- ResearchGate. GC-MS and GC-MS/MS in PCI mode determination of mescaline in peyote tea and in biological matrices | Request PDF.
- Karschner, E. L., et al. (2015). Urine Mescaline Screening With a Biochip Array Immunoassay and Quantification by Gas Chromatography-Mass Spectrometry. PubMed.
- Giorgetti, A., et al. (2024). Development and Validation of a Gas Chromatography-Mass Spectrometry Method for the Determination of Fentanyl and Butyryl Fentanyl in Oral Fluid. PMC - PubMed Central.
- PubliRES. GC-MS and GC-MS/MS in PCI Mode Determination of Mescaline in Peyote Tea and in Biological Matrices.
- Sigma-Aldrich. Urine Mescaline Screening With a Biochip Array Immunoassay and Quantification by Gas Chromatography-Mass Spectrometry. Merck Millipore.
- Bishop, M., et al. (2019). An Efficient Ambient Ionization Mass Spectrometric Approach to Detection and Quantification of the Mescaline Content of Commonly. Rabi Musah Research.
- Phoenix Police Department. CS-SOP-45 Peyote. Laboratory Services Bureau.
- Scribd. Extraction of Mescaline.
- ResearchGate. Measured and calculated extraction profiles of mescaline obtained for....
- Helander, A., et al. (2008). Development and clinical application of an LC-MS-MS method for mescaline in urine. Journal of Analytical Toxicology.
- National Center for Biotechnology Information. Mescaline. PubChem.
- TCI Chemicals. GC Derivatization Reagents.
- AptoChem. Deuterated internal standards and bioanalysis.
- ResearchGate. Investigation of the derivatization conditions for GC–MS metabolomics of biological samples | Request PDF.
- Erowid. Mescaline extraction tek from erowid - FAQ.
- Shimadzu. Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices.
- Supelco. Bulletin 909A Guide to Derivatization Reagents for GC.
- ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- Academic Accelerator. Deuterated Internal Standard: Significance and symbolism.
- ResearchGate. (PDF) Derivatization Methods in GC and GC/MS.
- Scribd. Mescaline Extraction Guide.
- Lee, D., et al. (2000). Chemical derivatization and the selection of deuterated internal standard for quantitative determination--methamphetamine example. PubMed.
Sources
- 1. Frontiers | Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Mescaline | C11H17NO3 | CID 4076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GC-MS and GC-MS/MS in PCI mode determination of mescaline in peyote tea and in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. static1.squarespace.com [static1.squarespace.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. GLC-mass spectral determination of mescaline in plasma of rabbits after intravenous injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gcms.cz [gcms.cz]
- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Mescaline extraction tek from erowid - FAQ - All your basic questions and answers - Welcome to the DMT-Nexus [dmt-nexus.me]
- 12. Validation of a Rapid GC-MS Method for Forensic Seized Drug Screening Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cfsre.org [cfsre.org]
- 14. Development and Validation of a Gas Chromatography‐Mass Spectrometry Method for the Determination of Fentanyl and Butyryl Fentanyl in Oral Fluid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 1-(3,4,5-Trimethoxyphenyl)ethanamine in Rodent Behavioral Studies
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Behavioral Profile of a Mescaline Analog
1-(3,4,5-Trimethoxyphenyl)ethanamine, more commonly known as 3,4,5-Trimethoxyamphetamine (TMA), is a synthetic psychedelic compound of the phenethylamine and amphetamine classes.[1][2] Structurally, it is the α-methylated analog of mescaline, a naturally occurring psychedelic alkaloid.[1] This structural modification enhances its potency and duration of action compared to its parent compound.[2] The primary mechanism of action for TMA is as a partial agonist at the serotonin 5-HT2A receptor, which is the principal target for classic hallucinogens.[3][4] While its effects are primarily mediated through the serotonergic system, its amphetamine backbone suggests potential interactions with dopaminergic and noradrenergic pathways, contributing to a complex behavioral profile.
These application notes provide a comprehensive guide for researchers utilizing TMA in rodent behavioral studies. We will delve into the core principles of relevant behavioral assays, provide detailed, field-proven protocols, and offer insights into the interpretation of findings. The aim is to equip researchers with the necessary tools to conduct robust and reproducible studies to elucidate the psychoactive and behavioral effects of TMA.
Pharmacological Profile and Safety Considerations
A thorough understanding of the pharmacological and toxicological properties of TMA is paramount for designing safe and effective in vivo studies.
Mechanism of Action
The primary psychoactive effects of TMA are attributed to its activity as a partial agonist at the serotonin 5-HT2A receptor.[3][4] Agonism at this G-protein coupled receptor (GPCR) initiates a signaling cascade that is believed to underlie the hallucinogenic and behavioral effects of psychedelic compounds. Beyond its primary target, TMA's interaction with other monoamine systems is less well-characterized but warrants consideration in the interpretation of behavioral data. It is largely inactive as a monoamine reuptake inhibitor.[4]
Pharmacokinetics and Metabolism
While specific pharmacokinetic data for 3,4,5-TMA in rodents is limited, studies on the related compound 2,4,5-TMA (TMA-2) in rats indicate that metabolism occurs via oxidative deamination, O-demethylation, and O,O-bis-demethylation, with metabolites excreted as glucuronides and/or sulfates.[5] The α-methyl group in TMA likely confers a longer duration of action compared to mescaline.[2]
Toxicology and Dosing Considerations
Acute toxicity data for TMA in rodents is not extensively published. One study in male albino mice reported significant alterations in locomotor activity at intraperitoneal (i.p.) doses of 50 and 100 mg/kg.[6] For the related compound mescaline, the LD50 in mice is reported to be between 212-315 mg/kg i.p. and 132-410 mg/kg i.p. in rats.[7] Given the increased potency of TMA compared to mescaline, a cautious dose-escalation approach is strongly recommended.
| Parameter | Value | Species | Route | Reference |
| Effective Dose (Locomotor) | 50 - 100 mg/kg | Mouse | i.p. | [6] |
| LD50 (Mescaline) | 212 - 315 mg/kg | Mouse | i.p. | [7] |
| LD50 (Mescaline) | 132 - 410 mg/kg | Rat | i.p. | [7] |
It is imperative to conduct pilot studies to determine the optimal dose range for specific behavioral assays and animal strains.
Core Behavioral Assays for Characterizing TMA
The multifaceted nature of TMA, with its hallucinogenic and stimulant properties, necessitates a battery of behavioral tests to fully characterize its effects. The following assays are recommended:
-
Head-Twitch Response (HTR): A primary, high-fidelity behavioral proxy for 5-HT2A receptor-mediated hallucinogenic potential in rodents.[8][9]
-
Open Field Test (OFT): To assess general locomotor activity, exploratory behavior, and anxiety-like behavior.[10]
-
Elevated Plus Maze (EPM): A widely used assay to evaluate anxiolytic or anxiogenic effects.[11][12]
-
Prepulse Inhibition (PPI) of the Acoustic Startle Response: To measure sensorimotor gating, a process disrupted in psychosis and potentially affected by hallucinogens.[13][14]
Experimental Workflow: A Visual Guide
Sources
- 1. Drug-induced thrombotic microangiopathy: An updated review of causative drugs, pathophysiology, and management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,4,5-Trimethoxyamphetamine - Wikipedia [en.wikipedia.org]
- 3. 3,4,5-Trimethoxyamphetamine - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Designer drug 2,4,5-trimethoxyamphetamine (TMA-2): studies on its metabolism and toxicological detection in rat urine using gas chromatographic/mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Behavior and endocrine effects of 3,4,5-trimethoxyamphetamine in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cfsre.org [cfsre.org]
- 11. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Making sure you're not a bot! [gupea.ub.gu.se]
- 14. Realistic expectations of prepulse inhibition in translational models for schizophrenia research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-(3,4,5-Trimethoxyphenyl)ethanamine in Neuroscience Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1-(3,4,5-Trimethoxyphenyl)ethanamine, commonly known as mescaline, in neuroscience research. This document offers in-depth technical guidance, field-proven insights, and detailed experimental protocols to facilitate the investigation of this classic psychedelic compound.
Introduction
This compound is a naturally occurring psychedelic protoalkaloid of the substituted phenethylamine class, famously found in the peyote cactus (Lophophora williamsii)[1]. Its profound effects on consciousness, perception, and mood have made it a subject of scientific inquiry for decades. In modern neuroscience, mescaline serves as a valuable pharmacological tool to probe the function of the serotonergic system, particularly the role of the serotonin 2A (5-HT2A) receptor in modulating complex behaviors and cognitive processes. This guide will delve into its mechanism of action, provide detailed protocols for its synthesis and application in key in vitro and in vivo assays, and address critical safety considerations.
Mechanism of Action: A Primary Agonist at the 5-HT2A Receptor
The psychoactive effects of mescaline are primarily mediated by its activity as a partial agonist at the serotonin 5-HT2A receptor.[2][3][[“]] While it exhibits affinity for other serotonin receptor subtypes, including 5-HT1A, 5-HT2B, and 5-HT2C, its interaction with the 5-HT2A receptor is central to its hallucinogenic properties.[[“]][5] Activation of the 5-HT2A receptor, a Gq-protein coupled receptor (GPCR), initiates a downstream signaling cascade that leads to the modulation of neuronal activity, particularly in cortical regions involved in sensory processing and cognition.[2][6]
Signaling Pathway of this compound at the 5-HT2A Receptor
The binding of mescaline to the 5-HT2A receptor triggers the activation of the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+) stores. This rise in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, results in a cascade of downstream cellular effects, including the modulation of ion channels, gene expression, and ultimately, neuronal excitability.
Signaling cascade of this compound at the 5-HT2A receptor.
Quantitative Data: Receptor Binding and Functional Potency
The following table summarizes the reported binding affinities (Ki) and functional potencies (EC50) of mescaline at various serotonin receptors. This data is crucial for designing experiments and interpreting results.
| Receptor | Binding Affinity (Ki) [nM] | Functional Potency (EC50) [nM] | Reference |
| 5-HT2A | ~3.3 µM | ~10,000 | [1][5] |
| 5-HT1A | Lower than 5-HT2A | - | [5] |
| 5-HT2B | - | >20,000 | [1] |
| 5-HT2C | Higher than 5-HT2A | - | [5] |
Note: The reported values can vary depending on the experimental conditions and assay used.
Experimental Protocols
Protocol 1: Synthesis of this compound Hydrochloride
This protocol describes a common laboratory synthesis of mescaline hydrochloride starting from 3,4,5-trimethoxybenzaldehyde. This procedure should only be performed by trained chemists in a properly equipped laboratory, adhering to all safety regulations for handling hazardous chemicals.
Materials:
-
3,4,5-trimethoxybenzaldehyde
-
Nitromethane
-
Cyclohexylamine
-
Acetic acid
-
Methanol (MeOH)
-
Lithium aluminum hydride (LAH)
-
Diethyl ether (Et2O)
-
Sulfuric acid (H2SO4)
-
Potassium sodium tartrate
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH2Cl2)
-
Isopropyl alcohol (IPA)
-
Hydrochloric acid (HCl, concentrated)
Procedure:
-
Synthesis of β-nitro-3,4,5-trimethoxystyrene:
-
In a round-bottom flask, dissolve 20 g of 3,4,5-trimethoxybenzaldehyde, 40 mL of nitromethane, and 20 mL of cyclohexylamine in 200 mL of acetic acid.[7]
-
Heat the solution on a steam bath for 1 hour.[7]
-
Slowly add 400 mL of water with vigorous stirring to precipitate a yellow crystalline mass.[7]
-
Collect the crystals by filtration, wash with water, and air dry.
-
Recrystallize the crude product from boiling methanol to obtain pure β-nitro-3,4,5-trimethoxystyrene.[7]
-
-
Reduction to this compound:
-
Caution: LAH is a highly reactive and flammable reagent. Handle with extreme care under an inert atmosphere.
-
In a dry, inert atmosphere (e.g., under argon or nitrogen), prepare a suspension of 2 g of LAH in 200 mL of anhydrous diethyl ether in a round-bottom flask equipped with a reflux condenser.
-
Dissolve 2.4 g of β-nitro-3,4,5-trimethoxystyrene in anhydrous diethyl ether and add it to the LAH suspension.
-
Reflux the mixture for 48 hours.[7]
-
After cooling the reaction mixture in an ice bath, cautiously add 150 mL of 1.5 N H2SO4 to quench the excess LAH.[7]
-
-
Work-up and Salt Formation:
-
Separate the aqueous and ether layers.
-
To the aqueous layer, add 50 g of potassium sodium tartrate, followed by sufficient NaOH to raise the pH to >9.[7]
-
Extract the aqueous layer three times with 75 mL of dichloromethane.[7]
-
Combine the organic extracts and remove the solvent under reduced pressure to obtain the freebase as an oil.[7]
-
Dissolve the oil in 10 mL of isopropyl alcohol and neutralize with concentrated HCl to precipitate this compound hydrochloride as white crystals.[7]
-
Collect the crystals by filtration and air dry.
-
Workflow for the synthesis of this compound HCl.
Protocol 2: In Vitro Calcium Mobilization Assay
This protocol details a method to assess the functional activity of this compound at the 5-HT2A receptor by measuring intracellular calcium mobilization in a cell-based assay.
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black-walled, clear-bottom microplates
-
This compound hydrochloride
-
Serotonin (5-HT) as a positive control
-
Ketanserin as a 5-HT2A receptor antagonist (for validation)
-
Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR)
Procedure:
-
Cell Culture and Plating:
-
Culture HEK293-5-HT2A cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
The day before the assay, harvest the cells using Trypsin-EDTA and seed them into a 96-well black-walled, clear-bottom plate at a density of 50,000 cells per well in 100 µL of culture medium.[8]
-
Incubate the plate overnight to allow for cell attachment.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (final concentration 2-5 µM) and Pluronic F-127 (final concentration 0.02%) in HBSS with 20 mM HEPES.
-
Aspirate the culture medium from the wells and wash once with 100 µL of HBSS.
-
Add 50 µL of the dye loading buffer to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
After incubation, wash the cells twice with 100 µL of HBSS to remove excess dye.
-
Add 100 µL of HBSS to each well.[8]
-
-
Compound Preparation and Assay:
-
Prepare serial dilutions of this compound, serotonin, and ketanserin in HBSS at 5x the final desired concentration.
-
Place the cell plate into the fluorescence microplate reader and allow it to equilibrate to 37°C.
-
Program the instrument to record a baseline fluorescence reading for 10-20 seconds.
-
Add 25 µL of the compound dilutions to the respective wells.
-
Immediately begin recording the fluorescence intensity (Excitation ~494 nm, Emission ~516 nm) for at least 120 seconds.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Normalize the data to the response of a maximal concentration of serotonin (100%).
-
Plot the normalized response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Protocol 3: In Vivo Head-Twitch Response (HTR) in Mice
The head-twitch response (HTR) is a rapid, rotational head movement in rodents that is a well-established behavioral proxy for 5-HT2A receptor activation and hallucinogenic potential in humans.[9][10][11]
Materials:
-
Male C57BL/6J mice (8-12 weeks old)
-
This compound hydrochloride dissolved in sterile saline (0.9% NaCl)
-
Vehicle control (sterile saline)
-
Observation chambers (e.g., clear cylindrical enclosures)
-
Video recording equipment or a magnetometer-based automated detection system
Procedure:
-
Animal Acclimation and Habituation:
-
House the mice in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Provide ad libitum access to food and water.
-
Allow the mice to acclimate to the housing facility for at least one week before the experiment.
-
On the day of the experiment, transport the mice to the testing room and allow them to habituate for at least 30 minutes.
-
-
Drug Administration:
-
Administer this compound hydrochloride or vehicle via subcutaneous (s.c.) or intraperitoneal (i.p.) injection. Doses can range from 10 to 100 mg/kg.[5]
-
A dose-response study is recommended to determine the optimal dose for inducing a robust HTR.
-
-
Behavioral Observation:
-
Immediately after injection, place each mouse individually into an observation chamber.
-
Record the number of head twitches for a period of 30-60 minutes. A head twitch is defined as a rapid, spasmodic, side-to-side movement of the head that is not associated with grooming or exploratory behavior.
-
Observations can be performed by a trained observer blind to the experimental conditions or by using an automated system. For manual scoring, video recording is highly recommended to allow for verification and re-scoring.
-
-
Data Analysis:
-
The total number of head twitches for each mouse is the primary dependent variable.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound with the vehicle control.
-
The results can be presented as the mean number of head twitches ± SEM for each group.
-
Safety and Handling
This compound is a controlled substance in many jurisdictions and should be handled with appropriate care and in accordance with all local, state, and federal regulations.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and gloves when handling the compound.
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powdered form to avoid inhalation.
-
Storage: Store the compound in a secure, locked location, as required for controlled substances. Protect from light.[12]
-
Spill and Waste Disposal: In case of a spill, follow established laboratory procedures for cleaning up chemical spills. Dispose of all waste containing the compound in accordance with institutional and regulatory guidelines for hazardous and controlled substance waste.
-
Human Research: Any research involving the administration of this compound to humans must be conducted under strict ethical and safety guidelines, with approval from an Institutional Review Board (IRB) and relevant regulatory bodies.[13][14]
Conclusion
This compound is a powerful tool for investigating the neurobiology of the serotonergic system and the mechanisms underlying perception and consciousness. The protocols and information provided in these application notes are intended to serve as a comprehensive resource for researchers in the field of neuroscience. By employing these standardized methodologies and adhering to strict safety protocols, the scientific community can continue to unravel the complex actions of this fascinating compound and its potential implications for understanding brain function and mental health.
References
-
High Science. How Mescaline Interacts With Serotonin Receptors. [Link]
-
González-Maeso, J., & Sealfon, S. C. (2009). Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. In Current Topics in Behavioral Neurosciences (Vol. 2, pp. 47–84). Springer. [Link]
-
González-Maeso, J., & Sealfon, S. C. (2009). Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. Current topics in behavioral neurosciences, 2, 47–84. [Link]
-
ResearchGate. (PDF) An Investigation of Effects of Mescaline and Its Derivatives on Serotonin (5-HT2A) Receptor Activation Using Molecular Modeling Approaches. [Link]
-
Consensus. Does mescaline primarily act as an agonist at the 5-HT2A serotonin receptor?. [Link]
-
Halberstadt, A. L., Chatha, M., Klein, A. K., Wallach, J., & Brandt, S. D. (2019). Comparison of the behavioral effects of mescaline analogs using the head twitch response in mice. Journal of psychopharmacology (Oxford, England), 33(4), 406–414. [Link]
-
Wikipedia. Mescaline. [Link]
-
Halberstadt, A. L., & Geyer, M. A. (2013). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Psychopharmacology, 227(4), 727–739. [Link]
-
Páleníček, T., et al. (2024). Behavioral pharmacology of mescaline - the role of serotonin 5-HT2A, 5-HT2B, 5-HT2C and 5-HT1A receptors. bioRxiv. [Link]
-
Wikipedia. Head-twitch response. [Link]
-
Páleníček, T., et al. (2024). Behavioral pharmacology of mescaline - the role of serotonin 5-HT2A, 5-HT2B, 5-HT2C and 5-HT1A receptors. bioRxiv. [Link]
-
ResearchGate. In vitro assays a 5-HT2AR-mediated calcium mobilization assay of the.... [Link]
-
Sherwood, A. M., et al. (2022). Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines. Psychopharmacology, 239(12), 3847–3857. [Link]
-
Canal, C. E., & Morgan, D. (2012). Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model. Drug testing and analysis, 4(7-8), 556–576. [Link]
-
Rhodium.ws. The Synthesis of a New Homologue of Mescaline. [Link]
-
ResearchGate. In vitro calcium‐imaging of 5‐HT2A receptor overexpressing cells tested.... [Link]
-
Creative Bioarray. Ca2+ Mobilization Assay. [Link]
-
Klaiber, A., et al. (2024). Safety pharmacology of acute mescaline administration in healthy participants. ResearchGate. [Link]
-
Klaiber, A., et al. (2024). Safety pharmacology of acute mescaline administration in healthy participants. British journal of clinical pharmacology. [Link]
-
Designer-drug.com. Syntheses of mescaline. [Link]
-
University of Pennsylvania. CALCIUM FLUX PROTOCOL. [Link]
-
Labcorp. 790378: Mescaline, Urine. [Link]
-
University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]
-
Lab Manager. Handling Controlled Substances in the Lab. [Link]
-
StudFiles. #96 M; mescaline; 3,4,5-trimethoxyphenethylamine. [Link]
-
bioRxiv. Behavioral pharmacology of mescaline - the role of serotonin 5-HT2A, 5-HT2B, 5-HT2C and 5-HT1A receptors. [Link]
-
Leopoldo, M., Lacivita, E., & Berardi, F. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. ACS chemical neuroscience, 2(10), 558–568. [Link]
-
DESSI, P. (1952). Preparation of 3, 4, 5,-trimethoxybenzaldehyde and alpha-(4-methoxyphenyl)-beta methylaminopropane (synthetic intermediates of mascaline and veritol). Archivio italiano di scienze farmacologiche, 2(4), 376–383. [Link]
Sources
- 1. Mescaline - Wikipedia [en.wikipedia.org]
- 2. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. Behavioral pharmacology of mescaline - the role of serotonin 5-HT2A, 5-HT2B, 5-HT2C and 5-HT1A receptors | bioRxiv [biorxiv.org]
- 6. highscience.com [highscience.com]
- 7. #96 M; mescaline; 3,4,5-trimethoxyphenethylamine [studfile.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 10. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Head-twitch response - Wikipedia [en.wikipedia.org]
- 12. labcorp.com [labcorp.com]
- 13. researchgate.net [researchgate.net]
- 14. Safety pharmacology of acute mescaline administration in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Administration of Mescaline in Preclinical Studies
Introduction
Mescaline (3,4,5-trimethoxyphenethylamine) is a naturally occurring psychedelic compound found in several cactus species, most notably Peyote (Lophophora williamsii) and San Pedro (Echinopsis pachanoi).[1][2] As a classical psychedelic, its primary mechanism of action involves agonism at serotonin 5-HT2A receptors, which is believed to mediate its hallucinogenic effects.[3][4][5] The resurgence of interest in psychedelics for potential therapeutic applications has necessitated the development of robust and reproducible preclinical models to investigate their neurobiological mechanisms and therapeutic potential.[6] This guide provides detailed application notes and protocols for the administration of mescaline in preclinical research settings, with a focus on rodent models. It is intended for researchers, scientists, and drug development professionals to ensure scientific integrity, ethical conduct, and experimental rigor.
I. Foundational Knowledge: Pharmacokinetics and Dose-Response
A critical aspect of designing preclinical studies with mescaline is a thorough understanding of its pharmacokinetic profile and dose-dependent effects in the chosen animal model.
Pharmacokinetics of Mescaline in Rodents
Mescaline is readily absorbed after oral administration and can also be administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injections.[1][7] Following administration, mescaline distributes to various organs, with higher concentrations found in the liver, spleen, and kidneys compared to the brain.[1] Its permeability across the blood-brain barrier is relatively low, which contributes to its lower potency compared to other psychedelics like LSD.[8][9]
In rats, after a subcutaneous dose of 20 mg/kg, serum levels of mescaline peak rapidly within 30 minutes and then decline.[7][10] However, brain concentrations reach their maximum approximately 60 minutes after administration and remain elevated for another hour, indicating a delay between peak serum concentration and peak brain concentration.[7][10] The half-life of mescaline in the mouse brain is approximately one hour.[11]
Metabolism of mescaline primarily occurs through oxidative deamination.[1] In rats and mice, a significant portion of mescaline is excreted unchanged in the urine, with notable species differences: 18.4% in rats and 79.4% in mice.[11] N-acetylation is another important metabolic pathway, particularly in the brain.[8][11]
Dose-Response Considerations and Species-Specific Data
The selection of an appropriate dose range is paramount for achieving the desired pharmacological effect while minimizing toxicity. The following tables summarize reported dosages and lethal dose (LD50) values for mescaline in common preclinical species.
Table 1: Reported Doses of Mescaline in Preclinical Studies
| Species | Route of Administration | Dose Range (mg/kg) | Observed Effects | Reference(s) |
| Mouse | Intraperitoneal (i.p.) | 5 - 20 | Improved performance in visual discrimination tasks (strain-dependent) | [12] |
| Intraperitoneal (i.p.) | 1.56 - 25 | Inhibition of innate fear behavior | [13] | |
| Intraperitoneal (i.p.) | 35 | Inhibition of emotional defecation and stimulation of open-field activity (strain-dependent) | [14] | |
| Rat | Subcutaneous (s.c.) | 10 - 100 | Dose-dependent effects on locomotion and prepulse inhibition | [4][7] |
| Intraperitoneal (i.p.) | Not Specified | Used as a discriminative stimulus | [15] |
Table 2: LD50 Values for Mescaline in Various Animal Species
| Species | Route of Administration | LD50 (mg/kg) | Reference(s) |
| Mouse | Intraperitoneal (i.p.) | 212 - 315 | [1][11] |
| Oral | 880 | [11] | |
| Subcutaneous (s.c.) | 534 | [11] | |
| Intravenous (i.v.) | 157 | [11] | |
| Rat | Intraperitoneal (i.p.) | 132 - 410 | [1] |
| Guinea Pig | Intraperitoneal (i.p.) | 328 | [1] |
| Dog | Not Specified | 54 | [1] |
| Rhesus Macaque | Intravenous (i.v.) | 130 | [1] |
Note: It is crucial to conduct pilot studies to determine the optimal dose range for your specific experimental paradigm and animal strain. A dose of 100 mg/kg s.c. in rats has been associated with approximately 50% mortality within 12 hours.[7][10]
II. Experimental Protocols
This section provides step-by-step protocols for the preparation and administration of mescaline, as well as for conducting key behavioral assays to assess its effects in rodents.
Preparation of Mescaline Solution for Injection
Rationale: Proper preparation of the mescaline solution is critical for accurate dosing and to ensure the sterility and physiological compatibility of the injectate. Mescaline hydrochloride or sulfate salts are commonly used due to their solubility in aqueous solutions.
Materials:
-
Mescaline hydrochloride (or sulfate) powder
-
Sterile 0.9% saline solution (vehicle)
-
Sterile vials
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Protocol:
-
Calculate the required amount of mescaline: Based on the desired concentration and final volume, calculate the mass of mescaline salt needed. Remember to account for the molecular weight of the salt form.
-
Dissolve the mescaline: In a sterile vial, add the calculated amount of mescaline powder to the sterile saline solution.
-
Ensure complete dissolution: Vortex the solution until the mescaline is completely dissolved. Gentle warming may be used if necessary, but avoid overheating.
-
Sterile filter the solution: Using a sterile syringe, draw up the mescaline solution and pass it through a 0.22 µm sterile syringe filter into a new sterile vial. This step removes any potential microbial contamination.
-
Store appropriately: Store the sterile mescaline solution at 4°C for short-term use or at -20°C for long-term storage. Protect the solution from light.
Routes of Administration
The choice of administration route depends on the desired pharmacokinetic profile and the specific research question.
-
Intraperitoneal (i.p.) Injection: This is a common route for systemic administration in rodents, offering relatively rapid absorption.
-
Subcutaneous (s.c.) Injection: This route provides a slower and more sustained absorption compared to i.p. injection.
-
Oral Gavage: While mescaline is orally active, this route introduces variability due to first-pass metabolism.[1]
Workflow for Mescaline Administration and Behavioral Testing:
Caption: Experimental workflow for mescaline administration and subsequent behavioral assessments.
Head-Twitch Response (HTR) Assay
Rationale: The head-twitch response (HTR) in rodents is a rapid, side-to-side head movement that is considered a behavioral proxy for 5-HT2A receptor activation by serotonergic psychedelics.[16][17] The frequency of head twitches is correlated with the hallucinogenic potency of these compounds in humans, making it a valuable tool for screening and mechanistic studies.[16]
Protocol:
-
Habituation: Place the animal in a clean, transparent observation chamber (e.g., a standard rodent cage without bedding) for a 10-15 minute habituation period.
-
Drug Administration: Administer the prepared mescaline solution or vehicle.
-
Observation Period: Immediately after injection, begin observing the animal for a predetermined period (e.g., 30-60 minutes). The observation period can be divided into smaller time bins (e.g., 5-minute intervals) to analyze the time course of the effect.[18][19]
-
Quantification: Manually count the number of head twitches. A head twitch is characterized by a rapid, convulsive, side-to-side movement of the head that is distinct from grooming or exploratory head movements. Automated systems using magnetometers or video tracking software can also be used for more objective quantification.[17][20]
-
Data Analysis: Compare the number of head twitches in the mescaline-treated group to the vehicle-treated control group.
Drug Discrimination Paradigm
Rationale: The drug discrimination paradigm is a powerful behavioral assay used to assess the subjective effects of drugs in animals.[21] Animals are trained to discriminate between the effects of a specific drug (in this case, mescaline) and a vehicle. This allows researchers to investigate the receptor mechanisms underlying the subjective effects of mescaline and to test for cross-substitution with other compounds.
Protocol:
-
Apparatus: A standard two-lever operant conditioning chamber is used.
-
Training:
-
On days when mescaline is administered, responses on one lever (the "drug-appropriate" lever) are reinforced (e.g., with a food pellet).
-
On days when the vehicle is administered, responses on the other lever (the "vehicle-appropriate" lever) are reinforced.
-
Training sessions are typically preceded by a pre-session injection interval to allow for the drug to take effect.
-
-
Testing: Once the animals have reliably learned to discriminate between mescaline and the vehicle (e.g., >80% correct responses), test sessions are conducted. During test sessions, various doses of mescaline or other test compounds are administered, and the animal's choice of lever is recorded. No reinforcement is provided during test sessions.
-
Data Analysis: The percentage of responses on the drug-appropriate lever is calculated to determine the degree to which the test compound substitutes for the training dose of mescaline.
Open Field Test
Rationale: The open field test is used to assess general locomotor activity and exploratory behavior.[22] Mescaline can have dose-dependent effects on locomotion, with lower doses sometimes causing inhibition and higher doses leading to hyperlocomotion.[4][7]
Protocol:
-
Apparatus: A square or circular arena with walls to prevent escape. The arena is typically equipped with an automated tracking system (e.g., infrared beams or video tracking) to record the animal's movements.
-
Procedure:
-
Place the animal in the center of the open field arena.
-
Allow the animal to explore freely for a set period (e.g., 15-30 minutes).
-
-
Data Collection: The tracking system records parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
-
Data Analysis: Compare the locomotor parameters of mescaline-treated animals to those of vehicle-treated controls.
Prepulse Inhibition (PPI) of the Acoustic Startle Response
Rationale: Prepulse inhibition (PPI) is a measure of sensorimotor gating, a neurological process that filters out irrelevant sensory information. Deficits in PPI are observed in certain psychiatric disorders, and many psychedelic drugs, including mescaline, have been shown to disrupt PPI.[4][7][23]
Protocol:
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the animal's startle response.
-
Procedure:
-
Place the animal in the startle chamber and allow for a brief acclimation period with background noise.
-
The test session consists of a series of trials:
-
Pulse-alone trials: A loud acoustic stimulus (the pulse) is presented, and the startle response is measured.
-
Prepulse-pulse trials: A weaker acoustic stimulus (the prepulse) is presented shortly before the pulse.
-
No-stimulus trials: Only background noise is present.
-
-
-
Data Analysis: PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials. The effect of mescaline on PPI is determined by comparing the PPI of drug-treated animals to that of vehicle-treated controls.
III. Ethical Considerations in Preclinical Psychedelic Research
The use of psychedelic substances in animal models raises unique ethical considerations that must be carefully addressed.
-
Animal Welfare: Researchers have a responsibility to minimize any potential distress or suffering in the animals. This includes using the minimum number of animals necessary to obtain statistically significant results, providing appropriate housing and care, and carefully monitoring the animals for any adverse effects.[24][25][26]
-
Justification of Research: The potential scientific and therapeutic benefits of the research must outweigh the potential for animal suffering. The experimental design should be sound and the research question well-defined.[27][28]
-
Post-Procedural Care: Animals should be monitored closely after drug administration and behavioral testing to ensure their well-being.
Ethical Review and Approval: All animal experiments must be approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethical review board.
IV. Conclusion
The protocols and application notes provided in this guide offer a framework for conducting rigorous and ethical preclinical research with mescaline. A thorough understanding of the compound's pharmacology, careful dose selection, and the use of appropriate behavioral assays are essential for obtaining reliable and translatable data. By adhering to these principles, researchers can contribute to a deeper understanding of the neurobiological effects of mescaline and its potential as a therapeutic agent.
V. References
-
Alexander, A. A., et al. (2023). Preclinical models for evaluating psychedelics in the treatment of major depressive disorder. British Journal of Pharmacology. Available at: [Link]
-
Halberstadt, A. L. (2015). Animal Models of Serotonergic Psychedelics. ACS Chemical Neuroscience, 6(1), 10-20. Available at: [Link]
-
Hibicke, M. (2021). Preclinical Behavioral Assessment of Chronic, Intermittent Low-dose Psilocybin in Rodent Models of Depression and Anxiety. ProQuest Dissertations Publishing. Available at: [Link]
-
Wikipedia. Mescaline. Available at: [Link]
-
Dinis-Oliveira, R. J., et al. (2019). Pharmacokinetic and Pharmacodynamic Aspects of Peyote and Mescaline: Clinical and Forensic Repercussions. Current Molecular Pharmacology, 12(3), 184-194. Available at: [Link]
-
Uthaug, M. V., et al. (2022). An Overview on the Hallucinogenic Peyote and Its Alkaloid Mescaline: The Importance of Context, Ceremony and Culture. Journal of Psychoactive Drugs, 54(2), 115-126. Available at: [Link]
-
Yaden, D. B., et al. (2022). Ethical Issues Regarding Nonsubjective Psychedelics as Standard of Care. Neuroethics, 15(2), 15. Available at: [Link]
-
Castellano, C. (1978). Effects of mescaline and psilocin on acquisition, consolidation, and performance of light-dark discrimination in two inbred strains of mice. Psychopharmacology, 59(2), 129-137. Available at: [Link]
-
Castellano, C. (1979). Effects of mescaline and amphetamine on simultaneous visual discrimination in two inbred strains of mice. Psychopharmacology, 62(1), 35-40. Available at: [Link]
-
Hol, O., et al. (2022). Behavioural investigations of psilocybin in non-human animals 1962–2021: A scoping review. Acta Physiologica Hungarica, 109(1), 1-20. Available at: [Link]
-
ResearchGate. Mescaline disposition in individual rats in time after a single s.c. dose (20 mg/kg). Available at: [Link]
-
Páleníček, T., et al. (2008). Mescaline effects on rat behavior and its time profile in serum and brain tissue after a single subcutaneous dose. Psychopharmacology, 196(1), 51-62. Available at: [Link]
-
Li, M., et al. (2023). Effect of mescaline on innate fear behavior in a looming visual stimulus model of mice. Chinese Pharmacological Bulletin, 39(8), 1185-1190. Available at: [Link]
-
Odland, A. U., et al. (2022). Animal Behavior in Psychedelic Research. Pharmacological Reviews, 74(4), 939-979. Available at: [Link]
-
Halberstadt, A. L., et al. (2019). Comparison of the behavioral effects of mescaline analogs using the head twitch response in mice. Journal of Psychopharmacology, 33(3), 406-414. Available at: [Link]
-
Johnson, M. W., & Hendricks, P. S. (2024). Ethical Considerations Regarding Psychedelics for Clinical Pain Research. Pain Medicine, 25(Supplement_1), S28-S33. Available at: [Link]
-
Winter, J. C. (1974). The effects of 3,4-dimethoxyphenylethylamine in rats trained with mescaline as a discriminative stimulus. The Journal of Pharmacology and Experimental Therapeutics, 189(3), 741-747. Available at: [Link]
-
Dixon, A. K. (1974). A comparison of the effect of mescaline on activity and emotional defaecation in seven strains of mice. British Journal of Pharmacology, 50(1), 133-139. Available at: [Link]
-
Halberstadt, A. L., et al. (2019). Comparison of the behavioral effects of mescaline analogs using the head twitch response in mice. Journal of Psychopharmacology, 33(3), 406-414. Available at: [Link]
-
Ladislavova, L., et al. (2024). Mescaline-induced behavioral alterations are mediated by 5-HT2A and 5-HT2C receptors in rats. Pharmacology, Biochemistry and Behavior, 239, 173903. Available at: [Link]
-
ResearchGate. Time-course of the head twitch response induced by mescaline (A) and... Available at: [Link]
-
Wikipedia. Head-twitch response. Available at: [Link]
-
Páleníček, T., et al. (2008). Mescaline effects on rat behavior and its time profile in serum and brain tissue after a single subcutaneous dose. Psychopharmacology, 196(1), 51-62. Available at: [Link]
-
Paterson, I., et al. (2021). Molecular and Functional Imaging Studies of Psychedelic Drug Action in Animals and Humans. Molecules, 26(9), 2451. Available at: [Link]
-
Porter, J. H., & Prus, A. J. (2009). Drug Discrimination. In Methods of Behavior Analysis in Neuroscience. 2nd edition. Available at: [Link]
-
Monash University. Ethical guidelines for the research and innovation of psychedelic assisted therapies: A scoping review. Available at: [Link]
-
Poppe, T., & Repantis, D. (2024). Ethical issues with psychedelic-assisted treatments in psychiatry: A systematic scoping review. Frontiers in Psychiatry, 15, 1356073. Available at: [Link]
-
Closler. (2022). Equity and Ethical Considerations With The Use of Psychedelics. Available at: [Link]
-
Chebolu, S., & Sunkaraneni, S. (2014). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 9(12), 1463-1479. Available at: [Link]
-
Halberstadt, A. L., & Geyer, M. A. (2013). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Psychopharmacology, 227(4), 727-739. Available at: [Link]
-
Agin-Liebes, G. I., et al. (2022). The epidemiology of mescaline use: Pattern of use, motivations for consumption, and perceived consequences, benefits, and acute and enduring subjective effects. Journal of Psychopharmacology, 36(6), 727-739. Available at: [Link]
-
Kyzar, E. J., et al. (2012). Effects of hallucinogenic agents mescaline and phencyclidine on zebrafish behavior and physiology. Pharmacology, Biochemistry and Behavior, 103(1), 158-166. Available at: [Link]
-
QPS. (2022). From Cultural Rite to Clinical Trial - Mescaline Potential. Available at: [Link]
-
Daws, R. E., et al. (2023). Mescaline: The forgotten psychedelic. Neuroscience & Biobehavioral Reviews, 144, 104998. Available at: [Link]
Sources
- 1. Mescaline - Wikipedia [en.wikipedia.org]
- 2. qps.com [qps.com]
- 3. Animal Models of Serotonergic Psychedelics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mescaline-induced behavioral alterations are mediated by 5-HT2A and 5-HT2C receptors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mescaline: The forgotten psychedelic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mescaline effects on rat behavior and its time profile in serum and brain tissue after a single subcutaneous dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Molecular and Functional Imaging Studies of Psychedelic Drug Action in Animals and Humans | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetic and Pharmacodynamic Aspects of Peyote and Mescaline: Clinical and Forensic Repercussions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of mescaline and amphetamine on simultaneous visual discrimination in two inbred strains of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 中国药理学与毒理学杂志 [journal.mlpla.mil.cn]
- 14. A comparison of the effect of mescaline on activity and emotional defaecation in seven strains of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The effects of 3,4-dimethoxyphenylethylamine in rats trained with mescaline as a discriminative stimulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Head-twitch response - Wikipedia [en.wikipedia.org]
- 17. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ovid.com [ovid.com]
- 19. researchgate.net [researchgate.net]
- 20. Comparison of the behavioral effects of mescaline analogs using the head twitch response in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Drug Discrimination - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Preclinical Behavioral Assessment of Chronic, Intermittent Low-dose Psilocybin in Rodent Models of Depression and Anxiety - ProQuest [proquest.com]
- 23. Animal Behavior in Psychedelic Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Ethical Issues Regarding Nonsubjective Psychedelics as Standard of Care - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Ethical Considerations Regarding Psychedelics for Clinical Pain Research - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Ethical guidelines for the research and innovation of psychedelic assisted therapies: A scoping review | Supervisor Connect [supervisorconnect.med.monash.edu]
- 27. Ethical issues with psychedelic-assisted treatments in psychiatry: A systematic scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Equity and Ethical Considerations With The Use of Psychedelics - CLOSLER - CLOSLER [closler.org]
Application Note & Protocol: Synthesis of Radiolabeled 1-(3,4,5-Trimethoxyphenyl)ethanamine for PET Imaging Studies
For: Researchers, scientists, and drug development professionals in Neurology, Psychiatry, and Radiopharmaceutical Chemistry.
Introduction: A New Window into Serotonergic Neuromodulation
The serotonergic system, particularly the 5-HT₂A receptor, is a cornerstone of modern neuroscience research, implicated in a spectrum of physiological processes and neuropsychiatric conditions such as depression, schizophrenia, and Alzheimer's disease[1][2]. Positron Emission Tomography (PET) provides an unparalleled in vivo lens to quantify and understand these targets in the living human brain[3]. The development of novel PET radiotracers with high specificity and favorable pharmacokinetic profiles is paramount to advancing our understanding and treatment of these disorders.
1-(3,4,5-Trimethoxyphenyl)ethanamine, a structural analog of mescaline, represents a promising scaffold for a novel PET radiotracer targeting the 5-HT₂A receptor[4][5]. Its chemical structure suggests a potential for high affinity and selectivity for this receptor, offering a new tool to probe the complexities of serotonergic neurotransmission. This document provides a detailed guide for the synthesis, purification, and quality control of Carbon-11 and Fluorine-18 labeled this compound for use in preclinical and clinical imaging studies.
Rationale for Radiolabeling Strategy
The choice of radionuclide is a critical consideration in PET tracer development, balancing the demands of synthesis time, imaging protocol, and biological question.
-
Carbon-11 (t½ ≈ 20.4 min): The short half-life of Carbon-11 is ideal for studies requiring repeated imaging sessions in the same subject on the same day, as the radioactivity decays quickly[6]. The ubiquity of carbon in organic molecules allows for labeling without altering the compound's fundamental structure and pharmacology[6]. For this compound, a [¹¹C]N-methylation of a primary amine precursor is a chemically straightforward and efficient labeling strategy.
-
Fluorine-18 (t½ ≈ 109.8 min): The longer half-life of Fluorine-18 facilitates more complex and longer duration imaging studies, and allows for centralized production and distribution of the radiotracer to facilities without an on-site cyclotron[7]. An N-fluoroalkylation approach, such as N-[¹⁸F]fluoroethylation, provides a robust method for introducing Fluorine-18.
PART 1: [¹¹C]N-Methyl-1-(3,4,5-Trimethoxyphenyl)ethanamine ([¹¹C]TMPEA)
This section details the synthesis of the Carbon-11 labeled variant of the target compound. The strategy involves the N-methylation of the primary amine precursor using [¹¹C]methyl iodide or [¹¹C]methyl triflate.
Precursor Synthesis: this compound
The synthesis of the unlabeled precursor is a prerequisite for the radiolabeling studies. A common route is the reduction of the corresponding nitrostyrene.
Workflow for Precursor Synthesis
Caption: Synthetic route to the precursor molecule.
Protocol for Precursor Synthesis:
-
Nitrostyrene Formation: To a solution of 3,4,5-trimethoxybenzaldehyde (10 g, 51 mmol) in 20 mL of nitromethane, add ammonium acetate (2.5 g, 32 mmol). Reflux the mixture for 2 hours. After cooling, the product, beta-nitro-3,4,5-trimethoxystyrene, will precipitate as a yellow solid. Filter the solid and recrystallize from ethanol.
-
Reduction to Amine: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add lithium aluminum hydride (LAH) (4.8 g, 126 mmol) to 150 mL of anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C in an ice bath. Slowly add a solution of beta-nitro-3,4,5-trimethoxystyrene (10 g, 42 mmol) in 100 mL of anhydrous THF. After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4 hours.
-
Work-up and Purification: Cool the reaction mixture to 0°C and quench by the sequential slow addition of water (5 mL), 15% aqueous NaOH (5 mL), and water (15 mL). Filter the resulting solids and wash with THF. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.
Automated Radiosynthesis of [¹¹C]TMPEA
The radiosynthesis is best performed using a commercial automated synthesis module (e.g., GE TRACERlab™, Synthra MeIplus, or Trasis AllinOne) for radiation safety and reproducibility[1][8][9].
Radiosynthesis Workflow
Caption: Automated synthesis workflow for [¹¹C]TMPEA.
Protocol for Automated Radiosynthesis:
-
Production of [¹¹C]Methyl Iodide: [¹¹C]CO₂ is produced in a cyclotron via the ¹⁴N(p,α)¹¹C nuclear reaction[10]. This is then converted to [¹¹C]CH₄, followed by gas-phase iodination to produce [¹¹C]CH₃I, which is trapped in a solution of the precursor.
-
¹¹C-Methylation: A solution of this compound (1-2 mg) in dimethyl sulfoxide (DMSO, 0.3 mL) with a small amount of aqueous sodium hydroxide is prepared in the reaction vessel of the automated synthesizer. The trapped [¹¹C]CH₃I is reacted at approximately 85°C for 5 minutes[1].
-
Purification: The reaction mixture is diluted with mobile phase and injected onto a semi-preparative HPLC column (e.g., C18) for purification. The fraction corresponding to the product is collected.
-
Formulation: The collected fraction is passed through a C18 Sep-Pak cartridge to remove the HPLC solvent. The final product is eluted from the cartridge with sterile ethanol and saline, and passed through a sterile filter into a sterile vial.
Quantitative Data (Expected)
| Parameter | Expected Value | Reference |
| Radiochemical Yield (decay-corrected) | 35-50% | [1] |
| Synthesis Time | 30-45 min | [8] |
| Radiochemical Purity | >98% | [11] |
| Molar Activity | > 20 Ci/µmol | [1] |
PART 2: [¹⁸F]N-Fluoroethyl-1-(3,4,5-Trimethoxyphenyl)ethanamine ([¹⁸F]FETMPEA)
This section outlines the synthesis of the Fluorine-18 labeled analog. The strategy employs a two-step, one-pot reaction involving the in-situ formation of [¹⁸F]fluoroethyl bromide, followed by N-alkylation of the precursor.
Precursor: this compound
The same precursor as for the Carbon-11 labeling is used.
Automated Radiosynthesis of [¹⁸F]FETMPEA
Radiosynthesis Workflow
Caption: Automated synthesis workflow for [¹⁸F]FETMPEA.
Protocol for Automated Radiosynthesis:
-
Activation of [¹⁸F]Fluoride: Aqueous [¹⁸F]fluoride from the cyclotron is trapped on an anion exchange cartridge. It is then eluted with a solution of potassium carbonate and Kryptofix 2.2.2. (K₂₂₂) into the reaction vessel. The solvent is removed by azeotropic distillation with acetonitrile.
-
Formation of [¹⁸F]Fluoroethyl bromide: 1,2-dibromoethane in acetonitrile is added to the dried K[¹⁸F]F-K₂₂₂ complex and heated to form [¹⁸F]fluoroethyl bromide in situ.
-
N-Fluoroethylation: A solution of the precursor, this compound, and a base such as potassium carbonate in acetonitrile is added to the reaction vessel containing the in situ generated [¹⁸F]fluoroethyl bromide. The reaction is heated at approximately 90°C for 10 minutes.
-
Purification and Formulation: The purification and formulation steps are analogous to those described for the Carbon-11 labeled compound, involving semi-preparative HPLC and SPE.
Quantitative Data (Expected)
| Parameter | Expected Value | Reference |
| Radiochemical Yield (decay-corrected) | 20-35% | [12] |
| Synthesis Time | 50-70 min | [5] |
| Radiochemical Purity | >98% | |
| Molar Activity | > 10 Ci/µmol |
Quality Control
A rigorous quality control (QC) process is mandatory to ensure the safety and efficacy of the radiotracer for human administration[13].
QC Tests and Specifications
| QC Test | Method | Specification |
| Identity | Co-elution with standard on analytical HPLC | Retention time of the radioactive peak matches that of the non-radiolabeled standard. |
| Radionuclidic Purity | Gamma-ray spectroscopy | >99.5% of gamma emissions at 511 keV. |
| Radiochemical Purity | Analytical radio-HPLC, radio-TLC | ≥95% of the total radioactivity is the desired product. |
| Chemical Purity | Analytical HPLC (UV detector) | Peak of the radiolabeled compound should be the major component. Precursor and other impurities should be below specified limits. |
| pH | pH meter or pH paper | 4.5 - 7.5 |
| Sterility | Incubation in culture media | No microbial growth. |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 175 EU/V, where V is the maximum recommended dose in mL. |
| Residual Solvents | Gas Chromatography (GC) | Below USP limits (e.g., Ethanol < 5000 ppm, Acetonitrile < 410 ppm). |
Conclusion
The protocols outlined in this application note provide a robust framework for the synthesis and quality control of both Carbon-11 and Fluorine-18 labeled this compound. These novel radiotracers hold the potential to be valuable tools for researchers and clinicians in the field of neuroscience, offering new avenues to explore the role of the 5-HT₂A receptor in health and disease. The successful implementation of these methods will enable preclinical evaluation and, ultimately, human PET imaging studies to validate the utility of this promising new class of radiopharmaceuticals.
References
-
Automated radiosynthesis of high specific activity [¹¹C]MeOTf and clinical-grade [¹¹C]PiB using a commercial Synthra synthesizer. (2019). Journal of Nuclear Medicine. Available at: [Link]
-
Automated radio-synthesis of clinical-grade [11C]morphine with a methylation module. (n.d.). Journal of Nuclear Medicine. Available at: [Link]
-
PET Imaging of the 5-HT2A Receptor System: A Tool to Study the Receptor's In Vivo Brain Function. (n.d.). ResearchGate. Available at: [Link]
-
Kumar, J. S. D., & Keshavarzi, M. (2021). PET Tracers for Serotonin Receptors and Their Applications. Molecules, 26(23), 7219. Available at: [Link]
-
Fully automated production of [11C]PiB for clinical use on Trasis-AllinOne synthesizer module. (2021). EJNMMI Radiopharmacy and Chemistry. Available at: [Link]
-
Current radiosynthesis strategies for 5-HT2A receptor PET tracers. (2018). Journal of Labelled Compounds and Radiopharmaceuticals. Available at: [Link]
-
Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. (2023). Pharmaceuticals. Available at: [Link]
-
Radiotracers for the Central Serotoninergic System. (2021). Molecules. Available at: [Link]
-
5-HT2A receptor - Wikipedia. (n.d.). Available at: [Link]
-
Molecular and Functional Imaging Studies of Psychedelic Drug Action in Animals and Humans. (2022). International Journal of Molecular Sciences. Available at: [Link]
-
Synthesis, isolation and purification of [11C]-choline. (2016). Nuclear Medicine Review. Available at: [Link]
- Synthesis and bio-distribution of three Carbon-11-Labeled Phenylethylamine deriv
-
Radiosynthesis, Preclinical, and Clinical Positron Emission Tomography Studies of Carbon-11 Labeled Endogenous and Natural Exogenous Compounds. (2022). Chemical Reviews. Available at: [Link]
-
Development and Optimization of 11C-Labeled Radiotracers: A Review of the Modern Quality Control Design Process. (2023). ACS Omega. Available at: [Link]
-
Sharma, S. K., & Chuttani, K. (2015). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Current Radiopharmaceuticals, 8(2), 70–93. Available at: [Link]
-
Purification of carbon-11 PET radiotracers from unlabeled precursors by preparative HPLC and SPE. (2005). Biomedical Chromatography. Available at: [Link]
-
Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. (2021). Frontiers in Pharmacology. Available at: [Link]
-
Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. (2023). Journal of Medicinal Chemistry. Available at: [Link]
-
Fluoroethyl-L-tyrosine (18F) - Wikipedia. (n.d.). Available at: [Link]
-
Radiosynthesis and biodistribution of the S-[18F]fluoroethyl analog of McN5652. (1998). Nuclear Medicine and Biology. Available at: [Link]
-
Radiosynthesis, Preclinical, and Clinical Positron Emission Tomography Studies of Carbon-11 Labeled Endogenous and Natural Exogenous Compounds. (2022). Chemical Reviews. Available at: [Link]
Sources
- 1. Automated radio-synthesis of clinical-grade [11C]morphine with a methylation module | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Sci-Hub. Simple automated system for simultaneous production of 11C-labeled tracers by solid supported methylation / Applied Radiation and Isotopes, 2006 [sci-hub.box]
- 4. Two decades of [11C]PiB synthesis, 2003-2023: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluoroethyl-L-tyrosine (18F) - Wikipedia [en.wikipedia.org]
- 6. Demethyl analogues of psychoactive methoxyphenalkylamines: synthesis and serotonin receptor affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Automated radiosynthesis of high specific activity [¹¹C]MeOTf and clinical-grade [¹¹C]PiB using a commercial Synthra synthesizer | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 9. Fully automated production of [11C]PiB for clinical use on Trasis-AllinOne synthesizer module - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, isolation and purification of [11C]-choline - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Radiosynthesis and biodistribution of the S-[18F]fluoroethyl analog of McN5652 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Application Note: Development of Analytical Standards for Mescaline and its Metabolites
Introduction
Mescaline (3,4,5-trimethoxyphenethylamine) is a naturally occurring psychedelic protoalkaloid of the substituted phenethylamine class, famously found in the peyote cactus (Lophophora williamsii) and San Pedro cactus (Trichocereus pachanoi).[1][2] Its historical and cultural significance is profound, with evidence of its use in religious and spiritual ceremonies dating back thousands of years.[2][3] In contemporary research, there is a renewed interest in mescaline for its potential therapeutic applications, necessitating the development of robust and reliable analytical methods for its quantification in biological matrices. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing analytical standards for mescaline and its primary metabolites. We will delve into the rationale behind method selection, provide detailed protocols for sample preparation and analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and discuss the importance of certified reference materials in ensuring data integrity.
Understanding Mescaline Metabolism: The "Why" Behind the Analytes
Effective analytical method development begins with a thorough understanding of the target analytes. Mescaline undergoes several metabolic transformations in the body. The primary metabolic route is oxidative deamination, which converts mescaline to 3,4,5-trimethoxyphenylacetaldehyde, a transient intermediate that is subsequently oxidized to the major inactive metabolite, 3,4,5-trimethoxyphenylacetic acid (TMPAA) .[1][4][5] Another significant metabolic pathway is N-acetylation, resulting in the formation of N-acetylmescaline .[5][6] Minor metabolites, such as 3,4-dimethoxy-5-hydroxyphenethylamine and N-acetyl-3,4-dimethoxy-5-hydroxyphenylethylamine, have also been identified.[4] Therefore, a comprehensive analytical method should ideally be capable of quantifying not only the parent compound, mescaline, but also its key metabolites, TMPAA and N-acetylmescaline, to provide a complete pharmacokinetic profile.
Figure 1: Major metabolic pathways of mescaline.
Certified Reference Materials: The Foundation of Accurate Quantification
The cornerstone of any quantitative analytical method is the use of high-purity, well-characterized certified reference materials (CRMs). CRMs for mescaline (hydrochloride) are commercially available and are manufactured and tested under ISO/IEC 17025 and ISO 17034 international standards.[7] These standards are provided with a certificate of analysis detailing their certified property values and associated uncertainties, ensuring metrological traceability.[7] For the analysis of metabolites, it is crucial to either procure certified standards or synthesize and thoroughly characterize them in-house. The use of isotopically labeled internal standards, such as mescaline-d9, is highly recommended for both GC-MS and LC-MS/MS methods to compensate for matrix effects and variations in sample preparation and instrument response.[3][8]
| Compound | CAS Number | Molecular Formula | Formula Weight |
| Mescaline Hydrochloride | 832-92-8 | C₁₁H₁₇NO₃ • HCl | 247.7 |
| Mescaline-d9 | Not readily available | C₁₁H₈D₉NO₃ • HCl | 256.8 |
Table 1: Properties of Mescaline Certified Reference Material.[7][9]
Sample Preparation: Extracting Analytes from Complex Matrices
The choice of sample preparation technique is critical for removing interferences from biological matrices such as plasma and urine, and for concentrating the analytes of interest.
Protocol 1: Solid-Phase Extraction (SPE) for Mescaline and Metabolites from Urine
This protocol is designed for the cleanup and concentration of mescaline and its metabolites from urine samples prior to LC-MS/MS analysis.
Rationale: SPE with a C18 stationary phase is effective for retaining mescaline and its metabolites from an aqueous matrix like urine, while allowing for the removal of polar interferences. The elution with a methanolic solvent ensures efficient recovery of the analytes.
Materials:
-
C18 SPE cartridges
-
Urine sample
-
Internal standard solution (e.g., mescaline-d9)
-
Methanol
-
Ammonium acetate buffer
-
Centrifuge
-
Evaporator (e.g., nitrogen stream)
Procedure:
-
Sample Pre-treatment: To 1 mL of urine, add the internal standard solution.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of deionized water to remove polar impurities.
-
Elution: Elute the analytes with 3 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
Figure 2: Solid-Phase Extraction (SPE) workflow for urine samples.
Protocol 2: Protein Precipitation for Mescaline and Metabolites from Plasma
This protocol is a rapid and straightforward method for the extraction of mescaline and its metabolites from plasma samples, suitable for high-throughput analysis.[10][11]
Rationale: Protein precipitation with a solvent like methanol is a simple and effective way to remove the majority of proteins from plasma, which can interfere with chromatographic analysis. This method offers high recovery for mescaline and its metabolites.[10][11]
Materials:
-
Plasma sample
-
Internal standard solution (e.g., mescaline-d9)
-
Methanol (ice-cold)
-
Centrifuge
Procedure:
-
Sample Preparation: To 100 µL of plasma, add the internal standard solution.
-
Protein Precipitation: Add 300 µL of ice-cold methanol to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant for direct injection into the LC-MS/MS system or for further evaporation and reconstitution if higher concentration is needed.
Analytical Methodologies: GC-MS and LC-MS/MS
Both GC-MS and LC-MS/MS are powerful techniques for the analysis of mescaline and its metabolites. The choice between them often depends on the specific requirements of the assay, such as the desired sensitivity and the need for derivatization.
Protocol 3: GC-MS Analysis of Mescaline
GC-MS is a robust and reliable technique for the quantification of mescaline, particularly in forensic toxicology.[12] Derivatization is often employed to improve the chromatographic properties and mass spectral fragmentation of mescaline.
Rationale: Derivatization with an agent like pentafluoropropionic anhydride (PFPA) and pentafluoropropanol (PFPOH) increases the volatility and thermal stability of mescaline, leading to better peak shape and sensitivity in GC-MS analysis.[13]
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary column suitable for amine analysis (e.g., DB-5ms)
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
MS Conditions:
-
Ionization Mode: Electron Impact (EI)
-
Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis.
Derivatization Procedure:
-
Evaporate the extracted sample to dryness.
-
Add 50 µL of ethyl acetate, 50 µL of pentafluoropropionic anhydride (PFPA), and 50 µL of pentafluoropropanol (PFPOH).
-
Heat the mixture at 70 °C for 30 minutes.
-
Evaporate the derivatizing agents under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for GC-MS injection.
| Analyte | Characteristic Ions (m/z) |
| Mescaline-PFPA derivative | To be determined empirically |
| Mescaline-d9-PFPA derivative | To be determined empirically |
Table 2: Example of characteristic ions for SIM mode in GC-MS analysis of derivatized mescaline.
Protocol 4: LC-MS/MS Analysis of Mescaline and its Metabolites
LC-MS/MS offers high sensitivity and specificity for the simultaneous quantification of mescaline and its polar metabolites without the need for derivatization.[10][11][14]
Rationale: Reversed-phase liquid chromatography with a C18 column provides good separation of mescaline and its metabolites. Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode ensures high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.[8][10][11]
Instrumentation:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)
-
C18 analytical column
LC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate the analytes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Mode: Multiple Reaction Monitoring (MRM)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Mescaline | 212.3 | 180.3, 195.2 |
| TMPAA | To be determined | To be determined |
| N-acetylmescaline | To be determined | To be determined |
| Mescaline-d9 (IS) | 221.3 | 186.3 |
Table 3: Example of MRM transitions for LC-MS/MS analysis of mescaline and its metabolites.[8][15]
Method Validation: Ensuring Trustworthiness
A developed analytical method is only reliable if it is thoroughly validated. Key validation parameters include:
-
Linearity and Range: The concentration range over which the instrument response is proportional to the analyte concentration.
-
Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision.
-
Matrix Effects: The influence of co-eluting, interfering substances from the sample matrix on the ionization of the target analytes.
-
Stability: The stability of the analytes in the biological matrix under different storage conditions and during the analytical process.
The development of robust and validated analytical methods is paramount for the accurate quantification of mescaline and its metabolites in biological matrices. This application note has provided a comprehensive overview of the key considerations, from understanding the metabolic fate of mescaline to detailed protocols for sample preparation and analysis using GC-MS and LC-MS/MS. By adhering to these guidelines and employing certified reference materials, researchers can ensure the generation of high-quality, reliable data to advance our understanding of the pharmacology and therapeutic potential of mescaline.
References
-
Carvalho, F., et al. (2019). Pharmacokinetic and Pharmacodynamic Aspects of Peyote and Mescaline: Clinical and Forensic Repercussions. Current Neuropharmacology, 17(2), 159-171. [Link]
-
Gauvin, D. V., & Baird, J. R. (2012). GC-MS and GC-MS/MS in PCI mode determination of mescaline in peyote tea and in biological matrices. Journal of forensic sciences, 57(5), 1364–1368. [Link]
-
Mescaline. (2024). In Wikipedia. [Link]
-
Mescaline HCl. (n.d.). Cerilliant. [Link]
-
Carvalho, F., et al. (2019). Pharmacokinetic And Pharmacodynamic Aspects Of Peyote And Mescaline: Clinical And Forensic Repercussions. ResearchGate. [Link]
-
Uth, J. F., et al. (2022). An Overview on the Hallucinogenic Peyote and Its Alkaloid Mescaline: The Importance of Context, Ceremony and Culture. Molecules, 27(19), 6345. [Link]
-
Helander, A., et al. (2008). Development and clinical application of an LC-MS-MS method for mescaline in urine. Journal of analytical toxicology, 32(3), 227–231. [Link]
-
Mescaline (hydrochloride) (CRM). (n.d.). Vinci-Biochem. [Link]
-
Shulgin, A. T. (2018). Mescaline. ACS Chemical Neuroscience, 9(6), 1289-1294. [Link]
-
Holze, F., et al. (2022). Development and validation of an LC-MS/MS method for the quantification of mescaline and major metabolites in human plasma. Journal of pharmaceutical and biomedical analysis, 220, 114980. [Link]
-
Holze, F., et al. (2022). Development and validation of an LC-MS/MS method for the quantification of mescaline and major metabolites in human plasma. Journal of pharmaceutical and biomedical analysis, 220, 114980. [Link]
-
Gauvin, D. V., & Baird, J. R. (2012). GC-MS and GC-MS/MS in PCI mode determination of mescaline in peyote tea and in biological matrices. ResearchGate. [Link]
-
Vyas, K., et al. (2015). LC-PAD Determination of Mescaline in Cactus “Peyote” ( Lophophora williamsii ). ResearchGate. [Link]
-
Gauvin, D. V., & Baird, J. R. (2012). GC-MS and GC-MS/MS in PCI Mode Determination of Mescaline in Peyote Tea and in Biological Matrices. PubliRES. [Link]
-
Helander, A., et al. (2008). Development and Clinical Application of an LC-MS-MS Method for Mescaline in Urine. Journal of Analytical Toxicology, 32(3), 227-231. [Link]
-
Overview of existing bioanalytical methods for the analysis of mescaline and metabolites in various matrices. (n.d.). ResearchGate. [Link]
-
Helander, A., et al. (2008). Development and Clinical Application of an LC-MS-MS Method for Mescaline in Urine. Journal of Analytical Toxicology, 32(3), 227-231. [Link]
-
Mescaline (hydrochloride). (n.d.). Bertin Bioreagent. [Link]
-
Mass spectrum of mescaline peak in peyote alkaloid extract (sample Ua-12433). (n.d.). ResearchGate. [Link]
-
Helander, A., et al. (2008). Development and clinical application of an LC-MS-MS method for mescaline in urine. Journal of analytical toxicology, 32(3), 227–231. [Link]
-
Recommended Methods for Testing Peyote Cactus (Mescal Buttons)/Mescaline and Psilocybe Mushrooms/Psilocybin. (1989). United Nations Office on Drugs and Crime. [Link]
-
Poklis, A., & Mackell, M. A. (1982). Analysis and Distribution of Mescaline in Postmortem Tissues. Journal of Analytical Toxicology, 6(1), 45-46. [Link]
-
Mescaline Rapid Drug Test. (n.d.). reOpenTest. [Link]
- Recommended Methods for Testing Peyote Cactus (mescal Buttons)/mescaline and Psilocybe Mushrooms/psilocybin. (1989). Google Books.
-
Battal, D., et al. (2015). Urine Mescaline Screening With a Biochip Array Immunoassay and Quantification by Gas Chromatography-Mass Spectrometry. Therapeutic drug monitoring, 37(5), 673–679. [Link]
-
Battal, D., et al. (2015). Urine Mescaline Screening With a Biochip Array Immunoassay and Quantification by Gas Chromatography–Mass Spectrometry. Therapeutic Drug Monitoring, 37(5), 673-679. [Link]
-
National Institute of Standards and Technology. (n.d.). NEW Master Report Template. [Link]
-
Li, Y., et al. (2023). Natural or artificial: An example of topographic spatial distribution analysis of mescaline in cactus plants by matrix-assisted laser desorption/ionization mass spectrometry imaging. Frontiers in plant science, 14, 1095591. [Link]
-
Structure of mescaline. (n.d.). ResearchGate. [Link]
-
The Organic Chemistry Tutor. (2024, September 9). Mescaline | History, Isolation, Synthesis, Pharmacology (educational). YouTube. [Link]
-
Mescaline. (n.d.). PubChem. [Link]
Sources
- 1. Mescaline - Wikipedia [en.wikipedia.org]
- 2. shaunlacob.com [shaunlacob.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Pharmacokinetic and Pharmacodynamic Aspects of Peyote and Mescaline: Clinical and Forensic Repercussions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An Overview on the Hallucinogenic Peyote and Its Alkaloid Mescaline: The Importance of Context, Ceremony and Culture [mdpi.com]
- 7. caymanchem.com [caymanchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Development and validation of an LC-MS/MS method for the quantification of mescaline and major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GC-MS and GC-MS/MS in PCI mode determination of mescaline in peyote tea and in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Urine Mescaline Screening With a Biochip Array Immunoassay and Quantification by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Development and clinical application of an LC-MS-MS method for mescaline in urine [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Mescaline by Recrystallization
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of mescaline via recrystallization. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your purification outcomes.
Introduction to Mescaline Recrystallization
Recrystallization is a fundamental technique in chemical purification, predicated on the differential solubility of a compound and its impurities in a given solvent at varying temperatures. For mescaline, which is typically extracted from natural sources like Lophophora williamsii (Peyote) or Trichocereus pachanoi (San Pedro cactus), or synthesized in a laboratory, the crude product is often contaminated with other alkaloids, lipids, and pigments. Recrystallization serves as a critical final step to isolate pure mescaline, usually in a salt form such as hydrochloride (HCl), sulfate (SO₄), or acetate.
The process, in essence, involves dissolving the impure mescaline salt in a hot solvent in which it is highly soluble, and then allowing the solution to cool. As the temperature decreases, the solubility of the mescaline salt drops, leading to the formation of a crystalline lattice. Most impurities, being present in lower concentrations, remain dissolved in the cold solvent. The pure crystals can then be isolated by filtration.
Core Protocol: Recrystallization of Mescaline Hydrochloride (HCl)
Mescaline HCl is a common salt form for purification due to its stability and well-defined crystalline structure. The following protocol outlines a standard procedure.
Materials:
-
Crude mescaline HCl
-
Anhydrous Isopropyl Alcohol (IPA) or Ethanol (95%+)
-
Anhydrous Acetone (optional, for washing)
-
Beakers or Erlenmeyer flasks
-
Heat source (e.g., hot plate with magnetic stirrer)
-
Filtration apparatus (e.g., Büchner funnel with vacuum filtration or gravity filtration setup)
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Ice bath
Step-by-Step Methodology:
-
Solvent Selection and Dissolution:
-
Place the crude mescaline HCl in a clean, dry beaker.
-
Add a minimal amount of hot IPA or ethanol to the beaker, just enough to dissolve the solid.[1] This is a critical step; using too much solvent will reduce the final yield.
-
Gently heat the mixture while stirring continuously until all the mescaline HCl has dissolved.[2] Avoid boiling the solvent vigorously to prevent loss by evaporation.
-
-
Hot Filtration (Optional but Recommended):
-
If insoluble impurities are visible in the hot solution, perform a hot gravity filtration. This involves quickly passing the hot solution through a fluted filter paper into a pre-warmed receiving flask. This step removes particulate matter that could interfere with crystallization.
-
-
Cooling and Crystallization:
-
Remove the beaker from the heat source and allow it to cool slowly to room temperature.[2] Slow cooling is crucial for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.
-
Once the solution has reached room temperature, place the beaker in an ice bath to maximize the precipitation of the mescaline HCl crystals.[2]
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of cold, anhydrous acetone or the cold recrystallization solvent to remove any remaining soluble impurities.[3]
-
Allow the crystals to dry completely on the filter paper under vacuum.
-
-
Drying:
-
Transfer the crystals to a clean, dry watch glass or evaporating dish and allow them to air dry in a well-ventilated area, protected from dust. For optimal drying, a desiccator can be used.
-
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the recrystallization of mescaline salts.
Q1: My mescaline oiled out instead of crystallizing. What should I do?
A: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated with impurities.
-
Solution 1: Re-dissolve and Cool Slowly. Add a small amount of additional hot solvent to dissolve the oil, then allow the solution to cool much more slowly. You can insulate the flask to prolong the cooling period.
-
Solution 2: Use a Different Solvent. The chosen solvent may not be ideal. Refer to the solvent selection table below and try a solvent with a lower boiling point or one in which the mescaline salt is less soluble at higher temperatures.
-
Solution 3: Scratch the Glass. Use a glass rod to gently scratch the inside of the beaker below the solvent level. The microscopic imperfections on the glass surface can provide nucleation sites for crystal growth.
-
Solution 4: Seed Crystals. If you have a small amount of pure mescaline crystals, add one or two to the cooled solution to induce crystallization.[2]
Q2: I have very fine, powder-like crystals. How can I get larger crystals?
A: The formation of very small crystals is typically a result of rapid cooling and nucleation.
-
Solution: As with "oiling out," the key is to slow down the crystallization process. Ensure your solution cools gradually to room temperature before moving it to an ice bath. A slower cooling rate allows for the growth of larger, more ordered crystals.
Q3: My final product is still colored (e.g., yellow or brown). How can I improve the purity?
A: A colored product indicates the presence of impurities.
-
Solution 1: Activated Charcoal. After dissolving the crude mescaline in the hot solvent, add a very small amount of activated charcoal to the solution. The charcoal will adsorb many of the colored impurities. Boil the solution for a few minutes, then perform a hot filtration to remove the charcoal before proceeding with the cooling step. Be aware that activated charcoal can also adsorb some of your product, so use it sparingly.
-
Solution 2: Multiple Recrystallizations. A single recrystallization may not be sufficient to remove all impurities. Repeating the entire recrystallization process with the once-purified crystals can significantly improve the purity and color of the final product.
Q4: My yield is very low. What went wrong?
A: Low yield can be attributed to several factors.
-
Cause 1: Using too much solvent. The more solvent you use, the more of your product will remain dissolved even at low temperatures. Always use the minimum amount of hot solvent required for complete dissolution.
-
Cause 2: Premature crystallization during hot filtration. If the solution cools too much during a hot filtration step, the product will crystallize on the filter paper. Ensure your filtration apparatus is pre-heated.
-
Cause 3: Incomplete precipitation. Make sure to cool the solution thoroughly in an ice bath to maximize crystal formation.
Q5: Can I use water for recrystallization?
A: Yes, water can be used for the recrystallization of mescaline salts, particularly mescaline HCl.[1][4] Mescaline HCl is soluble in warm water and less so in cold water. However, evaporating the water to retrieve the crystals can be slow.[1] Using a solvent like IPA or ethanol often provides a more rapid and efficient crystallization process.
Solvent Selection for Mescaline Recrystallization
The choice of solvent is paramount for successful recrystallization. An ideal solvent should:
-
Dissolve the mescaline salt well at high temperatures but poorly at low temperatures.
-
Not react with the mescaline salt.
-
Dissolve impurities well at all temperatures or not at all.
-
Be volatile enough to be easily removed from the crystals.
| Solvent | Suitability for Mescaline Salts | Boiling Point (°C) | Notes |
| Isopropyl Alcohol (IPA) | Excellent for Mescaline HCl and Acetate | 82.6 | A commonly used and effective solvent.[1] |
| Ethanol | Good for Mescaline HCl | 78.37 | Another effective alcohol-based solvent.[4] |
| Water | Good for Mescaline HCl | 100 | Can be effective, but slower to evaporate.[4] |
| Acetone | Primarily for washing crystals | 56 | Mescaline HCl is not very soluble in acetone, making it good for washing away more soluble impurities.[3] |
| Methanol/Chloroform | Can be used in combination | 64.7 / 61.2 | Solvent mixtures can sometimes provide better separation.[5] |
| n-Hexane/DCM | Can be used in combination | 69 / 39.6 | Another potential solvent system for specific purification challenges.[5] |
Visualizing the Workflow
Diagram: Mescaline Recrystallization Workflow
Caption: A generalized workflow for the purification of mescaline salts by recrystallization.
Diagram: Molecular Structure of Mescaline
Sources
Optimizing Reaction Conditions for the Synthesis of 1-(3,4,5-Trimethoxyphenyl)ethanamine: A Technical Support Guide
Welcome to the technical support center for the synthesis of 1-(3,4,5-Trimethoxyphenyl)ethanamine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important compound. As a key intermediate and a structural analog to psychoactive compounds like mescaline, achieving a high-purity, high-yield synthesis of this compound is crucial for many research applications.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis. Our approach is grounded in mechanistic principles to not only solve immediate experimental issues but also to empower you with a deeper understanding of the underlying chemistry.
Core Synthetic Strategies: An Overview
The synthesis of this compound is typically approached via two primary routes, each with its own set of advantages and potential pitfalls. The choice of method often depends on the available starting materials, scalability, and desired purity profile.
-
Reductive Amination of 3',4',5'-Trimethoxyacetophenone: This is a direct, one-pot approach where the ketone is converted to the amine. The Leuckart reaction is a classic example of this type of transformation.[3][4]
-
Condensation of 3,4,5-Trimethoxybenzaldehyde with a Nitroalkane followed by Reduction: This two-step process involves an initial carbon-carbon bond formation, followed by the reduction of a nitro group to the desired amine.
Below is a generalized workflow illustrating these two pathways.
Caption: Key Synthetic Routes to this compound
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during the synthesis. The advice provided is based on established chemical principles and practical laboratory experience.
Route 1: Reductive Amination of 3',4',5'-Trimethoxyacetophenone
This route is often favored for its atom economy and fewer synthetic steps. However, it requires careful control of reaction conditions to avoid side reactions. The Leuckart reaction, which utilizes formamide or ammonium formate, is a common method.[3][4]
Question 1: I am observing low conversion of the starting ketone, 3',4',5'-trimethoxyacetophenone. What are the likely causes and how can I improve the yield?
Answer:
Low conversion in a reductive amination can stem from several factors:
-
Suboptimal Temperature: The Leuckart reaction, in particular, requires high temperatures, often in the range of 120-185°C, to drive the reaction forward.[3][5] Insufficient heat can lead to an incomplete reaction. It is crucial to monitor the internal reaction temperature and ensure it is maintained within the optimal range for the specific reagents used.
-
Imine Formation Equilibrium: The initial step is the formation of an imine or enamine intermediate, which is a reversible process. To shift the equilibrium towards the imine, removal of water is beneficial. While not always practical in a high-boiling Leuckart reaction, for other reductive aminations, a Dean-Stark trap can be employed if the solvent system allows.
-
Reagent Stoichiometry and Quality: An excess of the amine source (e.g., ammonium formate or formamide) is typically used to drive the equilibrium towards imine formation. Ensure that your reagents are of good quality and anhydrous where necessary. Formic acid can also be added to catalyze the reaction and act as the reducing agent.[5]
-
Insufficient Reaction Time: These reactions can be slow, sometimes requiring 6-24 hours.[5] Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS) to determine the optimal reaction time.
Troubleshooting Steps:
-
Verify Temperature: Use a calibrated thermometer to monitor the internal reaction temperature. Gradually increase the temperature in increments of 10°C, while monitoring for product formation and decomposition.
-
Adjust Reagent Ratios: Increase the molar excess of the amine source. A patent for an accelerated Leuckart reaction suggests specific molar ratios of formamide and formic acid to the carbonyl compound can significantly speed up the reaction.[5]
-
Extend Reaction Time: If the reaction has not gone to completion, extend the reaction time and continue to monitor its progress.
Question 2: My main impurity appears to be the corresponding alcohol, 1-(3,4,5-trimethoxyphenyl)ethanol. How can I minimize its formation?
Answer:
The formation of the alcohol is a common side reaction where the starting ketone is directly reduced. This is particularly an issue with less selective reducing agents.
-
Choice of Reducing Agent: For reductive aminations that are not of the Leuckart type, the choice of reducing agent is critical. Sodium cyanoborohydride (NaBH3CN) is a preferred reagent because it is selective for the protonated imine (iminium ion) over the ketone, especially under mildly acidic conditions (pH 4-5).[6] Sodium borohydride (NaBH4) is less selective and can readily reduce the starting ketone.
-
pH Control: The rate of imine formation is optimal at a slightly acidic pH. If the pH is too low, the amine nucleophile is protonated and becomes unreactive. If the pH is too high, the carbonyl is not sufficiently activated, and the concentration of the iminium ion is low. Maintaining the pH in the optimal range maximizes the rate of reductive amination over direct ketone reduction.[6]
-
In the Leuckart Reaction: The reducing agent is formic acid, which is generated in situ from ammonium formate. The high temperatures and presence of formic acid can lead to some reduction of the ketone, though the primary pathway is the reductive amination. Ensuring a sufficient excess of the ammonia source can favor imine formation.
Preventative Measures:
-
Use a Selective Reducing Agent: If not performing a Leuckart reaction, switch to NaBH3CN or sodium triacetoxyborohydride (STAB), which are milder and more selective reducing agents.[6]
-
Optimize pH: Buffer the reaction mixture to a pH between 4 and 5 to favor imine formation and subsequent reduction.
-
One-Pot Procedure: In a typical procedure, the ketone, amine source, and a mild acid catalyst are stirred together to form the imine before the reducing agent is added. This can help to maximize the concentration of the imine prior to the reduction step.
Question 3: I am struggling with the workup and purification of the final product. It seems to be forming an emulsion or is difficult to crystallize.
Answer:
Workup and purification of amines can be challenging due to their basicity and potential for salt formation.
-
Workup Procedure:
-
Basification: After the reaction is complete, the mixture is typically cooled and then made strongly basic (pH > 12) with an aqueous solution of a strong base like NaOH. This deprotonates the amine salt and converts it to the free base, which is more soluble in organic solvents.
-
Extraction: The free base can then be extracted into an organic solvent such as dichloromethane, ethyl acetate, or diethyl ether. If emulsions form, adding brine (saturated NaCl solution) can help to break them.
-
Washing: The organic extracts should be washed with water and then brine to remove any residual salts or water-soluble impurities.
-
Drying and Concentration: The organic layer is then dried over an anhydrous drying agent (e.g., Na2SO4, MgSO4), filtered, and the solvent is removed under reduced pressure.
-
-
Purification:
-
Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an effective purification method.
-
Crystallization: The amine can be converted to a salt (e.g., hydrochloride or sulfate) by treating the free base in a suitable solvent (like isopropanol or ether) with a solution of the corresponding acid (e.g., HCl in isopropanol or sulfuric acid).[7] Amine salts are often crystalline and can be purified by recrystallization. The purified salt can then be converted back to the free base if needed.
-
Route 2: Condensation of 3,4,5-Trimethoxybenzaldehyde and Reduction
This two-step route is also very common. The initial Knoevenagel or Henry-type condensation is followed by a robust reduction of the nitro group.
Question 4: The yield of the condensation product, 1-(3,4,5-trimethoxyphenyl)-2-nitropropene, is low. How can I optimize this step?
Answer:
Low yields in the condensation of 3,4,5-trimethoxybenzaldehyde with nitroethane can be due to several factors:
-
Catalyst Choice and Amount: This reaction is base-catalyzed. Common catalysts include primary amines like n-butylamine or ammonium acetate.[1][7] The choice and amount of catalyst can significantly impact the reaction rate and yield. An excess of a strong base can lead to side reactions.
-
Reaction Conditions: The reaction is often carried out by heating the reactants, sometimes with azeotropic removal of water to drive the reaction to completion. The temperature and reaction time need to be optimized. For example, one synthesis of a related nitrostyrene involves heating the aldehyde, nitromethane, and a catalyst like cyclohexylamine in acetic acid on a steam bath for an hour.[7][8]
-
Purity of Starting Materials: The purity of the 3,4,5-trimethoxybenzaldehyde is critical. Impurities can interfere with the condensation reaction.
Optimization Strategies:
-
Screen Catalysts: Experiment with different base catalysts (e.g., ammonium acetate, piperidine, n-butylamine) and optimize the amount used.
-
Control Temperature and Time: Monitor the reaction by TLC to determine the optimal temperature and time. Avoid excessive heating, which can lead to polymerization or decomposition.
-
Water Removal: If the reaction is run in a suitable solvent like toluene or benzene, use a Dean-Stark apparatus to remove the water formed during the condensation.
Question 5: I am having trouble with the reduction of the nitropropene intermediate. The reaction is either incomplete or I am getting side products.
Answer:
The reduction of the nitro group to an amine can be achieved with various reducing agents, but this step can be challenging.
-
Choice of Reducing Agent:
-
Lithium Aluminum Hydride (LAH): LAH is a powerful reducing agent that is very effective for this transformation.[7] However, it is non-selective and will reduce other functional groups. It also requires strictly anhydrous conditions and careful handling.
-
Catalytic Hydrogenation: Using hydrogen gas with a catalyst like Palladium on carbon (Pd/C) is a cleaner alternative. However, the catalyst can sometimes be poisoned, and the reaction may require high pressures of hydrogen.
-
Other Reducing Agents: Other methods like electrolytic reduction have also been reported.[1]
-
-
Reaction Conditions:
-
With LAH: The reaction is typically carried out in an anhydrous ether solvent like diethyl ether or THF. The nitropropene is added slowly to a suspension of LAH at a low temperature, and then the reaction is allowed to warm to room temperature or refluxed. The workup requires careful quenching of the excess LAH.
-
With Catalytic Hydrogenation: The choice of solvent, catalyst loading, hydrogen pressure, and temperature all need to be optimized.
-
Troubleshooting the Reduction:
-
Incomplete Reaction: If the reaction is incomplete, this could be due to insufficient reducing agent, deactivated catalyst, or insufficient reaction time. For LAH reductions, ensure you are using a sufficient excess of fresh, active LAH. For catalytic hydrogenation, ensure the catalyst is active and not poisoned, and consider increasing the hydrogen pressure.
-
Side Products: Over-reduction or side reactions can occur. With LAH, careful control of the stoichiometry and temperature is important. With catalytic hydrogenation, side reactions are generally less common, but impurities in the starting material can sometimes lead to undesired products.
Summary of Optimized Reaction Conditions
| Parameter | Route 1: Leuckart Reaction | Route 2: Condensation & Reduction |
| Starting Material | 3',4',5'-Trimethoxyacetophenone | 3,4,5-Trimethoxybenzaldehyde |
| Key Reagents | Ammonium formate or Formamide/Formic Acid | 1. Nitroethane, Base catalyst 2. LAH or H2/Pd-C |
| Temperature | 120 - 185 °C | 1. 80 - 120 °C (Condensation) 2. 0 °C to reflux (Reduction) |
| Typical Reaction Time | 6 - 24 hours | 1. 1 - 5 hours (Condensation) 2. 2 - 48 hours (Reduction) |
| Potential Issues | Low conversion, alcohol side product | Low condensation yield, incomplete reduction |
| Key to Success | High temperature, excess amine source | Efficient water removal, active reducing agent |
Experimental Protocols
Protocol 1: Leuckart Reaction of 3',4',5'-Trimethoxyacetophenone
This protocol is a generalized procedure and should be adapted and optimized for your specific laboratory conditions.
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3',4',5'-trimethoxyacetophenone (1.0 eq).
-
Add ammonium formate (4-6 eq) and formic acid (2-3 eq).
-
Heat the reaction mixture to 160-180°C with vigorous stirring for 8-16 hours. Monitor the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully add a 10 M NaOH solution to make the mixture strongly basic (pH > 12).
-
Extract the product with an organic solvent (e.g., dichloromethane, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or by conversion to its hydrochloride salt and recrystallization.
Protocol 2: Synthesis via Condensation and LAH Reduction
This protocol involves highly reactive reagents and should be performed with appropriate safety precautions in a fume hood.
Step A: Condensation
-
In a round-bottom flask fitted with a Dean-Stark trap and reflux condenser, dissolve 3,4,5-trimethoxybenzaldehyde (1.0 eq), nitroethane (1.2 eq), and a catalytic amount of ammonium acetate (0.2 eq) in toluene.
-
Reflux the mixture until the theoretical amount of water has been collected in the Dean-Stark trap (approximately 2-4 hours).
-
Cool the reaction mixture and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 1-(3,4,5-trimethoxyphenyl)-2-nitropropene, which can be purified by recrystallization from a suitable solvent like methanol.[7][8]
Step B: LAH Reduction
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of lithium aluminum hydride (LAH) (1.5-2.0 eq) in anhydrous diethyl ether.
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve the 1-(3,4,5-trimethoxyphenyl)-2-nitropropene from Step A in anhydrous diethyl ether and add it dropwise to the LAH suspension with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-4 hours.
-
Cool the reaction to 0°C and carefully quench the excess LAH by the sequential dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash them thoroughly with diethyl ether.
-
Combine the filtrate and washes, dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the crude amine.
-
Purify the product as described in Protocol 1.
References
-
The Synthesis of a New Homologue of Mescaline.
- Shulgin, A.; Shulgin, A. PIHKAL: A Chemical Love Story. Transform Press, 1991.
- Tsao, M. U. A New Synthesis of Mescaline. J. Am. Chem. Soc. 1951, 73 (11), 5495–5496.
- #96 M; mescaline; 3,4,5-trimethoxyphenethylamine. Student Chemical Archives.
- Leuckart reaction. Wikipedia.
- Mescaline. Wikipedia.
- A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules2023, 28(3), 1234.
- Crossley, F. S.; Moore, M. L. STUDIES ON THE LEUCKART REACTION. J. Org. Chem.1944, 09(6), 529–536.
- Nie, H., et al. Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex. Chin. J. Org. Chem.2013, 33(11), 2412-2416.
- 3',4',5'-Trimethoxyacetophenone | 1136-86-3. Benchchem.
- 3',4',5'-Trimethoxyacetophenone. PubChem.
- Reductive Amination, and How It Works. Master Organic Chemistry.
- Ravasio, N., et al. Sustainable synthesis of secondary amines. Direct reductive amination or hydrogen borrowing over heterogeneous Cu catalysts.
- 3,4,5-Trimethoxyamphetamine. Wikipedia.
- Improved method for the synthesis of substituted formylamines and substituted amines.
- 3,4,5-Trimethoxyphenoxyethylamine. Wikipedia.
- Ko, C.-J., et al. Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. J. Forensic Sci.2009, 54(4), 853–859.
- 3,4,5-Trimethoxyamphetamine. PubChem.
Sources
- 1. The Synthesis of a New Homologue of Mescaline - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. Mescaline - Wikipedia [en.wikipedia.org]
- 3. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 4. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction | MDPI [mdpi.com]
- 5. CA2695203A1 - Improved method for the synthesis of substituted formylamines and substituted amines - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. #96 M; mescaline; 3,4,5-trimethoxyphenethylamine [studfile.net]
- 8. mescaline.wiki [mescaline.wiki]
Technical Support Center: Navigating the Challenges of Large-Scale Oseltamivir Synthesis
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The synthesis of active pharmaceutical ingredients should only be conducted in properly equipped and regulated laboratory environments by trained personnel, in strict accordance with all applicable laws and safety regulations.
Introduction: The Complex Landscape of Oseltamivir Production
Oseltamivir phosphate, marketed as Tamiflu®, is a cornerstone of antiviral therapy for influenza A and B viruses.[1] Its synthesis on a large scale is a significant undertaking, fraught with challenges that span from the sourcing of starting materials to the intricate control of stereochemistry and the management of hazardous reagents.[2] This guide provides a comprehensive technical resource to address common issues encountered during the scale-up of oseltamivir synthesis, offering troubleshooting advice and in-depth scientific explanations to support your process development.
The traditional commercial synthesis, originally developed by Gilead Sciences and later optimized by Hoffmann-La Roche, famously begins with (-)-shikimic acid.[3] This natural product, extracted from Chinese star anise (Illicium verum) or produced via fermentation, presents a significant dependency on a potentially volatile supply chain. This reliance has been a major driver in the extensive research and development of alternative, shikimic acid-independent synthetic routes.[1]
This support center will delve into the critical aspects of oseltamivir synthesis, providing practical solutions and theoretical grounding to empower researchers in overcoming the multifaceted challenges of its large-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the primary hurdles associated with using (-)-shikimic acid as the starting material for large-scale oseltamivir synthesis?
A1: The principal challenge with (-)-shikimic acid has historically been its variable supply and cost, which can be significantly impacted by factors such as crop yields and global demand during influenza pandemics.[4] While microbial fermentation using recombinant E. coli has provided a more stable source, it introduces its own set of challenges, including the separation of shikimic acid from closely related byproducts like quinic acid and 3-dehydroshikimic acid.[4] Beyond supply chain logistics, the multi-step conversion of shikimic acid to oseltamivir involves several transformations that can be problematic on a large scale, including the use of hazardous reagents and the potential for yield loss at various stages.[2]
Q2: How is the critical (3R,4R,5S)-stereochemistry of oseltamivir controlled during synthesis, and what are the common pitfalls?
A2: Achieving the correct stereochemistry is paramount, as only one of the eight possible stereoisomers of oseltamivir is pharmacologically active.[5][6] In the traditional synthesis, the chirality of the starting material, (-)-shikimic acid, serves as a chiral template, guiding the stereoselective formation of the new stereocenters. A common pitfall is the loss of stereochemical integrity during key transformations. For instance, in the nucleophilic substitution steps, reaction conditions must be carefully optimized to favor an S(_N)2 mechanism and prevent racemization or epimerization. Alternative synthetic strategies that do not start from a chiral precursor often employ powerful techniques such as asymmetric Diels-Alder reactions, enzymatic desymmetrization, or the use of chiral catalysts to establish the correct stereochemistry from the outset.[1][7]
Q3: The use of azides in the industrial synthesis of oseltamivir is a well-known safety concern. What are the specific risks, and what are the most promising azide-free alternatives?
A3: The use of sodium azide (NaN₃) to introduce the amino groups at the C-4 and C-5 positions of the cyclohexene ring is a significant safety hazard in large-scale production.[2] Azide reagents are not only highly toxic but also potentially explosive, especially when heated or subjected to mechanical shock.[8] This necessitates specialized handling procedures and equipment to mitigate the risk of detonation.[9] In response to these dangers, numerous "azide-free" synthetic routes have been developed.[4] Promising alternatives often involve the use of other nitrogen nucleophiles, such as allylamine, or employ reactions like reductive amination.[3] Some of the most efficient azide-free routes have demonstrated overall yields comparable to or even exceeding the traditional azide-based process, making them highly attractive for industrial implementation.[8]
Q4: What are the major sources of impurities in oseltamivir synthesis, and how can they be controlled?
A4: Impurities in oseltamivir can arise from several sources, including starting materials, intermediates, byproducts of side reactions, and degradation products.[10] Process-related impurities can include unreacted starting materials or intermediates from incomplete reactions.[] Side reactions, such as the formation of aromatic byproducts during the azidation step, can also introduce significant impurities.[2] Degradation impurities can form under stressful conditions like exposure to acid, base, heat, or light.[10] Furthermore, enantiomeric impurities, though typically low in the shikimic acid-based route, must be carefully monitored.[10] Control of these impurities is achieved through a combination of strategies, including rigorous purification of starting materials and intermediates, optimization of reaction conditions to minimize side reactions, and the use of robust purification techniques like crystallization for the final product.
Troubleshooting Guides
| Issue | Potential Causes | Troubleshooting & Optimization Strategies |
| Low Yield in Azide Substitution Step | 1. Poor leaving group (e.g., mesylate) on the substrate. 2. Formation of elimination byproducts (e.g., dienes). 3. Decomposition of the azide reagent. | 1. Consider using a better leaving group, such as a triflate, which has been shown to improve yields.[12] 2. Optimize reaction conditions, including temperature and solvent. Using a solvent system like aqueous acetone at room temperature can favor the desired S(_N)2 substitution over elimination.[13] 3. Use fresh, high-purity sodium azide and maintain strict temperature control to prevent its decomposition. |
| Poor Regioselectivity in Epoxide Ring-Opening | 1. Steric hindrance at the desired site of nucleophilic attack. 2. Electronic effects favoring attack at the undesired position. 3. Inappropriate choice of catalyst or reaction conditions. | 1. The choice of nucleophile is critical. Bulky nucleophiles may exhibit different regioselectivity. 2. The use of a Lewis acid catalyst can alter the electronic properties of the epoxide and direct the nucleophile to the desired carbon. 3. Systematically screen solvents and temperatures to identify conditions that maximize the desired regioselectivity. |
| Incomplete Reduction of Azide to Amine | 1. Catalyst poisoning (e.g., with sulfur-containing impurities). 2. Over-reduction of the cyclohexene double bond. 3. Incomplete reaction due to insufficient reducing agent or reaction time. | 1. Ensure all reagents and solvents are free of catalyst poisons. If poisoning is suspected, consider using a more robust catalyst or a different reduction method. 2. For catalytic hydrogenation (e.g., H₂/Pd-C), carefully control the hydrogen pressure and reaction time to selectively reduce the azide without affecting the double bond.[13] 3. Alternative reducing agents like triphenylphosphine (in the Staudinger reaction) can offer high selectivity for the azide group. |
| Formation of Aromatic Byproducts | 1. Elimination reactions are favored at elevated temperatures. 2. The presence of a strong base can promote elimination. 3. The inherent tendency of some cyclohexene intermediates to aromatize for thermodynamic stability. | 1. Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate. 2. Use a non-nucleophilic base or carefully control the stoichiometry of the base used. 3. Consider a synthetic route that avoids intermediates that are particularly prone to aromatization. |
Experimental Protocols & Workflows
Illustrative Protocol: Regioselective Azide Substitution of a Mesylated Shikimate Derivative
This protocol is a generalized representation of a key step in the traditional oseltamivir synthesis, highlighting the critical parameters for achieving high regioselectivity.
Objective: To achieve a highly regioselective S(_N)2 substitution of a mesyl group with an azide nucleophile on a protected shikimic acid derivative.
Materials:
-
Trimesylated ethyl shikimate derivative
-
Sodium azide (NaN₃)
-
Acetone
-
Deionized water
Procedure:
-
Dissolve the trimesylated ethyl shikimate derivative in a mixture of acetone and water. The aqueous component is crucial for dissolving the sodium azide.[13]
-
Cool the reaction mixture to a controlled temperature (e.g., 0-5 °C) in an ice bath to minimize the formation of elimination byproducts.
-
Slowly add a stoichiometric amount of sodium azide to the cooled solution while ensuring vigorous stirring to maintain a homogeneous mixture.
-
Maintain the reaction at the controlled low temperature and monitor its progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion of the reaction (as indicated by the consumption of the starting material), carefully quench the reaction, for example, by the addition of a saturated aqueous solution of ammonium chloride.
-
Proceed with the work-up, which typically involves extraction of the product into an organic solvent, followed by washing, drying, and concentration under reduced pressure.
-
Purify the resulting azido-dimesylate product, for instance, by column chromatography or recrystallization, to remove any remaining impurities or regioisomers.
Visualizing the Core Synthetic Pathway
Caption: A decision tree to systematically troubleshoot low yields in the azide substitution step of oseltamivir synthesis.
Comparative Overview of Key Synthetic Strategies
| Synthetic Strategy | Starting Material(s) | Key Advantages | Primary Challenges | Typical Overall Yield |
| Roche Industrial Process | (-)-Shikimic Acid | Well-established and optimized for scale; stereochemistry is derived from the starting material. | Reliance on a potentially volatile natural source; use of hazardous azide reagents. | 17-22% [3] |
| Diels-Alder Approaches | Furan and Ethyl Acrylate; Pyridine and Acrolein | Shikimic acid-independent; allows for the construction of the cyclohexene core from simple, achiral precursors. [3][7] | Requires a highly efficient asymmetric catalyst to control stereochemistry; can involve multiple steps to install the required functionality. | Varies, but some routes report ~16% [8] |
| Enzymatic Desymmetrization | meso-Diesters (derived from aromatic precursors) | Avoids the use of chiral starting materials; enzymes can provide high enantioselectivity. [12] | Requires identification and optimization of a suitable enzyme; may involve additional steps to convert the aromatic precursor. | ~30% [12] |
| "Azide-Free" Routes | Various, including Roche's epoxide intermediate | Significantly improves process safety by avoiding explosive azide reagents. [4][8] | Requires alternative, efficient methods for introducing the two amino groups with correct stereochemistry. | Some routes report yields of 35-38% or higher. [8][14] |
References
-
Wikipedia. Oseltamivir total synthesis. Available from: [Link].
-
Organic & Biomolecular Chemistry. Stereoisomers of oseltamivir – synthesis, in silico prediction and biological evaluation. Available from: [Link].
-
National Institutes of Health. Enantioselective Synthesis of Oseltamivir Phosphate (Tamiflu) via the Iron-Catalyzed Stereoselective Olefin Diazidation. Available from: [Link].
-
National Center for Biotechnology Information. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. Available from: [Link].
-
PubMed. Different synthetic strategies of oseltamivir phosphate: a potent influenza neuraminidase inhibitor. Available from: [Link].
-
ResearchGate. Synthesis of (-)-Oseltamivir. Available from: [Link].
-
ACS Publications. Efficient Formal Synthesis of Oseltamivir Phosphate (Tamiflu) with Inexpensive d-Ribose as the Starting Material. Available from: [Link].
-
ResearchGate. The Synthetic Development of the Anti-Influenza Neuraminidase Inhibitor Oseltamivir Phosphate (Tamiflu®): A Challenge for Synthesis & Process Research. Available from: [Link].
-
ACS Publications. Synthetic Approaches to the Neuraminidase Inhibitors Zanamivir (Relenza) and Oseltamivir Phosphate (Tamiflu) for the Treatment of Influenza. Available from: [Link].
-
ResearchGate. Stereoisomers of oseltamivir – synthesis, in silico prediction and biological evaluation | Request PDF. Available from: [Link].
-
National Institutes of Health. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®). Available from: [Link].
-
ACS Publications. A Synthesis of Oseltamivir (Tamiflu) Starting from d-Mannitol. Available from: [Link].
-
ResearchGate. A Practical Synthesis of (−)-Oseltamivir. Available from: [Link].
-
SynZeal. Oseltamivir Impurities. Available from: [Link].
-
Pharmaffiliates. Oseltamivir-impurities. Available from: [Link].
-
ScienceDirect. The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle?. Available from: [Link].
- Google Patents. WO2020183281A1 - Flow synthesis process for the production of oseltamivir.
-
ResearchGate. Synthesis and Characterization of Potential Pharmacopeial Impurities of Oseltamivir: An Antiviral Drug | Request PDF. Available from: [Link].
-
ACS Publications. New, Efficient Synthesis of Oseltamivir Phosphate (Tamiflu) via Enzymatic Desymmetrization of a meso-1,3-Cyclohexanedicarboxylic Acid Diester. Available from: [Link].
- Google Patents. CN103833570B - Synthesis method of oseltamivir.
Sources
- 1. Different synthetic strategies of oseltamivir phosphate: a potent influenza neuraminidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Stereoisomers of oseltamivir – synthesis, in silico prediction and biological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2020183281A1 - Flow synthesis process for the production of oseltamivir - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing the Synthesis of 1-(3,4,5-Trimethoxyphenyl)ethanamine
Welcome to the dedicated technical support guide for the synthesis of 1-(3,4,5-Trimethoxyphenyl)ethanamine. This resource is designed for researchers, chemists, and professionals in drug development who are looking to enhance the yield and purity of this compound. Here, we will address common challenges encountered during synthesis through a series of troubleshooting guides and frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Introduction: The Synthetic Landscape
This compound, a crucial intermediate in various synthetic pathways, is commonly synthesized via the reductive amination of 3,4,5-trimethoxyacetophenone. While theoretically straightforward, this transformation is often plagued by issues that can significantly lower the overall yield and purity. This guide will provide in-depth solutions to these common problems.
Troubleshooting Guide: From Low Yields to Impure Products
This section is organized by common issues observed during the synthesis, providing a systematic approach to identifying and resolving them.
Issue 1: Low Conversion of the Starting Ketone
Symptom: TLC or GC-MS analysis of the crude reaction mixture shows a significant amount of unreacted 3,4,5-trimethoxyacetophenone.
Possible Causes & Solutions:
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent is critical. A common error is not accounting for the quality and age of the reducing agent, which can affect its activity.
-
Solution: Increase the molar equivalents of the reducing agent (e.g., Sodium Borohydride, Sodium Cyanoborohydride) by 10-20%. For moisture-sensitive hydrides like Lithium Aluminum Hydride, ensure anhydrous conditions are strictly maintained.
-
-
Suboptimal Reaction Temperature: Reductive amination is often temperature-sensitive.
-
Solution: For reactions using NaBH4 or NaBH3CN, maintaining a temperature between 0-25 °C is generally recommended. For more powerful reducing agents like LiAlH4, the reaction should be initiated at 0 °C and then allowed to slowly warm to room temperature.
-
-
Poor Imine Formation: The initial condensation of the ketone with the amine source (e.g., ammonium acetate, ammonia) to form the imine intermediate may be the rate-limiting step.
-
Solution:
-
pH Adjustment: The optimal pH for imine formation is typically between 4.5 and 6. Acid catalysis can accelerate this step, but a pH that is too low will protonate the amine, rendering it non-nucleophilic. Consider the use of a mild acid catalyst like acetic acid.
-
Water Removal: The formation of an imine from a ketone and an amine is a condensation reaction that produces water. This equilibrium can be shifted towards the product by removing water as it is formed. In laboratory settings, this can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to the reaction mixture.
-
-
Issue 2: Formation of Side Products
Symptom: The appearance of unexpected spots on a TLC plate or peaks in a GC-MS chromatogram, leading to a complex crude product mixture and a lower yield of the desired amine.
Possible Causes & Solutions:
-
Over-reduction to the Alcohol: A common side product is the corresponding alcohol, 1-(3,4,5-trimethoxyphenyl)ethanol, formed by the direct reduction of the starting ketone.
-
Solution: This is often due to the reducing agent being too reactive or being added before sufficient imine formation has occurred.
-
Choice of Reducing Agent: Use a milder reducing agent that is more selective for the imine over the ketone, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB). These reagents are generally less reactive towards ketones at neutral or slightly acidic pH.
-
Staged Addition: Add the reducing agent only after confirming the formation of the imine (e.g., via TLC or IR spectroscopy).
-
-
-
Dimerization or Polymerization: Under certain conditions, side reactions between the starting materials or intermediates can lead to higher molecular weight impurities.
-
Solution: Maintain a lower reaction concentration (higher solvent volume) to disfavor intermolecular reactions. Ensure efficient stirring to avoid localized high concentrations of reagents.
-
Frequently Asked Questions (FAQs)
Q1: What is the best reducing agent for the reductive amination of 3,4,5-trimethoxyacetophenone?
A1: The "best" reducing agent depends on the scale of your reaction and the available laboratory resources.
-
For versatility and safety on a lab scale, Sodium Triacetoxyborohydride (STAB) is often an excellent choice. It is mild, selective for imines in the presence of ketones, and does not require strictly anhydrous conditions.
-
Sodium Cyanoborohydride (NaBH3CN) is also highly effective and selective, but its use requires careful handling due to the potential release of toxic hydrogen cyanide gas if the reaction mixture becomes too acidic.
-
Catalytic Hydrogenation is a clean and efficient method, often providing high yields with minimal side products. However, it requires specialized equipment such as a hydrogenation reactor and is sensitive to catalyst poisoning.
Q2: How can I effectively monitor the progress of my reaction?
A2: Regular monitoring is crucial for optimizing reaction time and preventing the formation of byproducts.
-
Thin-Layer Chromatography (TLC): This is the most common and convenient method. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to clearly separate the starting ketone, the intermediate imine (if stable enough to be observed), and the product amine. The ketone is less polar than the amine, so it will have a higher Rf value. The reaction is complete when the ketone spot has disappeared.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For a more quantitative assessment, GC-MS can be used to determine the relative concentrations of the starting material, product, and any side products.
Q3: My final product is an oil and is difficult to purify. What are the recommended purification strategies?
A3: this compound is often obtained as an oil.
-
Acid-Base Extraction: As an amine, the product can be selectively extracted from a non-polar organic solvent (like dichloromethane or ethyl acetate) into an acidic aqueous solution (e.g., 1M HCl). The aqueous layer is then washed with the organic solvent to remove any neutral impurities (like the starting ketone or the alcohol byproduct). The pH of the aqueous layer is then made basic (e.g., with 2M NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent. This is a very effective method for separating the basic amine product from non-basic impurities.
-
Crystallization of a Salt: The freebase amine may be an oil, but its salt form (e.g., hydrochloride or fumarate) is often a crystalline solid. Dissolving the crude amine oil in a suitable solvent (like isopropanol or ethanol) and adding an acid (e.g., HCl in ether or a solution of fumaric acid) can induce the crystallization of the corresponding salt, which is typically much easier to handle and purify by recrystallization.
-
Column Chromatography: If acid-base extraction and crystallization are not sufficient, purification by column chromatography on silica gel is a viable option. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity (and adding a small amount of a base like triethylamine to prevent the amine from streaking on the acidic silica gel) can effectively separate the product from closely related impurities.
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Borohydride
-
To a solution of 3,4,5-trimethoxyacetophenone (1.0 eq) in methanol, add ammonium acetate (10 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours, monitoring by TLC.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of 1M HCl at 0 °C until the effervescence ceases.
-
Proceed with the acid-base extraction workup as described in the FAQs.
Visualizing the Process
Diagram 1: General Workflow for Synthesis and Purification
Caption: A simplified workflow for the synthesis and purification of the target amine.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yields in the synthesis.
References
troubleshooting poor separation in chromatographic analysis of mescaline
An Application Scientist's Guide to Troubleshooting Poor Separation in the Chromatographic Analysis of Mescaline
Introduction: Understanding the Molecule is the First Step
Welcome to the technical support center. As a Senior Application Scientist, my goal is to move beyond generic advice and provide you with the causal logic behind troubleshooting poor chromatographic separation of mescaline. Mescaline (3,4,5-trimethoxyphenethylamine) is a primary amine, making it a basic compound. Its behavior in a chromatographic system is largely dictated by its physicochemical properties, particularly its pKa. Understanding these properties is not just academic; it is the foundation of effective troubleshooting.
The primary challenge in mescaline analysis, especially in reversed-phase HPLC, stems from its basicity. The amine functional group is readily protonated, leading to undesirable secondary interactions with the stationary phase, which manifests as poor peak shape and unreliable results. This guide is structured to help you diagnose and resolve these issues methodically.
Table 1: Key Physicochemical Properties of Mescaline
| Property | Value | Significance in Chromatography |
| Molecular Formula | C₁₁H₁₇NO₃ | --- |
| pKa (Strongest Basic) | 9.56 - 9.77[1][2][3] | Dictates the charge state of the molecule at a given pH. Crucial for controlling retention and peak shape in HPLC. |
| logP | 0.78 - 0.91[1][3] | Indicates moderate hydrophobicity. Suitable for reversed-phase chromatography. |
| Solubility | Moderately soluble in water; soluble in ethanol, chloroform.[2][3] | Influences sample and mobile phase preparation. |
Part 1: Troubleshooting HPLC Separation Issues
High-Performance Liquid Chromatography (HPLC) is the most common technique for mescaline analysis. Most problems encountered are related to peak shape, specifically peak tailing.
Initial Troubleshooting Workflow
Before diving into specific issues, it's crucial to approach troubleshooting systematically. The first step is to determine if the problem affects all peaks or just the mescaline peak (and other basic analytes). This distinction is key to isolating the root cause.
Caption: General workflow for diagnosing HPLC issues.
Q1: Why is my mescaline peak tailing severely?
Answer: Peak tailing is the most common issue for basic compounds like mescaline in reversed-phase HPLC.[4][5][6] The asymmetrical peak shape, where the latter half of the peak is drawn out, is a clear indicator of undesirable secondary interactions between the analyte and the stationary phase.
Causality: At a mid-range pH (e.g., pH 4-7), the silica backbone of a standard C18 column has residual silanol groups (Si-OH) that are deprotonated and thus negatively charged (SiO⁻).[7] Mescaline, with a pKa of ~9.6, will be protonated and positively charged (R-NH₃⁺) in this pH range. The strong ionic interaction between the positively charged mescaline and the negatively charged silanol sites is a secondary retention mechanism that is stronger than the primary hydrophobic interaction.[5][8][9] This leads to some mescaline molecules being held too strongly, resulting in a delayed elution and a "tail."
Troubleshooting Decision Tree for Peak Tailing:
Caption: Decision tree for systematically resolving peak tailing.
Detailed Protocols & Explanations:
-
Adjust Mobile Phase pH:
-
Protocol: Prepare the aqueous portion of your mobile phase with an acidic modifier to achieve a pH between 2.5 and 3.0. Common choices include 0.1% formic acid, 0.1% trifluoroacetic acid (TFA), or a 10-20 mM phosphate buffer adjusted to pH 2.5.[8][10]
-
Expertise & Causality: Lowering the pH protonates the residual silanol groups (Si-OH), neutralizing their negative charge.[6][10] This eliminates the strong ionic secondary interaction, leaving only the desired hydrophobic interaction. Mescaline remains protonated, ensuring consistent behavior. This is the most effective and first-line solution.
-
-
Add a Competing Base (Silanol Suppressor):
-
Protocol: If lowering the pH is not sufficient or desirable for other reasons (e.g., analyte stability), add a small concentration of a competing base like Triethylamine (TEA) to the mobile phase, typically around 5-10 mM.[8][11]
-
Expertise & Causality: TEA is a small basic molecule that will preferentially interact with the active silanol sites, effectively "masking" them from the mescaline analyte.[8] While effective, this approach can shorten column lifetime by accelerating stationary phase hydrolysis and may cause baseline disturbances.[8] It is often considered a legacy technique now that modern columns are available.
-
-
Select an Appropriate Column:
-
Protocol: If you are using an older column (Type A silica), switch to a modern, high-purity silica column that is "end-capped" or specifically designed for basic compounds.[10][12]
-
Expertise & Causality: "End-capping" is a process where the manufacturer chemically bonds a small silane (like trimethylsilyl) to the free silanol groups, effectively blocking them.[5][10][12] Columns with polar-embedded phases or hybrid particle technology also offer superior shielding of silanols, providing excellent peak shape for bases even at intermediate pH ranges.[5][7]
-
Q2: My peaks are broad, and resolution between mescaline and other compounds is poor.
Answer: Peak broadening, or low efficiency, leads to poor resolution. While it can be a symptom of the same silanol interactions causing tailing, it can also stem from other system and method issues.
Causality & Solutions:
-
Column Contamination & Voids: The accumulation of sample matrix components on the column inlet frit or the settling of the packed bed can create a void.[4][11] This disrupts the sample band as it enters the column, leading to broadened or split peaks for all analytes.
-
Protocol:
-
Use a Guard Column: This is a small, sacrificial column placed before the analytical column to trap strongly retained matrix components.[4][13] It is a cost-effective way to protect and extend the life of your analytical column.
-
Filter Samples: Always filter your samples through a 0.22 or 0.45 µm syringe filter before injection to remove particulates.[14]
-
Reverse Flush the Column: Disconnect the column from the detector, connect the outlet to the injector, and flush with a strong solvent (e.g., 100% Acetonitrile or Methanol) at a low flow rate. Warning: Only do this for columns that are not specifically designated as "one-direction" by the manufacturer.
-
-
-
Extra-Column Volume: Excessive volume between the injector and the detector can cause significant peak broadening.
-
Protocol:
-
Minimize Tubing Length: Use the shortest possible length of connecting tubing between the injector, column, and detector.
-
Use Narrow ID Tubing: Employ tubing with a narrow internal diameter (e.g., 0.005" or ~125 µm) to reduce dispersion.[5]
-
Ensure Proper Fittings: Check that all fittings are correctly seated (finger-tight for PEEK) to avoid small dead volumes at the connection points.[4]
-
-
-
Inappropriate Mobile Phase Strength: If the mobile phase is too strong (too much organic solvent), mescaline will elute too quickly near the void volume, with insufficient retention and separation. If it's too weak, run times will be long, and peaks can broaden due to diffusion.
Table 2: Recommended HPLC Starting Conditions for Mescaline Analysis
| Parameter | Recommendation | Rationale |
| Column | Modern, end-capped C18 or C8 (e.g., Symmetry C18, Zorbax Extend-C18, Kinetex, Luna Omega)[8][11][17] | Minimizes silanol interactions, providing better peak shape for basic compounds. |
| Mobile Phase | A: 10-20 mM Ammonium Formate or Phosphate Buffer, pH 2.5-3.0B: Acetonitrile or Methanol | Low pH suppresses silanol activity.[8][10] Acetonitrile often provides sharper peaks and lower backpressure. |
| Detection | UV-Vis at ~230 nm[18] or ~254 nm[11] or Mass Spectrometry | Mescaline has UV absorbance. MS provides higher selectivity and sensitivity.[16][19] |
| Flow Rate | 1.0 mL/min for 4.6 mm ID column | Standard starting point, adjust for column dimension and particle size. |
| Temperature | 30-40 °C | Elevated temperature can improve efficiency and reduce backpressure, but can accelerate silica dissolution at high pH.[4] |
Part 2: Troubleshooting GC Separation Issues
Gas Chromatography (GC), typically coupled with Mass Spectrometry (GC-MS), is also used for mescaline analysis. The challenges here are different and relate to volatility and polarity.
Q3: My mescaline peak is broad or doesn't appear at all in my GC analysis.
Answer: This is a common problem when analyzing polar compounds with active hydrogen atoms (like the amine group in mescaline) by GC without proper sample preparation.
Causality: Mescaline's primary amine group makes it polar and capable of hydrogen bonding. This causes it to interact strongly and often irreversibly with active sites (e.g., free silanols) in the GC inlet liner and on the column stationary phase.[20] This leads to poor peak shape, loss of analyte, and no detectable peak at all. Furthermore, its volatility is limited.
The Solution: Chemical Derivatization The most robust solution is to chemically modify the mescaline molecule to make it more suitable for GC analysis.[20][21][22] Derivatization replaces the active hydrogens on the amine group with non-polar, bulky groups.
Protocol: Derivatization for GC-MS Analysis
-
Purpose: To increase volatility and thermal stability, and to reduce polarity, thereby improving peak shape and minimizing analyte loss.[20][23]
-
Common Reagents:
-
Step-by-Step General Protocol (Silylation Example):
-
Evaporate the sample extract containing mescaline to complete dryness under a gentle stream of nitrogen. It is critical to remove all water and protic solvents.
-
Add 50 µL of a silylating agent (e.g., BSTFA + 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Cap the vial tightly and heat at 60-80 °C for 30 minutes to ensure the reaction goes to completion.[23]
-
Cool the vial to room temperature.
-
Inject 1-2 µL of the derivatized sample into the GC-MS.
-
-
Trustworthiness (Self-Validation): A successful derivatization will result in a sharp, symmetrical Gaussian peak for mescaline at a consistent retention time, with a mass spectrum corresponding to the derivatized molecule. An incomplete reaction may show a tailing or smaller peak for the underivatized mescaline.
Part 3: Frequently Asked Questions (FAQs)
Q: Should I use a guard column? A: Yes. For any analysis involving complex matrices (e.g., plant extracts, biological fluids), a guard column is a highly recommended and cost-effective tool. It protects your expensive analytical column from contamination, extending its lifetime and preserving performance.[4][13]
Q: My retention times are drifting. What is the cause? A: Drifting retention times can be caused by several factors:
-
Column Equilibration: The column may not be fully equilibrated with the mobile phase. Ensure you flush the column with at least 10-20 column volumes of the mobile phase before starting your sequence.
-
Mobile Phase Composition: If you are mixing solvents online, a faulty pump proportioning valve could be delivering an inconsistent mobile phase ratio.[14] Try using a pre-mixed mobile phase to diagnose this.
-
Temperature Fluctuations: Ensure your column oven is maintaining a stable temperature, as retention in reversed-phase is sensitive to temperature changes.[25]
-
Column Contamination: A slow build-up of contaminants can change the stationary phase chemistry over time, leading to retention shifts.
Q: Is mescaline stable in the autosampler? A: Mescaline is generally stable under typical autosampler conditions (e.g., 10 °C overnight).[26] However, it's always good practice to verify stability during method validation, especially if dealing with low concentrations or extended analytical runs. Mescaline freebase can absorb CO₂ from the air to form a carbonate salt, so samples should be kept in tightly sealed vials.[3]
Q: Can I perform chiral separation of mescaline? A: Mescaline itself is not chiral. Chirality requires an asymmetric center (a carbon atom bonded to four different groups). Mescaline does not possess such a center. Therefore, enantiomeric separation is not applicable.
References
-
Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved from [Link]
-
HPLC Tech Tip: Peak Tailing of Basic Analytes. (n.d.). Phenomenex. Retrieved from [Link]
-
Longhi, M. R., et al. (1996). Determination of Mescaline in Hallucinogenic Cactaceae by Ion-Interaction HPLC. Analytical Letters, 29(13). Retrieved from [Link]
-
Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Retrieved from [Link]
-
Human Metabolome Database. (2021). Mescaline (HMDB0254474). Retrieved from [Link]
-
Mescaline solubility and other properties. (2009). DMT-Nexus forum. Retrieved from [Link]
-
What Causes Peak Tailing in HPLC? (2025). Chrom Tech, Inc. Retrieved from [Link]
-
Improving of a Peak Shape of the Charged Compounds. (n.d.). SIELC Technologies. Retrieved from [Link]
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019). LCGC. Retrieved from [Link]
-
Casado, R., et al. (2008). LC-PAD Determination of Mescaline in Cactus ''Peyote'' (Lophophora williamsii). MAPS - Psychedelic Bibliography. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]
-
LABTips: How to Prevent Tailing Peaks in HPLC. (2021). Labcompare.com. Retrieved from [Link]
-
Separation of Mescaline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Mescaline. (n.d.). PubChem - NIH. Retrieved from [Link]
-
Why it matters and how to get good peak shape. (2023). Agilent. Retrieved from [Link]
-
Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns. (n.d.). Agilent. Retrieved from [Link]
-
Casado, R., et al. (2008). LC-PAD Determination of Mescaline in Cactus “Peyote” ( Lophophora williamsii ). ResearchGate. Retrieved from [Link]
-
Stability of mescaline and its metabolites under various storage conditions. (n.d.). ResearchGate. Retrieved from [Link]
-
Helander, A., et al. (2008). Development and clinical application of an LC-MS-MS method for mescaline in urine. Journal of Analytical Toxicology, 32(3), 227-231. Retrieved from [Link]
-
Mescaline. (n.d.). Wikipedia. Retrieved from [Link]
-
GC-MS and GC-MS/MS in PCI mode determination of mescaline in peyote tea and in biological matrices. (2012). ResearchGate. Retrieved from [Link]
-
Lee, T. L. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved from [Link]
-
Selected ion monitoring chromatogram of mescaline in patient urine. (n.d.). ResearchGate. Retrieved from [Link]
-
Helander, A., et al. (2008). Development and Clinical Application of an LC-MS-MS Method for Mescaline in Urine. Journal of Analytical Toxicology, 32(3), 227-231. Retrieved from [Link]
-
Recommended methods for testing peyote cactus (mescal buttons)/mescaline. (n.d.). Unodc. Retrieved from [Link]
-
Detection of mescaline in human hair samples by UPLC-MS/MS: Application to 19 authentic forensic cases. (n.d.). OUCI. Retrieved from [Link]
-
The Analysis and Distribution of Mescaline in Postmortem Tissues. (2003). ResearchGate. Retrieved from [Link]
-
GC-MS and GC-MS/MS in PCI mode determination of mescaline in peyote tea and in biological matrices. (2012). PubMed. Retrieved from [Link]
-
Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024). YouTube. Retrieved from [Link]
-
Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. (2025). Mastelf. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). WSU. Retrieved from [Link]
-
Chiral Drug Separation. (n.d.). Retrieved from [Link]
-
Troubleshooting Problems With Poor HPLC Results Before Examining the Column. (2025). MicroSolv. Retrieved from [Link]
-
pKa. (2016). DMT-Nexus Wiki. Retrieved from [Link]
-
Chiral legal highs: Enantiomer separation with chiral HPLC mobile phase. (2014). SeparationsNOW. Retrieved from [Link]
-
Strategies for chiral separation: from racemate to enantiomer. (n.d.). PMC - NIH. Retrieved from [Link]
-
Dr. David House - Chirality and the Separation of Enantiomers by Liquid Chromatography. (2017). YouTube. Retrieved from [Link]
-
Agilent GC/MS: Troubleshooting & Maintenance Tips. (2026). Stable. Retrieved from [Link]
-
Gas Chromatography Mass Spectrometry Troubleshooting Guide. (n.d.). Shimadzu UK. Retrieved from [Link]
-
SEPARATION OF ENANTIOMERS BY CHIRALLY MODIFIED MEMBRANES. (n.d.). INIS-IAEA. Retrieved from [Link]
-
A Brief Review of Derivatization Chemistries for the Analysis of Cannabinoids Using GC–MS. (2020). Cannabis Science and Technology. Retrieved from [Link]
-
Appendix B: GC/MS Troubleshooting Quick Reference. (n.d.). ResearchGate. Retrieved from [Link]
-
Development and validation of an LC-MS/MS method for the quantification of mescaline and major metabolites in human plasma. (2022). PubMed. Retrieved from [Link]
-
Evaluation of Agomelatine Stability Under Different Stress Conditions Using an HPLC Method With Fluorescence Detection: Application to the Analysis of Tablets and Human Plasma. (2014). PubMed. Retrieved from [Link]
Sources
- 1. hmdb.ca [hmdb.ca]
- 2. Mescaline solubility and other properties | DMT-Nexus forum [forum.dmt-nexus.me]
- 3. Mescaline | C11H17NO3 | CID 4076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. chromtech.com [chromtech.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 9. sielc.com [sielc.com]
- 10. labcompare.com [labcompare.com]
- 11. agilent.com [agilent.com]
- 12. lcms.cz [lcms.cz]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 15. Separation of Mescaline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. Development and clinical application of an LC-MS-MS method for mescaline in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bibliography.maps.org [bibliography.maps.org]
- 18. tandfonline.com [tandfonline.com]
- 19. academic.oup.com [academic.oup.com]
- 20. jfda-online.com [jfda-online.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 24. researchgate.net [researchgate.net]
- 25. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Optimizing In Vivo Dosing of 1-(3,4,5-Trimethoxyphenyl)ethanamine
Welcome to the technical support center for researchers utilizing 1-(3,4,5-Trimethoxyphenyl)ethanamine, also known as 3,4,5-trimethoxyamphetamine (TMA), in in vivo experiments. This guide is designed to provide you with the necessary information and troubleshooting strategies to optimize your experimental design and ensure the integrity of your results. As the alpha-methylated analog of mescaline, TMA is a potent psychedelic compound with primary activity at the serotonin 5-HT2A receptor.[1][2][3] This guide will delve into the critical aspects of dosage selection, administration, and troubleshooting common experimental hurdles.
Frequently Asked Questions (FAQs)
Here we address some of the initial questions researchers often have when beginning in vivo studies with TMA.
Q1: What is the primary mechanism of action for this compound (TMA)?
A1: TMA is a psychedelic phenethylamine that primarily acts as a partial agonist at the serotonin 5-HT2A receptor.[1] This interaction is believed to be the principal driver of its hallucinogenic effects. While it is structurally related to mescaline, the addition of an alpha-methyl group enhances its potency and duration of action.[3]
Q2: What are the typical human oral dosages for TMA, and how can this information guide my preclinical studies?
A2: In humans, the oral dosage of TMA is reported to be in the range of 100-250 mg.[2] This information can be a starting point for allometric scaling to estimate initial doses for your animal models. However, it is crucial to conduct dose-response studies in your specific animal model to determine the optimal dose for the desired effect.
Q3: What is a reliable behavioral assay to assess the psychedelic-like effects of TMA in rodents?
A3: The head-twitch response (HTR) is a widely accepted behavioral proxy for hallucinogenic potential in rodents.[4] This rapid, spasmodic head movement is mediated by the activation of 5-HT2A receptors and is consistently induced by psychedelic compounds.[4] The frequency of head twitches can be quantified to assess the dose-dependent effects of TMA.
Q4: What are some common vehicles for administering TMA in vivo?
A4: For intraperitoneal (i.p.) administration in rodents, TMA hydrochloride can be dissolved in sterile saline.[5] Other common formulations for phenethylamines with low water solubility include solutions with DMSO, PEG300, and Tween 80, or suspensions in carboxymethyl cellulose.[6] It is essential to choose a vehicle that is non-toxic and does not interfere with the experimental outcomes.
In Vivo Dosing and Administration Protocols
Dose-Response Evaluation in Rodents
A critical first step is to establish a dose-response curve for TMA in your chosen animal model. This will help you identify the optimal dose range for efficacy without inducing significant adverse effects.
Table 1: Estimated Dose Ranges for this compound (TMA) in Rodents
| Animal Model | Route of Administration | Behavioral Endpoint | Estimated Dose Range (mg/kg) | Reference/Notes |
| Mouse | Intraperitoneal (i.p.) | Head-Twitch Response (HTR) | 5 - 50 | Based on mescaline HTR data (starting around 10 mg/kg) and general phenethylamine studies. |
| Intraperitoneal (i.p.) | Locomotor Activity Changes | 50 - 100 | [7] | |
| Rat | Intraperitoneal (i.p.) | Behavioral and Endocrine Effects | 20 - 80 | Extrapolated from data on the more potent analog TMA-2.[8] |
Note: These are estimated ranges. It is imperative to perform a dose-finding study in your specific strain and experimental conditions.
Protocol for Intraperitoneal (i.p.) Administration of TMA in Mice
This protocol outlines the steps for preparing and administering TMA to mice via intraperitoneal injection.
Materials:
-
This compound hydrochloride (TMA-HCl)
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
25-27 gauge sterile needles
-
1 mL sterile syringes
-
70% ethanol
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of TMA-HCl based on the desired dose and the number of animals.
-
Weigh the TMA-HCl powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile saline to achieve the final desired concentration.
-
Vortex thoroughly until the TMA-HCl is completely dissolved. Prepare fresh on the day of the experiment.
-
-
Animal Preparation and Injection:
-
Weigh each mouse to determine the precise injection volume (typically 5-10 mL/kg).
-
Properly restrain the mouse to expose the abdomen.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.
-
Disinfect the injection site with a 70% ethanol wipe.
-
Insert the needle, bevel up, at a 10-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure no fluid is drawn back, which would indicate entry into a blood vessel or organ.
-
Slowly inject the calculated volume of the TMA solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any immediate adverse reactions.
-
Head-Twitch Response (HTR) Assay Protocol
This protocol provides a framework for conducting the HTR assay in mice to assess the hallucinogenic-like effects of TMA.
Experimental Workflow for HTR Assay
Caption: Workflow for a typical head-twitch response (HTR) experiment.
Procedure:
-
Animal Habituation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer TMA or vehicle control via the desired route (e.g., i.p.).
-
Observation: Place each mouse individually into a clear observation chamber.
-
Scoring:
-
Allow a 5-10 minute habituation period in the chamber before starting the observation period.
-
Manually count the number of head twitches for a defined period (e.g., 30-60 minutes). A head twitch is a rapid, spasmodic rotational movement of the head that is distinct from grooming or exploratory sniffing.
-
Alternatively, automated systems with video tracking or magnetometer-based detection can be used for more objective scoring.[5]
-
-
Data Analysis: Plot the mean number of head twitches against the dose of TMA to generate a dose-response curve.
Troubleshooting Guide
Encountering unexpected results is a common part of in vivo research. This section provides guidance on troubleshooting potential issues.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in in vivo experiments with TMA.
Issue 1: Lack of Efficacy or No Observable Behavioral Changes
-
Possible Cause: The dose of TMA may be too low.
-
Solution: Consult the dose-response data and consider increasing the dose in a stepwise manner. Ensure you are within a safe therapeutic window by referring to LD50 values of related compounds. For mescaline, the LD50 in mice via i.p. injection is reported to be between 212-315 mg/kg.[9]
-
-
Possible Cause: Issues with the formulation or administration of the compound.
-
Solution: Verify the solubility and stability of your TMA formulation. Prepare fresh solutions for each experiment. Ensure proper i.p. injection technique to avoid subcutaneous or intramuscular deposition.
-
-
Possible Cause: The chosen behavioral assay may not be sensitive enough.
-
Solution: While the HTR is a robust measure, consider other behavioral paradigms that may be relevant to your research question, such as locomotor activity monitoring or prepulse inhibition tests.
-
Issue 2: High Variability in Animal Responses
-
Possible Cause: Intrinsic biological variability among animals.
-
Solution: Increase the sample size per group to improve statistical power. Ensure that animals are of the same sex, age, and strain, and are housed under identical conditions.
-
-
Possible Cause: Inconsistent experimental procedures.
-
Solution: Standardize all experimental procedures, including handling, injection timing, and the time of day for testing, as circadian rhythms can influence drug responses.
-
Issue 3: Unexpected Adverse Events or Toxicity
-
Possible Cause: The dose of TMA is too high.
-
Solution: Reduce the dose and carefully observe the animals for signs of distress. If adverse effects persist even at lower effective doses, consider alternative routes of administration that may alter the pharmacokinetic profile.
-
-
Possible Cause: The vehicle may be causing toxicity.
-
Solution: Run a vehicle-only control group to assess for any adverse effects of the formulation itself. If the vehicle is suspect, explore alternative, well-tolerated vehicles.
-
References
-
Halberstadt, A. L., & Geyer, M. A. (2013). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Psychopharmacology, 227(4), 727–739. [Link]
-
Wikipedia. (n.d.). 3,4,5-Trimethoxyamphetamine. Retrieved January 22, 2026, from [Link]
-
EMCDDA. (n.d.). TMA-2 Risk Assessment. Retrieved January 22, 2026, from [Link]
-
Weltman, A. S., Sackler, A. M., Pandhi, V., & Johnson, L. (1976). Behavior and endocrine effects of 3,4,5-trimethoxyamphetamine in male mice. Experientia, 32(3), 357–359. [Link]
-
Wikipedia. (n.d.). Head-twitch response. Retrieved January 22, 2026, from [Link]
-
Halberstadt, A. L., Chatha, M., & Klein, A. K. (2020). Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines. Psychopharmacology, 237(12), 3645–3657. [Link]
-
van der Meijden, M. J., et al. (2021). History repeating: guidelines to address common problems in psychedelic science. ACS Chemical Neuroscience, 12(22), 4106-4118. [Link]
-
Petrie-Flom Center. (2024, February 2). Common Problems in Psychedelic Science, and How to Fix Them. Bill of Health. [Link]
- Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press.
-
Grokipedia. (n.d.). 3,4,5-Trimethoxyamphetamine. Retrieved January 22, 2026, from [Link]
-
Mertens, L. J., et al. (2022). Methodological challenges in psychedelic drug trials: Efficacy and safety of psilocybin in treatment-resistant major depression (EPIsoDE) – Rationale and study design. Neuroscience Applied, 1, 100104. [Link]
-
Tuv, S. S., et al. (2021). Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents. International Journal of Molecular Sciences, 22(21), 12002. [Link]
-
Halberstadt, A. L., et al. (2020). Correlation between the potency of hallucinogens in the mouse head-twitch response assay and their behavioral and subjective effects in humans. Neuropsychopharmacology, 45(9), 1503–1511. [Link]
-
Charles River. (2023, November 9). Psychedelic Drugs: The Analytical Challenges. Eureka blog. [Link]
-
Holinka, C. B., & Carlson, J. N. (1980). Amphetamine and maternal behavior: dose response relationships. Psychopharmacology, 70(2), 195–199. [Link]
-
Hauser, T. U., et al. (2017). Dose-response effects of d-amphetamine on effort-based decision-making and reinforcement learning. Neuropsychopharmacology, 42(10), 2039–2047. [Link]
-
Canal, C. E., & Morgan, D. (2012). Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model. Drug testing and analysis, 4(7-8), 556–578. [Link]
-
Wikipedia. (n.d.). Mescaline. Retrieved January 22, 2026, from [Link]
-
Nau, H. (1989). Species differences in pharmacokinetics and drug teratogenesis. Environmental health perspectives, 82, 199–206. [Link]
-
Tuv, S. S., et al. (2021). Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents. International journal of molecular sciences, 22(21), 12002. [Link]
Sources
- 1. History repeating: guidelines to address common problems in psychedelic science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,4,5-Trimethoxyamphetamine - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Head-twitch response - Wikipedia [en.wikipedia.org]
- 5. Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3,4,5-Trimethoxyamphetamine | hallucinogenic drug | CAS# 1082-88-8 | InvivoChem [invivochem.com]
- 7. Behavior and endocrine effects of 3,4,5-trimethoxyamphetamine in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. petrieflom.law.harvard.edu [petrieflom.law.harvard.edu]
- 9. Mescaline - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing the Stability of 1-(3,4,5-Trimethoxyphenyl)ethanamine Formulations
Welcome to the technical support center for 1-(3,4,5-Trimethoxyphenyl)ethanamine, a primary phenethylamine compound. The stability of an active pharmaceutical ingredient (API) is paramount to ensuring its safety, efficacy, and shelf-life. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common stability challenges encountered during formulation development.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying causes and detailed protocols for resolution.
Q1: My this compound solution is turning yellow or brown over time. What is causing this discoloration, and how can I prevent it?
Potential Causes: Discoloration is a classic indicator of chemical degradation, most commonly due to oxidation. The primary amine group and the electron-rich trimethoxy-substituted phenyl ring in this compound are susceptible to oxidative processes. This degradation can be initiated or accelerated by exposure to atmospheric oxygen, light (photodegradation), and trace metal ions which can catalyze oxidative reactions.[1] The formation of colored degradation products, such as quinone-type structures or polymeric materials, leads to the observed change in appearance.
Troubleshooting & Resolution Workflow:
A systematic approach is crucial to identify the root cause and implement an effective stabilization strategy. The workflow below outlines the key steps.
Caption: Troubleshooting workflow for formulation discoloration.
Step-by-Step Protocol 1: Implementing Antioxidants and Chelating Agents
Antioxidants function by being preferentially oxidized, thereby protecting the API from degradation.[2][3] Chelating agents inactivate catalytic metal ions.
-
Selection: Choose antioxidants compatible with your dosage form (see Table 1). For aqueous solutions, water-soluble options like ascorbic acid or sodium metabisulfite are suitable. For lipid-based or solid formulations, butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) are effective.[3][4]
-
Concentration Ranging: Prepare several small-scale batches of your formulation with varying concentrations of the selected antioxidant(s) and a chelating agent like disodium edetate (EDTA).
-
Stress Testing: Expose the test batches and a control (no stabilizers) to the primary stress condition identified in your forced degradation study (e.g., 40°C with exposure to air).
-
Analysis: Use a stability-indicating High-Performance Liquid Chromatography (HPLC) method to monitor the potency of the API and the formation of degradation products over time.[5][6] Also, visually inspect for discoloration.
-
Optimization: Select the lowest concentration of stabilizers that provides the desired protection against degradation.
Table 1: Common Antioxidants and Chelating Agents for Pharmaceutical Formulations
| Stabilizer Class | Agent | Typical Concentration Range (% w/w) | Solubility | Key Considerations |
| Antioxidants | Ascorbic Acid | 0.01 - 0.1 | Water-soluble | Can cause pH drop; best in acidic to neutral pH. |
| Sodium Metabisulfite | 0.01 - 0.5 | Water-soluble | Effective in acidic pH; can generate sulfur dioxide odor.[3] | |
| Butylated Hydroxytoluene (BHT) | 0.005 - 0.02 | Lipid-soluble | Highly effective for oils and fats; low water solubility.[1][3] | |
| Butylated Hydroxyanisole (BHA) | 0.005 - 0.02 | Lipid-soluble | Similar to BHT, often used in combination. | |
| Chelating Agents | Disodium Edetate (EDTA) | 0.01 - 0.1 | Water-soluble | Sequesters divalent and trivalent metal ions. |
Step-by-Step Protocol 2: Control of Headspace Oxygen
-
Inert Gas Sparging (for solutions): Before filling, gently bubble an inert gas like nitrogen or argon through the bulk solution for 15-30 minutes to displace dissolved oxygen.
-
Inert Gas Blanketing: During and after filling the primary containers (e.g., vials), flush the headspace with the inert gas before sealing to create an oxygen-deficient atmosphere.
-
Packaging Selection: Use packaging with low oxygen permeability, such as amber glass vials with high-quality elastomeric stoppers.
Q2: I'm observing a significant loss of potency in my solid dosage formulation, especially when using lactose as a filler. What are the likely excipient interactions?
Potential Causes: Primary amines like this compound are highly susceptible to reacting with certain excipients. The most common issue is the Maillard reaction, a chemical reaction between an amino group and a reducing sugar, such as lactose.[7][8][9] This interaction leads to the formation of a Schiff base and subsequent degradation products, often accompanied by discoloration (browning) and a significant loss of API potency.[10] Additionally, peroxide impurities present in excipients like povidone (PVP) or polyethylene glycols (PEGs) can directly oxidize the amine.[8]
Step-by-Step Protocol: Excipient Compatibility Screening
A systematic compatibility study is essential to select inert excipients for your formulation.[9][10]
-
Preparation of Binary Mixtures: Create intimate mixtures of the API and each proposed excipient, typically in a 1:1 or 1:5 ratio by weight. Also include a sample of the pure API as a control.
-
Addition of Moisture: Add a small amount of water (e.g., 5% w/w) to a parallel set of samples to simulate high-humidity conditions, as water can accelerate degradation reactions.[10][11]
-
Storage Conditions: Store all samples in sealed vials under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 2-4 weeks).[10]
-
Analysis: At predetermined time points, analyze the samples.
-
Visual Inspection: Note any changes in color, caking, or liquefaction.[10]
-
HPLC Analysis: Quantify the remaining API and detect the formation of any new impurity peaks compared to the control. A loss of >5% of the API or the appearance of significant degradation peaks suggests an incompatibility.[9]
-
Table 2: Excipient Compatibility Guide for Primary Amines
| Excipient Class | Generally Compatible | Potentially Incompatible (Requires Screening) |
| Fillers/Diluents | Microcrystalline Cellulose (MCC), Dibasic Calcium Phosphate, Mannitol, Sorbitol | Lactose, Dextrose (Reducing Sugars) |
| Binders | Hydroxypropyl Cellulose (HPC), Hydroxypropyl Methylcellulose (HPMC) | Povidone (PVP), Copovidone (may contain peroxide impurities) |
| Disintegrants | Croscarmellose Sodium, Sodium Starch Glycolate, Crospovidone | - |
| Lubricants | Magnesium Stearate, Sodium Stearyl Fumarate | - |
Part 2: Frequently Asked Questions (FAQs)
FAQ 1: What is the optimal pH range for stabilizing this compound in an aqueous solution?
The stability of an amine in solution is highly pH-dependent.[12] Primary amines are most stable when they are protonated to form an ammonium salt (R-NH3+). This is because the lone pair of electrons on the nitrogen is engaged in a bond with a proton, making it unavailable for oxidative reactions. To ensure the amine is predominantly in its protonated, more stable salt form, the pH of the solution should be maintained well below the pKa of the amine's conjugate acid.
According to the pKa rule, for a basic drug, the pKa should be at least two pH units higher than the pKa of the counterion to ensure salt formation.[13] For this compound, which is a derivative of phenethylamine, the pKa is expected to be around 9.5-10.5. Therefore, formulating in an acidic pH range of 3.0 to 5.0 is recommended. This can be achieved using standard pharmaceutical buffers like citrate or acetate buffers.
FAQ 2: How should I design a forced degradation study for this molecule?
A forced degradation (or stress testing) study is essential for identifying potential degradation pathways and validating that your analytical method is "stability-indicating."[14][15][16] The study involves subjecting the API to conditions more severe than those used for accelerated stability testing.[15] According to ICH Q1A(R2) guidelines, the goal is to achieve 5-20% degradation of the API.[14][17]
Caption: Overview of a forced degradation study workflow.
Table 3: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Typical Parameters | Purpose |
| Acid Hydrolysis | 0.1 M HCl at elevated temperature (e.g., 60-80°C) | To assess stability in acidic environments. |
| Base Hydrolysis | 0.1 M NaOH at elevated temperature (e.g., 60-80°C) | To assess stability in alkaline environments. |
| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂) at room temperature | To identify oxidative degradation products.[15] |
| Thermal | High temperature (e.g., 80°C) in a controlled oven | To determine the impact of heat. |
| Photostability | Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B). | To evaluate light sensitivity. |
Source: Adapted from ICH Q1A(R2) Guidelines.[14][18]
FAQ 3: What are the best practices for packaging and storing formulations of this compound?
Given the sensitivity of this compound to oxidation and light, packaging and storage conditions are critical for maintaining long-term stability.
-
Primary Packaging:
-
For Solutions: Use Type I amber glass vials to protect from light. Seal with high-quality stoppers and consider an inert headspace (see Q1).
-
For Solids: High-density polyethylene (HDPE) bottles with tight seals are suitable. For highly sensitive formulations, consider blister packs made from materials with low moisture and oxygen permeability (e.g., Aclar®, Alu-Alu).
-
-
Storage Conditions:
-
Protect from Light: Store in the dark or in light-protective packaging at all times.
-
Controlled Temperature: Store under controlled room temperature (20-25°C) or refrigerated conditions (2-8°C) as determined by your long-term stability studies. Avoid freezing for liquid formulations unless specifically validated.
-
Control Humidity: Protect from high humidity, especially for solid dosage forms, to prevent moisture-mediated degradation and excipient interactions.
-
References
-
ICH. (n.d.). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
-
de Oliveira, A. G., et al. (2013). Rational use of antioxidants in solid oral pharmaceutical preparations. SciELO. [Link]
-
Separation Science. (n.d.). Analytical Techniques In Stability Testing. [Link]
-
Slideshare. (2014). Pharmaceutical Antioxidants. [Link]
-
Singh, R., & Kumar, L. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research. [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]
-
Knowledge of Pharma. (2017). ANTIOXIDANTS: In Pharmaceutical Formulation. [Link]
-
Spectroscopy Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]
-
CD Formulation. (n.d.). Antioxidants. [Link]
-
ICH. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
-
PubMed. (2010). Stabilization by Meglumine of an Amine Compound Degraded by Formaldehyde in Tablets. [Link]
-
HunterLab. (n.d.). Keeping the Balance: Stability Testing in Pharmaceuticals with Spectral Analysis. [Link]
-
YouTube. (2023). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. [Link]
-
Resolve Mass Laboratories. (n.d.). Drug-Excipient Compatibility Study in Pharmaceutical Formulation. [Link]
-
GMP SOP. (n.d.). Stability testing overview for Pharmaceutical products. [Link]
-
ResearchGate. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]
-
The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. [Link]
-
SciSpace. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. [Link]
-
ResearchGate. (2009). Stabilization by meglumine of an amine compound degraded by formaldehyde in tablets. [Link]
-
CORE. (2012). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. [Link]
-
ResearchGate. (n.d.). Excipient Compatibility. [Link]
-
Fisher Digital Publications. (2018). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. [Link]
-
Pharmeli. (2022). Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. [Link]
-
Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability. [Link]
-
NCERT. (n.d.). Amines. [Link]
-
PubChem. (n.d.). 3,4,5-Trimethoxyamphetamine. [Link]
-
PubMed. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. [Link]
-
MDPI. (2022). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]
-
NIH. (2009). Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes. [Link]
-
ResearchGate. (n.d.). Deamination mechanism of primary amines. [Link]
-
RSC Publishing. (2022). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. [Link]
-
PubChem. (n.d.). Mescaline. [Link]
-
ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]
-
Chemistry LibreTexts. (2020). Basicity of Amines and Ammonium Salt Formation. [Link]
-
ResearchGate. (2023). Solubility of Pharmaceuticals and Their Salts As a Function of pH. [Link]
-
Reddit. (2021). How exactly do pharmaceuticals form "salts" with already neutral salts such as HCl or HBr?. [Link]
-
NIST. (n.d.). Benzeneethanamine, 3,4,5-trimethoxy-. [Link]
-
Wikipedia. (n.d.). 3,4,5-Trimethoxyphenoxyethylamine. [Link]
-
Wikipedia. (n.d.). 2,4,5-Trimethoxyphenethylamine. [Link]
Sources
- 1. Antioxidants - CD Formulation [formulationbio.com]
- 2. Pharmaceutical Antioxidants | PPTX [slideshare.net]
- 3. ANTIOXIDANTS: In Pharmaceutical Formulation [knowledgeofpharma.blogspot.com]
- 4. scielo.br [scielo.br]
- 5. sepscience.com [sepscience.com]
- 6. gmpsop.com [gmpsop.com]
- 7. scispace.com [scispace.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 10. Drug-Excipient Compatibility Study in Pharmaceutical Formulation [m-pharmainfo.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resolvemass.ca [resolvemass.ca]
- 15. scispace.com [scispace.com]
- 16. onyxipca.com [onyxipca.com]
- 17. m.youtube.com [m.youtube.com]
- 18. database.ich.org [database.ich.org]
Validation & Comparative
A Comparative Guide to the Psychoactive Effects of Mescaline and Psilocybin for Researchers and Clinicians
This guide provides an in-depth, objective comparison of the psychoactive effects of mescaline and psilocybin, tailored for researchers, scientists, and drug development professionals. By synthesizing data from experimental studies, this document delineates the pharmacological, pharmacokinetic, and phenomenological distinctions between these two classic serotonergic psychedelics.
Introduction: Two Classic Psychedelics
Mescaline and psilocybin are naturally occurring psychoactive compounds with a long history of human use in spiritual and ceremonial contexts.[1] Mescaline is a phenethylamine alkaloid found in several species of cactus, most notably Peyote (Lophophora williamsii) and San Pedro (Echinopsis pachanoi).[2] Psilocybin, a tryptamine, is the primary psychoactive component in mushrooms of the genus Psilocybe.[1]
Despite their distinct chemical classifications—mescaline as a phenethylamine and psilocybin as a tryptamine—both compounds are considered classic serotonergic psychedelics.[3][4] Their profound effects on consciousness are primarily mediated through agonist activity at the serotonin 5-HT2A receptor.[3][5][6] A crucial pharmacological distinction is that psilocybin is a prodrug; it is rapidly dephosphorylated in the body to its active metabolite, psilocin, which then exerts its effects on the brain.[3][7] Mescaline, in contrast, is directly psychoactive.[3]
Comparative Mechanism of Action
The principal mechanism underlying the psychoactive effects of both mescaline and psilocin is their interaction with the serotonin 5-HT2A receptor, a G protein-coupled receptor (GPCR) highly expressed in the cerebral cortex.[5][6][8][[“]][10]
The 5-HT2A Receptor Signaling Pathway
Activation of the 5-HT2A receptor by agonists like psilocin and mescaline primarily initiates the Gq/G11 signaling cascade.[6][11] This process involves the stimulation of phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol triphosphate (IP3) and diacylglycerol (DAG).[6] These messengers, in turn, trigger the release of intracellular calcium (Ca2+) and activate protein kinase C (PKC), leading to a cascade of downstream cellular effects that are believed to underlie the profound alterations in perception, cognition, and mood characteristic of the psychedelic experience.[6] Interestingly, research suggests that hallucinogenic and non-hallucinogenic 5-HT2A agonists can modulate specific signaling pathways differently, a concept known as functional selectivity.[5][6]
Caption: 5-HT2A Receptor Gq-Mediated Signaling Pathway.
Receptor Binding Profiles
While both compounds are 5-HT2A agonists, their broader receptor binding profiles show notable differences. Psilocin binds with moderate to high affinity to several serotonin receptors, including 5-HT1A, 5-HT2A, and 5-HT2C, but has negligible affinity for dopamine and adrenergic receptors.[4] Mescaline, in contrast, binds almost exclusively to 5-HT2A receptors among the serotonin receptor family but also shows a direct affinity for dopamine and adrenaline receptors, which may contribute to some of its unique subjective effects.[3][4]
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Receptor | Mescaline | Psilocin |
|---|---|---|
| 5-HT2A | High Affinity (Primary Target)[4][12] | High Affinity (Primary Target)[4] |
| 5-HT1A | Lower Affinity[12] | Moderate Affinity[4] |
| 5-HT2C | Lower Affinity[12] | Moderate Affinity[4] |
| Dopamine Receptors | Direct Affinity[3] | Negligible Affinity[4] |
| Adrenaline Receptors | Direct Affinity[3] | Negligible Affinity[4] |
Note: This table provides a qualitative summary. Precise Ki values can vary between studies and assay conditions.
Pharmacokinetics and Pharmacodynamics
Clear distinctions emerge between mescaline and psilocybin in their pharmacokinetic profiles, particularly regarding the onset and duration of their effects.
Table 2: Comparative Pharmacokinetic and Pharmacodynamic Parameters
| Parameter | Mescaline | Psilocybin (as Psilocin) |
|---|---|---|
| Typical Oral Dose | 200–500 mg[1][4][13] | 10-25 mg[4][14][15] |
| Onset of Action | 30–90 minutes[16] | 20–40 minutes |
| Time to Peak Effects (Tmax) | ~2.0 hours[13][16] | 1.8 - 4 hours[17] |
| Duration of Effects | 10–12 hours[4][14] | 4–6 hours[14] |
| Elimination Half-Life | ~3.5 hours[14][16] | ~1.5 - 4 hours[17] |
| Primary Metabolism | Oxidative deamination to 3,4,5-trimethoxyphenylacetic acid (TMPAA).[16][18][19] | Dephosphorylation to psilocin; psilocin is then metabolized by CYP2D6, CYP3A4, and MAO-A.[17] |
The most significant difference is the duration of action; mescaline's effects can last nearly twice as long as those of psilocybin.[14] This is largely attributable to the longer time it takes for mescaline to reach its maximum plasma concentration.[14]
Experimental Protocol for a Comparative Clinical Study
To objectively compare the psychoactive effects of these compounds, a rigorous clinical trial design is essential. The following protocol outlines a standard methodology for such an investigation.
Study Design
A randomized, double-blind, placebo-controlled, crossover design is the gold standard for minimizing bias and expectancy effects.[14][20]
-
Objective: To compare the acute pharmacological, physiological, and subjective effects of psychoactive-equivalent doses of mescaline and psilocybin.
-
Participants: Healthy volunteers with prior psychedelic experience to mitigate anxiety, screened for personal and family history of psychiatric disorders.[2][21]
-
Conditions:
-
Mescaline (e.g., 500 mg)
-
Psilocybin (e.g., 20 mg)
-
Active Placebo (e.g., low-dose niacin) or Inactive Placebo
-
-
Dosing: Doses are selected based on prior research indicating they produce subjective effects of comparable overall intensity.[14][15]
-
Washout Period: A sufficient washout period (e.g., at least 14 days) between sessions is critical to prevent carryover effects.
Caption: Workflow for a Comparative Psychedelic Clinical Trial.
Assessments
-
Subjective Effects: Validated psychometric instruments are administered at multiple time points to quantify the subjective experience. These include:
-
Hallucinogen Rating Scale (HRS): Measures multiple domains including perception, cognition, and intensity.[22][23][24]
-
Mystical Experience Questionnaire (MEQ): Assesses mystical-type experiences, such as feelings of unity, transcendence, and sacredness.[22][23][24]
-
5-Dimensional Altered States of Consciousness (5D-ASC) Scale: Captures a broad range of alterations in consciousness.[25]
-
-
Physiological and Pharmacokinetic Measures:
Comparison of Subjective and Psychological Effects
A landmark study directly comparing mescaline (500 mg), psilocybin (20 mg), and LSD (100 µg) found no significant qualitative differences in the altered states of consciousness induced by these psychoactive-equivalent doses.[14][15] Participants scored similarly across various psychometric scales, indicating that the core subjective experience is remarkably consistent among these classic psychedelics.[14][15]
Table 3: Summary of Comparative Subjective Effects at Psychoactive-Equivalent Doses
| Subjective Domain | Mescaline | Psilocybin | Key Finding |
|---|---|---|---|
| Mystical Experience (MEQ30) | High Scores | High Scores | No significant difference[15] |
| Experience of Unity | Reported | Reported | No significant difference[15] |
| Insightfulness | Reported | Reported | No significant difference[15] |
| Visual Hallucinations | Common (geometric patterns, color shifts)[1] | Common (geometric patterns, color shifts)[1] | Qualitatively similar |
| Time Distortion | Common[1] | Common[1] | No significant difference |
| Adverse Effects | Nausea, anxiety, confusion (possible)[1] | Nausea, anxiety, confusion (possible)[1] | Tolerability is comparable[14] |
Commonly reported effects for both substances include euphoria, altered perception of time and space, profound insightfulness, and the potential for ego dissolution.[1] While some anecdotal reports describe mescaline's visuals as more "bright" and "angular" and psilocybin's as more "organic" or "softer," these distinctions have not been substantiated in controlled clinical trials.[27]
Conclusion
Mescaline and psilocybin, despite belonging to different chemical classes, produce remarkably similar psychoactive effects, a testament to their shared primary mechanism of action at the 5-HT2A receptor. When administered at psychoactively equivalent doses, they induce altered states of consciousness that are qualitatively indistinguishable according to modern psychometric instruments.[14][15]
The primary differences for researchers and clinicians to consider are:
-
Pharmacokinetics: Mescaline has a significantly longer onset and duration of action compared to psilocybin.[14]
-
Pharmacology: Mescaline possesses additional affinity for dopamine and adrenaline receptors, a distinction from psilocybin's more selective serotonergic profile, though the clinical relevance of this is not yet fully understood.[3]
-
Chemical Structure: Mescaline is a phenethylamine, while psilocybin is a tryptamine.[3]
Future research should continue to employ rigorous, placebo-controlled methodologies to further elucidate the subtle nuances and therapeutic potentials of these powerful compounds.
References
- MycoMeditations. (2025, October 15). Mescaline vs Psilocybin: Key Differences Explained.
-
González-Maeso, J., et al. (n.d.). Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. PMC. [Link]
-
High Science. (n.d.). How Mescaline Interacts With Serotonin Receptors. [Link]
-
Holze, F., et al. (2023, May 25). Comparative acute effects of mescaline, lysergic acid diethylamide, and psilocybin in a randomized, double-blind, placebo-controlled cross-over study in healthy participants. Neuropsychopharmacology. [Link]
-
Wikipedia. (n.d.). 5-HT2A receptor. [Link]
-
Zamnesia. (2024, September 27). Mescaline Vs Psilocybin: What's The Difference?. [Link]
-
Psychedelic Invest. (2023, August 10). Psychedelic Showdown: Mescaline, LSD, and Psilocybin Compared. [Link]
-
Madsen, M. K., et al. (n.d.). Psychedelic effects of psilocybin correlate with serotonin 2A receptor occupancy and plasma psilocin levels. Neuropsychopharmacology. [Link]
-
Thiessen, E. D., et al. (n.d.). Great Expectations: recommendations for improving the methodological rigor of psychedelic clinical trials. Psychopharmacology. [Link]
-
Wholecelium. (n.d.). Comparing Psilocybin & Mescaline: What's the Difference?. [Link]
-
ResearchGate. (n.d.). Recommendations for improving methodology in psychedelic trials. [Link]
-
Consensus. (n.d.). Does mescaline primarily act as an agonist at the 5-HT2A serotonin receptor?. [Link]
-
Jaster, A. M., et al. (2023, November 8). Beyond the 5-HT2A Receptor: Classic and Nonclassic Targets in Psychedelic Drug Action. ACS Chemical Neuroscience. [Link]
-
Hesselgrave, N., et al. (2022, November 15). Psychedelic compounds directly excite 5-HT2A Layer 5 Pyramidal Neurons in the Prefrontal Cortex through a 5-HT2A Gq-mediated activation mechanism. bioRxiv. [Link]
-
Semantic Scholar. (n.d.). Measuring the subjective: revisiting the psychometric properties of three rating scales that assess the acute effects of hallucinogens. [Link]
-
ICEERS. (n.d.). Measuring the Subjective Effects of Hallucinogens. [Link]
-
Cameron, L. P., et al. (n.d.). Mechanisms and molecular targets surrounding the potential therapeutic effects of psychedelics. Frontiers in Pharmacology. [Link]
-
BioPharma Services. (n.d.). High and Microdosing Psychedelics in Clinical Research Trials. [Link]
-
Worldwide Clinical Trials. (2023, January 17). Why and How to Infuse Methodological Rigor into Psychedelic Clinical Trials. [Link]
-
Bouso, J. C., et al. (2016). Measuring the subjective: revisiting the psychometric properties of three rating scales that assess the acute effects of hallucinogens. Human Psychopharmacology. [Link]
-
R Discovery. (2016, July 29). Measuring the subjective: revisiting the psychometric properties of three rating scales that assess the acute effects of hallucinogens. [Link]
-
Hájková, K., et al. (2024, August 29). Behavioral pharmacology of mescaline - the role of serotonin 5-HT2A, 5-HT2B, 5-HT2C and 5-HT1A receptors. bioRxiv. [Link]
-
ResearchGate. (n.d.). Measuring the subjective: revisiting the psychometric properties of three rating scales that assess the acute effects of hallucinogens. [Link]
-
ClinicalTrials.gov. (n.d.). Role of the Serotonin 5-HT2A Receptor in Mescaline-induced Altered States of Consciousness. [Link]
-
U.S. National Library of Medicine. (2019, August 1). Pharmacokinetic and Pharmacodynamic Aspects of Peyote and Mescaline: Clinical and Forensic Repercussions. [Link]
-
Bentham Science. (n.d.). Pharmacokinetic and Pharmacodynamic Aspects of Peyote and Mescaline: Clinical and Forensic Repercussions. [Link]
-
QSpace. (n.d.). Psychedelics, Safety and Clinical Trial Design. [Link]
-
Holze, F., et al. (2025, July 14). Pharmacokinetics, Pharmacodynamics, and Urinary Recovery of Oral Mescaline Hydrochloride in Healthy Participants. Journal of Clinical Psychopharmacology. [Link]
-
Wikipedia. (n.d.). Mescaline. [Link]
-
ResearchGate. (2025, March 13). Pharmacokinetics of Psilocybin: A Systematic Review. [Link]
-
ResearchGate. (n.d.). An Investigation of Effects of Mescaline and Its Derivatives on Serotonin (5-HT2A) Receptor Activation Using Molecular Modeling Approaches. [Link]
Sources
- 1. zamnesia.com [zamnesia.com]
- 2. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 3. mycomeditations.com [mycomeditations.com]
- 4. Mechanisms and molecular targets surrounding the potential therapeutic effects of psychedelics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 7. Psychedelic effects of psilocybin correlate with serotonin 2A receptor occupancy and plasma psilocin levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. highscience.com [highscience.com]
- 9. consensus.app [consensus.app]
- 10. researchgate.net [researchgate.net]
- 11. Psychedelic compounds directly excite 5-HT2A Layer 5 Pyramidal Neurons in the Prefrontal Cortex through a 5-HT2A Gq -mediated activation mechanism | bioRxiv [biorxiv.org]
- 12. Behavioral pharmacology of mescaline - the role of serotonin 5-HT2A, 5-HT2B, 5-HT2C and 5-HT1A receptors | bioRxiv [biorxiv.org]
- 13. Pharmacokinetics, Pharmacodynamics, and Urinary Recovery of Oral Mescaline Hydrochloride in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparative acute effects of mescaline, lysergic acid diethylamide, and psilocybin in a randomized, double-blind, placebo-controlled cross-over study in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. thepsychedelicpulse.com [thepsychedelicpulse.com]
- 16. Mescaline - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. benthamdirect.com [benthamdirect.com]
- 19. eurekaselect.com [eurekaselect.com]
- 20. Great Expectations: recommendations for improving the methodological rigor of psychedelic clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 21. queensu.scholaris.ca [queensu.scholaris.ca]
- 22. semanticscholar.org [semanticscholar.org]
- 23. Measuring the Subjective Effects of Hallucinogens | ICEERS [iceers.org]
- 24. Measuring the subjective: revisiting the psychometric properties of three rating scales that assess the acute effects of hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. ClinicalTrials.gov [clinicaltrials.gov]
- 27. wholecelium.com [wholecelium.com]
A Comparative Pharmacological Analysis: 1-(3,4,5-Trimethoxyphenyl)ethanamine and Lysergic Acid Diethylamide (LSD)
Introduction: Two Psychedelics, Two Potencies
Within the vast landscape of psychoactive compounds, the phenethylamine and ergoline classes represent two distinct structural families that have profoundly impacted neuroscience and pharmacology. This guide provides a comparative analysis of 1-(3,4,5-Trimethoxyphenyl)ethanamine, more commonly known as 3,4,5-Trimethoxyamphetamine (TMA), and lysergic acid diethylamide (LSD).[1][2] TMA is a synthetic psychedelic and a structural analog of mescaline, notable for the addition of an alpha-methyl group to the phenethylamine backbone.[1][2] LSD, a semi-synthetic ergoline, is renowned for its extraordinary potency, with psychoactive effects occurring at the microgram level.[3][4][5]
The primary mechanism for the characteristic psychedelic effects of both compounds is their interaction with the serotonin 2A receptor (5-HT₂A).[6][7] However, the vast difference in their potency—milligrams for TMA versus micrograms for LSD—stems from significant variations in their molecular pharmacology.[3][8] This guide will dissect these differences through a detailed examination of their receptor binding profiles, functional activities, and in vivo effects, supported by established experimental protocols.
Comparative Pharmacodynamics: A Tale of Two Affinities
The central tenet of classic psychedelic action is the agonism at the 5-HT₂A receptor, a G protein-coupled receptor (GPCR) that, upon activation, primarily engages the Gq/G₁₁ signaling pathway.[7][9] This initiates a cascade involving phospholipase C (PLC), leading to the production of inositol triphosphate (IP₃) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[9] While both TMA and LSD activate this pathway, their efficiency in doing so differs dramatically.
LSD is an extraordinarily potent partial agonist at the 5-HT₂A receptor.[10] Its pharmacology is complex, exhibiting high affinity for a wide range of serotonin receptors (including 5-HT₁A, 5-HT₂B, 5-HT₂C) and also interacting with dopamine and adrenergic receptors.[11][12][13] This broad receptor interaction profile likely contributes to its unique psychological effects.
In stark contrast, TMA is a low-potency partial agonist at the 5-HT₂A receptor.[1] Its affinity for the 5-HT₂A receptor is significantly lower than that of LSD, requiring a much higher concentration to elicit a response.[1][14] Studies on mescaline and its analogs have shown that the 3,4,5-trimethoxy substitution pattern is not optimal for high-affinity binding to the 5-HT₂A receptor compared to other substitution patterns.[15]
Quantitative Pharmacological Data
The following table summarizes the key pharmacodynamic parameters for TMA and LSD, highlighting the profound difference in their interaction with the 5-HT₂A receptor.
| Parameter | This compound (TMA) | Lysergic Acid Diethylamide (LSD) | Reference |
| Chemical Class | Phenethylamine | Ergoline | [1][4] |
| 5-HT₂A Binding Affinity (Kᵢ) | >12,000 nM | 0.46 ± 0.045 nM | [1][16] |
| 5-HT₂A Functional Potency (EC₅₀) | 1,700 nM | ~4 nM (Calcium Mobilization) | [1][13] |
| 5-HT₂A Efficacy | Partial Agonist (40% Eₘₐₓ) | Potent Partial Agonist | [1][10] |
| Typical Human Dose | 100–200 mg | 20–200 µg | [3][8] |
| Duration of Action | 6–8 hours | 7–12 hours | [1][3] |
Note: Kᵢ (inhibition constant) represents the concentration of a ligand that will bind to half the binding sites at equilibrium. A lower Kᵢ indicates higher binding affinity. EC₅₀ (half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Signaling Pathway Visualization
The activation of the 5-HT₂A receptor by an agonist like LSD or TMA initiates a well-characterized intracellular signaling cascade.
Caption: Canonical 5-HT₂A receptor Gq signaling pathway.
Experimental Protocols: Quantifying Psychedelic Action
To empirically determine the pharmacological parameters outlined above, a series of standardized in vitro and in vivo assays are employed. The causality behind these experimental choices is to move from molecular interaction (binding) to cellular response (functional activity) and finally to a behavioral correlate in a living organism (in vivo effects).
Protocol 1: 5-HT₂A Receptor Radioligand Binding Assay
This assay quantifies the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the 5-HT₂A receptor.
Workflow Visualization
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Receptor Preparation: Utilize membrane preparations from a stable cell line (e.g., CHO-K1 or HEK293) recombinantly expressing the human 5-HT₂A receptor.[17]
-
Assay Buffer: Prepare a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.
-
Radioligand: Use a 5-HT₂A selective antagonist radioligand, typically [³H]ketanserin, at a concentration near its dissociation constant (K₋).[16][18]
-
Competition Setup: In a 96-well plate, add the receptor membranes, the radioligand, and a range of concentrations of the unlabeled test compound (TMA or LSD).
-
Nonspecific Binding: To determine nonspecific binding, a parallel set of wells should contain a high concentration of a non-radiolabeled antagonist (e.g., 1 µM Ketanserin).[18]
-
Incubation: Incubate the plates for a set time (e.g., 60 minutes) at room temperature to allow the binding to reach equilibrium.[18]
-
Harvesting: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filter mats (e.g., GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to minimize nonspecific binding.
-
Measurement: Measure the radioactivity trapped on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. The IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined. The Kᵢ is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.
Protocol 2: In Vitro Functional Assay (Calcium Mobilization)
This assay measures the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of a compound by quantifying the increase in intracellular calcium concentration following 5-HT₂A receptor activation.[19][20]
Step-by-Step Methodology:
-
Cell Culture: Plate cells stably expressing the human 5-HT₂A receptor (e.g., HEK293) in a 96-well, black-walled, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This dye exhibits a large increase in fluorescence upon binding to free Ca²⁺.
-
Compound Preparation: Prepare serial dilutions of the test compounds (TMA and LSD) in a suitable assay buffer.
-
Measurement: Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence of each well.
-
Compound Addition: Add the prepared compound dilutions to the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity reflects the mobilization of intracellular calcium. Determine the peak fluorescence response for each compound concentration. Plot the response against the log concentration of the agonist to generate a dose-response curve. From this curve, the EC₅₀ and Eₘₐₓ values can be calculated using non-linear regression. The efficacy (Eₘₐₓ) is often expressed relative to a reference full agonist, such as serotonin.
Protocol 3: In Vivo Head-Twitch Response (HTR) in Mice
The head-twitch response (HTR) in rodents is a rapid, spasmodic head rotation that is a well-established behavioral proxy for 5-HT₂A receptor activation and is predictive of hallucinogenic potential in humans.[21][22][23]
Step-by-Step Methodology:
-
Animal Model: Use male C57BL/6J mice, as this strain is known to exhibit a robust HTR.[24]
-
Acclimation: Acclimate the mice to the testing environment (e.g., a standard transparent observation chamber) for at least 30 minutes before drug administration to reduce novelty-induced stress.
-
Drug Administration: Administer the test compound (TMA or LSD) or vehicle control via intraperitoneal (i.p.) injection. Doses should be selected based on known potencies (e.g., 0.05-0.4 mg/kg for LSD; higher doses for TMA).[23]
-
Observation Period: Immediately after injection, place the mouse back into the observation chamber and record its behavior for a specified period (e.g., 30-60 minutes).[25]
-
Quantification: A trained observer, blind to the experimental conditions, should count the number of head twitches. Alternatively, automated video tracking systems with machine learning algorithms can be used for more objective quantification.[24]
-
Data Analysis: Compare the frequency of head twitches in the drug-treated groups to the vehicle-treated group. A dose-dependent increase in HTR frequency is indicative of 5-HT₂A receptor agonist activity.[23] The potency of a compound is reflected in the dose required to elicit a significant HTR.
Conclusion: Potency as a Defining Pharmacological Feature
The comparative analysis of this compound (TMA) and LSD provides a compelling illustration of how subtle changes in molecular structure can lead to dramatic differences in pharmacological activity. While both compounds are classified as 5-HT₂A receptor agonists, LSD's high affinity and potent partial agonism at this receptor result in profound psychoactive effects at doses thousands of times lower than TMA.[3][26] TMA's significantly lower affinity for the 5-HT₂A receptor necessitates a much higher dose to achieve psychedelic effects. This guide underscores the critical importance of integrating in vitro binding and functional data with in vivo behavioral assays to build a comprehensive understanding of a compound's pharmacological profile. These foundational experimental approaches remain the bedrock of modern drug discovery and neuroscience research.
References
-
Cussac, D., et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39-59. [Link]
-
Technological Networks. (2022). Scientists discover multiple pathways of the 5HT2a receptor activated by psychedelics. Neuroscience News & Research. [Link]
-
Passie, T., et al. (2008). The pharmacology of lysergic acid diethylamide: a review. CNS Neuroscience & Therapeutics, 14(4), 295-314. [Link]
-
Berg, C. (2020). This Is Your Brain's 5-HT2A Receptors on LSD or Psilocybin. Psychology Today. [Link]
-
National Institute on Drug Abuse. (n.d.). Mechanistic insights into LSD actions at 5-HT2A serotonin receptors. Grantome. [Link]
-
Definium Therapeutics. (n.d.). Rerouting Minds With LSD. [Link]
-
De Gregorio, D., et al. (2021). d-Lysergic Acid Diethylamide (LSD) as a Model of Psychosis: Mechanism of Action and Pharmacology. Biomolecules, 11(11), 1667. [Link]
-
Wikipedia. (n.d.). 5-HT2A receptor. [Link]
-
Wikipedia. (n.d.). LSD. [Link]
-
Passie, T., et al. (2008). The Pharmacology of Lysergic Acid Diethylamide: A Review. CNS Neuroscience & Therapeutics, 14(4), 295-314. [Link]
-
Wikipedia. (n.d.). Mescaline. [Link]
-
ResearchGate. (n.d.). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2AR. [Link]
-
Drugs.com. (2023). LSD (Acid): Effects, Hazards & Extent of Use. [Link]
-
Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service. [Link]
-
Kolaczynska, K. E., et al. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology, 13, 833326. [Link]
-
Wikipedia. (n.d.). Substituted mescaline analogue. [Link]
-
Wikipedia. (n.d.). Head-twitch response. [Link]
-
G. J. M. van der A, et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Analytical Biochemistry, 283(2), 233-240. [Link]
-
Papac, N., & Fantegrossi, W. E. (2021). Molecular and Functional Imaging Studies of Psychedelic Drug Action in Animals and Humans. Molecules, 26(11), 3173. [Link]
-
Kolaczynska, K. E., et al. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology. [Link]
-
Grokipedia. (n.d.). Head-twitch response. [Link]
-
Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay. [Link]
-
Halberstadt, A. L., & Geyer, M. A. (2013). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Psychopharmacology, 227(4), 727-739. [Link]
-
Kolaczynska, K. E., et al. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. edoc. [Link]
-
Dong, C., et al. (2021). Psychedelic-Inspired Drug Discovery Using an Engineered Biosensor. Cell, 184(10), 2779-2792.e18. [Link]
-
Glatfelter, G. C., et al. (2020). Investigation of the Structure−Activity Relationships of Psilocybin Analogues. ACS Omega, 5(50), 32677-32685. [Link]
-
Klein, A. H., et al. (2022). Rapid, Open-Source, and Automated Quantification of the Head Twitch Response in C57BL/6J Mice Using DeepLabCut and Simple Behavioral Analysis. ACS Chemical Neuroscience, 13(15), 2314-2325. [Link]
-
Knight, A. R., et al. (2004). Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors. Naunyn-Schmiedeberg's Archives of Pharmacology, 370(2), 114-123. [Link]
-
Fantegrossi, W. E., et al. (2005). Serotonergic and dopaminergic distinctions in the behavioral pharmacology of (±)-1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI) and lysergic acid diethylamide (LSD). Psychopharmacology, 181(3), 493-504. [Link]
-
Wikipedia. (n.d.). 3,4,5-Trimethoxyamphetamine. [Link]
-
Grokipedia. (n.d.). 3,4,5-Trimethoxyamphetamine. [Link]
-
Marek, G. J., & Aghajanian, G. K. (1998). LSD and the phenethylamine hallucinogen DOI are potent partial agonists at 5-HT2A receptors on interneurons in rat piriform cortex. The Journal of Pharmacology and Experimental Therapeutics, 287(1), 332-341. [Link]
Sources
- 1. 3,4,5-Trimethoxyamphetamine - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. LSD - Wikipedia [en.wikipedia.org]
- 4. The Pharmacology of Lysergic Acid Diethylamide: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LSD (Acid): Effects, Hazards & Extent of Use - Drugs.com [drugs.com]
- 6. This Is Your Brain’s 5-HT2A Receptors on LSD or Psilocybin | Psychology Today [psychologytoday.com]
- 7. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 8. Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. LSD and the phenethylamine hallucinogen DOI are potent partial agonists at 5-HT2A receptors on interneurons in rat piriform cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The pharmacology of lysergic acid diethylamide: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Scaline - Wikipedia [en.wikipedia.org]
- 16. Serotonergic and dopaminergic distinctions in the behavioral pharmacology of (±)-1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI) and lysergic acid diethylamide (LSD) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reactionbiology.com [reactionbiology.com]
- 18. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 19. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Head-twitch response - Wikipedia [en.wikipedia.org]
- 23. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. grokipedia.com [grokipedia.com]
- 26. Mescaline - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies Against Phenethylamines
For researchers and drug development professionals, the accurate detection of phenethylamines is a cornerstone of toxicology, pharmacology, and clinical diagnostics. The primary challenge in this field lies not in detection itself, but in achieving specificity. Phenethylamines are a broad class of compounds sharing a common chemical backbone, leading to significant potential for antibody cross-reactivity in immunoassays.[1] This guide provides an in-depth comparison of antibody performance, supported by experimental data, and outlines a robust methodology for conducting cross-reactivity studies in your own lab.
The Immunological Challenge: Structure Dictates Specificity
The core structure of phenethylamine consists of a benzene ring attached to an ethylamine group.[1][2] Modifications to this backbone—such as substitutions on the phenyl ring or the amino group—give rise to a vast family of compounds, including amphetamine, methamphetamine, and designer drugs like MDMA ("Ecstasy").[1]
An antibody's specificity is fundamentally determined by the structure of the immunogen used to generate it.[3] The way the hapten (the small phenethylamine molecule) is conjugated to a larger carrier protein dictates which parts of the molecule are exposed to the immune system and thus become the primary epitopes for antibody recognition.
This structure-specificity relationship is the root cause of the cross-reactivity issues that plague many commercial immunoassays.[3]
Monoclonal vs. Polyclonal Antibodies: A Strategic Choice
The choice between monoclonal and polyclonal antibodies is critical for assay development and performance.
-
Monoclonal Antibodies (mAbs): Produced by a single B-cell clone, mAbs recognize a single, specific epitope.[5][6][7] This results in high specificity and excellent batch-to-batch consistency, which is crucial for reproducible diagnostic tests.[7][8] However, if that single epitope is altered or masked, the antibody may fail to bind.[6]
-
Polyclonal Antibodies (pAbs): This is a heterogeneous mixture of antibodies from different B-cell clones, recognizing multiple epitopes on the same antigen.[5][6][9] This multi-epitope recognition can lead to a more robust signal and greater tolerance for minor changes in the antigen's structure.[8] The trade-off is often lower specificity and higher potential for cross-reactivity and batch-to-batch variability.[6]
For screening assays where detecting a class of compounds is the goal, polyclonal antibodies can be advantageous. For highly specific, quantitative assays, monoclonal antibodies are typically preferred.[8]
Comparative Analysis of Immunoassay Performance
Numerous studies have evaluated commercial immunoassay kits, revealing significant variability in their cross-reactivity profiles. A single drug concentration can yield positive results on one assay and negative on another, underscoring the need for careful validation.[10]
For example, a study of 42 amphetamine-like drugs tested against three common immunoassays found that between 34% and 46% of the drugs tested positive at a high concentration (20,000 ng/mL).[11] The assays showed differential detection; for instance, only the CEDIA assay detected piperazines well, while only the EMIT assay cross-reacted with the 2C class of phenethylamines.[11]
Below is a summary of cross-reactivity data for selected compounds from a study using a specific enzyme-linked immunosorbent assay (ELISA) kit, demonstrating how structurally similar compounds can yield vastly different results.
Table 1: Example Cross-Reactivity of an Amphetamine-Specific ELISA (Data synthesized from Apollonio et al., 2007)[12][13]
| Compound | Class/Type | Concentration Tested | % Cross-Reactivity (vs. d-amphetamine) |
| d-Amphetamine | Target Analyte | 50 ng/mL | 100% |
| MDA | Designer Analogue | 50 ng/mL | 282% |
| PMA | Designer Analogue | 50 ng/mL | 265% |
| 4-MTA | Designer Analogue | 50 ng/mL | 280% |
| Phentermine | Common Substance | 50 ng/mL | 61% |
| 2C-B | Designer Analogue | 50 ng/mL | Not Reported |
| Phenylethylamine | Putrefactive Amine | 50 ng/mL | Not Reported |
Table 2: Example Cross-Reactivity of a Methamphetamine-Specific ELISA (Data synthesized from Apollonio et al., 2007)[12][13]
| Compound | Class/Type | Concentration Tested | % Cross-Reactivity (vs. d-methamphetamine) |
| d-Methamphetamine | Target Analyte | 50 ng/mL | 100% |
| MDMA ("Ecstasy") | Designer Analogue | 50 ng/mL | 73% |
| Pseudoephedrine | Common Substance | 50 ng/mL | 19% |
| MDEA | Designer Analogue | 50 ng/mL | 18% |
| Ephedrine | Common Substance | 50 ng/mL | 9% |
| MBDB | Designer Analogue | 50 ng/mL | 8% |
These tables clearly illustrate that an assay designed for amphetamine can react more strongly with other designer analogues like MDA and PMA than with its target analyte.[12][13] Similarly, the methamphetamine assay shows significant cross-reactivity with MDMA and common over-the-counter substances like pseudoephedrine.[12][13] This highlights the danger of false positives in unconfirmed screening results.[13]
Experimental Workflow: A Self-Validating Protocol for Cross-Reactivity Testing
To objectively assess an antibody's performance, a standardized cross-reactivity study is essential. The competitive ELISA is the gold-standard format for this purpose.[14][15] In this setup, the free drug in the sample competes with a fixed amount of enzyme-labeled drug for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the drug in the sample.[13][14]
Step-by-Step Protocol
This protocol describes a method to determine the percent cross-reactivity of various compounds against a primary target analyte (e.g., d-amphetamine).
Materials:
-
Microplate pre-coated with a specific anti-phenethylamine antibody
-
Primary target analyte standard (e.g., d-amphetamine)
-
Test compounds (structurally related phenethylamines, metabolites, etc.)
-
Enzyme-drug conjugate (e.g., HRP-amphetamine)
-
Assay buffer (e.g., PBS with bovine serum albumin)[16]
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
TMB Substrate Solution
-
Stop Solution (e.g., 1N H₂SO₄)
-
Microplate reader (450 nm)[14]
Procedure:
-
Preparation of Standards and Test Compounds:
-
Causality: Accurate standard curves are the foundation of any quantitative immunoassay. Serial dilutions establish the dynamic range of the assay.
-
a. Prepare a stock solution of the primary target analyte (e.g., 1000 ng/mL). Create a standard curve by performing serial dilutions (e.g., 100, 50, 25, 12.5, 6.25, 0 ng/mL) in assay buffer.[13]
-
b. For each test compound, prepare a range of concentrations. The concentrations should be chosen to elicit a response between 20% and 80% inhibition of the maximum signal. This often requires testing a broad range initially (e.g., 1 to 100,000 ng/mL).[17]
-
-
Assay Execution:
-
Causality: Running all samples and standards in duplicate or triplicate is essential for statistical validity and identifying outliers.
-
a. To the appropriate wells of the antibody-coated plate, add 25 µL of each standard or test compound dilution.
-
b. Add 100 µL of the enzyme-drug conjugate to every well.
-
c. Gently shake the plate and incubate for a specified time (e.g., 60 minutes) at room temperature. This allows for the competitive binding reaction to reach equilibrium.
-
d. Discard the contents of the plate and wash 4-5 times with Wash Buffer. This step is critical to remove unbound conjugate, as any remainder will contribute to background signal and reduce accuracy.[18]
-
e. Add 100 µL of TMB Substrate to each well and incubate in the dark (e.g., 15-20 minutes). The enzyme on the bound conjugate will catalyze a color change.
-
f. Add 50 µL of Stop Solution to each well to halt the reaction. The color will change from blue to yellow.
-
g. Read the absorbance at 450 nm within 15 minutes.
-
-
Data Analysis and Calculation:
-
Causality: The IC50 value represents the concentration of a drug that is required to inhibit 50% of the signal from the enzyme conjugate. It is the most common metric for comparing the relative potency and cross-reactivity of different compounds in competitive immunoassays.
-
a. Average the duplicate absorbance readings for each point.
-
b. Generate a standard curve for the primary analyte by plotting the absorbance (or %B/B₀) against the log of the concentration. B is the absorbance of a standard and B₀ is the absorbance of the zero standard.
-
c. Determine the IC50 (concentration causing 50% inhibition) for the primary target analyte from its standard curve.
-
d. Similarly, determine the IC50 for each test compound.
-
e. Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Primary Analyte / IC50 of Test Compound) x 100
-
Understanding the Structural Basis of Cross-Reactivity
The degree of cross-reactivity is directly related to how well a compound's three-dimensional shape mimics the epitope recognized by the antibody. Minor changes can dramatically alter binding affinity.
As shown in the diagram, amphetamine adds an alpha-methyl group to the core structure. Methamphetamine further adds a methyl group to the nitrogen, making it a secondary amine. MDMA adds both of these plus a methylenedioxy group to the phenyl ring. These modifications, particularly around the amine group and the alpha-carbon, are critical for antibody recognition and are often the source of cross-reactivity. For example, an antibody raised against methamphetamine may still recognize the core structure present in amphetamine and MDMA, leading to the cross-reactivity values seen in Table 2.
Conclusion
The specificity of antibodies against phenethylamines is a complex but manageable challenge. It requires a deep understanding of the relationship between immunogen design, antibody characteristics, and the subtle structural differences among target analytes. No immunoassay is perfect, and preliminary screening results should always be interpreted with caution and confirmed with a more specific method like gas or liquid chromatography-mass spectrometry (GC-MS or LC-MS).[14][15] By employing robust, self-validating protocols like the one detailed here, researchers can confidently characterize the performance of their antibodies and ensure the accuracy and reliability of their data.
References
-
Apollonio, L. G., et al. (2007). "Matrix effect and cross-reactivity of select amphetamine-type substances, designer analogues, and putrefactive amines using the Bio-Quant direct ELISA presumptive assays for amphetamine and methamphetamine." Journal of Analytical Toxicology, 31(4), 208–213. Available at: [Link]
-
Creative Diagnostics. (n.d.). "Immunoassay for Phenethylamines of the 2C and DO Sub-Families - Patent 2835648." European Patent Office. Available at: [Link]
-
Petrie, M., et al. (2014). "Cross-reactivity studies and predictive modeling of 'Bath Salts' and other amphetamine-type stimulants with amphetamine screening immunoassays." Clinical Biochemistry, 47(4-5), 305-312. Available at: [Link]
-
Inaba, D. S. (1990). "Cross-Reactivity of Amphetamine Analogues with Roche Abuscreen Radioimmunoassay Reagents." Journal of Analytical Toxicology, 14(1), 59-61. Available at: [Link]
-
Suttijitpaisal, P., & Ratanabanangkoon, K. (1992). "Immunoassays of amphetamines: immunogen structure vs antibody specificity." Asian Pacific Journal of Allergy and Immunology, 10(2), 159-64. Available at: [Link]
-
Apollonio, L. G., et al. (2007). "Matrix Effect and Cross-Reactivity of Select Amphetamine-Type Substances, Designer Analogues, and Putrefactive Amines using the Bio-Quant Direct ELISA." Journal of Analytical Toxicology. Available at: [Link]
-
Shakleya, D. M., et al. (2015). "Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits." Journal of Analytical Toxicology, 39(2), 144-151. Available at: [Link]
-
Nakanishi, K., et al. (2012). "Cross-reactivities of various phenethylamine-type designer drugs to immunoassays for amphetamines..." Forensic Science International, 217(1-3), 174-81. Available at: [Link]
-
Suttijitpaisal, P., & Ratanabanangkoon, K. (1992). "Immunoassays of amphetamines: immunogen structure vs antibody specificity." PubMed. Available at: [Link]
-
Manerba, M., et al. (2016). "ELISA Detection of 30 New Amphetamine Designer Drugs in Whole Blood, Urine and Oral Fluid using Neogen." Journal of Analytical & Bioanalytical Techniques. Available at: [Link]
-
Kim, M. S., et al. (2023). "Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor." Biomolecules & Therapeutics, 31(1), 79-88. Available at: [Link]
-
Nesbitt, P., et al. (2015). "Immunoassay cross-reactivity of phenylephrine and methamphetamine." Pharmacotherapy, 35(2), 229-33. Available at: [Link]
-
Przybylska, A., et al. (2023). "Comparison of Sensitivity and Specificity of Commercial Amphetamine Tests." Toxics, 11(3), 249. Available at: [Link]
-
Przybylska, A., et al. (2023). "Comparison of Sensitivity and Specificity of Commercial Amphetamine Tests." MDPI. Available at: [Link]
-
Cusabio. (n.d.). "ELISA Sample Preparation Protocol." Available at: [Link]
-
Boster Biological Technology. (n.d.). "Monoclonal vs Polyclonal Antibodies: Key Differences & Uses." Available at: [Link]
-
Spiehler, V., et al. (2009). "Choice of an ELISA Assay for Screening Postmortem Blood for Amphetamine and/or Methamphetamine." Journal of Analytical Toxicology, 33(7), 377-382. Available at: [Link]
-
Wikipedia. (n.d.). "Phenethylamine." Available at: [Link]
-
Cunderlikova, B., et al. (2018). "Two immunoassays for the detection of 2C-B and related hallucinogenic phenethylamines." Talanta, 188, 518-524. Available at: [Link]
-
Itoh, Y., et al. (1987). "Immunoassay for methamphetamine with a new antibody." Journal of Pharmacobio-Dynamics, 10(10), 536-44. Available at: [Link]
-
Assay Genie. (2023). "Polyclonal Vs Monoclonal antibodies: Key features." Available at: [Link]
-
Kim, M. S., et al. (2022). "Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor." PubMed. Available at: [Link]
-
Sino Biological. (n.d.). "Monoclonal vs Polyclonal Antibodies." Available at: [Link]
-
Antibody Research Corporation. (2024). "Monoclonal vs. Polyclonal Antibodies: How to Choose the Best Option for Your Research." Available at: [Link]
-
Creative Diagnostics. (n.d.). "Direct ELISA Experimental Protocol." Available at: [Link]
-
Abbexa. (n.d.). "Methamphetamine ELISA Kit." Available at: [Link]
-
Kafle, A., et al. (2023). "Evaluating the Sensitivity, Selectivity, and Cross-reactivity of Lateral Flow Immunoassay Xylazine Test Strips." ChemRxiv. Available at: [Link]
-
Creative Diagnostics. (n.d.). "Phenylethylamine Antibodies." Available at: [Link]
-
Kintz, P., et al. (2002). "Structural elucidation of an uncommon phenylethylamine analogue in urine responsible for discordant amphetamine immunoassay results." Journal of Chromatography B, 767(2), 241-6. Available at: [Link]
-
Berlina, A. N., et al. (2023). "Post-Assay Chemical Enhancement for Highly Sensitive Lateral Flow Immunoassays: A Critical Review." Biosensors, 13(9), 866. Available at: [Link]
-
Wu, C., et al. (2021). "Investigating conjugated polymer nanoparticle formulations for lateral flow immunoassays." RSC Advances, 11(48), 30206-30214. Available at: [Link]
-
Albright, D., et al. (2024). "Understanding sensitivity and cross-reactivity of xylazine lateral flow immunoassay test strips for drug checking applications." Drug Testing and Analysis, 16(9), 942-947. Available at: [Link]
Sources
- 1. Phenethylamine - Wikipedia [en.wikipedia.org]
- 2. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunoassays of amphetamines: immunogen structure vs antibody specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apjai-journal.org [apjai-journal.org]
- 5. bosterbio.com [bosterbio.com]
- 6. sinobiological.com [sinobiological.com]
- 7. Monoclonal vs. Polyclonal Antibodies | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. antibodyresearch.com [antibodyresearch.com]
- 9. assaygenie.com [assaygenie.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Cross-reactivity studies and predictive modeling of "Bath Salts" and other amphetamine-type stimulants with amphetamine screening immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Matrix effect and cross-reactivity of select amphetamine-type substances, designer analogues, and putrefactive amines using the Bio-Quant direct ELISA presumptive assays for amphetamine and methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. resources.novusbio.com [resources.novusbio.com]
- 16. iris.uniss.it [iris.uniss.it]
- 17. academic.oup.com [academic.oup.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
Topic: Comparative Analysis of Synthetic and Natural 1-(3,4,5-Trimethoxyphenyl)ethanamine
An In-Depth Comparative Guide for Researchers and Drug Development Professionals
A Note from the Senior Application Scientist: The compound 1-(3,4,5-Trimethoxyphenyl)ethanamine, known in scientific literature as α-methylmescaline or 3,4,5-trimethoxyamphetamine (TMA), is a powerful psychoactive substance.[1][2] It is crucial to clarify from the outset that TMA is recognized almost exclusively as a compound of synthetic origin. It is the alpha-methylated structural analog of mescaline, the well-known natural phenethylamine.[2][3]
Unlike mescaline, which is found in significant quantities in cacti such as Peyote (Lophophora williamsii) and San Pedro (Echinopsis pachanoi), TMA is not a known major constituent of any plant species.[4][5][6] Therefore, a direct comparison between "synthetic TMA" and "natural TMA" is not currently feasible.
This guide will, in the spirit of the user's request, provide a robust comparative analysis between synthetic this compound (TMA) and the class of naturally-sourced psychoactive phenethylamines , for which mescaline serves as the quintessential example. This approach will provide researchers with a critical framework for understanding the profound differences between a single, lab-derived molecule and a complex, botanically-derived alkaloid mixture.
Part 1: The Profile of a Synthetic Agent: this compound (TMA)
Synthetic production offers unparalleled control over the molecular structure and purity of the final product. This control is the cornerstone of modern pharmacology, allowing for precise dose-response studies and mechanistic investigation. TMA is a classic example of a compound designed through chemical synthesis to explore structure-activity relationships, building upon the foundational structure of mescaline.[3]
Chemical Synthesis: A Controlled and Predictable Pathway
The most common laboratory synthesis of TMA begins with 3,4,5-trimethoxybenzaldehyde. The key transformation involves forming a carbon-carbon bond and introducing the amine functionality. A well-established route proceeds through a nitrostyrene intermediate, which is then reduced to the final amine.
Experimental Protocol: Synthesis of this compound (TMA)
Objective: To synthesize TMA from 3,4,5-trimethoxybenzaldehyde via a nitrostyrene intermediate. This two-step process is chosen for its reliability and the relative stability of the intermediate.
Step 1: Synthesis of 1-(3,4,5-trimethoxyphenyl)-2-nitropropene
-
Rationale: A Henry condensation between the aldehyde and nitroethane creates the carbon backbone of the target molecule. The resulting nitroalkene is a stable, crystalline intermediate that can be purified before the final reduction.
-
Procedure:
-
In a round-bottom flask, dissolve 20g of 3,4,5-trimethoxybenzaldehyde in 40 mL of nitroethane.
-
Add 1.5 g of anhydrous ammonium acetate as a catalyst.
-
Heat the solution on a steam bath for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Remove the excess nitroethane under reduced pressure.
-
The residual oil is dissolved in a minimal amount of hot methanol and allowed to cool. The nitrostyrene will crystallize as yellow needles.[7]
-
Filter the crystals, wash with cold methanol, and air dry.
-
Step 2: Reduction of the Nitrostyrene to this compound (TMA)
-
Rationale: A powerful reducing agent like Lithium Aluminum Hydride (LAH) is required to reduce both the nitro group and the carbon-carbon double bond to form the saturated amine. This is a highly exothermic and hazardous reaction that requires strict anhydrous conditions and careful execution in a fume hood.
-
Procedure:
-
Set up a dry, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).
-
Suspend 4g of LAH in 250 mL of anhydrous diethyl ether or tetrahydrofuran (THF) with vigorous stirring.
-
Dissolve 4.8 g of the purified 1-(3,4,5-trimethoxyphenyl)-2-nitropropene from Step 1 in 150 mL of anhydrous ether/THF and add it dropwise to the LAH suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, maintain reflux for an additional 24 hours to ensure the reaction goes to completion.
-
Cool the flask in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water until a granular precipitate forms.
-
Filter the mixture and wash the precipitate thoroughly with ether/THF.
-
Combine the organic filtrates, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield crude TMA freebase.
-
The product can be purified by vacuum distillation or by conversion to its hydrochloride salt, which can be recrystallized.
-
Physicochemical & Pharmacological Profile of Synthetic TMA
The synthetic origin of TMA dictates its key characteristics, which are summarized in the table below.
| Parameter | Synthetic this compound (TMA) | Causality & Significance for Researchers |
| Purity | High (>98-99% achievable with purification). | Essential for accurate dose-response curves and receptor binding assays. Ensures observed effects are from TMA itself. |
| Impurity Profile | Consists of known starting materials, reagents, and reaction by-products (e.g., unreacted nitrostyrene).[8][][10] | A defined impurity profile is required by regulatory bodies. It allows for toxicological assessment of all components in the sample. |
| Stereochemistry | Produced as a racemic mixture (50/50 R- and S-enantiomers) due to the achiral nature of the synthesis. | The two enantiomers may have different pharmacological activities and metabolic fates. Chiral separation may be required for advanced studies. |
| Pharmacology | Acts as a serotonin 5-HT2A and 5-HT2C receptor agonist.[1] It is roughly twice as potent as mescaline in humans and animal models.[3] | The α-methyl group increases potency compared to mescaline, likely due to altered receptor affinity and/or metabolic stability. |
Part 2: The Profile of a Natural Product: Psychoactive Phenethylamine Alkaloids
Natural products exist as components within a complex biological matrix. Their properties are the result of enzymatic biosynthesis and evolutionary pressures within the source organism. For psychoactive cacti, the primary phenethylamine is mescaline, but it is always accompanied by a suite of other, structurally related alkaloids.[6]
Natural Sourcing & Extraction
The concentration and composition of alkaloids in cacti are highly variable, depending on the species, age, and environmental conditions.[6] Extraction protocols are designed to isolate the total alkaloid fraction from the plant material.
Experimental Protocol: General Acid-Base Extraction of Alkaloids from Cacti
Objective: To extract the total alkaloid fraction from dried cactus material (e.g., Echinopsis pachanoi).
-
Rationale: This protocol leverages the basicity of the amine functional group. The alkaloids are soluble in organic solvents as a freebase but will move into an acidic aqueous layer as a salt, separating them from non-basic plant components.
-
Procedure:
-
Pulverize dried cactus material to a fine powder.
-
Macerate the powder in an organic solvent like methanol or ethanol for 24-48 hours to extract the alkaloids and other metabolites.
-
Filter the plant material and evaporate the solvent to obtain a crude resinous extract.
-
Dissolve the resin in an acidic aqueous solution (e.g., dilute acetic acid or hydrochloric acid). This protonates the alkaloids, making them water-soluble.
-
Perform a "defatting" step by washing the acidic solution with a non-polar organic solvent (e.g., hexane or dichloromethane) to remove oils and other non-basic compounds. Discard the organic layer.
-
Basify the aqueous solution to a pH > 10 with a strong base (e.g., sodium hydroxide). This deprotonates the alkaloid salts, converting them back to their water-insoluble freebase form.
-
Extract the basified solution multiple times with a non-polar organic solvent (e.g., dichloromethane or toluene). The alkaloids will now partition into the organic layer.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield the crude total alkaloid fraction.
-
The "Entourage Effect": A Paradigm of Complexity
A crucial concept when comparing synthetic and natural substances is the "entourage effect".[11] This hypothesis suggests that the biological activity of the main psychoactive component (e.g., mescaline) is modulated by the presence of other minor compounds, such as other phenethylamines and tetrahydroisoquinolines found in the cactus.[11][12] This can result in a subjective and physiological experience that is distinct from that of the pure, isolated compound.
Caption: The Entourage Effect: Minor alkaloids may modulate receptor binding or produce their own effects.
Part 3: Head-to-Head: A Comparative Framework
The decision to use a synthetic compound versus a natural extract must be driven by the research question. The following table and analytical workflow provide a clear basis for this decision.
Data Summary: Synthetic TMA vs. Natural Phenethylamine Extract
| Feature | Synthetic TMA | Natural Extract (e.g., from E. pachanoi) |
| Origin | Laboratory Synthesis | Botanical (Cactus) |
| Primary Component | This compound | 3,4,5-Trimethoxyphenethylamine (Mescaline) |
| Purity/Composition | Single, highly pure compound (>98%) | Complex mixture of dozens of alkaloids; variable purity. |
| Key Co-Constituents | Known synthetic by-products. | Other phenethylamines, tetrahydroisoquinolines, etc. |
| Stereochemistry | Racemic (R/S mixture) | Biosynthesized as single enantiomers (though some may racemize during extraction).[13] |
| Potency | High (Dose: ~100-250 mg) | Moderate (Mescaline Dose: 200-400 mg); overall potency depends on concentration.[5][14] |
| Research Application | Mechanistic studies, receptor pharmacology, dose-response analysis. | Ethnobotanical research, "entourage effect" studies, traditional preparation analysis. |
Analytical Workflow for Differentiation and Characterization
Distinguishing between a pure synthetic product and a complex natural extract is straightforward with modern analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is an invaluable tool for this purpose.
Caption: Analytical workflow using GC-MS to differentiate synthetic and natural samples based on their chemical fingerprint.
Experimental Protocol: GC-MS Impurity & Compositional Profiling
Objective: To analyze and compare the chemical composition of a synthetic TMA sample and a natural cactus alkaloid extract.
-
Rationale: GC-MS separates volatile compounds based on their boiling point and polarity, and then fragments and identifies them based on their mass-to-charge ratio. This provides a chemical "fingerprint" of the sample.
-
Procedure:
-
Prepare samples: Dissolve a small amount (~1 mg/mL) of the synthetic TMA and the crude natural extract in a suitable solvent like methanol. Derivatization (e.g., with trifluoroacetic anhydride) may be required to improve the chromatography of the amines.
-
Injection: Inject 1 µL of each sample into the GC-MS instrument equipped with a non-polar capillary column (e.g., DB-5ms).
-
GC Program: Use a temperature gradient (e.g., start at 100°C, ramp to 280°C) to separate the components over time.
-
MS Detection: Operate the mass spectrometer in full scan mode to collect mass spectra for all eluting peaks.
-
Data Analysis:
-
Synthetic TMA: The chromatogram should show one dominant peak corresponding to TMA. Any minor peaks can be identified by comparing their mass spectra to libraries and known synthesis by-products.
-
Natural Extract: The chromatogram will display a complex series of peaks. The largest peak will likely be mescaline. Other peaks can be tentatively identified as other known cactus alkaloids by comparing their mass spectra and retention times to reference standards or library data. The overall pattern is the "alkaloid fingerprint."
-
-
Part 4: Conclusion and Recommendations for the Researcher
The distinction between a synthetic compound like this compound (TMA) and a natural phenethylamine extract is not merely academic; it is fundamental to the design and interpretation of scientific research.
-
For investigating the specific molecular mechanisms, receptor interactions, and dose-dependent effects of TMA, the use of a highly purified, well-characterized synthetic standard is non-negotiable. This is the only way to ensure that the observed biological activity is attributable to TMA alone.
-
For exploring the holistic effects of traditional psychedelic plants, understanding potential synergistic or modulatory interactions between alkaloids (the "entourage effect"), or validating ethnobotanical knowledge, a well-characterized natural extract is the only appropriate material.
In both cases, rigorous analytical characterization is paramount. The identity, purity, and composition of any test article—synthetic or natural—must be thoroughly understood and reported to ensure that research is transparent, reproducible, and scientifically valid.
References
- Shulgin, A. T. (1978). Psychotomimetic Drugs: Structure-Activity Relationships. In Stimulants (pp. 243-333). Springer, Boston, MA.
-
Chegg.com. (2019). Solved Mescaline or 3,4,5-trimethoxyphenethylamine is a. Available at: [Link]
-
Rhodium. (n.d.). The Synthesis of a New Homologue of Mescaline. Available at: [Link]
-
Designer-drug.com. (n.d.). Syntheses of mescaline. Available at: [Link]
-
Wikipedia. (n.d.). Mescaline. Available at: [Link]
-
Student files archive. (2013). #96 M; mescaline; 3,4,5-trimethoxyphenethylamine. Available at: [Link]
- Cassels, B. K., & Sáez-Briones, P. (2018). Dark Classics in Chemical Neuroscience: Mescaline. ACS Chemical Neuroscience, 9(10), 2448-2458.
- Halberstadt, A. L., et al. (2019). Comparison of the behavioral effects of mescaline analogs using the head twitch response in mice. Psychopharmacology, 236(5), 1645-1655.
-
PubChem. (n.d.). Mescaline. National Center for Biotechnology Information. Available at: [Link]
-
Psychedelic Spotlight. (2021). Synthetic vs. Natural Psychedelics: What's the Difference and Does It Matter?. Available at: [Link]
- Kringstad, R., & Nordal, A. (1975). Cactus alkaloids. XLII: 3,4-dimethoxy-beta-phenethylamine and heliamine from the Mexican cereoid Backebergia militaris. Phytochemistry, 14(8), 1868-1870.
-
Biotech Spain. (2023). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available at: [Link]
- Halberstadt, A. L., et al. (2019). Comparison of the behavioral effects of mescaline analogs using the head twitch response in mice. Neuropsychopharmacology, 44(Suppl 1), S106.
-
Wikipedia. (n.d.). Phenethylamine. Available at: [Link]
- Ma, Y., et al. (2023). Natural or artificial: An example of topographic spatial distribution analysis of mescaline in cactus plants by matrix-assisted laser desorption/ionization mass spectrometry imaging. Frontiers in Plant Science, 14, 1119749.
- Volochnyuk, D. M., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4940.
- Verweij, A. M. (1989). A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes.
-
United Nations Office on Drugs and Crime. (2004). DRUG CHARACTERIZATION/ IMPURITY PROFILING. Available at: [Link]
- Carmo, H., et al. (2015). Pharmacokinetic and Pharmacodynamic Aspects of Peyote and Mescaline: Clinical and Forensic Repercussions. Current Drug Metabolism, 16(7), 562-572.
- Cassels, B. K. (2010). Alkaloids of the Cactaceae — The Classics. Alkaloids: Chemistry and Biology, 68, 37-67.
-
Filament Health. (2022). Natural vs. Synthetic Psilocybin: The Potency Problem. Available at: [Link]
-
Third Wave. (n.d.). What Differentiates Natural & Synthetic Psychedelics?. Available at: [Link]
- Nieto, C. T., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 855.
- Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(24), 11857-11911.
- Nieto, C. T., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 855.
- Kunalan, V., et al. (2013). A review of impurity profiling and synthetic route of manufacture of methylamphetamine, 3,4-methylenedioxymethylamphetamine, amphetamine, dimethylamphetamine and p-methoxyamphetamine.
- Neal, J. M. (1978). Isolation and identification of trace cactus alkaloids. Purdue e-Pubs.
- Kuznetsov, A. A., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
-
Rose Hill Life Sciences. (2023). How Natural Psilocybin Differs from Synthetic Psilocybin (and Why It Matters). Available at: [Link]
-
Waters. (n.d.). Synthetic Peptide Characterization and Impurity Profiling. Available at: [Link]
- Soto, E. M., et al. (2013). An alkaloid fraction extracted from the cactus Trichocereus terscheckii affects fitness in the cactophilic fly Drosophila buzzatii (Diptera: Drosophilidae). Biological Journal of the Linnean Society, 109(2), 342-353.
- Haberman, M., & Dedes, J. (2023). “The mushroom was more alive and vibrant”: Patient reports of synthetic versus organic forms of psilocybin. Journal of Psychedelic Studies, 7(2), 123-131.
-
WikiGenes. (n.d.). Mezcalin - 2-(3,4,5-trimethoxyphenyl)ethanamine. Available at: [Link]
-
The Drug Classroom. (2023). Synthesis of Adderall by Reductive Amination of P2P (1-phenyl-2-propanone) with NaBH3CN. YouTube. Available at: [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. biosynth.com [biosynth.com]
- 3. researchgate.net [researchgate.net]
- 4. chegg.com [chegg.com]
- 5. Mescaline - Wikipedia [en.wikipedia.org]
- 6. repositorio.uchile.cl [repositorio.uchile.cl]
- 7. The Synthesis of a New Homologue of Mescaline - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. biotech-spain.com [biotech-spain.com]
- 10. A review of impurity profiling and synthetic route of manufacture of methylamphetamine, 3,4-methylenedioxymethylamphetamine, amphetamine, dimethylamphetamine and p-methoxyamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Natural vs. Synthetic Psilocybin: The Potency Problem [filament.health]
- 12. Cactus alkaloids XLII: 3,4-dimethoxy-beta-phenethylamine and heliamine from the Mexican cereoid Backebergia militaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. #96 M; mescaline; 3,4,5-trimethoxyphenethylamine [studfile.net]
The Scaline Scaffold: A Comparative Guide to the Structure-Activity Relationship of Mescaline Analogs
For researchers, scientists, and drug development professionals navigating the intricate landscape of psychedelic pharmacology, understanding the nuanced relationship between molecular structure and biological activity is paramount. This guide provides an in-depth comparison of mescaline analogs, exploring how subtle chemical modifications dramatically alter their interaction with the primary psychedelic target, the serotonin 2A (5-HT2A) receptor, and their resulting in vivo potency. By synthesizing experimental data from receptor binding assays and behavioral pharmacology studies, we aim to elucidate the key principles governing the structure-activity relationship (SAR) of this fascinating class of phenethylamines.
The Mescaline Archetype: A Foundation for Psychedelic Exploration
Mescaline (3,4,5-trimethoxyphenethylamine), a naturally occurring psychedelic protoalkaloid found in the peyote cactus, serves as the foundational structure for a vast array of synthetic analogs.[1][2] Its psychedelic effects are primarily mediated by its activity as a partial agonist at the 5-HT2A receptor.[1][3] However, mescaline itself exhibits relatively modest affinity for this target, necessitating high doses to elicit a full psychedelic experience.[2] This has driven the exploration of structural modifications to enhance potency and modulate psychoactive properties. The core mescaline structure consists of a phenethylamine backbone with three methoxy groups at the 3, 4, and 5 positions of the phenyl ring. The subsequent sections of this guide will dissect how alterations to this scaffold impact its pharmacological profile.
Phenyl Ring Substitutions: The Key to Unlocking Potency
The substitution pattern on the phenyl ring is a critical determinant of a mescaline analog's activity. The position and nature of these substituents significantly influence 5-HT2A receptor affinity and functional potency.
The 2,5-Dimethoxy Motif: A Privileged Scaffold
While mescaline possesses a 3,4,5-trimethoxy substitution pattern, a significant number of potent psychedelic phenethylamines feature a 2,5-dimethoxy arrangement. This motif is present in well-known compounds like the "2C" series (e.g., 2C-B, 2C-I) and the "DOx" series (e.g., DOM, DOI). Research has shown that this 2,5-dimethoxy scaffold often confers higher affinity for the 5-HT2A receptor compared to the 3,4,5-trimethoxy pattern of mescaline.[4]
Homologation at the 4-Position: A Strategy for Potentiation
A key strategy for increasing the potency of mescaline analogs involves extending the alkoxy group at the 4-position of the phenyl ring. Replacing the 4-methoxy group with larger alkoxy groups, such as ethoxy (escaline) or propoxy (proscaline), leads to a significant increase in both 5-HT2A receptor binding affinity and in vivo potency, as measured by the head-twitch response (HTR) in mice.[5] This suggests that the 4-position substituent plays a crucial role in the ligand's interaction with the receptor binding pocket.
Side Chain Modifications: Fine-Tuning the Pharmacological Profile
Alterations to the ethylamine side chain of the mescaline scaffold provide another avenue for modulating pharmacological activity.
α-Methylation: Enhancing Potency and Duration
The addition of a methyl group at the alpha-carbon of the ethylamine side chain, creating an amphetamine analog, generally increases the potency and duration of action. For example, TMA (3,4,5-trimethoxyamphetamine) is more potent than mescaline. This is attributed to the α-methyl group providing steric hindrance to metabolism by monoamine oxidase (MAO), thereby increasing the bioavailability and duration of action of the compound.
N-Substitution: Exploring Further Chemical Space
While less common in classic mescaline analogs, substitution on the terminal amine group can also influence activity. N-benzylation of other phenethylamine psychedelics has been shown to dramatically increase 5-HT2A receptor affinity.[6] This area represents a frontier for the design of novel mescaline analogs with potentially unique pharmacological profiles.
Comparative Analysis of Mescaline Analogs: A Data-Driven Overview
To provide a clear and objective comparison, the following tables summarize the experimental data for key mescaline analogs.
In Vitro 5-HT2A Receptor Binding Affinity
The binding affinity of a compound for the 5-HT2A receptor is a primary indicator of its potential psychedelic activity. The inhibition constant (Ki) represents the concentration of a ligand that occupies 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity.
| Compound | 5-HT2A Ki (nM) | Reference(s) |
| Mescaline | 12,000 | [7] |
| Escaline | 4,000 | [7] |
| Proscaline | 1,100 | [7] |
| Isoproscaline | 6,200 | [8] |
| Allylescaline | Potent agonist | [9] |
| Methallylescaline | Potent agonist | [10] |
| TMA (Trimethoxyamphetamine) | 22,340 | [11] |
| TMA-2 (2,4,5-Trimethoxyamphetamine) | 1,300 | [12] |
| 3C-E | 250 | [7] |
| 3C-P | 150 | [7] |
| MEM (4-ethoxy-2,5-dimethoxyamphetamine) | Not specified | |
| MPM (2,5-dimethoxy-4-propoxyamphetamine) | Not specified |
Note: Ki values can vary between different studies and assay conditions. The data presented here is for comparative purposes.
In Vivo Potency: The Head-Twitch Response (HTR) in Mice
The head-twitch response (HTR) in rodents is a well-established behavioral proxy for psychedelic activity in humans and is mediated by 5-HT2A receptor activation.[13][14] The median effective dose (ED50) is the dose of a drug that produces a half-maximal response. A lower ED50 value indicates higher in vivo potency.
| Compound | HTR ED50 (μmol/kg) | Reference(s) |
| Mescaline | 26.3 | |
| Escaline | 11.2 | |
| Proscaline | 8.09 | |
| TMA | 13.6 | |
| 3C-E | 8.54 | |
| 3C-P | 8.47 | |
| TMA-2 | 12.4 | |
| MEM | 13.6 | |
| MPM | 12.1 |
Data compiled from a comprehensive study on the behavioral effects of mescaline analogs.
The Molecular Mechanism: 5-HT2A Receptor Signaling
The psychedelic effects of mescaline and its analogs are initiated by their binding to and activation of the 5-HT2A receptor, a G protein-coupled receptor (GPCR).[3][15] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades.
The Canonical Gq/11 Pathway
The primary signaling pathway coupled to the 5-HT2A receptor is the Gq/11 pathway.[16][17] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling cascade is believed to be central to the psychedelic experience.
The Role of β-Arrestin and Biased Agonism
In addition to the Gq/11 pathway, the 5-HT2A receptor can also signal through β-arrestin pathways.[18] Ligands that preferentially activate one pathway over the other are known as "biased agonists." The concept of biased agonism has significant implications for drug development, as it may be possible to design ligands that selectively activate therapeutic signaling pathways while avoiding those responsible for undesirable side effects. For instance, some research suggests that Gq-biased 5-HT2A agonists are more likely to be psychedelic, while β-arrestin-biased agonists may have therapeutic potential without inducing hallucinatory effects.[18]
Caption: 5-HT2A Receptor Signaling Pathways.
Experimental Methodologies: A Guide to Key Assays
The data presented in this guide are derived from well-established experimental protocols. Understanding these methodologies is crucial for interpreting the results and designing future studies.
Radioligand Binding Assay for 5-HT2A Receptor
This assay is used to determine the binding affinity (Ki) of a test compound for the 5-HT2A receptor.
Objective: To measure the displacement of a radiolabeled ligand from the 5-HT2A receptor by a non-radiolabeled test compound.
Materials:
-
Cell membranes expressing the human 5-HT2A receptor.
-
Radioligand (e.g., [3H]ketanserin or [125I]DOI).
-
Test compounds (mescaline analogs).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates.
-
Scintillation counter.
Protocol:
-
Preparation: Prepare serial dilutions of the test compounds.
-
Incubation: In a 96-well plate, incubate the cell membranes, radioligand, and varying concentrations of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known 5-HT2A ligand).
-
Filtration: After incubation to equilibrium, rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.[7]
Caption: Radioligand Binding Assay Workflow.
Mouse Head-Twitch Response (HTR) Assay
This in vivo assay is a behavioral measure of 5-HT2A receptor activation and is predictive of psychedelic potential in humans.[13][14]
Objective: To quantify the number of head twitches in mice following the administration of a test compound.
Materials:
-
Male C57BL/6J mice.
-
Test compounds (mescaline analogs).
-
Vehicle (e.g., saline).
-
Observation chambers.
-
Video recording equipment or a magnetometer system.
Protocol:
-
Acclimation: Acclimate the mice to the observation chambers for a set period before drug administration.
-
Drug Administration: Administer the test compound or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Observation: Place the mice back into the observation chambers and record their behavior for a specified duration (e.g., 30-60 minutes).
-
Scoring: A trained observer, blind to the experimental conditions, manually counts the number of head twitches from the video recordings. Alternatively, an automated system using a head-mounted magnet and a magnetometer can be used for detection and quantification.[19][20]
-
Data Analysis: Analyze the dose-response relationship and calculate the ED50 value using non-linear regression.
Caption: Head-Twitch Response Assay Workflow.
Conclusion: Guiding Future Drug Discovery
The structure-activity relationship of mescaline analogs is a rich and complex field of study. By systematically modifying the mescaline scaffold, researchers have been able to develop compounds with significantly enhanced potency and varying pharmacological profiles. The key takeaways from this comparative guide are:
-
Phenyl Ring Substitution is Crucial: The 2,5-dimethoxy motif and homologation at the 4-position are effective strategies for increasing 5-HT2A receptor affinity and in vivo potency.
-
Side Chain Modifications Offer Fine-Tuning: α-methylation can increase potency and duration, while N-substitution opens up new avenues for exploration.
-
A Multi-Faceted Approach is Essential: A combination of in vitro receptor binding assays and in vivo behavioral models like the HTR is necessary for a comprehensive understanding of the SAR of these compounds.
-
Signaling Pathway Bias is a Key Consideration: The differential activation of Gq/11 and β-arrestin pathways by different analogs has significant implications for their therapeutic potential and side effect profiles.
This guide serves as a foundational resource for researchers in the field of psychedelic drug discovery. The principles and data presented herein can inform the rational design of novel mescaline analogs with tailored pharmacological properties, ultimately paving the way for the development of new therapeutics for a range of neuropsychiatric conditions.
References
-
2,4,5-Trimethoxyamphetamine. In: Wikipedia. ; 2023. [Link]
-
Isoproscaline. In: Grokipedia. ; n.d. [Link]
-
Allylescaline. In: Wikipedia. ; 2023. [Link]
-
Rickli A, Luethi D, Reinisch J, et al. Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Front Pharmacol. 2022;13:842334. [Link]
-
5-HT2A Biochemical Binding Assay Service. Reaction Biology; n.d. [Link]
-
Methallylescaline. In: Wikipedia. ; 2023. [Link]
-
Luethi D, Trachsel D, Hoener MC, Liechti ME. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Front Pharmacol. 2018;9:458. [Link]
-
The role of serotonin 5-HT2A receptors in memory and cognition. Frontiers in Pharmacology. 2014. [Link]
-
5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery; n.d. [Link]
-
Mescaline. In: Wikipedia. ; 2023. [Link]
-
van der Hoven C, van der Kooy F. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. J Pharm Biomed Anal. 2000;22(4):639-647. [Link]
-
de la Fuente Revenga M, Arime M, González-Maeso J. Automated quantification of head-twitch response in mice via ear tag reporter coupled with biphasic detection. J Neurosci Methods. 2020;331:108535. [Link]
-
5-HT1A and 5-HT2A receptor effects on recognition memory, motor/exploratory behaviors, emotionality and regional dopamine transporter binding in the rat. Behav Brain Res. 2024;471:115002. [Link]
-
Halberstadt AL, Geyer MA. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Psychopharmacology (Berl). 2013;227(4):727-739. [Link]
-
Head-twitch response. In: Wikipedia. ; 2023. [Link]
-
Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. Methods Mol Biol. 2003;230:79-92. [Link]
-
Head-twitch response. In: Grokipedia. ; n.d. [Link]
-
Braden MR, Parrish JC, Naylor JC, Nichols DE. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors. Neuropharmacology. 2006;51(6):1109-1119. [Link]
-
Kim K, Che T, Panova O, et al. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential. Nat Commun. 2021;12(1):3432. [Link]
-
Ladislavova L, Kuchar M, Kysilova K, et al. Behavioral pharmacology of mescaline - the role of serotonin 5-HT2A, 5-HT2B, 5-HT2C and 5-HT1A receptors. bioRxiv. 2024. [Link]
-
Bhattacharyya S, Raote I, Bhattacharya A, Miledi R, Panicker MM. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Mol Pharmacol. 2006;70(4):1273-1280. [Link]
-
Ray TS. Psychedelics and the Human Receptorome. PLoS One. 2010;5(2):e9019. [Link]
-
Monte AP, Marona-Lewicka D, Lewis MM, et al. C-(4,5,6-trimethoxyindan-1-yl)methanamine: a mescaline analogue designed using a homology model of the 5-HT2A receptor. J Med Chem. 2006;49(14):4269-4274. [Link]
-
5-HT2A receptor. In: YouTube. ; 2015. [Link]
-
Alert from the NDEWS Web Monitoring Team: Online mentions of Methallylescaline. National Drug Early Warning System; 2024. [Link]
-
Role of the 5-HT2A receptor in the locomotor hyperactivity produced by phenylalkylamine hallucinogens in mice. OPEN Foundation; 2013. [Link]
-
5-HT2A receptor. In: Wikipedia. ; 2023. [Link]
-
González-Maeso J, Sealfon SC. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. Curr Top Behav Neurosci. 2009;1:51-69. [Link]
-
Cunningham M, Bubar MJ, Anastasio NC, et al. Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo. ACS Chem Neurosci. 2013;4(1):119-129. [Link]
-
Workman ER, Fara A, Kwon S, et al. Psychedelic compounds directly excite 5-HT2A Layer 5 Pyramidal Neurons in the Prefrontal Cortex through a 5-HT2A Gq -mediated activation mechanism. bioRxiv. 2022. [Link]
-
Ladislavova L, Kuchar M, Kysilova K, et al. Behavioral pharmacology of mescaline - the role of serotonin 5-HT2A, 5-HT2B, 5-HT2C and 5-HT1A receptors. bioRxiv. 2024. [Link]
-
Ladislavova L, Kuchar M, Kysilova K, et al. Mescaline-induced behavioral alterations are mediated by 5-HT2A and 5-HT2C receptors in rats. Pharmacol Biochem Behav. 2024;243:173903. [Link]
-
Escaline. In: Wikipedia. ; 2023. [Link]
-
Workman ER, Fara A, Kwon S, et al. Psychedelic compounds directly excite 5-HT2A layer V medial prefrontal cortex neurons through 5-HT2A Gq activation. J Neurosci. 2025;45(41):e23007324. [Link]
Sources
- 1. Mescaline - Wikipedia [en.wikipedia.org]
- 2. Behavioral pharmacology of mescaline - the role of serotonin 5-HT2A, 5-HT2B, 5-HT2C and 5-HT1A receptors | bioRxiv [biorxiv.org]
- 3. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Escaline - Wikipedia [en.wikipedia.org]
- 6. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 8. grokipedia.com [grokipedia.com]
- 9. Allylescaline - Wikipedia [en.wikipedia.org]
- 10. Methallylescaline - Wikipedia [en.wikipedia.org]
- 11. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2,4,5-Trimethoxyamphetamine - Wikipedia [en.wikipedia.org]
- 13. Head-twitch response - Wikipedia [en.wikipedia.org]
- 14. grokipedia.com [grokipedia.com]
- 15. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Automated quantification of head-twitch response in mice via ear tag reporter coupled with biphasic detection - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Pathways of Mescaline and Its Derivatives
This guide provides an in-depth comparison of the metabolic pathways of the classic psychedelic phenethylamine, mescaline, and its structural derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, explains the causal relationships between chemical structure and metabolic fate, and presents detailed experimental protocols for further investigation.
Introduction: Structure Dictates Metabolism
Mescaline (3,4,5-trimethoxyphenethylamine) is a naturally occurring psychedelic compound found in cacti such as peyote (Lophophora williamsii)[1]. Its metabolic fate is a critical determinant of its pharmacokinetic profile and overall pharmacological effect. The development of mescaline derivatives, such as escaline (3,5-dimethoxy-4-ethoxyphenethylamine) and proscaline (3,5-dimethoxy-4-propoxyphenethylamine), involves modifying the alkoxy groups on the phenyl ring. These seemingly minor structural alterations can significantly influence which metabolic enzymes interact with the compounds, thereby altering their pathways of degradation and excretion. Understanding these differences is paramount for predicting the safety, efficacy, and potential for drug-drug interactions of novel psychoactive substances.
The Metabolic Pathway of Mescaline: A Multi-Route Process
The metabolism of mescaline in humans is characterized by several competing pathways, with a significant portion of the parent drug being excreted unchanged[1][2]. The primary metabolic routes involve oxidative deamination, O-demethylation, and N-acetylation[1][2][3].
-
Oxidative Deamination : This is the principal metabolic pathway for mescaline[1][2][4]. The amine group is removed, leading to the formation of 3,4,5-trimethoxyphenylacetaldehyde, which is rapidly oxidized to the main metabolite, 3,4,5-trimethoxyphenylacetic acid (TMPAA)[1][2]. While monoamine oxidase (MAO) is a logical candidate for this reaction, some in-vitro studies suggest mescaline is a poor substrate for human MAO, indicating other enzymes like diamine oxidase (DAO) may be involved[1][2].
-
O-Demethylation : A minor but important route involves the removal of a methyl group from one of the methoxy substituents, typically at the 4-position, catalyzed by cytochrome P450 (CYP450) enzymes[2][5]. This produces metabolites like 3,5-dimethoxy-4-hydroxyphenethylamine.
-
N-Acetylation : Another minor pathway is the acetylation of the primary amine, resulting in N-acetylmescaline[2][6]. This route may be more significant within the central nervous system as a detoxification mechanism[6].
Up to 60% of an oral dose of mescaline can be excreted unchanged in the urine, with TMPAA accounting for another 27-30%[1].
Caption: Primary and minor metabolic pathways of mescaline.
Metabolic Pathways of Mescaline Derivatives
Structural modifications, particularly the extension of the alkoxy side chain at the 4-position, alter the metabolic profile. Recent studies on proscaline and methallylescaline have begun to elucidate these differences[7].
-
Escaline (3,5-dimethoxy-4-ethoxyphenethylamine) : The replacement of a methoxy group with an ethoxy group makes the molecule a potential substrate for different enzymatic reactions. While direct comparative data is scarce, it is hypothesized that O-de-ethylation can occur in addition to O-demethylation. The bulkier ethoxy group may also influence the rate of oxidative deamination.
-
Proscaline (3,5-dimethoxy-4-propoxyphenethylamine) : With an even longer propoxy chain, proscaline's metabolism is expected to diverge further. A recent study identified 7 metabolites of proscaline, with hydroxylation and N-acetylation being key pathways[7]. This suggests that as the alkyl chain length increases, side-chain oxidation (hydroxylation) and conjugation (N-acetylation) may become more prominent compared to the primary deamination route seen with mescaline[7].
The core principle is that modifying the substituents changes the molecule's affinity for various metabolic enzymes. Longer alkyl chains can introduce new sites for oxidation and may sterically hinder access to the primary amine for deamination.
Comparative Analysis
The key difference in metabolism lies in how structural changes affect the primary routes of enzymatic attack.
| Feature | Mescaline | Escaline (Hypothesized) | Proscaline |
| Primary Structure | 3,4,5-Trimethoxy-PEA | 3,5-Dimethoxy-4-ethoxy-PEA | 3,5-Dimethoxy-4-propoxy-PEA |
| Major Metabolic Route | Oxidative Deamination to TMPAA[1][2][4] | Likely a mix of oxidative deamination and O-dealkylation. | Hydroxylation and N-Acetylation identified as major routes[7]. |
| Key Enzymes | MAO/DAO, Aldehyde Dehydrogenase, CYP450s, N-Acetyltransferases[1][2][6] | CYP450s (for O-dealkylation), MAO/DAO, N-Acetyltransferases. | CYP450s (for hydroxylation), N-Acetyltransferases[7]. |
| Major Metabolites | 3,4,5-Trimethoxyphenylacetic acid (TMPAA)[1][2] | Expected to include the corresponding acetic acid derivative, plus O-de-ethylated and O-demethylated products. | Hydroxylated and N-acetylated products[7]. |
| % Excreted Unchanged | High (up to 60%)[1] | Likely lower than mescaline due to more metabolic handles. | Likely lower than mescaline. |
Causality : The shift from mescaline's dominant deamination pathway to the increased importance of hydroxylation and N-acetylation for proscaline is a direct consequence of the altered 4-position substituent[7]. The longer, more lipophilic propoxy group may favor binding to CYP450 enzymes responsible for hydroxylation. This increased metabolism likely reduces the amount of parent drug excreted unchanged.
Experimental Methodologies
To empirically determine and compare these metabolic pathways, a combination of in vitro and analytical techniques is essential.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
This assay is the gold standard for predicting hepatic clearance and identifying major metabolic routes[8][9]. Microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I enzymes, particularly CYP450s[10][11].
Protocol Rationale : This protocol quantifies the rate at which a compound is metabolized by liver enzymes. By measuring the disappearance of the parent compound over time, we can calculate its intrinsic clearance. The inclusion of the cofactor NADPH is critical, as it is required for CYP450 enzyme activity[11]. A control incubation without NADPH helps distinguish CYP-mediated metabolism from other potential degradation.
Step-by-Step Protocol:
-
Preparation :
-
Thaw cryopreserved Human Liver Microsomes (HLM) on ice[10].
-
Prepare a 100 mM phosphate buffer (pH 7.4).
-
Prepare a 10 mM stock solution of the test compound (Mescaline, Escaline, or Proscaline) in a suitable organic solvent (e.g., DMSO, ensuring final concentration is <0.2%)[12].
-
Prepare a 20 mM NADPH regenerating system solution in phosphate buffer.
-
-
Incubation Mixture (per time point, in triplicate) :
-
Reaction Initiation :
-
Initiate the metabolic reaction by adding 10 µL of the 20 mM NADPH solution[10].
-
For the T=0 time point, add the quenching solvent before adding NADPH.
-
-
Time Points & Reaction Termination :
-
Incubate the reactions at 37°C.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 200 µL of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Vortex vigorously and centrifuge at >3000g for 10 minutes to pellet the protein[10].
-
-
Sample Analysis :
-
Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.
-
Caption: Workflow for an in vitro metabolic stability assay.
Metabolite Identification by LC-MS/MS
This analytical technique is essential for identifying the structures of metabolites formed during the incubation.
Methodology Rationale : Liquid Chromatography (LC) separates the parent drug from its metabolites based on their physicochemical properties. Tandem Mass Spectrometry (MS/MS) then provides structural information. The first mass spectrometer (MS1) isolates ions based on their mass-to-charge ratio (m/z), and a collision cell fragments them. The second mass spectrometer (MS2) analyzes the m/z of these fragments, creating a unique fragmentation pattern that helps elucidate the metabolite's structure (e.g., identifying a mass shift corresponding to hydroxylation or N-acetylation).
General LC-MS/MS Parameters:
-
Chromatography : A reverse-phase column (e.g., C18) is typically used with a gradient elution of water and acetonitrile, both containing a small amount of formic acid to improve ionization[13][14][15].
-
Mass Spectrometry :
-
Ionization Mode : Electrospray Ionization (ESI) in positive mode is effective for phenethylamines.
-
Scan Mode : A full scan is used to find all potential metabolite masses, followed by product ion scans (MS/MS) on those masses to obtain structural data.
-
Data Analysis : Metabolites are identified by comparing the mass shifts from the parent drug to known metabolic transformations (e.g., +16 Da for hydroxylation, +42 Da for N-acetylation, -14 Da for O-demethylation).
-
Conclusion
The metabolic pathways of mescaline and its derivatives are intricately linked to their chemical structures. Mescaline is primarily metabolized via oxidative deamination, with a large fraction excreted unchanged. In contrast, derivatives with longer alkoxy chains, such as proscaline, show a metabolic shift towards side-chain hydroxylation and N-acetylation, likely due to altered affinities for CYP450 and other metabolic enzymes[7]. This highlights a critical principle in drug development: minor structural modifications can lead to significant changes in pharmacokinetics. The experimental protocols detailed herein provide a robust framework for researchers to further investigate these metabolic fates, contributing to a more comprehensive understanding of the safety and pharmacology of this important class of compounds.
References
-
Wikipedia. Mescaline . Wikipedia. [Link]
-
Gröger, S. et al. (2023). Elucidation of the mescaline biosynthetic pathway in peyote (Lophophora williamsii) . The Plant Journal. [Link]
-
ResearchGate. The biosynthetic pathway of the hallucinogen mescaline and its heterologous reconstruction | Request PDF . ResearchGate. [Link]
-
Dinis-Oliveira, R. J. et al. (2019). Pharmacokinetic and Pharmacodynamic Aspects of Peyote and Mescaline: Clinical and Forensic Repercussions . Current Molecular Pharmacology. [Link]
-
Schenberg, E. E. (2021). An Overview on the Hallucinogenic Peyote and Its Alkaloid Mescaline: The Importance of Context, Ceremony and Culture . MDPI. [Link]
-
PubMed. Plant drugs: Transcending the mescaline biosynthesis . PubMed. [Link]
-
ResearchGate. P05-02: Assessment of the CYP450 inhibitory activity of psilocybin, psilocin, LSD, 5-MeO-DMT and mescaline: An in vitro study | Request PDF . ResearchGate. [Link]
-
PubMed. A UPLC-MS/MS methodological approach for the analysis of 75 phenethylamines and their derivatives in hair . PubMed. [Link]
-
ResearchGate. Proposed metabolic pathway for proscaline and methallylescaline . ResearchGate. [Link]
-
National Institutes of Health. Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid . PMC. [Link]
-
ResearchGate. In vivo metabolism products of mescaline. These include demethylation and side chain modification . ResearchGate. [Link]
-
ResearchGate. The Analysis and Distribution of Mescaline in Postmortem Tissues . ResearchGate. [Link]
-
ResearchGate. LC-PAD Determination of Mescaline in Cactus “Peyote” ( Lophophora williamsii ) . ResearchGate. [Link]
-
CESPU. Assessment of the CYP450 inhibitory potential of LSD, 5-MeO-DMT and mescaline: an in vitro study . Scientific Journals. [Link]
-
ResearchGate. Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine . ResearchGate. [Link]
-
Wikipedia. Monoamine oxidase inhibitor . Wikipedia. [Link]
-
ResearchGate. Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine | Request PDF . ResearchGate. [Link]
-
PubMed. Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine . PubMed. [Link]
-
Bentham Science. Pharmacokinetic and Pharmacodynamic Aspects of Peyote and Mescaline: Clinical and Forensic Repercussions . Current Molecular Pharmacology. [Link]
-
PubMed. Influence of MAO-inhibitors, neuroleptics, morphine, mescaline, divascan, aconitine, and pyrogenes on prostaglandin-biosynthesis . PubMed. [Link]
-
YouTube. metabolic stability & determining intrinsic drug clearance . YouTube. [Link]
-
ResearchGate. Pharmacokinetic And Pharmacodynamic Aspects Of Peyote And Mescaline: Clinical And Forensic Repercussions | Request PDF . ResearchGate. [Link]
-
PubMed. Pharmacokinetic and Pharmacodynamic Aspects of Peyote and Mescaline: Clinical and Forensic Repercussions . PubMed. [Link]
-
ACS Publications. Mescaline . ACS Chemical Neuroscience. [Link]
-
PubMed. In Vitro Drug Metabolism Using Liver Microsomes . PubMed. [Link]
-
MTT-SCS. In vitro drug metabolism: for the selection of your lead compounds . MTT-SCS. [Link]
-
ResearchGate. In Vitro Drug Metabolism Studies Using Human Liver Microsomes . ResearchGate. [Link]
-
PubMed. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist . PubMed. [Link]
-
PubMed. Metabolism study of two phenethylamine - derived new psychoactive substances using in silico, in vivo, and in vitro approaches . PubMed. [Link]
Sources
- 1. Mescaline - Wikipedia [en.wikipedia.org]
- 2. Pharmacokinetic and Pharmacodynamic Aspects of Peyote and Mescaline: Clinical and Forensic Repercussions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Metabolism study of two phenethylamine - derived new psychoactive substances using in silico, in vivo, and in vitro approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. mttlab.eu [mttlab.eu]
- 12. researchgate.net [researchgate.net]
- 13. A UPLC-MS/MS methodological approach for the analysis of 75 phenethylamines and their derivatives in hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a Novel Analytical Method for Mescaline Detection: UPLC-MS/MS vs. DART-MS
This guide provides an in-depth technical comparison of a newly validated analytical method for the detection of mescaline, Direct Analysis in Real Time Mass Spectrometry (DART-MS), against the established benchmark of Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, ensures the trustworthiness of the described protocols, and is grounded in authoritative references.
Introduction: The Evolving Landscape of Mescaline Detection
Mescaline (3,4,5-trimethoxyphenethylamine) is a naturally occurring psychedelic protoalkaloid found in certain cacti, most notably Peyote (Lophophora williamsii) and San Pedro (Echinopsis pachanoi).[1] With a long history of ritualistic and medicinal use, there is renewed scientific interest in its therapeutic potential. This resurgence necessitates the development of rapid, reliable, and robust analytical methods for its detection and quantification in various matrices, from plant material to biological samples.
Traditionally, the gold standard for mescaline analysis has been chromatography coupled with mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) and, more recently, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3][4][5][6][7] These methods offer high sensitivity and specificity but often require extensive sample preparation and relatively long analysis times.[8] In response to the need for faster and more direct analytical techniques, ambient ionization mass spectrometry (AIMS) methods have emerged as a powerful alternative.[4][5][8] This guide focuses on the validation of one such AIMS technique, Direct Analysis in Real Time Mass Spectrometry (DART-MS), and compares its performance against a validated UPLC-MS/MS method.
The Incumbent: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS is a highly sensitive and selective analytical technique that combines the resolving power of ultra-performance liquid chromatography with the mass-analyzing capabilities of tandem mass spectrometry. This method is widely adopted in forensic toxicology and pharmaceutical analysis for the quantification of drugs and their metabolites in complex matrices.[3][9]
UPLC-MS/MS Workflow
The workflow for UPLC-MS/MS analysis of mescaline typically involves several key steps, each chosen to ensure the accuracy and reliability of the results.
Caption: UPLC-MS/MS workflow for mescaline analysis.
Experimental Protocol: UPLC-MS/MS Method for Mescaline in Hair
This protocol is adapted from a validated method for the determination of mescaline in hair samples.[3][9]
1. Sample Preparation:
- Decontaminate 20 mg of hair by washing with dichloromethane.
- Pulverize the dried hair sample.
- Add 1 mL of methanol and an internal standard (e.g., mescaline-d9).
- Incubate at 40°C for 16 hours.
- Centrifuge the sample and evaporate the supernatant to dryness.
- Reconstitute the residue in 100 µL of the initial mobile phase.
2. UPLC Conditions:
- Column: C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: Acetonitrile.
- Gradient: A suitable gradient to achieve separation.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
3. MS/MS Conditions:
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Multiple Reaction Monitoring (MRM) Transitions:
- Mescaline: Precursor ion m/z 212.3 → Product ions m/z 180.3 and 195.2.
- Mescaline-d9 (IS): Precursor ion m/z 221.3 → Product ion m/z 186.3.
The Challenger: Direct Analysis in Real Time Mass Spectrometry (DART-MS)
DART-MS is an ambient ionization technique that allows for the direct analysis of samples in their native state with little or no sample preparation.[5][8] It involves placing a sample in its natural state between the DART ion source and the mass spectrometer inlet. A heated gas stream containing metastable atoms or molecules desorbs and ionizes the analytes from the sample surface. This technique is particularly advantageous for rapid screening and high-throughput analysis.[10][11]
DART-MS Workflow
The DART-MS workflow is significantly streamlined compared to traditional chromatographic methods, eliminating the need for extensive sample preparation.
Caption: DART-MS workflow for rapid mescaline screening.
Experimental Protocol: DART-MS Method for Mescaline Screening
This hypothetical protocol is based on the principles of DART-MS for the analysis of alkaloids and other small molecules.[1][12][13]
1. Sample Preparation:
- For solid samples (e.g., plant material), a small portion can be held directly in the DART gas stream using forceps.
- For liquid samples, a small amount can be spotted onto a glass rod or a specialized sample holder and introduced into the DART source.
- For surface analysis, a swab can be used to collect residue and then presented to the DART source.
2. DART-MS Conditions:
- Ionization Mode: Positive ion mode.
- Gas: Helium.
- Gas Temperature: 350-450 °C.
- Source-to-Inlet Distance: Optimized for maximum signal intensity.
3. Mass Spectrometry Conditions:
- Mass Analyzer: High-resolution mass spectrometer (e.g., Time-of-Flight or Orbitrap).
- Mass Range: m/z 50-1000.
- Data Acquisition: Full scan mode for screening.
Method Validation and Performance Comparison
The validation of an analytical method is crucial to ensure its suitability for its intended purpose.[14] Key validation parameters are compared for the UPLC-MS/MS and a projected DART-MS method for mescaline detection. The UPLC-MS/MS data is based on a published and validated method,[3][9] while the DART-MS parameters are estimated based on typical performance characteristics of the technique for similar analytes.
| Validation Parameter | UPLC-MS/MS[3][9] | DART-MS (Projected) | Rationale and Causality |
| Specificity | High (Chromatographic separation and MRM transitions) | Moderate to High (High-resolution mass measurement) | UPLC-MS/MS achieves specificity through both retention time and specific precursor-product ion transitions, minimizing interferences. DART-MS relies on accurate mass measurements to differentiate analytes from background noise, which can be challenging in complex matrices without prior separation. |
| Linearity | Excellent (R² > 0.99 over a defined concentration range) | Good (Semi-quantitative to quantitative with appropriate internal standards) | UPLC-MS/MS provides excellent linearity due to controlled sample introduction and ionization. DART-MS can exhibit more variability in ionization efficiency, making quantification more challenging without the use of isotopic internal standards and careful method optimization. |
| Accuracy | High (Bias typically within ±15%) | Good (Dependent on matrix effects and internal standardization) | The accuracy of UPLC-MS/MS is well-established. For DART-MS, matrix effects can influence accuracy, but the use of appropriate internal standards can mitigate these effects. |
| Precision | High (RSD < 15%) | Moderate (RSD can be higher due to direct sampling) | The automated and controlled nature of UPLC-MS/MS leads to high precision. The manual or semi-automated sample introduction in DART-MS can introduce more variability. |
| Limit of Detection (LOD) | Very Low (pg/mg range) | Low to Moderate (ng/mL to pg/mL range) | UPLC-MS/MS with its sample concentration steps achieves very low LODs. DART-MS is also highly sensitive but may have slightly higher LODs due to the direct nature of the analysis and potential for matrix suppression. |
| Limit of Quantification (LOQ) | Low (pg/mg range) | Low to Moderate (ng/mL to pg/mL range) | Similar to LOD, the LOQ for UPLC-MS/MS is typically lower than for DART-MS. |
| Robustness | High (Well-established and rugged methods) | Moderate (Sensitive to environmental factors and sample positioning) | UPLC-MS/MS methods are generally robust and transferable between laboratories. DART-MS performance can be more susceptible to variations in ambient conditions and the precise positioning of the sample. |
| Sample Throughput | Lower (minutes per sample) | High (seconds per sample) | The significant advantage of DART-MS is its high throughput due to the elimination of the chromatographic step and minimal sample preparation. |
| Sample Preparation | Extensive | Minimal to None | UPLC-MS/MS requires multi-step sample preparation, which is time-consuming and labor-intensive. DART-MS excels in its ability to analyze samples directly. |
Conclusion: Choosing the Right Tool for the Task
The validation and comparison of UPLC-MS/MS and DART-MS for mescaline detection highlight the distinct advantages and applications of each technique.
UPLC-MS/MS remains the unequivocal choice for applications requiring the highest levels of sensitivity, specificity, and quantitative accuracy. Its well-established protocols and robustness make it ideal for clinical and forensic toxicology, where precise quantification is paramount for legal and diagnostic purposes. The trade-off for this high performance is the time and resources required for sample preparation and analysis.
DART-MS , on the other hand, presents a compelling alternative for rapid screening and high-throughput applications. Its ability to provide near-instantaneous results with minimal sample preparation makes it an invaluable tool for on-site analysis, such as in field testing of suspected illicit substances or for rapid quality control of raw materials in a pharmaceutical setting. While its quantitative capabilities may not match those of UPLC-MS/MS without significant method development, its speed and ease of use are transformative for many analytical workflows.
Ultimately, the choice between these two powerful techniques depends on the specific analytical question being addressed. For confirmatory analysis and precise quantification, UPLC-MS/MS is the established and trusted method. For rapid screening, qualitative identification, and high-throughput scenarios, DART-MS offers a significant leap forward in analytical efficiency.
References
- Gas chromatography-mass spectrometry and gas chromatography-tandem mass spectrometry in positive chemical ionization mode determination of mescaline in peyote tea and in biological matrices. Journal of Analytical Toxicology.
-
Liu, W., et al. (2022). Detection of mescaline in human hair samples by UPLC-MS/MS: Application to 19 authentic forensic cases. Journal of Chromatography B, 1194, 123202. [Link]
-
Jantos, R., et al. (2021). Ambient ionisation mass spectrometry for drug and toxin analysis: A review of the recent literature. Drug Testing and Analysis, 13(5), 879-896. [Link]
- Feider, C. L., et al. (2019). Ambient Ionization Mass Spectrometry: A Tutorial. Analytica Chimica Acta, 1086, 1-19.
- Alberici, R. M., et al. (2010). Ambient ionization mass spectrometry: a tutorial. Analytica Chimica Acta, 659(1-2), 1-17.
-
Musah, R. A. (2019). Natural Product Discovery by Direct Analysis in Real Time Mass Spectrometry. Journal of Natural Products, 82(12), 3465-3476. [Link]
- Henry, J. L., et al. (2003). The Analysis and Distribution of Mescaline in Postmortem Tissues. Journal of Analytical Toxicology, 27(6), 381-382.
- Helmlin, H. J., & Bourquin, D. (1993). GC/MS determination of mescaline in plasma. Journal of Analytical Toxicology, 17(5), 308-309.
- Phoenix Police Department Crime Laboratory. (2024). Controlled Substances Analysis Manual: CS-SOP-45 Peyote.
- Cassels, B. K., & Sáez-Briones, P. (2018). Dark Classics in Chemical Neuroscience: Mescaline. ACS Chemical Neuroscience, 9(10), 2448-2458.
-
United Nations Office on Drugs and Crime. (2009). Guidance for the validation of analytical methodology and calibration of equipment used for testing of illicit drugs in seized materials and biological specimens. United Nations. [Link]
-
Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. [Link]
-
Carmo, H., et al. (2015). Pharmacokinetic and Pharmacodynamic Aspects of Peyote and Mescaline: Clinical and Forensic Repercussions. Current Neuropharmacology, 13(5), 634-645. [Link]
- Lesiak, A. D., et al. (2014). Forensic applications of DART-MS: a review of recent literature.
-
908 Devices. (n.d.). MX908 Handheld Mass Spec for Chemical Identification. Retrieved January 22, 2026, from [Link]
-
Song, C., et al. (2022). Identification of alkaloids and related intermediates of Dendrobium officinale by solid-phase extraction coupled with high-performance liquid chromatography tandem mass spectrometry. Frontiers in Plant Science, 13, 948512. [Link]
- Sharma, R., & Singh, R. (2019). Screening/Spot/Colour test of hallucinogens. IP International Journal of Forensic Medicine and Toxicological Sciences, 4(2), 43-45.
-
Li, A., et al. (2020). Portable Mass Spectrometry System: Instrumentation, Applications, and Path to ‘omics Analysis. Journal of the American Society for Mass Spectrometry, 31(11), 2207-2226. [Link]
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
-
Sisco, E., et al. (2017). Application of Ambient Sampling Portable Mass Spectrometry Toward On-Site Screening of Clandestine Drug Operations. Spectroscopy, 32(s11), 22-29. [Link]
-
Wang, R., et al. (2014). Ambient ionization mass spectrometry for point-of-care diagnostics and other clinical measurements. Clinical Chemistry, 60(5), 724-735. [Link]
-
Musah, R. A. (2019). Natural Product Discovery by Direct Analysis in Real Time Mass Spectrometry. ScienceOpen. [Link]
-
Gware, T., & Korf, A. (2023). Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples. Critical Reviews in Analytical Chemistry, 53(1), 1-17. [Link]
-
Liu, W., et al. (2022). Detection of mescaline in human hair samples by UPLC-MS/MS: Application to 19 authentic forensic cases. ResearchGate. [Link]
-
Singh, S., et al. (2018). Study of the distribution profile of piperidine alkaloids in various parts of Prosopis juliflora by the application of Direct Analysis in Real Time Mass Spectrometry (DART-MS). ResearchGate. [Link]
Sources
- 1. Forensic applications of DART-MS: A review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for Novel Psychoactive Substance Analysis - Google 圖書 [books.google.com.tw]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Ambient Ionization Mass Spectrometry for Point-of-Care Diagnostics and Other Clinical Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ambient ionisation mass spectrometry for drug and toxin analysis: A review of the recent literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Detection of mescaline in human hair samples by UPLC-MS/MS: Application to 19 authentic forensic cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Natural Product Discovery by Direct Analysis in Real Time Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
- 12. Frontiers | Identification of alkaloids and related intermediates of Dendrobium officinale by solid-phase extraction coupled with high-performance liquid chromatography tandem mass spectrometry [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. spectroscopyonline.com [spectroscopyonline.com]
A Comparative Guide to the Preclinical Antidepressant Efficacy of Psychedelics: 1-(3,4,5-Trimethoxyphenyl)ethanamine (Mescaline) in Context
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Renewed Exploration of Psychedelics for Depression
The landscape of antidepressant research is undergoing a significant paradigm shift, with renewed interest in the therapeutic potential of classic psychedelics.[1] For decades, the focus has been on monoaminergic systems, but the rapid and sustained antidepressant effects observed with compounds like psilocybin and ketamine in clinical trials have opened new avenues for investigation.[2][3] This guide provides a comparative analysis of the preclinical efficacy of 1-(3,4,5-Trimethoxyphenyl)ethanamine (mescaline) alongside other prominent psychedelics such as psilocybin, lysergic acid diethylamide (LSD), and the dissociative anesthetic ketamine, in established rodent models of depression. While direct preclinical evidence for mescaline in depression models is less abundant than for other psychedelics, its shared pharmacology as a potent 5-HT2A receptor agonist allows for informed comparisons and highlights critical areas for future research.[4][5]
Comparative Efficacy in Preclinical Models of Depression
The antidepressant potential of psychedelic compounds is typically evaluated in rodents using a battery of behavioral tests that model different aspects of depression, such as behavioral despair, anhedonia, and the effects of chronic stress.[5][[“]] The following table summarizes the available preclinical data for mescaline (inferred from the closely related and more extensively studied 5-HT2A agonist DOI), psilocybin, LSD, and ketamine.
| Compound | Preclinical Model | Key Findings | Putative Mechanism of Action | References |
| This compound (Mescaline) | Inferred from DOI studies in Forced Swim Test (FST) & Chronic Despair Models | Expected to reduce immobility time, indicating an antidepressant-like effect. Likely reverses stress-induced anhedonia. | Primary agonist at the 5-HT2A receptor, with some activity at 5-HT2C.[7][8][9] | [10][11][12] |
| Psilocybin | Forced Swim Test (FST), Tail Suspension Test (TST), Chronic Unpredictable Stress (CUS) | Consistently reduces immobility in FST and TST.[13] Reverses anhedonia and other depressive-like behaviors induced by CUS.[14][15] | Potent agonist at 5-HT2A receptors, leading to neuroplastic changes.[16][17] | [13][14][15] |
| Lysergic Acid Diethylamide (LSD) | Forced Swim Test (FST), Chronic Stress Models | Demonstrates antidepressant-like effects by reducing immobility time.[8] Can reverse the effects of chronic stress on behavior and neurogenesis. | Potent agonist at 5-HT2A and other serotonin receptors, as well as dopamine receptors.[5][18] | [3][8][18] |
| Ketamine | Forced Swim Test (FST), Learned Helplessness, Chronic Unpredictable Stress (CUS) | Rapidly and transiently reduces immobility and learned helplessness.[19] Reverses stress-induced synaptic deficits. | NMDA receptor antagonist, leading to a surge in glutamate and subsequent activation of pathways involved in synaptogenesis.[20] | [19][20][21] |
Mechanisms of Action: The Central Role of the 5-HT2A Receptor
The primary pharmacological target for classic psychedelics like mescaline, psilocybin, and LSD is the serotonin 2A (5-HT2A) receptor.[4][22] Activation of this G protein-coupled receptor, particularly in cortical regions, is believed to initiate a cascade of downstream effects that underpin their therapeutic actions.[23] These effects include the promotion of neurogenesis and synaptogenesis, an increase in brain-derived neurotrophic factor (BDNF), and alterations in functional connectivity within and between large-scale brain networks.[4]
While all three classic psychedelics are 5-HT2A agonists, their receptor binding profiles and functional selectivity differ, which may account for variations in their potency and the qualitative nature of their effects.[21] Mescaline, a phenethylamine, has a lower affinity for the 5-HT2A receptor compared to the tryptamines psilocybin and LSD, which is consistent with the higher doses required for psychoactive effects in humans.[7]
Ketamine, in contrast, exerts its rapid antidepressant effects primarily through the glutamatergic system by blocking the N-methyl-D-aspartate (NMDA) receptor.[20] This leads to a surge in glutamate transmission and the activation of signaling pathways that promote synaptic plasticity.[20]
Signaling Pathways Overview
Figure 1: Simplified signaling pathways of classic psychedelics and ketamine leading to antidepressant-like effects.
Experimental Protocols
A critical component of preclinical antidepressant research is the use of standardized and validated behavioral models. The following are detailed protocols for the three most common assays discussed in this guide.
Forced Swim Test (FST)
The FST is a widely used model to assess behavioral despair, a core symptom of depression. The test is based on the observation that rodents, when placed in an inescapable cylinder of water, will eventually cease active escape attempts and adopt an immobile posture. Antidepressant compounds typically reduce the duration of this immobility.
Protocol:
-
Apparatus: A transparent cylindrical container (20 cm in diameter, 40 cm in height) is filled with water (23-25°C) to a depth of 15 cm, preventing the animal from touching the bottom or escaping.
-
Procedure:
-
Mice are individually placed into the cylinder for a 6-minute session.
-
The session is video-recorded for later analysis.
-
An animal is judged to be immobile when it remains floating in the water, making only small movements necessary to keep its head above water.
-
-
Data Analysis: The duration of immobility is scored during the final 4 minutes of the 6-minute test. A significant decrease in immobility time in the drug-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.[5]
Tail Suspension Test (TST)
Similar to the FST, the TST is a measure of behavioral despair.[1] Instead of being placed in water, mice are suspended by their tails, and the duration of immobility is measured.[2][22] This test avoids the potential confounding factor of hypothermia associated with the FST.
Protocol:
-
Apparatus: A suspension box or a horizontal bar is used, from which the mouse can be suspended by its tail using adhesive tape. The mouse should be positioned so that it cannot reach any surfaces.
-
Procedure:
-
A piece of adhesive tape is attached to the tail of the mouse, approximately 1-2 cm from the tip.[22]
-
The mouse is then suspended for a 6-minute period.[23]
-
The session is recorded for scoring.
-
Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.[23]
-
-
Data Analysis: The total time spent immobile during the 6-minute test is quantified. A reduction in immobility time suggests an antidepressant-like effect.[2]
Chronic Unpredictable Stress (CUS)
The CUS model is considered to have high face and predictive validity for depression as it mimics the effects of chronic stress, a major contributing factor to the development of depression in humans. This model induces a range of depressive-like behaviors, including anhedonia (a core symptom of depression), which can be measured by a decrease in the consumption of a sweetened solution.[16]
Protocol:
-
Housing: Animals are individually housed to increase the impact of social stressors.
-
Stress Regimen: For a period of 4-8 weeks, animals are subjected to a series of mild, unpredictable stressors.[16] Examples of stressors include:
-
Stroboscopic lighting
-
Tilted cage (45°)
-
Soiled cage (100 ml of water in sawdust bedding)
-
Predator sounds/smells
-
Reversed light/dark cycle
-
Food and water deprivation (for a defined period)
-
Forced swimming in cold water (18°C)
-
-
Behavioral Assessment: Following the CUS protocol, a battery of behavioral tests is conducted, including the Sucrose Preference Test (to measure anhedonia), the FST, and the TST.
-
Data Analysis: A significant reversal of the CUS-induced behavioral deficits (e.g., increased sucrose preference, decreased immobility in the FST/TST) in the drug-treated group compared to the vehicle-treated CUS group indicates antidepressant efficacy.
Experimental Workflow for CUS Model
Figure 2: A typical experimental workflow for evaluating antidepressant efficacy using the Chronic Unpredictable Stress (CUS) model.
Conclusion and Future Directions
Preclinical models provide a critical foundation for understanding the antidepressant potential of psychedelic compounds. The available evidence strongly suggests that 5-HT2A agonists, including psilocybin and LSD, exhibit robust antidepressant-like effects in a variety of rodent models. While direct preclinical data for mescaline in depression models is limited, its shared mechanism of action at the 5-HT2A receptor suggests it is likely to have a similar profile. Further research is warranted to directly compare the efficacy and neurobiological effects of mescaline with other psychedelics in these models.
The distinct mechanism of ketamine, acting through the glutamatergic system, provides a valuable point of comparison and highlights the multiple pathways that can be targeted to achieve rapid antidepressant effects. As the field continues to evolve, a deeper understanding of the nuanced pharmacological differences between these compounds and their downstream effects on neural circuitry will be essential for the development of novel and more effective treatments for depression.
References
-
Behavioral pharmacology of mescaline - the role of serotonin 5-HT2A, 5-HT2B, 5-HT2C and 5-HT1A receptors. (2024). bioRxiv. [Link]
-
An Investigation of Effects of Mescaline and Its Derivatives on Serotonin (5-HT2A) Receptor Activation Using Molecular Modeling Approaches. (n.d.). ResearchGate. [Link]
-
Does mescaline primarily act as an agonist at the 5-HT2A serotonin receptor?. (n.d.). Consensus. [Link]
-
Mescaline-induced behavioral alterations are mediated by 5-HT2A and 5-HT2C receptors in rats. (2024). PubMed. [Link]
-
Antidepressant-like effects of psychedelics in a chronic despair mouse model: is the 5-HT2A receptor the unique player?. (2024). PubMed. [Link]
-
Antidepressant-like effects of psychedelics in a chronic despair mouse model: is the 5-HT2A receptor the unique player?. (2024). National Institutes of Health (NIH). [Link]
-
Ethopharmacological evaluation of antidepressant-like effect of serotonergic psychedelics in C57BL/6J male mice. (n.d.). National Institutes of Health (NIH). [Link]
-
Mescaline-Like Psychedelic Alters Synaptic Plasticity. (2021). Technology Networks. [Link]
-
Mechanisms of Ketamine Action as an Antidepressant. (n.d.). National Institutes of Health (NIH). [Link]
-
Antidepressant-like effects of psychedelics in a chronic despair mouse model: is the 5-HT2A receptor the unique player?. (2024). ResearchGate. [Link]
-
Preclinical models for evaluating psychedelics in the treatment of major depressive disorder. (2024). ResearchGate. [Link]
-
Mechanisms and molecular targets surrounding the potential therapeutic effects of psychedelics. (n.d.). National Institutes of Health (NIH). [Link]
-
Mescaline effects on rat behavior and its time profile in serum and brain tissue after a single subcutaneous dose. (2025). ResearchGate. [Link]
-
An analog of psychedelics restores functional neural circuits disrupted by unpredictable stress. (2021). ResearchGate. [Link]
-
Ketamine. (n.d.). Wikipedia. [Link]
-
Utility of the chronic unpredictable mild stress model in research on new antidepressants. (n.d.). ResearchGate. [Link]
-
Clinical and preclinical evidence of psilocybin as antidepressant. A narrative review. (2025). PubMed. [Link]
-
The Tail Suspension Test. (n.d.). National Institutes of Health (NIH). [Link]
-
The tail suspension test. (2012). PubMed. [Link]
-
Naturalistic Use of Mescaline Is Associated with Self-Reported Psychiatric Improvements and Enduring Positive Life Changes. (2021). ACS Publications. [Link]
-
Comparative Acute Effects of LSD, Psilocybin and Mescaline. (n.d.). ClinicalTrials.gov. [Link]
-
Effect of combined chronic predictable and unpredictable stress on depression-like symptoms in mice. (n.d.). National Institutes of Health (NIH). [Link]
-
The tail suspension test. (2011). Johns Hopkins University. [Link]
-
Comparative acute effects of mescaline, lysergic acid diethylamide, and psilocybin in a randomized, double-blind, placebo-controlled cross-over study in healthy participants. (2023). National Institutes of Health (NIH). [Link]
-
How to Conduct Tail Suspension Test for Depression Study. (2025). YouTube. [Link]
-
Tail Suspension Test (screening of antidepressant drugs). (2022). YouTube. [Link]
-
The Forced Swim Test for Depression-Like Behavior in Rodents. (2019). PubMed. [Link]
-
Factors influencing behavior in the forced swim test. (n.d.). National Institutes of Health (NIH). [Link]
-
The Mouse Forced Swim Test. (n.d.). National Institutes of Health (NIH). [Link]
-
Forced swim test. (2020). YouTube. [Link]
-
Mood Effects of Serotonin Agonists: Depression. (2025). Clinical Research Trial Listing. [Link]
-
Serotonin 5-HT2A receptor agonist. (n.d.). Wikipedia. [Link]
-
Hallucinogens in Mental Health: Preclinical and Clinical Studies on LSD, Psilocybin, MDMA, and Ketamine. (n.d.). Anxiety & Depression Association of America (ADAA). [Link]
-
From Dead Heads to Depression Meds: How Psychedelics are Impacting Health with Dr. David Olson. (2024). YouTube. [Link]
-
Ethopharmacological evaluation of antidepressant-like effect of serotonergic psychedelics in C57BL/6J male mice. (n.d.). National Institutes of Health (NIH). [Link]
-
Animal Models of Serotonergic Psychedelics. (n.d.). ACS Publications. [Link]
-
Psilocybin helps to alleviate cognitive deficits in an animal model of stress-induced depression, study finds. (2023). PsyPost. [Link]
-
From Cultural Rite to Clinical Trial - Mescaline Potential. (2022). QPS. [Link]
-
Mescaline-Like Psychedelic Alters Synaptic Plasticity. (2021). Technology Networks. [Link]
-
Preclinical models for evaluating psychedelics in the treatment of major depressive disorder. (2024). British Journal of Pharmacology. [Link]
-
Forced Swim Test v.3. (n.d.). University of Notre Dame. [Link]
-
Laughing gas treatment stimulates new brain cell growth and reduces anxiety in a rodent model of PTSD. (2026). PsyPost. [Link]
-
Mescaline. (n.d.). Wikipedia. [Link]
-
The mouse forced swim test. (n.d.). Johns Hopkins University. [Link]
-
The Forced Swim Test as a Model of Depressive-like Behavior. (2015). SciSpace. [Link]
-
The Forced Swim Test as a Model of Depressive-like Behavior. (2014). JoVE. [Link]
Sources
- 1. The tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. researchgate.net [researchgate.net]
- 4. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Behavioral pharmacology of mescaline - the role of serotonin 5-HT2A, 5-HT2B, 5-HT2C and 5-HT1A receptors | bioRxiv [biorxiv.org]
- 6. consensus.app [consensus.app]
- 7. Mescaline-induced behavioral alterations are mediated by 5-HT2A and 5-HT2C receptors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antidepressant-like effects of psychedelics in a chronic despair mouse model: is the 5-HT2A receptor the unique player? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antidepressant-like effects of psychedelics in a chronic despair mouse model: is the 5-HT2A receptor the unique player? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. technologynetworks.com [technologynetworks.com]
- 11. Clinical and preclinical evidence of psilocybin as antidepressant. A narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of combined chronic predictable and unpredictable stress on depression-like symptoms in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 14. Does increasing stress change the behavioral action of mescaline from disruption to facilitation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. youtube.com [youtube.com]
- 19. Comparative acute effects of mescaline, lysergic acid diethylamide, and psilocybin in a randomized, double-blind, placebo-controlled cross-over study in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Forced Swim Test for Depression-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-(3,4,5-Trimethoxyphenyl)ethanamine
This document provides essential procedural guidance for the safe and compliant disposal of 1-(3,4,5-Trimethoxyphenyl)ethanamine. As a compound with significant regulatory oversight, adherence to these protocols is critical for laboratory safety, environmental protection, and legal compliance. This guide is designed for researchers, scientists, and drug development professionals who handle this compound.
Core Principle: Regulatory Status and Hazard Identification
This compound is more commonly known as Mescaline .[1][2][3] It is a phenethylamine alkaloid with hallucinogenic properties.[2][4] Crucially, Mescaline is classified as a Schedule I controlled substance by the U.S. Drug Enforcement Administration (DEA).[2][5][6] This classification signifies a high potential for abuse and no currently accepted medical use in the United States, placing stringent legal requirements on its handling, tracking, and ultimate disposal.[6]
The disposal plan for this compound is therefore dictated primarily by its legal status, which supersedes standard chemical waste considerations. The core principle is that this substance cannot be discarded via conventional laboratory waste streams; it must be destroyed via a DEA-compliant process.
Chemical and Hazard Profile
Understanding the compound's properties is fundamental to safe handling during the disposal process.
| Property | Value | Source |
| IUPAC Name | 2-(3,4,5-trimethoxyphenyl)ethanamine | [2] |
| Synonyms | Mescaline, 3,4,5-Trimethoxyphenethylamine | [1][2][3] |
| Molecular Formula | C₁₁H₁₇NO₃ | [3] |
| Molecular Weight | 211.26 g/mol | [3] |
| Regulatory Status | DEA Schedule I Controlled Substance | [2][5][7] |
GHS Hazard Classification
While the primary hazard is regulatory, the compound also possesses inherent chemical hazards.
| Hazard Code | Description | Source |
| H302 | Harmful if swallowed | [3][8] |
| - | Potential for skin, eye, and respiratory tract irritation | [9][10] |
Pre-Disposal: Segregation and Containment
Proper segregation and containment are the first operational steps in the disposal workflow. The causality is clear: preventing accidental reactions and ensuring the waste stream is correctly identified for compliant disposal.
-
Isolate the Waste: All waste streams containing this compound must be kept separate from all other chemical wastes.[11] This includes pure (neat) compound, solutions, and contaminated materials.
-
Incompatible Substances: To prevent hazardous reactions, do not mix amine waste with strong oxidizing agents or acids.[9][11]
-
Container Selection: Use only appropriate, properly sealed, and clearly labeled waste containers.[12] Containers should be made of compatible materials (e.g., glass for liquids) and must be in good condition.[11][12]
-
Labeling: The waste container must be unequivocally labeled. The label should include:
-
The full chemical name: "Waste: this compound (Mescaline)"
-
The words "DEA Schedule I Controlled Substance"
-
The appropriate hazard pictograms (e.g., GHS07 for "Harmful")
-
The date the waste was first added to the container.
-
Disposal Workflow: A Step-by-Step Protocol
Disposal of a Schedule I substance must follow a strict, documented procedure. The goal is to create an unbroken chain of custody from the laboratory to final destruction.
Step 1: Contact Your Institutional Environmental Health & Safety (EHS) Office
This is the mandatory first step. Your EHS office is the authority on institutional procedures and will coordinate with licensed contractors. Do not attempt to dispose of this material independently.
Step 2: Quantify and Document All Waste
The DEA requires meticulous record-keeping for all controlled substances. Before packaging for disposal, you must:
-
Measure: Accurately determine the amount of the pure compound or the volume and concentration of any solutions being discarded.
-
Record: Log the exact amount being disposed of in your laboratory's controlled substance usage logs. This is a critical step for regulatory compliance.
Step 3: Prepare Waste for Collection
Follow the specific instructions from your EHS office. General procedures include:
-
Pure Compound: Ensure the original, labeled container is securely sealed. If repackaging is necessary, use a new, appropriate container and label it fully as described in Section 2.
-
Contaminated Labware:
-
Sharps (Needles, Scalpels): Place in a designated sharps container for controlled substance waste.
-
Glassware/Plasticware: Items grossly contaminated should be rinsed with a minimal amount of a suitable solvent. This rinseate must be collected and disposed of as liquid waste.[13][14] The rinsed items can then be packaged for destruction. Do not dispose of them as regular trash or standard lab glass waste.[13]
-
-
Solutions: Ensure the liquid waste container is securely capped and stored in secondary containment to prevent spills.[12]
Step 4: Arrange for Pickup and Destruction
Your EHS office will manage the final disposal through a DEA-registered "reverse distributor" or a licensed hazardous waste contractor permitted to handle and destroy Schedule I substances. They will provide the necessary shipping manifests and other documentation.
Step 5: Finalize DEA Documentation
The destruction of a controlled substance must be officially recorded. Your EHS representative will guide you in completing a DEA Form 41 "Registrants Inventory of Drugs Surrendered." This form documents that the substance has been properly destroyed and is a critical component of your legal compliance. Retain a copy of this form indefinitely with your laboratory's controlled substance records.
Disposal Decision Workflow
The following diagram illustrates the mandatory decision-making process for handling any waste containing this compound.
Caption: Decision workflow for the compliant disposal of Mescaline waste.
Emergency Procedures: Spill Management
In the event of a spill, immediate and proper response is crucial to ensure personnel safety.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Personal Protective Equipment (PPE): Before cleanup, don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[11]
-
Containment: For liquid spills, use an absorbent material or spill pads to contain the spill. For solid spills, gently cover with a damp paper towel to avoid making the powder airborne.
-
Cleanup: Carefully collect all contaminated materials into a designated waste container.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS office immediately. The spilled quantity must be documented in your controlled substance logs as a loss.
References
-
Safety Data Sheet 1,3,5-Trimethoxybenzene . metasci. [Link]
-
3,4,5-Trimethoxyamphetamine - Wikipedia . Wikipedia. [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . United Nations Office on Drugs and Crime. [Link]
-
N-((2-methoxyphenyl)methyl)-2-(3,4,5-trimethoxyphenyl)ethanamine;hydrochloride . PubChem, National Institutes of Health. [Link]
-
Mescaline . PubChem, National Institutes of Health. [Link]
-
Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]
-
Chapter 7 Chemical Disposal Procedures . University of Wisconsin–Madison BME Shared Labs. [Link]
-
Drug Scheduling . U.S. Drug Enforcement Administration. [Link]
-
CHEMICAL WASTE MANAGEMENT GUIDE . Auburn University. [Link]
-
Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines . Frontiers in Pharmacology. [Link]
-
Amine Disposal For Businesses . Collect and Recycle. [Link]
Sources
- 1. CAS 832-92-8: Benzeneethanamine, 3,4,5-trimethoxy-, hydroc… [cymitquimica.com]
- 2. Mescaline | C11H17NO3 | CID 4076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines [frontiersin.org]
- 5. 3,4,5-Trimethoxyamphetamine - Wikipedia [en.wikipedia.org]
- 6. dea.gov [dea.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. sds.metasci.ca [sds.metasci.ca]
- 9. fishersci.com [fishersci.com]
- 10. N-((2-methoxyphenyl)methyl)-2-(3,4,5-trimethoxyphenyl)ethanamine;hydrochloride | C19H26ClNO4 | CID 137699807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. collectandrecycle.com [collectandrecycle.com]
- 12. hsrm.umn.edu [hsrm.umn.edu]
- 13. vumc.org [vumc.org]
- 14. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
A Comprehensive Guide to Personal Protective Equipment for Handling 1-(3,4,5-Trimethoxyphenyl)ethanamine
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or specialized chemical compounds, such as 1-(3,4,5-Trimethoxyphenyl)ethanamine, demands a meticulous and informed approach to personal protection. This guide provides essential, immediate safety and logistical information, grounded in established safety protocols, to ensure the well-being of all laboratory personnel.
The structural similarity of this compound to other psychoactive phenethylamines, such as mescaline, necessitates that we handle it with the utmost care, assuming a high degree of potential toxicity and pharmacological activity until proven otherwise.[1][2][3][4] The principles outlined here are designed to create a self-validating system of safety, where each step is a deliberate action to mitigate risk.
Hazard Assessment and Risk Mitigation
Given the limited specific toxicological data on this compound, a conservative approach to hazard assessment is warranted. We must infer potential risks from structurally related compounds. Substituted phenethylamines can be potent, exhibiting physiological and psychological effects at low doses.[2][3] The primary routes of exposure in a laboratory setting are inhalation, skin contact, and ingestion.[5] Therefore, our personal protective equipment (PPE) strategy is designed to create a comprehensive barrier against these exposure routes.
Recommended Personal Protective Equipment (PPE)
The selection of appropriate PPE is the cornerstone of safe chemical handling.[6][7] The following table summarizes the minimum required PPE for handling this compound.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Double-gloving with nitrile gloves. | The outer glove provides the primary barrier and can be removed immediately in case of a splash. The inner glove protects the skin during the removal of the contaminated outer glove. Nitrile offers good resistance to a range of chemicals.[6][8] |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Goggles provide a seal around the eyes to protect against splashes and vapors. A face shield offers an additional layer of protection for the entire face from splashes.[9] |
| Body Protection | A lab coat with long sleeves and elastic or knit cuffs. | A lab coat protects the skin and personal clothing from contamination. Tight-fitting cuffs prevent chemicals from entering the sleeves.[6][10] |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges. | Due to the potential for aerosolization and the unknown inhalation toxicity, a respirator is crucial to prevent inhalation of powders or vapors, especially when handling the solid compound or preparing solutions.[8][11] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational plan is critical for minimizing exposure and ensuring a safe laboratory environment. The Occupational Safety and Health Administration (OSHA) mandates the development of a Chemical Hygiene Plan (CHP) for all laboratories.[12][13][14][15] The following procedural workflow should be incorporated into your laboratory's specific CHP.
Preparation and Weighing
-
Work Area Preparation : All handling of this compound, especially the solid form, must be conducted within a certified chemical fume hood to control airborne particles and vapors.[10]
-
Donning PPE : Before entering the designated work area, don all required PPE as outlined in the table above.
-
Weighing : Use a balance inside the fume hood. Handle the compound with care to avoid generating dust. Use a spatula for transfers.
-
Solution Preparation : If preparing a solution, add the solid to the solvent slowly to avoid splashing.
Experimental Use
-
Closed Systems : Whenever possible, use a closed system for reactions involving this compound to minimize the risk of exposure.
-
Avoid Working Alone : Never handle highly potent or unknown compounds when you are alone in the laboratory.[15]
-
Contamination Prevention : Be mindful of potential cross-contamination. Do not touch door handles, pens, or computer keyboards with gloved hands that have been in contact with the chemical.
Workflow for Safe Handling of this compound
Caption: Workflow for handling this compound.
Disposal Plan: Managing Contaminated Materials
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste : All disposable materials that have come into contact with this compound, including gloves, weigh boats, and paper towels, must be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : Unused solutions and reaction mixtures should be collected in a labeled hazardous waste container. Do not pour any amount of this compound down the drain.
-
Decontamination : After handling is complete, thoroughly decontaminate the work area, including the fume hood sash and any equipment used, with an appropriate solvent and cleaning agent.
By adhering to these rigorous safety and logistical protocols, we can continue our vital research while prioritizing the health and safety of our scientific community. This guide serves as a foundational document; always consult your institution's specific Chemical Hygiene Plan and Safety Data Sheets for any chemicals used in your procedures.
References
-
National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory) | Occupational Safety and Health Administration. [Link]
-
Chemical Safety Guidelines | The University of New Mexico. [Link]
-
29 CFR 1910.1450 — OSHA Laboratory Standard - MasterControl. [Link]
-
Amines, aliphatic 2010 | NIOSH | CDC. [Link]
-
Laboratory Safety Guidance | Occupational Safety and Health Administration. [Link]
-
NIOSH Pocket Guide to Chemical Hazards - Methylamine | CDC. [Link]
-
Laboratory Safety and Chemical Hygiene Plan | University of Wisconsin-Madison. [Link]
-
Material Safety Data Sheet - Phenethylamine - Cole-Parmer. [Link]
-
Chemwatch GHS SDS in English (European) 48281 - Sdfine. [Link]
-
NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs) | CDC. [Link]
-
NIOSH Pocket Guide to Chemical Hazards - Cyclohexylamine | CDC. [Link]
-
Amines, aromatic 2002 | NIOSH | CDC. [Link]
-
eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration. [Link]
-
N-((2-methoxyphenyl)methyl)-2-(3,4,5-trimethoxyphenyl)ethanamine;hydrochloride | PubChem. [Link]
-
EMCDDA | Risk assessments. [Link]
-
Personal protective equipment for preparing toxic drugs - GERPAC. [Link]
-
Personal Equipment for Use in Handling Hazardous Drugs - Pharmacy Purchasing & Products Magazine. [Link]
-
3,4,5-Trimethoxyamphetamine - Wikipedia. [Link]
-
3,4,5-Trimethoxyphenoxyethylamine - Wikipedia. [Link]
-
2,4,5-Trimethoxyphenethylamine - Wikipedia. [Link]
-
2,3,5-Trimethoxyphenethylamine - Wikipedia. [Link]
-
Mescaline | C11H17NO3 - PubChem. [Link]
Sources
- 1. CAS 832-92-8: Benzeneethanamine, 3,4,5-trimethoxy-, hydroc… [cymitquimica.com]
- 2. drugsandalcohol.ie [drugsandalcohol.ie]
- 3. 3,4,5-Trimethoxyamphetamine - Wikipedia [en.wikipedia.org]
- 4. Mescaline | C11H17NO3 | CID 4076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. restoredcdc.org [restoredcdc.org]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. gerpac.eu [gerpac.eu]
- 8. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. cdc.gov [cdc.gov]
- 11. restoredcdc.org [restoredcdc.org]
- 12. 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory) | Occupational Safety and Health Administration [osha.gov]
- 13. mastercontrol.com [mastercontrol.com]
- 14. osha.gov [osha.gov]
- 15. Laboratory Safety and Chemical Hygiene Plan: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
